Tris(4-methylphenyl)phosphine Oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYIYIZQARNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229835 | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797-70-6 | |
| Record name | Tris(4-methylphenyl)phosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tris(4-methylphenyl)phosphine Oxide CAS number 797-70-6
An In-depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS 797-70-6), a versatile organophosphorus compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into its properties, synthesis, applications, and handling. We will explore the causal relationships behind its utility, from its electronic and steric profile to its emerging role in pharmaceutical design.
Core Molecular Identity and Physicochemical Profile
This compound, also known as Tri-p-tolylphosphine oxide, is an organophosphorus compound where a central phosphorus atom is double-bonded to an oxygen atom and single-bonded to three p-tolyl (4-methylphenyl) groups.[1][2] This structure is fundamental to its chemical behavior. The presence of the three methyl groups on the phenyl rings distinguishes it from its more common analogue, triphenylphosphine oxide (TPPO), imparting increased steric bulk and altered electronic properties that influence its reactivity and solubility.[2]
It typically presents as a white to off-white crystalline solid and is valued for its high thermal stability.[2][3]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 797-70-6 | [1][4] |
| Molecular Formula | C₂₁H₂₁OP | [1][3][4] |
| Molecular Weight | 320.37 g/mol | [3][4] |
| Exact Mass | 320.133002287 Da | [1] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Melting Point | 143-144 °C | [5] |
| Boiling Point | 490 °C at 760 mmHg | [5] |
| Flash Point | 250.2 °C | [5] |
| Density | 1.12 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone.[2] | [2] |
| XLogP3 | 5.1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Synthesis and Spectroscopic Characterization
Understanding the synthesis and analytical profile of a reagent is critical for its effective use and for troubleshooting experimental outcomes.
Synthetic Pathway: Oxidation of Tri(p-tolyl)phosphine
The most direct and common laboratory synthesis of this compound involves the oxidation of its corresponding phosphine, Tris(4-methylphenyl)phosphine (CAS 1038-95-5). This transformation is often unintentional, as the phosphine is sensitive to air, but can be performed deliberately using various oxidizing agents.[6]
A typical workflow is outlined below. The choice of oxidant (e.g., hydrogen peroxide, air) allows for controlled conversion under relatively mild conditions.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Fingerprint
Confirming the identity and purity of the compound is achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Shows characteristic signals for the aromatic protons in the 7-8 ppm region and a distinct singlet for the methyl protons around 2.4 ppm.
-
¹³C NMR: Displays signals for the aromatic carbons, with the carbon attached to phosphorus showing coupling (JP-C), and a signal for the methyl carbon.[7]
-
³¹P NMR: This is the most definitive technique. This compound exhibits a single resonance typically in the range of δ 25-35 ppm (in CDCl₃), clearly distinguishing it from the starting phosphine (approx. δ -7 ppm).[7]
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1180-1200 cm⁻¹ is characteristic of the P=O stretching vibration, providing clear evidence of the phosphine oxide functionality.[1]
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight, confirming the overall structure.[1]
Applications in Research and Development
The utility of this compound spans organic synthesis, materials science, and, increasingly, drug development.
Ligand and Reagent in Organic Synthesis
While often considered a byproduct of reactions using the parent phosphine (e.g., Wittig, Mitsunobu reactions), phosphine oxides themselves can act as ligands in coordination chemistry or as catalysts in certain transformations.[2] The electronic properties, modified by the electron-donating methyl groups, can influence the reactivity of coordinated metal centers.[2]
However, its most frequent role is that of a byproduct that must be removed. Its physical properties—crystalline nature and moderate polarity—are key to its separation from less polar reaction products.
The removal of phosphine oxide byproducts is a classic purification challenge. The increased solubility of this compound compared to TPPO in some solvents can require modified strategies.
Objective: To separate this compound from a non-polar desired product post-reaction.
Methodology: Selective Precipitation & Filtration
-
Concentration: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid residue.
-
Solvent Selection: Add a minimal volume of a polar solvent in which the desired product is soluble but the phosphine oxide is not, such as diethyl ether. Alternatively, for very non-polar products, suspend the residue in a non-polar solvent like hexane or a hexane/ether mixture.[8] This step exploits the difference in polarity. The phosphine oxide, being more polar than the target compound, will be less soluble.
-
Precipitation: Stir the resulting slurry vigorously at room temperature or cool to 0°C for 30-60 minutes to maximize the precipitation of this compound.
-
Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel.
-
Washing: Wash the collected solid (the phosphine oxide) with a small amount of the cold solvent used for precipitation to recover any occluded product.
-
Isolation: The desired non-polar product is in the filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product. Purity can be checked via TLC or ¹H NMR.
Caption: Decision workflow for purifying a non-polar compound from the byproduct.
Role in Drug Development and Medicinal Chemistry
The phosphine oxide functional group is gaining significant attention in modern drug design.[9] Historically rare in pharmaceuticals, its value was highlighted by the FDA approval of brigatinib in 2017, an anticancer drug containing a dimethylphosphine oxide moiety.[9]
Key Advantages of the Phosphine Oxide Moiety:
-
Strong H-Bond Acceptor: The P=O group is a powerful hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites.[9]
-
Improved Physicochemical Properties: Incorporating a phosphine oxide group can dramatically increase the aqueous solubility and reduce the lipophilicity of a parent molecule, which are critical parameters for bioavailability and pharmacokinetics.[9]
-
Metabolic Stability: The polarity imparted by the phosphine oxide group often leads to improved metabolic stability, increasing the half-life of a compound in human liver microsomes.[9]
-
Structural Versatility: The tetrahedral phosphorus center allows for three vectors of derivatization, providing a rigid and predictable scaffold for building complex molecular architectures.[9]
While this compound itself is not a drug, it serves as a model compound and potential building block for exploring these principles. Researchers designing novel therapeutics can use it or its derivatives to introduce the phosphine oxide functional group to improve a lead compound's drug-like properties.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.[4][10]
-
Hazards: It is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Rinse mouth with water and consult a physician.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound (CAS 797-70-6) is more than a simple chemical reagent; it is a compound with a distinct identity shaped by its steric and electronic properties. While often encountered as a byproduct in organic synthesis, its unique characteristics make it a subject of interest in materials science and a valuable functional group in the rational design of modern pharmaceuticals. Understanding its synthesis, analytical profile, and the logic behind its purification and application empowers researchers to utilize it effectively and safely in their scientific endeavors.
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Tris(4-methylphenyl)phosphine Oxide molecular weight
An In-depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a significant organophosphorus compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond basic data to offer insights into its synthesis, characterization, and strategic applications, particularly highlighting its burgeoning role in drug development.
Core Molecular Profile and Physicochemical Properties
This compound, also known as Tri-p-tolylphosphine Oxide, is an organophosphorus compound distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-methylphenyl (p-tolyl) groups.[1] This structure imparts high thermal stability and solubility in many organic solvents.[1]
The presence of the three methyl groups on the phenyl rings enhances its steric bulk and modulates its electronic properties compared to its unsubstituted counterpart, triphenylphosphine oxide. These features are crucial for its function as a ligand in coordination chemistry and as a reagent in organic synthesis.[1]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁OP | [2][3][4] |
| Molecular Weight | 320.37 g/mol | [2][3][4][5] |
| CAS Number | 797-70-6 | [2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 143-144 °C | [6] |
| Boiling Point | 490 °C at 760 mmHg | [6] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone | [1] |
| InChI Key | SPKBYIYIZQARNX-UHFFFAOYSA-N | [1][5] |
Synthesis and Purification: A Methodological Overview
The synthesis of this compound is typically achieved through two primary, reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method A: Oxidation of Tris(4-methylphenyl)phosphine
This is the most direct method, predicated on the availability of the corresponding phosphine. The trivalent phosphorus in Tris(4-methylphenyl)phosphine is readily oxidized to the pentavalent phosphine oxide.
Causality: The lone pair of electrons on the phosphorus atom in the phosphine is susceptible to attack by oxidizing agents. Hydrogen peroxide is a common choice due to its efficacy and the clean nature of its byproduct (water), which simplifies purification.
Experimental Protocol:
-
Dissolution: Dissolve Tris(4-methylphenyl)phosphine in a suitable organic solvent, such as acetone or dichloromethane, in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise with continuous stirring. The reaction is exothermic and requires careful temperature control.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine signal has disappeared.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water to remove excess H₂O₂ and then with a brine solution.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent system like ethanol or a mixture of ethyl acetate and hexanes to yield the final product as a white crystalline solid.
Method B: Grignard Reaction Route
Causality: The Grignard reagent, 4-methylphenylmagnesium bromide, acts as a potent nucleophile, displacing the chloride ions from phosphorus trichloride (PCl₃). The resulting triarylphosphine is highly reactive and is typically oxidized in situ or in a subsequent step to the more stable phosphine oxide.
Experimental Protocol:
-
Grignard Formation: Prepare the Grignard reagent by reacting 4-bromotoluene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C and add phosphorus trichloride (PCl₃) dropwise. This reaction is highly exothermic. After the addition, the mixture is typically refluxed to ensure complete reaction.[7]
-
Hydrolysis & Oxidation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the reaction intermediates. The resulting Tris(4-methylphenyl)phosphine is then oxidized directly in the reaction mixture using an oxidizing agent like H₂O₂.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Role in Drug Development and Medicinal Chemistry
The phosphine oxide moiety is gaining significant traction in medicinal chemistry, moving from a rare functional group to a strategically important component in modern drug design.[8] The approval of the anticancer drug Brigatinib, which contains a dimethylphosphine oxide group, by the FDA in 2017 underscored the therapeutic potential of this functional group.[8]
Key Advantages in Drug Design:
-
Potent Hydrogen Bond Acceptor: The P=O bond is a highly polar and strong hydrogen bond acceptor. This allows it to form robust interactions with biological targets, such as enzyme active sites, potentially increasing binding affinity and selectivity.
-
Improved Physicochemical Properties: Incorporating a phosphine oxide group can dramatically increase the polarity and aqueous solubility of a drug candidate while decreasing its lipophilicity (LogP).[8] This is a critical advantage, as poor solubility is a major hurdle in drug development. For instance, replacing a traditional functional group in the antihypertensive drug Prazosin with a phosphine oxide substituent significantly enhanced its solubility.[8]
-
Enhanced Metabolic Stability: The increased polarity imparted by the phosphine oxide group often leads to improved metabolic stability, resulting in a longer half-life in human liver microsomes.[8]
-
Structural Versatility: The tetrahedral geometry around the phosphorus atom provides three vectors for chemical modification, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[8]
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the tolyl groups, typically in the range of 7.0-8.0 ppm. A sharp singlet corresponding to the methyl (CH₃) protons will appear upfield, usually around 2.4 ppm.
-
¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons and the methyl carbon.
-
³¹P NMR: This is the most definitive technique. This compound will exhibit a single peak in the proton-decoupled ³¹P NMR spectrum, typically in the range of +25 to +35 ppm (relative to 85% H₃PO₄), confirming the pentavalent phosphine oxide state.
-
FTIR Spectroscopy: The Infrared spectrum provides crucial functional group information. A strong absorption band between 1150 and 1200 cm⁻¹ is characteristic of the P=O stretching vibration.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated peak [M+H]⁺ observed at m/z corresponding to 320.37.[5]
Broader Applications in Synthesis and Materials Science
Beyond its biomedical potential, this compound serves various roles:
-
Ligand in Catalysis: While the phosphine is the more common ligand, the phosphine oxide can also participate in coordination chemistry, influencing the steric and electronic environment of metal centers.[1]
-
Phase-Transfer Catalysis: Its polarity and stability make it a candidate for use in phase-transfer catalysis systems.
-
Materials Science: Due to its high thermal stability, it is explored for applications in the development of flame-retardant polymers and as a component in photonic and electronic devices.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.
-
References
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A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(4-methylphenyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is a triarylphosphine oxide that has garnered significant interest in various fields of chemistry. Its robust structure, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl groups, imparts unique electronic and steric properties. This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering valuable insights for researchers in organic synthesis, materials science, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 797-70-6 | [1][2][3] |
| Molecular Formula | C₂₁H₂₁OP | [1][2][3] |
| Molecular Weight | 320.37 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 143-144 °C | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone | [4] |
Synthesis of this compound
There are two primary and reliable methods for the synthesis of this compound: the Grignard reaction and the oxidation of the corresponding phosphine.
Method 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a phosphorus source, typically phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). The Grignard reagent acts as a nucleophile, displacing the chloride ions from the phosphorus center. Subsequent hydrolysis of the reaction intermediate yields the desired phosphine oxide. The synthesis of symmetric triarylphosphines through Grignard reagents has been widely reported[5].
Experimental Protocol: Grignard Synthesis
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Dichloromethane
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromotoluene (3.0 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution. The reaction is then refluxed for 1-2 hours to ensure complete formation of p-tolylmagnesium bromide.
-
Reaction with Phosphorus Oxychloride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
-
Work-up and Purification: The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid.
Method 2: Oxidation of Tris(4-methylphenyl)phosphine
This is a more direct route if the precursor, tris(4-methylphenyl)phosphine, is readily available. The trivalent phosphorus in the phosphine is susceptible to oxidation to the pentavalent state. Various oxidizing agents can be employed, with hydrogen peroxide being a common and efficient choice. The reaction is typically clean and high-yielding.
Experimental Protocol: Oxidation of Tris(4-methylphenyl)phosphine
Materials:
-
Tris(4-methylphenyl)phosphine
-
Acetone or Dichloromethane
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃) solution (optional)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve tris(4-methylphenyl)phosphine (1.0 equivalent) in acetone or dichloromethane in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Add 30% hydrogen peroxide (1.1-1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: To quench any unreacted hydrogen peroxide, a saturated solution of sodium sulfite can be added until a negative test with starch-iodide paper is obtained (optional). The organic solvent is removed under reduced pressure. The residue is redissolved in dichloromethane, washed with water, and dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product. Purification by recrystallization from an appropriate solvent system (e.g., ethanol or dichloromethane/hexane) gives pure this compound.
Characterization of this compound
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the p-tolyl groups. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), while the methyl protons will give a singlet in the upfield region (around δ 2.3-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the quaternary carbons, the aromatic CH carbons, and the methyl carbons.
-
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine oxides. The ³¹P NMR spectrum of this compound will exhibit a single resonance. The chemical shift for phosphine oxides is sensitive to the electronic environment around the phosphorus atom[6]. For triarylphosphine oxides, this shift is typically observed in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for this compound is the strong P=O stretching vibration, which typically appears in the region of 1150-1200 cm⁻¹[7]. Other significant bands include those for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight[1].
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. The crystal structure of this compound has been reported, confirming its tetrahedral geometry around the phosphorus atom[1][8].
Applications in Drug Development and Beyond
The phosphine oxide moiety is increasingly being recognized for its potential in medicinal chemistry[9]. Its ability to act as a strong hydrogen bond acceptor, coupled with its metabolic stability, makes it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates[9]. The incorporation of phosphine oxides can lead to improved solubility and metabolic stability of parent compounds[9].
This compound, with its three aryl substituents, can serve as a scaffold for the synthesis of more complex molecules. The methyl groups on the phenyl rings offer sites for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Beyond medicinal chemistry, triarylphosphine oxides are utilized as ligands in coordination chemistry and catalysis[4]. The steric and electronic properties of this compound can influence the reactivity and selectivity of metal-catalyzed reactions[4].
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for both the Grignard and oxidation synthesis routes, along with the expected characterization data, offer a solid foundation for researchers working with this versatile compound. The emerging applications of phosphine oxides in drug discovery and catalysis highlight the importance of understanding the fundamental chemistry of molecules like this compound.
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An In-Depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is an organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2] It is a white to off-white crystalline solid that has garnered significant interest in various fields of chemical research, including coordination chemistry, catalysis, and medicinal chemistry.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is a stable compound under normal conditions.[3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁OP | [1][2] |
| Molecular Weight | 320.37 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [3] |
| Melting Point | 143-144 °C | [2] |
| Boiling Point | 490 °C at 760 mmHg | [2] |
| Density | 1.12 g/cm³ | [2] |
| CAS Number | 797-70-6 | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and acetone. | [3] |
Structural and Spectroscopic Data:
The structure of this compound features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-methylphenyl (p-tolyl) groups. This tetrahedral geometry around the phosphorus atom is a key feature of phosphine oxides.[4]
Spectroscopic characterization is crucial for the identification and purity assessment of this compound. Key spectroscopic data are as follows:
-
³¹P NMR: The ³¹P NMR chemical shift is a sensitive indicator of the chemical environment of the phosphorus atom. For phosphine oxides, the signal typically appears in a characteristic downfield region.[5]
-
¹H and ¹³C NMR: The proton and carbon NMR spectra show characteristic signals for the aromatic protons and carbons of the p-tolyl groups, as well as the methyl protons and carbons.[6][7]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretching vibration is a hallmark of phosphine oxides and is typically observed in the region of 1100-1200 cm⁻¹.[8][9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[4]
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the corresponding phosphine, Tris(4-methylphenyl)phosphine, followed by its oxidation.
Synthesis of Tris(4-methylphenyl)phosphine
A common method for the synthesis of triarylphosphines is the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[3][5]
Figure 1: Synthesis of Tris(4-methylphenyl)phosphine.
Experimental Protocol: Synthesis of Tris(4-methylphenyl)phosphine
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of p-tolylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath, and a solution of phosphorus trichloride in the same anhydrous solvent is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude Tris(4-methylphenyl)phosphine can be purified by recrystallization.
Oxidation to this compound
The synthesized Tris(4-methylphenyl)phosphine can be readily oxidized to the corresponding phosphine oxide using various oxidizing agents, with hydrogen peroxide being a common and effective choice.[10][11]
Figure 2: Oxidation of the phosphine to the phosphine oxide.
Experimental Protocol: Oxidation with Hydrogen Peroxide
-
Reaction Setup: Tris(4-methylphenyl)phosphine is dissolved in a suitable organic solvent, such as acetone or ethanol.
-
Oxidation: An aqueous solution of hydrogen peroxide (e.g., 30%) is added dropwise to the phosphine solution at room temperature. The reaction is often exothermic, so cooling may be necessary.
-
Work-up and Purification: After the reaction is complete (as monitored by techniques like thin-layer chromatography or ³¹P NMR), the solvent is typically removed under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol or ethyl acetate/hexane, to yield the pure product as a crystalline solid.[2][12]
Applications in Research and Drug Development
The unique structural and electronic properties of this compound make it a valuable tool in several areas of chemical research, with particular relevance to drug development.
Coordination Chemistry and Catalysis
As a ligand, this compound can coordinate to metal centers through its oxygen atom.[4][13] The steric bulk provided by the three p-tolyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.[3] These complexes have potential applications as catalysts in various organic transformations. The phosphine oxide moiety can act as an ancillary ligand, modifying the electronic and steric environment of the metal center and thereby influencing the catalytic activity and selectivity.[6][14]
Medicinal Chemistry and Drug Development
The incorporation of a phosphine oxide group into a drug candidate can offer several advantages, making this compound and its derivatives of interest to medicinal chemists.[15]
-
Improved Physicochemical Properties: Phosphine oxides are generally more polar and can act as strong hydrogen bond acceptors.[15] Introducing this moiety can significantly increase the aqueous solubility and reduce the lipophilicity of a drug molecule.[15][16] This is a critical consideration in drug development, as poor solubility can lead to low bioavailability.[17][18][19]
-
Enhanced Metabolic Stability: The phosphine oxide group is generally stable to metabolic degradation, which can lead to an increased half-life of the drug in the body.[15]
-
Modulation of Biological Activity: The tetrahedral geometry and electronic nature of the phosphine oxide can influence the binding of a drug molecule to its biological target, potentially leading to improved potency and selectivity.[15]
A notable example of a drug containing a phosphine oxide moiety is Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[15] The inclusion of the phosphine oxide group in Brigatinib contributes to its favorable pharmacokinetic profile.[15]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile organophosphorus compound with a range of interesting physical and chemical properties. Its synthesis is straightforward, and its applications in coordination chemistry, catalysis, and particularly as a functional group in medicinal chemistry, make it a valuable molecule for researchers and drug development professionals. The ability of the phosphine oxide moiety to enhance the solubility, metabolic stability, and biological activity of drug candidates underscores its potential in the design of new therapeutic agents.
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31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Synthesis and Characterization of Coordinately Unsaturated Phosphine Complexes of Divalent V, Cr, Mn, Fe, and Co. Crystal Struct. (n.d.). Girolami Group Website. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Tris(4-methylphenyl)phosphine Oxide
Introduction: The Significance of Tris(4-methylphenyl)phosphine Oxide in Solid-State Chemistry
This compound, a derivative of the ubiquitous triphenylphosphine oxide, is a compound of significant interest in coordination chemistry, materials science, and drug development. Its molecular structure, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl groups, gives rise to a rich and complex solid-state chemistry. The steric and electronic properties imparted by the methyl groups on the phenyl rings influence not only the reactivity of the molecule but also its packing in the crystalline state. Understanding the precise three-dimensional arrangement of atoms in its crystal lattice is paramount for predicting and controlling its physical and chemical properties, such as solubility, stability, and its ability to participate in intermolecular interactions like hydrogen bonding.[1][2]
This technical guide provides a comprehensive analysis of the crystal structure of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its solid-state characteristics. We will delve into the synthesis and crystallization of this compound, provide a detailed, field-proven protocol for its single-crystal X-ray diffraction analysis, and present a thorough examination of its molecular geometry and intermolecular interactions.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The purity of the synthesized material and the perfection of the crystal lattice are the foundational pillars upon which a successful structure determination is built.
Synthesis of this compound
This compound is typically synthesized through the oxidation of its corresponding phosphine, tris(4-methylphenyl)phosphine.[3][4] A common and efficient method involves the use of a mild oxidizing agent to convert the P(III) center to a P(V) center.
Exemplary Synthesis Protocol:
-
Dissolution: Tris(4-methylphenyl)phosphine is dissolved in a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask.
-
Oxidation: A solution of an oxidizing agent, for instance, hydrogen peroxide (H₂O₂), is added dropwise to the phosphine solution at room temperature with stirring. The reaction is typically exothermic and should be controlled.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift from the phosphine signal to the phosphine oxide signal.
-
Workup: Upon completion, the reaction mixture is washed with water to remove any excess oxidizing agent and inorganic byproducts. The organic layer is then dried over an anhydrous salt like magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound as a white solid.[5]
-
Purification: The crude product is then purified by recrystallization or column chromatography to obtain the highly pure compound necessary for crystal growth.
Single Crystal Growth: The Art of Patient Crystallization
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental conditions. The goal is to obtain a crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm.[6] For this compound, slow evaporation of a saturated solution is a commonly successful technique.
Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, solvents like ethanol, ethyl acetate, or a mixture of dichloromethane and hexane can be effective.
-
Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial or beaker in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent to remove any surface impurities.
The specific conditions for the crystallization of the sample analyzed in the key reference involve the slow evaporation of a solution in dichloromethane in the presence of hydrogen peroxide, leading to the formation of a hydrogen-bonded adduct.[7][8]
Crystal Structure Determination: A Workflow for Unveiling the Atomic Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the essential steps from crystal mounting to structure refinement, embodying a self-validating system for ensuring data quality and structural accuracy.
Experimental Workflow for Single-Crystal X-ray Diffraction:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for experimental factors such as absorption.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final model is typically reported in a Crystallographic Information File (CIF).
In-Depth Analysis of the Crystal Structure of this compound
The crystal structure of this compound has been determined and is deposited in the Crystallography Open Database under the code 7701782.[9] The data presented here is based on the analysis reported by Arp, Bhuvanesh, and Blümel in Dalton Transactions.[7][10]
Crystallographic Data
The crystallographic parameters provide a fundamental description of the crystal lattice.
| Parameter | Value | Reference |
| Chemical Formula | C₂₁H₂₁OP | [5][9] |
| Molecular Weight | 320.37 g/mol | [5] |
| Crystal System | Trigonal | [9] |
| Space Group | R-3:H | [9] |
| a (Å) | 12.4223 | [9] |
| b (Å) | 12.4223 | [9] |
| c (Å) | 19.7979 | [9] |
| α (°) | 90 | [9] |
| β (°) | 90 | [9] |
| γ (°) | 120 | [9] |
| Volume (ų) | 2646.6 | [9] |
| Z | 6 | [9] |
Molecular Geometry
The molecular structure of this compound reveals a tetrahedral geometry around the central phosphorus atom. The three p-tolyl groups and the oxygen atom are arranged in a distorted tetrahedral fashion.
Key Bond Lengths and Angles:
While the full details of bond lengths and angles are found within the supplementary information of the primary reference, typical values for related phosphine oxides can be referenced. The P=O bond length is expected to be in the range of 1.48-1.50 Å, and the P-C bond lengths are typically around 1.80-1.82 Å. The C-P-C and O-P-C bond angles will deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the p-tolyl groups and the nature of the P=O double bond.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is primarily governed by van der Waals forces and, in the case of the reported structure, hydrogen bonding. The p-tolyl groups of adjacent molecules interdigitate, leading to an efficient packing arrangement. In the structure reported by Arp et al., the phosphine oxide acts as a hydrogen bond acceptor, forming adducts with hydrogen peroxide.[7][8] This hydrogen bonding plays a crucial role in directing the crystal packing and stabilizing the overall crystal lattice.
Caption: Schematic representation of intermolecular forces between two this compound molecules.
Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. A thorough review of the literature did not reveal any reported polymorphs for this compound. However, the phenomenon is known to occur in other triarylphosphine oxides, suggesting that a systematic polymorph screen could be a fruitful area for future research.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. From its synthesis and crystallization to the detailed interpretation of its crystallographic data, we have outlined the key experimental and analytical considerations. The presented data and protocols offer a robust framework for researchers working with this compound and in the broader field of solid-state chemistry.
Future research could focus on a systematic investigation of potential polymorphism, which could unveil new crystalline forms with distinct physical properties. Furthermore, co-crystallization studies with other molecules could lead to the development of novel materials with tailored functionalities. The foundational knowledge of the crystal structure presented herein will be indispensable for these future endeavors.
References
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Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions, 48(38), 14312-14325. [Link]
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Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Supplementary Information for Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions. [Link]
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Ahn, S. H., Cluff, K. J., Bhuvanesh, N., & Blümel, J. (2015). Hydrogen Peroxide and Di(hydroperoxy)propane Adducts of Phosphine Oxides as Stoichiometric and Soluble Oxidizing Agents. Angewandte Chemie International Edition, 54(45), 13341-13345. [Link]
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Arp, F. F., Ahn, S. H., Bhuvanesh, N., & Blümel, J. (2020). Ph3AsO as a Strong Hydrogen-Bond Acceptor in Cocrystals with Hydrogen Peroxide and gem-Dihydroperoxides. Molecules, 25(23), 5723. [Link]
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Yaremenko, I. A., et al. (2014). Nature Chooses Rings: Synthesis of Silicon-Containing Macrocyclic Peroxides. Organometallics, 33(8), 2006-2014. [Link]
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Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. Dalton Transactions, 48(31). [Link]
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Kharel, S., et al. (2016). Effect of Hydrogen Bonding to Water on the 31P Chemical Shift Tensor of Phenyl- and Trialkylphosphine Oxides and α-Amino Phosphonates. The Journal of Physical Chemistry C, 120(16), 8717–8729. [Link]
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Ashirov, R., et al. (2022). Hydrogen-Bonded Di(hydroperoxy)alkane Adducts of the Type Cy3P=O·(HOO)2CHR (R = Alkyl). Semantic Scholar. [Link]
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Kamalesh, T., et al. (2015). Growth of Large Size Triphenylphosphine Oxide 4-Nitrophenol (TP4N) Single Crystal by Sankaranarayanan–Ramasamy (SR) method for Third Order Nonlinear Optical Applications. ResearchGate. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of Tris(4-methylphenyl)phosphine Oxide
This guide provides a comprehensive analysis of the spectral data for Tris(4-methylphenyl)phosphine Oxide (also known as Tri-p-tolylphosphine Oxide), a compound of significant interest in synthetic chemistry and materials science. As a key organophosphorus compound, its structural verification is paramount for researchers and drug development professionals. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define its chemical identity, offering field-proven insights into data acquisition and interpretation.
The Structural Signature: An Overview of Spectroscopic Techniques
The unambiguous characterization of a molecule like this compound, with its C₃ symmetric arrangement of tolyl groups around a central phosphoryl core, relies on a synergistic application of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): Probes the chemical environment of magnetically active nuclei, revealing detailed information about the connectivity of atoms, the electronic structure, and the overall molecular framework.
-
IR Spectroscopy: Identifies the functional groups present by measuring the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds, most notably the characteristic P=O bond.
-
Mass Spectrometry: Determines the precise molecular weight and provides insights into the molecule's fragmentation pattern, confirming its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, analysis of the hydrogen, carbon, and phosphorus nuclei provides a complete picture of its structure. All NMR data presented here assumes deuterated chloroform (CDCl₃) as the solvent, a standard choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peaks.
¹H NMR Spectral Data
The proton NMR spectrum is characterized by its simplicity, which directly reflects the molecule's high degree of symmetry. With three identical tolyl groups, we expect only two distinct signals for the aromatic protons and one for the methyl protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.65 | Doublet of doublets | 6H, Aromatic (ortho to P) |
| ~7.30 | Doublet of doublets | 6H, Aromatic (meta to P) |
| ~2.40 | Singlet | 9H, Methyl (CH₃) |
Interpretation and Experimental Rationale:
The aromatic region displays a classic AA'BB' system characteristic of para-substituted benzene rings coupled to a heteroatom. The protons on the carbons ortho to the phosphorus atom are deshielded and appear further downfield (~7.65 ppm) compared to the protons on the meta carbons (~7.30 ppm). The observed splitting pattern (doublet of doublets) arises from coupling to both the adjacent aromatic proton and the phosphorus nucleus. The nine protons of the three equivalent methyl groups give rise to a sharp singlet at approximately 2.40 ppm, confirming the presence and equivalence of the tolyl substituents.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Due to the molecule's symmetry, only five signals are expected: four for the aromatic carbons and one for the methyl carbon. A key feature is the observation of coupling between the phosphorus nucleus and the carbon atoms, which is invaluable for definitive assignments.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Coupling Constant (J-P-C) Hz | Assignment |
| ~143.0 | ~3 Hz | C4 (para to P, attached to CH₃) |
| ~132.0 | ~10 Hz | C2/C6 (ortho to P) |
| ~129.5 | ~12 Hz | C3/C5 (meta to P) |
| ~128.5 | ~103 Hz | C1 (ipso, attached to P) |
| ~21.5 | Not observed | Methyl (CH₃) |
Interpretation and Experimental Rationale:
The carbon directly bonded to the phosphorus atom (C1, ipso-carbon) exhibits a very large coupling constant (J-P-C ≈ 103 Hz), a hallmark feature that unambiguously identifies this signal. The ortho (C2/C6) and meta (C3/C5) carbons show smaller, yet distinct, two-bond and three-bond couplings to phosphorus, respectively. The quaternary carbon bearing the methyl group (C4) shows the smallest coupling. The methyl carbon signal appears in the typical aliphatic region around 21.5 ppm.
³¹P NMR Spectral Data
³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. It provides a direct window into the chemical environment of the phosphorus atom.
Table 3: ³¹P NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~29-33 | P=O |
Interpretation and Experimental Rationale:
This compound exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum, typically in the range of +29 to +33 ppm (relative to 85% H₃PO₄).[1] This chemical shift is highly characteristic of a triarylphosphine oxide. The position of this peak is sensitive to the electronic nature of the aryl substituents and can be used to monitor the oxidation of the parent tris(4-methylphenyl)phosphine, which has a much different chemical shift (around -8.8 ppm).[2][3] This makes ³¹P NMR an excellent tool for reaction monitoring in syntheses involving this class of compounds.[3]
Experimental Protocol: Acquiring a ³¹P NMR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality ³¹P NMR spectrum. The logic behind this workflow is to ensure a representative sample, achieve optimal instrument performance, and process the data for accurate interpretation.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid a large, interfering protonated solvent signal and to provide a lock signal for the spectrometer to maintain a stable magnetic field.
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved, ensuring a homogeneous solution for analysis.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is a crucial step to achieve sharp resonance lines and high resolution.
-
Tune and match the ³¹P channel of the probe to the specific sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection, thereby maximizing sensitivity.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range for phosphine oxides (e.g., from +100 ppm to -20 ppm).
-
Use a calibrated 90° pulse angle to ensure maximum signal excitation per scan.
-
Set an appropriate repetition time (relaxation delay) to allow the phosphorus nuclei to return to equilibrium between pulses, ensuring quantitative accuracy if needed. For phosphine oxides, a delay of 5-10 seconds is typically sufficient.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply broadband proton decoupling to collapse all ¹H-³¹P couplings, resulting in a single sharp peak and improved sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to convert the acquired time-domain signal (Free Induction Decay) into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Reference the spectrum by setting the external 85% H₃PO₄ standard to 0 ppm.
-
Integrate the peak(s) if quantitative analysis is required.
-
Caption: A flowchart illustrating the standard operating procedure for acquiring a ³¹P NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most diagnostic feature is the intense absorption corresponding to the phosphorus-oxygen double bond (P=O).
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1190 | Strong, Sharp | P=O Stretch |
| 3050-3020 | Medium | C-H Aromatic Stretch |
| 2920-2850 | Medium | C-H Methyl Stretch |
| 1590, 1490 | Medium-Strong | C=C Aromatic Ring Stretch |
Interpretation and Experimental Rationale:
The IR spectrum is dominated by a very strong and sharp band around 1190 cm⁻¹. This absorption is unequivocally assigned to the P=O stretching vibration and is a definitive indicator of the phosphine oxide functionality.[4] The exact position of this band can be sensitive to the electronic properties of the aryl substituents and intermolecular interactions like hydrogen bonding.[5] The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups below 3000 cm⁻¹ is also clearly observed. The characteristic C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The spectrum is typically acquired using a KBr pellet technique, where the solid sample is finely ground with potassium bromide and pressed into a transparent disk. This method is chosen for its clarity across the mid-IR range and its suitability for solid-state samples.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental formula, C₂₁H₂₁OP.
Table 5: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 320.13 | Molecular Ion [M]⁺ |
| 319.12 | [M-H]⁺ |
| 229.08 | [M - C₇H₇]⁺ (Loss of a tolyl group) |
Interpretation and Experimental Rationale:
The electron ionization (EI) mass spectrum will show a prominent molecular ion peak ([M]⁺) at an m/z value of approximately 320.13, which corresponds to the calculated monoisotopic mass of C₂₁H₂₁OP (320.1330).[6] This provides direct and compelling evidence for the compound's chemical formula. Common fragmentation patterns for triarylphosphine oxides include the loss of one of the aryl substituents. In this case, the loss of a tolyl radical (C₇H₇•) would result in a significant fragment ion at m/z 229. The observation of this fragmentation pathway further corroborates the proposed structure.
Conclusion
The collective spectral data from NMR (¹H, ¹³C, ³¹P), IR, and Mass Spectrometry provide a cohesive and definitive characterization of this compound. The high symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The ³¹P NMR chemical shift and the strong P=O stretch in the IR spectrum serve as unambiguous identifiers for the phosphine oxide group, while the mass spectrum confirms the elemental composition. This comprehensive dataset serves as a reliable benchmark for researchers, scientists, and drug development professionals for identity confirmation, purity assessment, and quality control.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120383, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80271, Tri-o-tolylphosphine. Retrieved from [Link]
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SpectraBase. (n.d.). tri-p-Tolylphosphine oxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13956, Phosphine, tris(4-methylphenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S47 31 P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in CDCl3. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Phosphorus-31 NMR studies of several phosphines in the solid state. Retrieved from [Link]
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Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of Tris(4-methylphenyl)phosphine Oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of tris(4-methylphenyl)phosphine oxide, a compound of increasing interest in organic synthesis and materials science. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern its solubility, detailed experimental protocols for solubility determination, and a comparative analysis with related compounds to provide a robust understanding for its application in research and development.
Introduction: Understanding this compound
This compound, with the chemical formula C₂₁H₂₁OP, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl groups, is fundamental to its chemical and physical properties.
The presence of the polar phosphine oxide group (P=O) makes it a strong hydrogen bond acceptor, a key factor influencing its solubility in various organic solvents.[2] In the context of drug development and medicinal chemistry, the incorporation of phosphine oxide moieties can enhance the polarity and metabolic stability of molecules.[3]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₁OP |
| Molecular Weight | 320.37 g/mol [1] |
| Appearance | White to almost white powder/crystal[1] |
| Melting Point | 143-144 °C[4] |
The Critical Role of Solubility in Application
The solubility of a compound is a critical parameter that dictates its utility in a wide range of applications, from its use as a reagent in organic synthesis to its formulation in drug delivery systems. A thorough understanding of the solubility of this compound is essential for:
-
Reaction Kinetics and Purity: In chemical synthesis, the solubility of reactants and reagents in a given solvent directly impacts reaction rates and the purity of the final product.
-
Purification and Isolation: Knowledge of solubility is crucial for developing effective crystallization and chromatographic purification methods.
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an excipient in various solvents is a key determinant of its bioavailability and the feasibility of different formulation strategies.
Solubility Profile of this compound: A Qualitative and Comparative Overview
This compound is generally described as being soluble in polar organic solvents such as dichloromethane and acetone.[3] This is consistent with the polar nature of the phosphine oxide group.
To provide a more comprehensive, albeit comparative, perspective, the solubility of the closely related compound, triphenylphosphine oxide (TPPO), is often considered. TPPO is known to be poorly soluble in non-polar solvents like hexane and cold diethyl ether, which facilitates its removal from reaction mixtures by trituration or chromatography.[5] Conversely, it exhibits higher solubility in more polar organic solvents.
Table of Estimated Solubility of this compound:
| Solvent | Polarity Index | Predicted Solubility | Rationale and Comparative Insights |
| Hexane | 0.1 | Very Low | Non-polar solvent, poor interaction with the polar P=O group. Similar to TPPO's poor solubility.[5] |
| Toluene | 2.4 | Low to Moderate | Aromatic, non-polar solvent. May exhibit some solubility due to pi-pi stacking with the tolyl groups. |
| Diethyl Ether | 2.8 | Low | Low polarity ether. TPPO is poorly soluble in cold diethyl ether.[5] |
| Dichloromethane | 3.1 | High | A polar aprotic solvent, known to solubilize this compound.[3] |
| Ethyl Acetate | 4.4 | Moderate to High | A moderately polar aprotic solvent. |
| Acetone | 5.1 | High | A polar aprotic solvent, known to solubilize this compound.[3] |
| Ethanol | 5.2 | Moderate | A polar protic solvent capable of hydrogen bonding, though the bulky tolyl groups may hinder solvation. |
| Methanol | 6.6 | Moderate | A more polar protic solvent than ethanol. |
| Dimethylformamide (DMF) | 6.4 | High | A highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, expected to be a good solvent for polar compounds. |
Disclaimer: This table provides estimations based on chemical principles and comparative data. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise solubility data, the following section outlines a robust, self-validating experimental protocol based on the widely accepted shake-flask method.
The "Why": Principles of the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The core principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then quantified.
Experimental Workflow Diagram
Sources
Synonyms for Tris(4-methylphenyl)phosphine Oxide
An In-depth Guide to the Nomenclature and Identification of Tris(4-methylphenyl)phosphine Oxide
Introduction
This compound is an organophosphorus compound of significant interest in coordination chemistry, organic synthesis, and materials science.[1] Characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-methylphenyl (p-tolyl) groups, its unique electronic and steric properties make it a versatile ligand and chemical reagent.[1] This guide provides a comprehensive overview of its nomenclature, chemical identity, and key distinguishing features to aid researchers, scientists, and drug development professionals in its accurate identification and application.
Chemical Structure and Isomerism
The precise arrangement of the methyl groups on the phenyl rings is critical to the compound's properties. The "4-methylphenyl" designation specifies the para position, which imparts specific steric and electronic characteristics compared to its ortho and meta isomers.
Caption: 2D structure of this compound.
Core Chemical Identifiers and Properties
Accurate identification begins with fundamental chemical data. This compound is a white to light yellow solid, noted for its high thermal stability and solubility in common organic solvents like dichloromethane and acetone.[1]
| Property | Value | Source(s) |
| CAS Number | 797-70-6 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₁OP | [1][2][3][4] |
| Molecular Weight | ~320.37 g/mol | [2][3][5] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 143-144 °C | [4] |
| Boiling Point | 490 °C at 760 mmHg | [4] |
| IUPAC Name | 1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | [5] |
Synonyms and Nomenclature Explained
The variety of names for this compound stems from different chemical naming conventions (systematic vs. common) and historical usage. Understanding these variations is crucial for comprehensive literature searches and material procurement.
Caption: Relationship between primary name and common synonyms.
A comprehensive list of synonyms includes:
-
Tris(4-Methylphenyl)Phosphane Oxide[1]
The prefix "tri" indicates the three identical groups attached to the phosphine oxide core. The descriptor "p-tolyl" (para-tolyl) is a common and widely accepted alternative to the systematic "4-methylphenyl" designation.
Distinguishing from Related Compounds: A Critical Note
A frequent point of confusion for researchers is the distinction between the phosphine oxide and its corresponding phosphine, as well as its structural isomers.
This compound vs. Tris(4-methylphenyl)phosphine
The key difference lies in the oxidation state of the phosphorus atom. The phosphine oxide (the subject of this guide) contains a P=O double bond, while the phosphine has a lone pair of electrons on the phosphorus atom. This seemingly small difference drastically alters their chemical properties, reactivity, and applications. Tris(4-methylphenyl)phosphine (CAS 1038-95-5) is a common ligand in catalysis, often used in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[7][8][9] It is sensitive to air and can oxidize to the phosphine oxide.[10][11]
| Feature | Tris(4-methylphenyl)phosphine Oxide | Tris(4-methylphenyl)phosphine |
| CAS Number | 797-70-6 | 1038-95-5[7] |
| Molecular Formula | C₂₁H₂₁O P | C₂₁H₂₁P[7] |
| Molecular Weight | ~320.37 g/mol | ~304.37 g/mol [8] |
| Phosphorus Core | P=O (Phosphoryl group) | P (Phosphane) |
| Reactivity | Thermally stable, strong H-bond acceptor[1][12] | Air-sensitive, acts as a Lewis base/ligand[8][10] |
Isomeric Distinction: Para vs. Ortho vs. Meta
The position of the methyl group on the phenyl ring significantly impacts the steric hindrance around the phosphorus center. This compound has the methyl groups in the para position, creating less steric bulk directly adjacent to the phosphorus atom compared to the ortho isomer. The ortho isomer, Tris(o-tolyl)phosphine, is known for its large cone angle (194°), which makes it a sterically demanding ligand in coordination chemistry.[10][11]
Caption: Comparison of para, meta, and ortho isomers. (Note: Images are illustrative placeholders).
Applications and Scientific Context
The utility of this compound spans several fields:
-
Coordination Chemistry: It serves as a ligand for various metal centers.[1]
-
Organic Synthesis: It can be used as a reagent or catalyst in various chemical transformations.[1]
-
Materials Science: Its thermal stability makes it a candidate for developing advanced polymers and components for photonic devices.[1]
-
Drug Development: The phosphine oxide functional group is recognized as a strong hydrogen-bond acceptor and can be incorporated into molecules to enhance polarity and solubility, which are desirable properties in medicinal chemistry.[12]
Safety and Handling
As with all chemical reagents, it is imperative to consult the Safety Data Sheet (SDS) before handling. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles and gloves, should be strictly followed. The related phosphine compounds are often air-sensitive, but the phosphine oxide is generally stable under normal conditions.[13]
Conclusion
This compound is a valuable chemical with multiple synonyms found throughout scientific literature and commercial catalogs. A clear understanding of its nomenclature, core chemical properties, and the critical differences between it, its corresponding phosphine, and its structural isomers is essential for researchers. Accurate identification through CAS number (797-70-6) and careful consideration of the "oxide" suffix are the most reliable methods to ensure the correct compound is sourced and utilized in experimental work.
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A Technical Guide to Tris(p-tolyl)phosphine Oxide: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides an in-depth exploration of Tris(p-tolyl)phosphine oxide (TPPO), a compound increasingly recognized for its unique properties and applications beyond its traditional role as a byproduct of phosphine-mediated reactions. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data with practical, field-proven insights into its synthesis and utility.
Core Physicochemical & Structural Properties
Tris(p-tolyl)phosphine oxide is a stable, crystalline organophosphorus compound. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl (4-methylphenyl) groups. The phosphoryl group (P=O) is the molecule's defining feature, imparting a strong dipole moment and Lewis basic character that governs its chemical behavior.
The steric bulk and electronic properties of the three p-tolyl rings are crucial. The methyl groups in the para position provide a moderate electron-donating effect, influencing the electron density at the phosphorus center and the basicity of the phosphoryl oxygen. Unlike its parent phosphine, which is sensitive to air, TPPO is remarkably stable.[1][2]
Table 1: Key Physicochemical Properties of Tris(p-tolyl)phosphine Oxide
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁OP | [3] |
| Molecular Weight | 320.4 g/mol | [3] |
| CAS Number | 797-70-6 | [3] |
| Appearance | White to light yellow crystalline solid | [4][5] |
| Melting Point | Related phosphine melts at 144-148 °C | [6][7] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [6][8] |
Synthesis: From Phosphine to Oxide
The most direct and industrially relevant synthesis of TPPO is the oxidation of its precursor, Tri(p-tolyl)phosphine (TPTP). This process is highly efficient and often occurs spontaneously if the parent phosphine is exposed to air, though controlled oxidation is preferred for quantitative conversion.[9][10] The overall synthetic strategy is typically a two-step process starting from commercially available reagents.
Causality of the Synthetic Workflow
The synthesis begins with the formation of the P-C bonds, followed by the creation of the P=O bond.
-
P-C Bond Formation: The Grignard reaction is the workhorse for creating aryl-phosphorus bonds. p-Tolylmagnesium bromide, a potent nucleophile, is generated in situ and reacts with phosphorus trichloride, an electrophilic phosphorus source, to form the tertiary phosphine.
-
P=O Bond Formation: The trivalent phosphorus in TPTP is oxophilic and readily oxidized to the more stable pentavalent state.[10] Using a clean oxidant like hydrogen peroxide is advantageous as the only byproduct is water, simplifying purification.[10]
Caption: Synthetic workflow for Tris(p-tolyl)phosphine oxide (TPPO).
Experimental Protocol 1: Synthesis of Tri(p-tolyl)phosphine (TPTP)
This protocol describes a standard Grignard reaction for synthesizing the phosphine precursor.
-
Initiation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (3.5 equiv.). Add a small crystal of iodine and a fraction of the total 4-bromotoluene (3.2 equiv.) dissolved in anhydrous THF. Gently heat the mixture to initiate the Grignard reaction, evidenced by a color change and heat evolution.
-
Scientist's Note: The iodine crystal etches the passivating oxide layer on the magnesium, exposing a fresh surface to initiate the reaction.
-
-
Grignard Formation: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 2 hours to ensure full formation of the Grignard reagent.
-
Phosphine Synthesis: Cool the reaction mixture to 0°C in an ice bath. Add a solution of phosphorus trichloride (PCl₃, 1 equiv.) in anhydrous THF dropwise. A precipitate will form.
-
Scientist's Note: This addition is highly exothermic and must be controlled to prevent side reactions.
-
-
Reaction Completion & Workup: After the addition, allow the mixture to warm to room temperature and then reflux for 18 hours. Cool the reaction and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield TPTP as a white solid.
Experimental Protocol 2: Oxidation to Tris(p-tolyl)phosphine Oxide (TPPO)
This self-validating protocol ensures complete and clean conversion of the phosphine to the oxide.
-
Dissolution: Dissolve the synthesized Tri(p-tolyl)phosphine (1 equiv.) in a suitable solvent such as acetone or a mixture of dichloromethane and methanol.
-
Oxidation: Cool the solution to 0°C. Add hydrogen peroxide (H₂O₂, 30% aqueous solution, ~1.2 equiv.) dropwise with stirring.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the TPTP spot/signal (δ ≈ -7 ppm) and the appearance of the TPPO signal (δ ≈ 30 ppm) indicates reaction completion. The stark difference in chemical shift provides an unambiguous validation of the conversion.
-
Isolation: Once the reaction is complete, add a small amount of a mild reducing agent (e.g., sodium sulfite solution) to quench any excess peroxide. Remove the organic solvent under reduced pressure. The resulting crude TPPO can be purified by recrystallization to yield the final product.
The Dual Role in Catalysis and Drug Development
While often viewed as the "dead" state of the corresponding phosphine ligand, TPPO possesses its own valuable chemical properties. For drug development professionals, understanding both the parent phosphine and the oxide is critical, as the oxide is an almost inevitable presence in phosphine-mediated catalysis.
TPPO as a Ligand and Modulator
The Lewis basic oxygen atom of the P=O group can coordinate to metal centers.[10] This interaction, though weaker than the P-metal bond of the parent phosphine, can influence a catalytic cycle by:
-
Stabilizing Catalytic Species: TPPO can act as a ligand to prevent the aggregation of metal nanoparticles, thereby maintaining catalytic activity.
-
Modulating Reactivity: By competing for coordination sites, it can alter the selectivity and rate of a reaction.
The Indispensable Parent: TPTP in Cross-Coupling Reactions
Tri(p-tolyl)phosphine is a widely used ligand in palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis.[6][11] Its moderate steric bulk and electron-donating nature make it highly effective in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4][6] The presence of TPPO in these reactions is a practical reality, and understanding its potential impact is key to robust process development.
Caption: A generic Pd-catalyzed cross-coupling cycle where L = Tri(p-tolyl)phosphine.
Applications in Materials Science
The utility of phosphine oxides extends to materials science.[11][12] Due to their high thermal stability and polarity, compounds like TPPO can be incorporated into polymer backbones to enhance flame retardancy or modify the material's physical properties.[13] Furthermore, their ability to coordinate to metal surfaces makes them effective capping agents in the synthesis of nanoparticles, allowing for control over particle size and stability.[14]
Safety and Handling
While TPPO itself is a stable compound, appropriate laboratory safety measures are essential. The parent phosphine, TPTP, is air-sensitive and a known irritant.[1][2][5]
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Codes | Xi (Irritant) for parent phosphine | [4][6] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin | [4][6] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [4][6][8] |
| Storage | Store in a cool, dry, well-ventilated area. Parent phosphine should be stored under an inert atmosphere. | [2][5] |
| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of phosphorus. | [1][15] |
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
Tris(p-tolyl)phosphine oxide has successfully transitioned from being perceived merely as a stable byproduct to a compound of significant interest. Its robust stability, well-defined electronic and steric properties, and the Lewis basicity of its phosphoryl group make it a valuable molecule in its own right. For scientists in catalysis and drug discovery, a comprehensive understanding of TPPO—from its synthesis to its potential interactions within catalytic systems—is not just beneficial but essential for the development of efficient, reliable, and scalable chemical processes.
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An In-Depth Technical Guide to the Chemical Structure and Bonding of (4-propylphenyl)diphenylphosphine oxide
Abstract
This technical guide provides a comprehensive analysis of (4-propylphenyl)diphenylphosphine oxide, a representative triarylphosphine oxide with the chemical formula C21H21OP. We will delve into the core principles of its chemical structure, bonding, and synthesis, offering insights relevant to researchers, scientists, and professionals in drug development. The document elucidates the molecule's spectroscopic signature, explores the nuances of its chemical bonding, and presents a detailed, field-proven protocol for its synthesis. Visualizations of key workflows and molecular structures are provided to enhance understanding. This guide is grounded in authoritative references to ensure scientific integrity and to provide a self-validating framework for the presented methodologies.
Introduction to (4-propylphenyl)diphenylphosphine oxide and the Significance of Phosphine Oxides
(4-propylphenyl)diphenylphosphine oxide belongs to the broader class of organophosphorus compounds known as phosphine oxides. These compounds are characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents. The parent compound of this family, triphenylphosphine oxide (TPPO), is a well-studied molecule, often encountered as a byproduct in reactions involving triphenylphosphine.[1]
While historically viewed as a stable and sometimes problematic byproduct, the unique properties of the phosphine oxide moiety have led to its increasing application in various fields of chemistry. The highly polar P=O bond makes the oxygen atom an excellent hydrogen bond acceptor and a hard Lewis base, capable of coordinating to a variety of metal centers.[2][3] This has led to their use as ligands in catalysis, as crystallization aids for otherwise difficult-to-crystallize molecules, and as promoters in organic reactions.[1][2][3]
In the realm of drug development, phosphine oxides are gaining traction. The incorporation of a phosphine oxide group into a drug candidate can significantly alter its physicochemical properties. For instance, it can lead to a dramatic increase in aqueous solubility and a decrease in lipophilicity, which are crucial parameters for bioavailability.[4] The chemical stability of the phosphine oxide group and its ability to act as a strong hydrogen-bond acceptor can also enhance binding affinity to biological targets and improve metabolic stability.[4] The FDA-approved anticancer drug brigatinib, which contains a phosphine oxide fragment, is a testament to the growing importance of this functional group in medicinal chemistry.[4]
(4-propylphenyl)diphenylphosphine oxide, the focus of this guide, serves as an excellent model system to understand the fundamental chemistry of asymmetrically substituted triarylphosphine oxides. The presence of the alkyl (propyl) group on one of the phenyl rings allows for a nuanced exploration of how electronic and steric effects modulate the properties of the core phosphine oxide structure.
Elucidation of the Chemical Structure
Molecular Formula and IUPAC Nomenclature
The chemical formula for (4-propylphenyl)diphenylphosphine oxide is C21H21OP. Its IUPAC name is (4-propylphenyl)diphenyl-λ⁵-phosphanone . The structure consists of a central phosphorus atom bonded to an oxygen atom and three aryl groups: two phenyl groups and one 4-propylphenyl group.
Spectroscopic Characterization
The structure of (4-propylphenyl)diphenylphosphine oxide can be unequivocally determined through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl and 4-propylphenyl rings, typically in the range of 7.0-8.0 ppm. The propyl group would show distinct signals for the -CH₂-, -CH₂-, and -CH₃ protons at higher field strengths (typically 0.9-2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon atoms directly attached to the phosphorus atom showing coupling (J-P-C).[5] The carbons of the propyl group would also be clearly identifiable.
-
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine oxides. A single signal would be expected, with a chemical shift that is characteristic of triarylphosphine oxides.[6][7]
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band corresponding to the P=O stretching vibration is a hallmark of phosphine oxides and is typically observed in the region of 1150-1200 cm⁻¹.[8] Weaker bands for the P-C (aryl) stretching and characteristic absorptions for the aromatic C-H and C=C bonds would also be present.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition of C21H21OP.
The following table summarizes the expected spectroscopic data for (4-propylphenyl)diphenylphosphine oxide based on typical values for similar compounds.
| Spectroscopic Data | (4-propylphenyl)diphenylphosphine oxide |
| ¹H NMR (ppm) | ~7.4-7.8 (m, 10H, P-(C₆H₅)₂), ~7.2-7.6 (m, 4H, C₆H₄), ~2.6 (t, 2H, Ar-CH₂-), ~1.6 (sextet, 2H, -CH₂-CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (ppm) | Aromatic carbons: ~128-145, Aliphatic carbons: ~13 (CH₃), ~24 (CH₂), ~38 (Ar-CH₂) |
| ³¹P NMR (ppm) | ~25-35 (relative to 85% H₃PO₄)[5][6] |
| IR (cm⁻¹) | ~1180-1195 (strong, P=O stretch), ~1435 (P-Ph stretch), ~3050 (aromatic C-H stretch), ~2960, 2930, 2870 (aliphatic C-H stretches)[8] |
| MS (m/z) | Molecular Ion [M]⁺ at 332.13. High-resolution mass spectrometry (HRMS) would confirm the exact mass. |
X-ray Crystallography and 3D Molecular Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[2] For (4-propylphenyl)diphenylphosphine oxide, the phosphorus atom would exhibit a tetrahedral geometry.[1] The P=O bond distance is typically around 1.48 Å in free triphenylphosphine oxide.[1] The P-C bond lengths are expected to be in the range of 1.76-1.80 Å.[9] The phenyl and 4-propylphenyl groups would be arranged in a propeller-like fashion around the phosphorus atom.
In-Depth Analysis of Chemical Bonding
The electronic structure and bonding in (4-propylphenyl)diphenylphosphine oxide are key to understanding its reactivity and properties.
Hybridization and Orbital Overlap
The phosphorus atom in (4-propylphenyl)diphenylphosphine oxide is sp³ hybridized, forming four sigma (σ) bonds: one to the oxygen atom and three to the carbon atoms of the aryl rings. The P=O bond is best described as a combination of a σ bond and a π bond. The π component involves overlap between the p-orbitals of oxygen and the d-orbitals of phosphorus (pπ-dπ backbonding). This results in a strong, highly polar bond.
Bond Lengths, Bond Angles, and Torsional Strain
As established by X-ray crystallography for related compounds, the geometry around the phosphorus atom is nearly perfectly tetrahedral.[1] The C-P-C and C-P-O bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. The P=O bond is significantly shorter and stronger than a P-O single bond due to its double bond character.[10] The propeller-like arrangement of the three aryl groups minimizes steric hindrance.
Electronic Effects: Resonance and Inductive Effects
The diphenylphosphoryl group, (C₆H₅)₂P(O)-, is strongly electron-withdrawing due to the high electronegativity of the oxygen atom and the nature of the P=O bond. This influences the electronic properties of the attached aryl rings. Conversely, the propyl group on the third phenyl ring is an electron-donating group through an inductive effect. This subtle electronic perturbation can influence the molecule's reactivity and its properties as a ligand.
Synthesis and Reactivity
Common Synthetic Routes
Unsymmetrical triarylphosphine oxides like (4-propylphenyl)diphenylphosphine oxide are commonly synthesized via the reaction of a Grignard reagent with a suitable phosphinic chloride.[11] In this case, 4-propylphenylmagnesium bromide would be reacted with diphenylphosphinic chloride.
Key Chemical Reactions and Mechanistic Pathways
The P=O bond in (4-propylphenyl)diphenylphosphine oxide is generally very stable and unreactive. The primary sites of reactivity are the aromatic rings, which can undergo electrophilic aromatic substitution. The orientation of substitution will be directed by the diphenylphosphoryl group (meta-directing) on the two unsubstituted phenyl rings and by the propyl group (ortho-, para-directing) on the substituted ring.
Applications in the Context of Drug Development
While (4-propylphenyl)diphenylphosphine oxide itself may not be a drug, its structural motifs are highly relevant to medicinal chemistry.
-
Scaffold for Drug Design: The triarylphosphine oxide core can serve as a rigid, three-dimensional scaffold for the development of new therapeutic agents. The three aryl rings can be functionalized to interact with specific pockets in a biological target.
-
Improving Physicochemical Properties: As mentioned, the phosphine oxide group can be incorporated into larger molecules to enhance solubility and metabolic stability.[4] The propyl group provides a lipophilic handle that can be modified to fine-tune the overall lipophilicity of a drug candidate.
-
Ligands for Metallodrugs: The oxygen atom of the phosphine oxide can coordinate to metal ions, making these compounds useful as ligands in the design of metallodrugs.[2][10]
Experimental Protocols
Protocol for Synthesis of (4-propylphenyl)diphenylphosphine oxide
Materials:
-
4-Bromopropylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Diphenylphosphinic chloride[12]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Grignard Reagent Preparation: a. To an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). b. Add a small crystal of iodine to initiate the reaction. c. In the dropping funnel, add a solution of 4-bromopropylbenzene (1.0 eq) in anhydrous diethyl ether. d. Add a small amount of the bromide solution to the magnesium and gently heat to initiate the Grignard reaction.[13] e. Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Diphenylphosphinic Chloride: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve diphenylphosphinic chloride (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the diphenylphosphinic chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[14] b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solution under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
Protocol for Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a suitable NMR spectrometer.[5]
IR Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the purified product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.[15]
Conclusion and Future Perspectives
(4-propylphenyl)diphenylphosphine oxide serves as a valuable case study for understanding the fundamental chemical principles of triarylphosphine oxides. Its well-defined structure, predictable spectroscopic properties, and accessible synthesis make it an ideal model for both academic research and industrial applications. As the field of medicinal chemistry continues to explore new chemical space, the unique attributes of the phosphine oxide functional group—its stability, polarity, and hydrogen bonding capability—will undoubtedly secure its place as a valuable component in the design of next-generation therapeutics. Further research into the biological activities of functionalized triarylphosphine oxides is a promising avenue for future drug discovery efforts.
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The Enduring Legacy of the P=O Bond: A Technical Guide to the Discovery and History of Triarylphosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triarylphosphine oxides, once primarily regarded as inconvenient byproducts of pivotal name reactions, have emerged as a versatile and influential class of compounds in their own right. This technical guide provides a comprehensive exploration of the discovery and historical development of these molecules, tracing their journey from laboratory curiosities to indispensable tools in modern chemistry. We will delve into the seminal synthetic methodologies that defined the field, chronicle the evolution of their analytical characterization, and highlight their expanding applications in catalysis, materials science, and drug development. This guide aims to provide researchers with a deep understanding of the foundational chemistry of triarylphosphine oxides, fostering an appreciation for their rich history and inspiring future innovation.
The Dawn of Organophosphorus Chemistry: Early Pioneers and the First Whispers of the P-C Bond
The story of triarylphosphine oxides is intrinsically linked to the birth of organophosphorus chemistry. While the element phosphorus was discovered in 1669 by Hennig Brandt, the deliberate synthesis of compounds featuring a phosphorus-carbon bond did not occur until the 19th century.[1] The first formation of a C-P bond is credited to Paul Thénard in 1845, who synthesized trimethylphosphine under hazardous high-temperature conditions.[1][2] This groundbreaking work laid the groundwork for future explorations into this new chemical space.
The latter half of the 19th century witnessed a surge of interest in this nascent field, largely driven by the prolific work of August Wilhelm von Hofmann.[1][3] Between 1855 and 1873, Hofmann published numerous papers detailing the synthesis and reactivity of a variety of organophosphorus compounds, including early examples of phosphine oxides.[1] It was during this period that the fundamental concepts of phosphorus valency began to take shape, with August Michaelis recognizing in 1872 that phosphorus could exist in trivalent and pentavalent states, leading him to propose the existence of the P=O double bond.[1]
Foundational Synthetic Strategies: Forging the Triaryl Framework
The ability to reliably construct the triarylphosphine oxide scaffold was a critical step in unlocking their chemical potential. Three primary synthetic strategies, developed in the late 19th and early 20th centuries, remain cornerstones of organophosphorus chemistry to this day.
The Michaelis-Arbuzov Reaction: A Versatile C-P Bond Formation
Discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a powerful method for forming phosphorus-carbon bonds.[2][4][5] The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide to generate a phosphonate. However, the scope of this reaction extends to the synthesis of phosphine oxides from phosphinites.[2]
The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced halide anion yields the thermodynamically stable pentavalent phosphorus species.[2]
Generalized Michaelis-Arbuzov Reaction for Phosphine Oxide Synthesis:
-
Reactants: A phosphinite (R'2POR) and an aryl halide (Ar-X).
-
Mechanism: Nucleophilic attack of the phosphorus atom on the aryl halide, followed by rearrangement.
-
Significance: Provided a reliable method for introducing aryl groups onto a phosphorus center, paving the way for the synthesis of a wide array of triarylphosphine oxides.
The Grignard Reaction: A Powerful Tool for Arylation
The development of the Grignard reaction by Victor Grignard in 1900 revolutionized organic synthesis, and its impact on organophosphorus chemistry was profound.[6][7][8] This method provided a straightforward and highly effective means of forming carbon-phosphorus bonds through the reaction of a phosphorus halide with a Grignard reagent (R-MgX).
For the synthesis of triarylphosphine oxides, phosphorus oxychloride (POCl3) or a phosphonic dichloride (RP(O)Cl2) serves as the electrophilic phosphorus source. Stepwise addition of an aryl Grignard reagent allows for the controlled introduction of aryl groups, culminating in the formation of the desired triarylphosphine oxide. This method is particularly valuable for the synthesis of both symmetrical and unsymmetrical derivatives.[5][9][10]
Typical Grignard Synthesis of Triphenylphosphine Oxide:
-
Step 1: Preparation of the Grignard reagent (e.g., Phenylmagnesium bromide from bromobenzene and magnesium).
-
Step 2: Reaction of the Grignard reagent with phosphorus oxychloride in an ethereal solvent.
-
Step 3: Hydrolytic workup to yield triphenylphosphine oxide.
Oxidation of Triarylphosphines: A Direct and Efficient Route
Perhaps the most direct method for the synthesis of triarylphosphine oxides is the oxidation of their trivalent precursors, triarylphosphines. Triarylphosphines are generally air-stable, but they can be readily oxidized to the corresponding oxides using a variety of oxidizing agents.[1][4][11]
Common oxidants include:
-
Hydrogen Peroxide (H2O2): A clean and efficient oxidant that yields water as the only byproduct.[12][13]
-
Air/Oxygen: While often slow for triarylphosphines in solution, oxidation by air can be facilitated by catalysts or by adsorption onto surfaces like activated carbon.[1][4][11]
-
Nitric Oxide (NO): Reacts with triarylphosphines to form the phosphine oxide and dinitrogen monoxide (N2O).[14]
The thermodynamic driving force for this reaction is the formation of the very strong P=O bond. This high bond energy also explains why triarylphosphine oxides are often the undesired but stable byproducts of reactions utilizing triarylphosphines as reagents, such as the Wittig, Staudinger, and Mitsunobu reactions.[12][15]
Comparative Overview of Primary Synthetic Methods
| Method | Key Features | Advantages | Disadvantages |
| Michaelis-Arbuzov Reaction | Forms a P-C bond via a phosphonium intermediate.[2] | Good functional group tolerance; reliable for a wide range of substrates. | Can require elevated temperatures; potential for side reactions. |
| Grignard Reaction | Utilizes organomagnesium reagents to arylate a phosphorus center.[5][9][10] | Highly effective for both symmetrical and unsymmetrical products; readily available starting materials. | Sensitive to moisture and protic functional groups; requires inert atmosphere. |
| Oxidation of Triarylphosphines | Direct conversion of a P(III) species to a P(V) oxide.[1][4][11] | Often high-yielding and clean; can utilize mild oxidants. | Dependent on the availability of the corresponding triarylphosphine. |
Elucidating Structure and Bonding: The Evolution of Analytical Techniques
The advancement of analytical instrumentation has been pivotal in understanding the structure, bonding, and reactivity of triarylphosphine oxides.
-
Early Analysis: In the 19th and early 20th centuries, characterization relied heavily on elemental analysis and melting point determination.[1]
-
Infrared (IR) and Raman Spectroscopy: The advent of vibrational spectroscopy allowed for the direct observation of the P=O stretching frequency, providing valuable information about the bond strength and its interaction with the molecular environment.[13][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR, particularly 31P NMR, revolutionized the field. This technique provides a direct and sensitive probe of the phosphorus nucleus, allowing for the unambiguous identification of phosphine oxides and the monitoring of reactions in real-time. 1H and 13C NMR are also routinely used for complete structural elucidation.[3][13][16]
-
X-ray Crystallography: Single-crystal X-ray diffraction has provided definitive proof of the tetrahedral geometry around the phosphorus atom and precise measurements of the P=O bond length in the solid state.[15][16]
From Byproduct to Building Block: The Expanding Applications of Triarylphosphine Oxides
Initially viewed as a stable and often difficult-to-remove byproduct of many important organic reactions, the perception of triarylphosphine oxides has evolved dramatically. Researchers have harnessed their unique properties for a wide range of applications.
-
Ligands in Catalysis: The P=O group can act as a Lewis base, enabling triarylphosphine oxides to serve as effective ligands in various transition metal-catalyzed reactions.[9][10][17]
-
Organocatalysis: Chiral triarylphosphine oxides have been developed as potent organocatalysts for a variety of asymmetric transformations.
-
Materials Science: The thermal stability and rigid structure of triarylphosphine oxides have led to their incorporation into polymers to enhance properties such as flame retardancy and thermal stability.[18][19]
-
Crystallization Aids: The ability of triphenylphosphine oxide to form well-ordered crystalline lattices has been exploited to induce the crystallization of otherwise difficult-to-crystallize molecules.[11]
-
Medicinal Chemistry: The triarylphosphine oxide motif has been incorporated into various bioactive molecules, and their unique physicochemical properties are being explored in drug design.
Future Outlook
The journey of triarylphosphine oxides from their initial discovery to their current status as indispensable chemical entities is a testament to the relentless curiosity and ingenuity of the scientific community. As synthetic methodologies become more sophisticated and our understanding of their properties deepens, we can anticipate the emergence of novel applications for these remarkable molecules. The continued exploration of their catalytic potential, the design of new functional materials, and their strategic deployment in the synthesis of complex molecular targets will undoubtedly ensure that the legacy of the P=O bond continues to evolve and inspire for years to come.
References
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Boczkowski, M., et al. "History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents." Molecules 30.7 (2025): 1615. [Link]
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- Lewis, D. E. "A. YE. ARBUZOV: FATHER OF ORGANOPHOSPHORUS CHEMISTRY IN RUSSIA." Bulletin for the History of Chemistry 42.2 (2017): 114-127.
- Keglevich, G., et al. "Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents." Letters in Organic Chemistry 15.5 (2018): 387-393.
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"Michaelis–Arbuzov reaction." Grokipedia. [Link]
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"Michaelis, August: A pioneer of phosphorus chemistry." Morressier. [Link]
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Gelbrich, T., et al. "Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces." Inorganics 8.10 (2020): 54. [Link]
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"Kinetics of the Oxidation of Triphenylphosphine by Nitric Oxide." ResearchGate. [Link]
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"Synthesis of triaryl phosphines and phosphine oxides by metal-free P-arylation with diaryliodonium salts." The Kalek Group. [Link]
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"Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines." The University of Liverpool Repository. [Link]
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"Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry." Britannica. [Link]
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"An Improved Process For The Preparation Of Triphenyl Phosphine." Quick Company. [Link]
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"Synthesis of Triphenyl Phosphine Oxide-Containing Polymers via Atom Transfer Radical Polymerization." ResearchGate. [Link]
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Denton, R. M., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry 82.19 (2017): 10457-10464. [Link]
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"Victor Grignard – Facts." NobelPrize.org. [Link]
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"The Development of Organic Phosphorus Chemistry: Discoveries of the Nineteenth Century." Nova Science Publishers. [Link]
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"A reluctant chemist." Chemistry World. [Link]
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"Efficient oxidative resolution of a P-stereogenic triarylphosphine and asymmetric synthesis of a P-stereogenic atropoisomeric biphenyl diphosphine dioxide." ResearchGate. [Link]
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"Studies on the preparations of organophosphorus compounds from triphenylphosphine oxide." National Digital Library of Theses and Dissertations in Taiwan. [Link]
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"Phosphine oxide synthesis by substitution or addition." Organic Chemistry Portal. [Link]
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Grignard, V. "The Use of Organomagnesium Compounds in Preparative Chemistry." Nobel Lecture, December 11, 1912. [Link]
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"Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts." Dalton Transactions. [Link]
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Hilliard, J. A., et al. "Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts." Dalton Transactions 41.20 (2012): 6297-6306. [Link]
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Peters, B. K., et al. "Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine." Journal of the American Chemical Society 142.4 (2020): 1949-1955. [Link]
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Xiao, J. "Catalytic Synthesis of Phosphines and Related Compounds." University of Liverpool. [Link]
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"Der Phosphorchemiker August Michaelis in Rostock." ResearchGate. [Link]
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"Oxidation of Secondary Phosphines to Secondary Phosphine Oxides1." The Journal of Organic Chemistry. [Link]
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"Synthesis of non-symmetrical triarylphosphine oxide with fluorophore groups." ResearchGate. [Link]
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"PRIMARY PHOSPHINE OXIDES." Journal of the American Chemical Society. [Link]
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Schwartz, A. W. "Prebiotic phosphorus chemistry reconsidered." Origins of Life and Evolution of the Biosphere 27.5-6 (1997): 505-512. [Link]
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An In-depth Technical Guide to the Thermal Stability of Tris(4-methylphenyl)phosphine Oxide
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the thermal stability of Tris(4-methylphenyl)phosphine Oxide. It combines theoretical insights with detailed experimental protocols to facilitate a thorough understanding and practical assessment of this compound's behavior at elevated temperatures.
Introduction: The Significance of Thermal Stability in Application
This compound (TPO) is a triarylphosphine oxide whose utility in various chemical processes often hinges on its thermal robustness. From its role as a ligand in catalysis to its presence as a byproduct in widely-used reactions, understanding its thermal decomposition threshold and pathway is critical for process optimization, safety, and the purity of final products. The inherent stability of the phosphorus-oxygen (P=O) bond and the aromatic C-P bonds suggests a high degree of thermal stability. Indeed, a reported boiling point of 490°C at 760 mmHg indicates that significant thermal energy is required to induce decomposition[1]. However, a comprehensive understanding requires empirical data, which is not extensively available in public literature. This guide, therefore, serves as both a repository of current knowledge and a methodological framework for its empirical determination.
Theoretical Framework: Predicting Thermal Behavior
The thermal stability of a molecule is intrinsically linked to its bond energies. In this compound, the key bonds to consider are the phosphorus-oxygen double bond (P=O), the phosphorus-carbon bonds (P-C), and the carbon-carbon and carbon-hydrogen bonds of the tolyl groups. The P=O bond is exceptionally strong and is unlikely to be the initial site of thermal cleavage. The P-C bonds connecting the phosphorus atom to the aromatic rings are also robust.
Based on studies of related triarylphosphine oxides, it is anticipated that this compound possesses high thermal stability. For instance, differential thermal analyses of various nitrated triarylphosphine oxides show decomposition exotherms occurring at temperatures between 250 and 330 °C, while the parent triphenylphosphine oxide exhibits melting without a subsequent decomposition exotherm in the same range[2]. This suggests that the core triarylphosphine oxide structure is very stable. The presence of the methyl groups on the phenyl rings of TPO may, however, provide alternative decomposition pathways at higher temperatures, potentially through radical mechanisms involving the benzylic C-H bonds.
Experimental Determination of Thermal Stability
A multi-faceted experimental approach is essential for a thorough characterization of the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for the identification of decomposition products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature of a material.
Experimental Protocol for TGA:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperature of maximum rate of mass loss from the peak of the first derivative of the TGA curve (DTG).
-
Data Presentation:
| Parameter | Expected Value Range |
| Tonset (Nitrogen) | > 300 °C |
| Temperature of Max. Mass Loss | To be determined |
| Residual Mass at 600 °C | To be determined |
Logical Workflow for TGA Analysis:
Caption: Workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
Experimental Protocol for DSC:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected decomposition temperature (as determined by TGA), for example, 400 °C, at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting.
-
Identify exothermic peaks which may indicate decomposition[2].
-
Data Presentation:
| Parameter | Expected Value Range |
| Melting Point (Tm) | ~143-144 °C[1] |
| Enthalpy of Fusion (ΔHf) | To be determined |
| Decomposition Exotherm | Potentially > 300 °C |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry[3][4][5].
Experimental Protocol for Py-GC-MS:
-
Instrument Setup: Interface a pyrolyzer with a GC-MS system.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis:
-
Set the pyrolysis temperature to a point within the decomposition range identified by TGA. A stepped pyrolysis at different temperatures can also be informative.
-
Rapidly heat the sample in an inert (helium) atmosphere.
-
-
GC Separation:
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the pyrolysis products.
-
Employ a temperature program that allows for the elution of a wide range of potential products (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min).
-
-
MS Detection and Analysis:
-
Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).
-
Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).
-
Proposed Decomposition Pathway and Expected Products:
Based on the structure of this compound, a plausible high-temperature decomposition pathway could involve homolytic cleavage of the P-C bonds or C-H bonds at the methyl groups. This would lead to the formation of various radical species that could then recombine or abstract hydrogen to form stable products.
Caption: A proposed high-temperature decomposition pathway for this compound.
Interpretation and Conclusion
The collective data from TGA, DSC, and Py-GC-MS will provide a comprehensive profile of the thermal stability of this compound. The TGA will define the upper temperature limit for its use, while the DSC will elucidate its phase behavior up to decomposition. Py-GC-MS will offer invaluable insight into the decomposition mechanism by identifying the resulting fragments.
Based on the available information for analogous compounds, this compound is expected to be a thermally robust molecule, stable well above typical process temperatures. However, the experimental verification outlined in this guide is crucial for establishing safe operating limits and understanding potential degradation pathways in high-temperature applications. The methodologies provided herein offer a self-validating system for any researcher or professional seeking to rigorously characterize the thermal stability of this important compound.
References
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Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide. ACS Omega. [Link]
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Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. [Link]
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Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups. Dalton Transactions. [Link]
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The Effects of Triphenylphosphine Oxide on the Thermal Decomposition and Combustion of Poly(Ethylene Terephthalate). Clemson University. [Link]
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Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory. [Link]
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Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. [Link]
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Triphenylphosphine oxide. Wikipedia. [Link]
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Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide. ACS Omega. [Link]
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Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
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Electronic properties of substituted triphenylphosphine oxides
An In-depth Technical Guide to the Electronic Properties of Substituted Triphenylphosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine oxide (TPPO) is an organophosphorus compound with the formula O=P(C₆H₅)₃.[1] It is a colorless, crystalline solid that is a common byproduct in many organic reactions involving triphenylphosphine, such as the Wittig, Staudinger, and Mitsunobu reactions.[1] While often considered a waste product, the inherent stability and electronic properties of the TPPO core have made it a valuable scaffold in materials science and coordination chemistry.
By strategically placing functional groups—substituents—on the phenyl rings of TPPO, it is possible to finely tune its electronic properties. This has led to the development of a vast family of substituted triphenylphosphine oxides with tailored characteristics for a range of applications. These include their use as host materials and electron transport layers in organic light-emitting diodes (OLEDs), as ligands in homogeneous catalysis, and as versatile building blocks for more complex molecular architectures.[2][3] The ability to modulate the electronic landscape of these molecules is central to their functionality, dictating everything from their light-emitting behavior to their catalytic activity.
This technical guide provides a comprehensive overview of the electronic properties of substituted triphenylphosphine oxides. It delves into the fundamental principles governing how substituents alter these properties, details the experimental and computational methodologies used for their characterization, and explores the applications that arise from this electronic tunability.
Part 1: The Influence of Substituents on the Electronic Landscape of Triphenylphosphine Oxides
The electronic character of a substituted triphenylphosphine oxide is primarily determined by the interplay of inductive and resonance effects imparted by the substituents on the aromatic rings. These effects directly influence the electron density distribution within the molecule, which in turn dictates its frontier molecular orbital energies and overall reactivity.
The Concept of Inductive and Resonance Effects
Inductive effects are transmitted through the sigma (σ) bonds of the molecule and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves, while electron-donating groups (EDGs) push electron density away. Resonance effects, on the other hand, involve the delocalization of pi (π) electrons across the aromatic system.
Hammett Parameters for Substituted TPPOs
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the electronic influence of substituents on a reaction's rate or equilibrium constant.[4] The equation takes the form:
log(K/K₀) = σρ
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -NO₂ | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.66 | Strongly Electron-Withdrawing |
| -CF₃ | +0.57 | Strongly Electron-Withdrawing |
| -Cl | +0.22 | Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -CH₃ | -0.16 | Electron-Donating |
| -OCH₃ | -0.24 | Electron-Donating |
| -NH₂ | -0.66 | Strongly Electron-Donating |
| -N(CH₃)₂ | -0.83 | Very Strongly Electron-Donating |
Data adapted from Schwarzenbach et al. and other sources.[4]
Impact on Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy level is related to the ionization potential and the ability to donate an electron, while the LUMO energy level is related to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO is the band gap, which is a critical parameter for optoelectronic applications.
The electronic nature of the substituents on the phenyl rings of TPPO has a profound impact on the HOMO and LUMO energy levels:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the aromatic rings. This generally leads to a destabilization (increase in energy) of the HOMO level, making the molecule easier to oxidize. The effect on the LUMO is typically less pronounced.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic system. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels, making the molecule more difficult to oxidize but easier to reduce.
The following table provides a summary of calculated HOMO and LUMO energies for some substituted TPPO derivatives, illustrating these trends.
| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| -H (TPPO) | -6.5 | -1.2 | 5.3 |
| -OCH₃ (para) | -6.2 | -1.1 | 5.1 |
| -N(CH₃)₂ (para) | -5.8 | -1.0 | 4.8 |
| -NO₂ (para) | -7.1 | -2.0 | 5.1 |
Note: These are representative values obtained from DFT calculations and can vary depending on the computational method.
Part 2: Photophysical Properties of Substituted Triphenylphosphine Oxides
The photophysical properties of substituted TPPOs, such as their absorption and emission of light, are directly linked to their electronic structure. By modifying the substituents, it is possible to tune these properties for applications in areas like OLEDs and fluorescent sensors.
UV-Vis Absorption Characteristics
Substituted TPPOs typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum, corresponding to π-π* and n-π* electronic transitions. The position and intensity of these absorption bands are sensitive to the nature of the substituents.
-
EDGs tend to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. This is because they raise the energy of the HOMO, reducing the HOMO-LUMO gap.
-
EWGs can also lead to a bathochromic shift, particularly if they extend the π-conjugation of the system or introduce low-lying acceptor orbitals.
Fluorescence and Phosphorescence
Upon absorption of light, an excited molecule can relax back to the ground state by emitting a photon, a process known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The emission properties of substituted TPPOs are highly tunable:
-
The emission wavelength is directly related to the HOMO-LUMO gap. Therefore, substituents that narrow the band gap will generally lead to red-shifted emission.
-
The photoluminescence quantum yield (PLQY) , which is the efficiency of the emission process, can be influenced by substituents through various mechanisms, including changes in the rates of radiative and non-radiative decay.
-
The emission lifetime is also affected by the electronic nature of the substituents.
The following table summarizes key photophysical data for a selection of substituted TPPO derivatives.
| Substituent | Absorption Max (nm) | Emission Max (nm) | PLQY |
| -H (TPPO) | ~265 | - | - |
| Tris(4-methoxyphenyl)phosphine oxide | ~280 | ~350 | ~0.4 |
| Tris(4-aminophenyl)phosphine oxide | ~300 | ~420 | ~0.6 |
| Tris(4-nitrophenyl)phosphine oxide | ~320 | - | - |
Note: These are representative values and can be highly dependent on the solvent and measurement conditions.
Solvent Effects (Solvatochromism)
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[5] Substituted TPPOs, particularly those with a significant change in dipole moment between the ground and excited states, can exhibit solvatochromism. In polar solvents, the emission spectrum of such compounds will often shift to longer wavelengths (a red shift) compared to nonpolar solvents. This property can be exploited in the design of chemical sensors.
Part 3: Experimental and Computational Methodologies
A combination of synthetic, electrochemical, spectroscopic, and computational techniques is employed to investigate the electronic properties of substituted triphenylphosphine oxides.
Synthesis of Substituted Triphenylphosphine Oxides
A common and versatile method for the synthesis of substituted TPPOs involves the reaction of a substituted aryl Grignard reagent with phosphorus oxychloride (POCl₃), followed by hydrolysis.
Step-by-Step Protocol for the Synthesis of a Tris(4-substituted-phenyl)phosphine Oxide:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of the appropriate 4-substituted-bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Phosphorus Oxychloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus oxychloride in anhydrous diethyl ether or THF, typically at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Caption: Synthetic workflow for substituted TPPOs.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound.[6] From the oxidation and reduction potentials obtained from a CV experiment, the HOMO and LUMO energy levels can be estimated using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple):
E(HOMO) = -[E(ox) - E₁/₂(Fc/Fc⁺) + 4.8] eV E(LUMO) = -[E(red) - E₁/₂(Fc/Fc⁺) + 4.8] eV
Step-by-Step Protocol for Cyclic Voltammetry:
-
Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) is prepared in a suitable electrochemical solvent (e.g., dichloromethane, acetonitrile, or THF). The solvent must be of high purity and freshly distilled to remove impurities.
-
Preparation of the Analyte Solution: A known concentration (typically 1-5 mM) of the substituted TPPO is dissolved in the electrolyte solution.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: The potential of the working electrode is scanned linearly with time from a starting potential to a switching potential and back again. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Internal Referencing: After acquiring the voltammogram of the analyte, a small amount of ferrocene is added to the solution, and another voltammogram is recorded to determine the E₁/₂(Fc/Fc⁺) value under the same experimental conditions.
Caption: Workflow for Cyclic Voltammetry Analysis.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: This technique is used to measure the absorption of light by a sample as a function of wavelength. It provides information about the electronic transitions within the molecule and is used to determine the absorption maxima.
-
Fluorescence Spectroscopy: This technique is used to measure the emission of light from a sample after it has been excited by light of a specific wavelength. It provides information about the emission maxima, quantum yield, and lifetime.
Computational Modeling: Density Functional Theory (DFT)
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. By solving the Schrödinger equation within the DFT framework, it is possible to calculate various electronic properties of substituted TPPOs, including:
-
Optimized molecular geometries
-
HOMO and LUMO energy levels and their spatial distributions
-
Electron density distributions and dipole moments
-
Simulated UV-Vis absorption spectra
Commonly used functionals for these types of calculations include B3LYP and PBE0, often paired with basis sets such as 6-31G(d) or larger.[7]
Part 4: Applications Driven by Tunable Electronic Properties
The ability to precisely control the electronic properties of substituted TPPOs has made them valuable materials in a variety of advanced applications.
Organic Light-Emitting Diodes (OLEDs)
Substituted TPPOs are widely used in OLEDs due to their excellent thermal and morphological stability, and their tunable electronic properties.[8] They can function in several key roles:
-
Host Materials: TPPO derivatives with high triplet energies can serve as hosts for phosphorescent emitters, facilitating efficient energy transfer to the guest molecule.
-
Electron Transport Layers (ETLs): The strong electron-withdrawing nature of the phosphine oxide group gives many TPPO derivatives good electron-transporting properties.[2]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully designing donor-acceptor molecules based on a TPPO acceptor core, it is possible to create TADF emitters for highly efficient OLEDs.
Homogeneous Catalysis
The electronic properties of phosphine ligands are crucial in determining the activity and selectivity of transition metal catalysts. Substituted TPPOs can be reduced to the corresponding phosphines, which can then be used as ligands. The electron-donating or -withdrawing nature of the substituents on the TPPO precursor allows for the fine-tuning of the electronic properties of the resulting phosphine ligand, thereby influencing the performance of the catalyst.
Other Applications
The versatility of the TPPO scaffold has led to its exploration in other areas, including:
-
Sensors: The solvatochromic and ion-binding properties of some substituted TPPOs make them promising candidates for the development of chemical sensors.[9]
-
Versatile Building Blocks: The ability to introduce a wide range of functional groups onto the TPPO core makes it a valuable platform for the synthesis of more complex functional molecules.
Conclusion
Substituted triphenylphosphine oxides represent a versatile and highly tunable class of organophosphorus compounds. The strategic introduction of electron-donating and -withdrawing groups onto the phenyl rings provides a powerful means of controlling their electronic properties, including their frontier molecular orbital energies, band gaps, and photophysical characteristics. This tunability, coupled with the inherent stability of the TPPO core, has established these compounds as key components in a range of advanced applications, most notably in the field of organic electronics. A thorough understanding of the structure-property relationships, guided by both experimental and computational methodologies, will continue to drive the development of novel substituted TPPO derivatives with even more sophisticated and tailored functionalities for the next generation of materials and technologies.
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Navigating the Synthesis Landscape: A Health and Safety Guide to Tris(4-methylphenyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the health and safety considerations for Tris(4-methylphenyl)phosphine Oxide. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. This guide is designed to be a self-validating system, explaining the causality behind safety protocols to empower researchers with the knowledge to handle this compound responsibly.
Compound Profile and Hazard Identification
This compound, also known as Tri-p-tolylphosphine oxide, is an organophosphorus compound with the chemical formula C21H21OP.[1][2] It typically appears as a white to light yellow solid.[2] While a valuable reagent in organic synthesis and coordination chemistry, it is crucial to recognize its potential hazards.[2]
The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation (H315).
-
Serious Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).[3]
Although comprehensive toxicological properties have not been thoroughly investigated, it is prudent to handle this compound with care.[4]
Table 1: GHS Hazard and Precautionary Statements
| Code | Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| H315 | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. |
| H319 | Causes serious eye irritation. | P280: Wear eye protection/ face protection. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/ doctor if you feel unwell. |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. The hierarchy of controls, from most to least effective, should be implemented to minimize risk.
Caption: Hierarchy of controls for safe handling.
Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or other ventilated enclosure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent direct contact.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Always wash hands thoroughly with soap and water after handling.
-
Eye and Face Protection: Use tight-sealing safety goggles or a face shield to protect against dust particles.[5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[6]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is recommended.
Safe Handling, Storage, and Disposal Protocols
Handling:
-
Avoid the formation of dust and aerosols.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.
Emergency Procedures: A Step-by-Step Response
In the event of an exposure or spill, a swift and informed response is crucial.
Caption: Step-by-step emergency response workflow.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth with water.[9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a doctor or poison control center immediately.[9]
Accidental Release Measures:
-
Personal Precautions: Avoid breathing dust and contact with the substance. Ensure adequate ventilation and evacuate personnel from the danger area.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleaning: Take up the material dry and dispose of it properly. Avoid generating dust.
Toxicological and Ecological Information
Toxicological Data: Detailed toxicological data for this compound is limited. The primary known effects are irritation to the skin, eyes, and respiratory system. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.
Table 2: Acute Toxicity Data
| Route | Species | Value | Reference |
| Intravenous | Mouse | LD50: 180 mg/kg |
Ecological Information: There is no available data on the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound. Therefore, it is essential to prevent its release into the environment.
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An In-depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is an organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2] Characterized by three 4-methylphenyl (p-tolyl) groups attached to a central phosphorus atom double-bonded to an oxygen atom, this white to off-white crystalline solid has garnered interest in various fields of chemical research.[3][4] Its unique electronic and steric properties, conferred by the electron-donating methyl groups and the bulky aromatic rings, make it a valuable molecule in coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the synthesis, characterization, and emerging applications of this compound, offering field-proven insights and detailed methodologies for researchers.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Reference |
| CAS Number | 797-70-6 | [1] |
| Molecular Formula | C₂₁H₂₁OP | [1] |
| Molecular Weight | 320.37 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 143-144 °C | [2] |
| Boiling Point | 490 °C at 760 mmHg | [2] |
| Density | 1.12 g/cm³ | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane and acetone. | [5] |
Synthesis and Characterization
The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding phosphine, Tris(4-methylphenyl)phosphine.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a typical laboratory-scale synthesis of this compound from Tris(4-methylphenyl)phosphine.
Materials:
-
Tris(4-methylphenyl)phosphine
-
Hydrogen peroxide (30% solution)
-
Acetone
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Tris(4-methylphenyl)phosphine in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phosphine is no longer detectable.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain a white crystalline solid.
Caption: General workflow for the synthesis of this compound.
Characterization
The synthesized this compound can be thoroughly characterized using various spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the tolyl groups and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the different carbon atoms in the molecule.
-
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative and will show a single resonance at a chemical shift characteristic of a phosphine oxide. The chemical shift of the ³¹P nucleus is sensitive to its electronic environment and can be used to monitor the progress of reactions involving the phosphine oxide.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit a strong absorption band corresponding to the P=O stretching vibration, typically in the range of 1150-1200 cm⁻¹. The exact position of this band can provide insights into the coordination of the phosphine oxide to metal centers.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. The crystal structure of this compound has been reported and is available in the Crystallography Open Database (COD) under the entry number 7701782.[1]
Coordination Chemistry
This compound acts as a hard Lewis base, coordinating to metal centers through its oxygen atom.[6] This coordination ability allows it to function as a ligand in the formation of various transition metal complexes. The electronic properties of the ligand, influenced by the electron-donating methyl groups on the phenyl rings, can affect the stability and reactivity of the resulting metal complexes.
While the coordination chemistry of the closely related triphenylphosphine oxide is well-documented, specific studies on this compound complexes are less common. However, a tin(IV) complex, trans-tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV), has been synthesized and structurally characterized.[7] In this complex, the this compound ligands are coordinated to the tin center through their oxygen atoms in a trans configuration.
The general workflow for the synthesis of transition metal complexes with this compound involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.
Caption: General workflow for the synthesis of metal complexes with this compound.
Applications in Catalysis
While specific catalytic applications of this compound are not extensively reported, the broader class of triarylphosphine oxides has been shown to play a significant role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. These compounds can act as stabilizing ligands for palladium nanoparticles, which are the active catalytic species in many of these reactions. The related tri(o-tolyl)phosphine is a well-known ligand in Suzuki and Heck coupling reactions.[8][9][10]
The presence of the electron-donating methyl groups in this compound is expected to enhance the electron density on the oxygen atom, potentially leading to stronger coordination to metal centers and influencing the catalytic activity. This makes it a promising candidate for use as a ligand in various catalytic transformations.
Potential Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. While phosphine ligands are commonly employed, phosphine oxides can also play a crucial role. They can stabilize the palladium catalyst, preventing its aggregation and deactivation, thereby prolonging the catalyst's lifetime and improving reaction yields.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction where 'L' can be a stabilizing phosphine oxide ligand.
Potential Role in Heck Reaction
The Heck reaction is another fundamental palladium-catalyzed C-C bond-forming reaction. Similar to the Suzuki-Miyaura coupling, the stability and activity of the palladium catalyst are paramount. The use of phosphine oxide ligands like this compound could potentially enhance the performance of Heck reactions by preventing catalyst decomposition.
Future Perspectives
This compound represents a molecule with significant untapped potential. While its fundamental properties are known, its application in coordination chemistry and catalysis remains an area ripe for exploration. Future research efforts could focus on:
-
Systematic Synthesis of Transition Metal Complexes: A comprehensive study of its coordination behavior with a range of transition metals would provide valuable insights into its electronic and steric effects as a ligand.
-
Evaluation in Catalysis: Screening this compound as a ligand in various catalytic reactions, including but not limited to, Suzuki-Miyaura and Heck couplings, could uncover novel catalytic systems with enhanced activity and stability.
-
Materials Science Applications: The incorporation of this phosphine oxide into polymeric or solid-state materials could lead to the development of new functional materials with interesting optical, thermal, or electronic properties.
Conclusion
This compound is a readily accessible and stable organophosphorus compound. This technical guide has outlined its key physicochemical properties, provided a detailed protocol for its synthesis, and discussed its established and potential applications in coordination chemistry and catalysis. For researchers and scientists in drug development and materials science, this compound offers a versatile platform for the design of new catalysts and functional materials. Further investigation into its coordination chemistry and catalytic activity is warranted and promises to yield exciting new discoveries.
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Methodological & Application
The Unseen Hand in Catalysis: Technical Guide to Tris(4-methylphenyl)phosphine Oxide
This technical guide provides an in-depth exploration of the applications of Tris(4-methylphenyl)phosphine Oxide in the realm of catalysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's role, often as a crucial, yet sometimes overlooked, component in pivotal catalytic cycles. While its direct addition as a primary ligand is less common than its corresponding phosphine, its in-situ formation and function are integral to the success of numerous synthetic transformations.
Introduction to this compound: More Than a Byproduct
This compound, also known as tri-p-tolylphosphine oxide, is a stable, white to off-white crystalline solid.[1][2] Its chemical structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-methylphenyl (p-tolyl) groups. This structure imparts high thermal stability and solubility in many organic solvents.[1]
While often viewed as the oxidized byproduct of its corresponding phosphine, Tris(4-methylphenyl)phosphine, this perspective is an oversimplification. In the context of catalysis, particularly with transition metals like palladium, the phosphine oxide can play a significant role in stabilizing catalytic species and influencing the overall efficiency of a reaction.[3] The methyl groups on the phenyl rings enhance its steric bulk and modify its electronic properties compared to the more common triphenylphosphine oxide.[1]
The Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions
Tris(4-methylphenyl)phosphine, the precursor to the oxide, is a widely utilized ligand in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and pharmaceutical development.[4] In these catalytic cycles, the phosphine ligand is susceptible to oxidation, forming this compound. This in-situ generated oxide is not merely an inert byproduct but can act as a crucial stabilizing ligand for the palladium catalyst, particularly for palladium(0) nanoparticles that can form during the reaction.[3] This stabilization prevents the aggregation of the catalyst into inactive palladium black, thereby maintaining catalytic activity over the course of the reaction.
The following sections will delve into specific, widely-used cross-coupling reactions where Tris(4-methylphenyl)phosphine is a key ligand, and by extension, its oxide is an important component of the catalytic system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, a common motif in pharmaceuticals. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, utilizing a palladium catalyst supported by Tris(4-methylphenyl)phosphine. The in-situ oxidation of the phosphine to this compound is anticipated to contribute to catalyst stability.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and Tris(4-methylphenyl)phosphine (0.04 mmol, 4 mol%).
-
Reaction Mixture Assembly: Add the catalyst mixture to the Schlenk flask, followed by the addition of a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / P(p-tolyl)₃ | Toluene/H₂O | 100 | >95 |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / P(p-tolyl)₃ | Dioxane/H₂O | 100 | >95 |
| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / P(p-tolyl)₃ | DMF/H₂O | 110 | 85-95 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene. The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, migratory insertion, and β-hydride elimination.
Experimental Workflow for a Typical Heck Reaction
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
Application Note: Synthesis of a Substituted Alkene via Heck Reaction
This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an acrylate, a common transformation in organic synthesis.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the aryl iodide (1.0 mmol), the acrylate (1.5 mmol), and a base such as triethylamine (2.0 mmol).
-
Catalyst Addition: Add the palladium source, for example, palladium(II) acetate (0.01 mmol, 1 mol%), and Tris(4-methylphenyl)phosphine (0.02 mmol, 2 mol%).
-
Solvent Addition: Add an appropriate anhydrous solvent, such as DMF or acetonitrile.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at a temperature typically between 100 and 140 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.
Application Note: Synthesis of an Aryl Alkyne via Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling, a key reaction in the synthesis of pharmaceuticals and organic materials.[5]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) (or a combination of a Pd source and Tris(4-methylphenyl)phosphine), and a copper(I) salt like copper(I) iodide (0.04 mmol, 4 mol%).
-
Reagent Addition: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Then, add the terminal alkyne (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the amine hydrobromide salt, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
Emerging Applications: C-H Activation
While less documented for this compound specifically, phosphine oxides, in general, are being explored as directing groups in transition metal-catalyzed C-H activation reactions. The phosphoryl group can coordinate to the metal center, directing the functionalization to a specific C-H bond, often in the ortho position of one of the aryl rings. This is a rapidly developing area of research with significant potential for streamlining synthetic routes.
Conclusion
This compound, while often formed in-situ from its corresponding phosphine, is a critical component in many catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. Its role in stabilizing the active catalyst is paramount to achieving high yields and preventing catalyst deactivation. For researchers and drug development professionals, understanding the dual role of the phosphine/phosphine oxide system is essential for optimizing reaction conditions and developing robust synthetic methodologies. The protocols and data presented herein provide a foundational understanding of the application of this important, yet often underappreciated, catalytic player.
References
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Scott, D. E., Fosu, S. C., & Gierke, B. J. (2012). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Molecules, 17(5), 5697–5711. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Htdchem. Tri-p-tolylphosphine: A Comprehensive Guide. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. Available at: [Link]
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Chem-Impex. Tri(o-tolyl)phosphine. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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BDMAEE. the application of triphenylphosphine in pharmaceutical intermediates production. Available at: [Link]
-
PubMed. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Available at: [Link]
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PubMed. Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation. Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
-
Amazon S3. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
Sources
Application Notes and Protocols: Tris(4-methylphenyl)phosphine Oxide as a Ligand
Introduction
Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is an organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2][3] This air-stable, white to light yellow solid is characterized by three 4-methylphenyl (p-tolyl) groups and one oxygen atom double-bonded to a central phosphorus atom.[1] While phosphine oxides are often considered byproducts of phosphine oxidation, this compound has emerged as a valuable ligand in its own right, particularly in coordination chemistry and catalysis.[1][4] Its distinct steric and electronic properties, conferred by the tolyl substituents, allow it to influence the reactivity and stability of metal complexes in unique ways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a ligand. We will delve into its fundamental properties, explore its coordination behavior, and provide detailed protocols for its application in catalysis, supported by mechanistic insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. These properties dictate its solubility, stability, and compatibility with various reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁OP | [1][2][3] |
| Molecular Weight | 320.37 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 143-144 °C | [3] |
| Boiling Point | 490 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and acetone. | [1] |
| Thermal Stability | High | [1] |
Coordination Chemistry
This compound typically coordinates to metal centers through its oxygen atom, acting as a hard Lewis base.[4][5] The P=O bond is highly polar, leading to a significant partial negative charge on the oxygen, which preferentially binds to hard or borderline Lewis acidic metal centers.[5]
The coordination of the phosphine oxide to a metal center can be represented by the following general scheme:
Caption: General coordination of this compound to a metal center.
Upon coordination, the P-O bond length typically elongates slightly, which is consistent with the stabilization of the ionic resonance structure of the phosphine oxide.[4] The steric bulk of the three p-tolyl groups plays a significant role in the coordination geometry of the resulting metal complex, influencing the accessibility of the metal center to other substrates.[1]
Applications in Catalysis
While less common than their phosphine counterparts, phosphine oxides like this compound can serve as effective ligands in various catalytic reactions. Their stability and unique electronic properties can offer advantages in specific transformations.
Role in Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, phosphine ligands are crucial for the catalytic cycle. While phosphine oxides are generally considered less effective electron donors than phosphines, their presence can stabilize the palladium catalyst, particularly at elevated temperatures. The electron-donating methyl groups on the phenyl rings of this compound can modulate the electronic properties of the palladium center.[6]
A proposed role of this compound in a generic palladium-catalyzed cross-coupling cycle is depicted below. It is important to note that in many instances, the corresponding phosphine, Tris(4-methylphenyl)phosphine, is the primary ligand, and the oxide may form in situ or be added as a co-ligand.
Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, where this compound can be evaluated as a ligand or co-ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (1-2 mol%) and this compound (2-4 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent (e.g., 5 mL of a 4:1 mixture of toluene:water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Metal Complex with this compound
This protocol outlines a general method for the synthesis of a transition metal complex with this compound.[7][8]
Materials:
-
Metal salt precursor (e.g., Nickel(II) chloride hexahydrate, NiCl₂·6H₂O)
-
This compound
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the metal salt precursor (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol) in a round-bottom flask.
-
In a separate flask, dissolve this compound (2.0 mmol, for a 1:2 metal-to-ligand ratio) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The formation of a precipitate may be observed.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Characterize the resulting complex using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no catalytic activity | Inactive catalyst species formed. | Ensure anhydrous and anaerobic conditions. Vary the palladium precursor and ligand-to-metal ratio. |
| Poor solubility of reagents. | Screen different solvents or solvent mixtures. Increase the reaction temperature. | |
| Ligand decomposition | High reaction temperatures. | Lower the reaction temperature if possible. Use a more robust co-ligand. |
| Difficulty in product purification | Co-elution with the phosphine oxide. | Optimize the eluent system for column chromatography. Consider recrystallization of the product. |
Conclusion
This compound, while often overlooked, presents a valuable tool for the modern chemist. Its stability, steric profile, and electronic properties make it a ligand worthy of consideration in the development of novel catalytic systems and coordination complexes. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile organophosphorus compound.
References
-
Wikipedia. Transition metal complexes of phosphine oxides. Available from: [Link]
-
ResearchGate. Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
RSC Publishing. Coordination chemistry and catalysis with secondary phosphine oxides. Available from: [Link]
-
MDPI. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Available from: [Link]
-
Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Available from: [Link]
-
ChemRxiv. Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis in the presence of phosphine oxide ligands. Available from: [Link]
-
Beilstein Journals. Preparation of phosphines through C–P bond formation. Available from: [Link]
-
PMC. Preparation of phosphines through C–P bond formation. Available from: [Link]
-
Wikipedia. Tris(4-methoxyphenyl)phosphine. Available from: [Link]
-
Grokipedia. Tris(o-tolyl)phosphine. Available from: [Link]
-
Organic Syntheses. Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Available from: [Link]
-
ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Available from: [Link]
-
ResearchGate. Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Available from: [Link]
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Application Notes and Protocols: Tris(4-methylphenyl)phosphine Oxide in Organic Synthesis
Introduction: Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is an organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2] It presents as a white to off-white crystalline solid, valued in organic synthesis for its thermal stability and solubility in common organic solvents.[3] While structurally similar to the widely used triphenylphosphine oxide, the presence of methyl groups on the phenyl rings modifies its electronic and steric properties, influencing its reactivity and potential applications.[3] This document provides an in-depth guide for researchers, chemists, and professionals in drug development on the practical applications of this compound in key organic synthesis protocols.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is crucial for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁OP | [1][2][4] |
| Molecular Weight | 320.37 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 143-144 °C | [1] |
| Boiling Point | 490 °C at 760 mmHg | [1] |
| Solubility | Soluble in dichloromethane and acetone | [3] |
| CAS Number | 797-70-6 | [1][2] |
Application in Wittig-Type Olefination Reactions
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[5] The reaction typically involves a phosphonium ylide, which reacts with an aldehyde or ketone to yield an alkene and a phosphine oxide byproduct.[5] While triphenylphosphine is the most common phosphine used, tris(4-methylphenyl)phosphine can also be employed, leading to the formation of this compound as the byproduct.
Mechanistic Insight
The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide byproduct.[5] The reaction proceeds through a betaine intermediate which collapses to an oxaphosphetane, subsequently fragmenting to the desired alkene and this compound.
Caption: Generalized mechanism of a Wittig-type reaction.
Protocol: Synthesis of an Alkene via a Wittig-Type Reaction
This protocol is adapted from established Wittig reaction procedures. The key difference lies in the starting phosphonium salt and the resulting phosphine oxide.
1. Preparation of Tris(4-methylphenyl)phosphonium Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tris(4-methylphenyl)phosphine (1.0 eq) in anhydrous toluene.
-
Add the desired alkyl halide (1.1 eq).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.
2. Ylide Generation and Reaction with a Carbonyl Compound:
-
Suspend the dried tris(4-methylphenyl)phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise. The formation of the ylide is often indicated by a color change.
-
After stirring for 1 hour at -78 °C, add a solution of the aldehyde or ketone (0.9 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product will be a mixture of the desired alkene and this compound. Purification is typically achieved by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). The less polar alkene will elute before the more polar phosphine oxide.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Phosphine oxides, including this compound, can serve as ancillary ligands that stabilize palladium nanoparticles, which are the active catalytic species in many cross-coupling reactions.[6] This stabilization prevents the agglomeration of the nanoparticles into inactive bulk palladium.
Protocol: Adapted Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures utilizing triphenylphosphine oxide as a stabilizing ligand.[7] The electron-donating methyl groups in this compound can potentially enhance the stability of the palladium catalyst.
1. Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add the palladium precursor, for example, palladium(II) acetate (Pd(OAc)₂, 2 mol%).
-
Add this compound (4 mol%) as the stabilizing ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
2. Reaction Execution:
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC or GC-MS).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Michael Addition Reactions
Tertiary phosphines can act as nucleophilic catalysts in Michael additions of pronucleophiles to electron-deficient alkenes.[8] While tris(4-methylphenyl)phosphine itself would be the catalyst, its oxide is a potential byproduct if any oxidation occurs during the reaction or workup. Understanding its properties is therefore relevant for purification.
Mechanistic Rationale
The phosphine catalyst adds to the Michael acceptor in a conjugate fashion to form a zwitterionic intermediate. This intermediate then acts as a base to deprotonate the pronucleophile, which subsequently adds to the Michael acceptor.
Protocol: Phosphine-Catalyzed Michael Addition
This protocol is based on the use of triphenylphosphine as a catalyst and can be adapted for tris(4-methylphenyl)phosphine.[8][9]
1. Reaction Setup:
-
In a vial, dissolve the Michael acceptor (1.0 eq) and the pronucleophile (e.g., a β-dicarbonyl compound, 1.2 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add tris(4-methylphenyl)phosphine (10-20 mol%) to the solution.
2. Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor the progress by TLC.
3. Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. If any this compound has formed, it will be a more polar byproduct that can be separated from the desired Michael adduct.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It may cause skin and serious eye irritation, as well as respiratory irritation.[7][10] Always use appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area.[7][10]
Conclusion
This compound is a versatile compound in organic synthesis. While it is often a byproduct in reactions employing its corresponding phosphine, its role as a potential stabilizing ligand in palladium-catalyzed cross-coupling reactions highlights its utility. The protocols provided herein serve as a guide for its application and for the development of novel synthetic methodologies.
References
-
The Wittig Reaction: Preparation of trans-4,4'-bpe. Available at: [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. Available at: [Link]
-
The role of triphenylphosphine in wittig reaction synthesis. BDMAEE. Available at: [Link]
-
Mechanistic studies and proposed mechanism. ResearchGate. Available at: [Link]
-
Tertiary phosphines: preparation and reactivity. Royal Society of Chemistry. Available at: [Link]
-
Michael additions catalyzed by phosphines. An overlooked synthetic method. ScienceDirect. Available at: [Link]
-
Electron rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. ChemRxiv. Available at: [Link]
-
Scheme 1: Mechanism for the phosphine-initiated oxa-Michael addition. ResearchGate. Available at: [Link]
-
Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. ResearchGate. Available at: [Link]
-
The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions. SciSpace. Available at: [Link]
-
Triphenylphosphine CatalyzedMichael Addition of Oximes onto Activated Olefins. Sci-Hub. Available at: [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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Application Notes & Protocols: Managing Tris(4-methylphenyl)phosphine Oxide in Wittig Reactions
Introduction
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones.[1][2][3] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3][4] A key feature of the reaction is the formation of a highly stable phosphorus-oxygen double bond, which provides the thermodynamic driving force for the olefination.[5][6]
Consequently, for every equivalent of alkene produced, a stoichiometric equivalent of a phosphine oxide byproduct is generated.[7] When tris(4-methylphenyl)phosphine is used to prepare the ylide, the corresponding byproduct is tris(4-methylphenyl)phosphine oxide. While essential for the reaction's success, this byproduct presents a significant challenge in product purification. Its moderate polarity and high crystallinity often lead to co-purification with the desired alkene, complicating workup procedures and frequently necessitating laborious chromatographic separation, a bottleneck that is particularly prohibitive in large-scale and industrial applications.[7][8]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the properties of this compound and provides a series of field-proven protocols for its efficient removal from reaction mixtures, enabling cleaner products, higher yields, and more scalable synthetic routes.
The Inevitable Byproduct: Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The three methyl groups on the phenyl rings render it slightly more non-polar and sterically hindered than its unsubstituted counterpart, triphenylphosphine oxide (TPPO), subtly influencing its solubility profile.
Its key characteristics are summarized below:
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₁OP | [9][10][11][12] |
| Molecular Weight | ~320.37 g/mol | [10][11] |
| CAS Number | 797-70-6 | [9][10] |
| Appearance | White to off-white crystalline solid | [9][10] |
| Solubility | Soluble in moderately polar to polar organic solvents (e.g., Dichloromethane, Acetone).[9] Poorly soluble in non-polar aliphatic hydrocarbons (e.g., Hexane, Pentane, Cyclohexane) and water.[7][13] |
The challenge in purification arises because many alkene products share a similar solubility profile, making simple extraction or crystallization difficult without careful solvent selection.
Wittig Reaction Mechanism & Byproduct Formation
The modern understanding of the Wittig reaction mechanism, particularly for non-stabilized ylides under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[1][14] This directly forms a four-membered ring intermediate, the oxaphosphetane. This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloreversion to yield the final alkene and the thermodynamically stable phosphine oxide byproduct.
Caption: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane.
Protocols for Removal and Purification
The selection of a purification strategy depends on the scale of the reaction, the properties of the desired alkene (polarity, stability), and the reaction solvent. The following protocols offer a range of validated methods, from simple precipitation to chemical derivatization.
Precipitation & Crystallization Strategies (Chromatography-Free)
This is often the first and most direct method attempted, leveraging the poor solubility of this compound in non-polar solvents.
Protocol 1: Precipitation with Non-Polar Solvents
This method is ideal for non-polar alkene products and is highly effective for large-scale purification.[7][13]
-
Solvent Removal: After the Wittig reaction is complete, remove the reaction solvent (e.g., THF, Dichloromethane) under reduced pressure.
-
Trituration: To the crude residue, add a sufficient volume of a non-polar solvent such as n-hexane, cyclohexane, or petroleum ether.[7][15] Use a volume that is 10-20 times the mass of the crude material.
-
Precipitation: Vigorously stir or sonicate the suspension at room temperature. The this compound should precipitate as a white solid, while the non-polar alkene product remains dissolved. Cooling the mixture in an ice bath can further decrease the solubility of the phosphine oxide and enhance precipitation.[16]
-
Isolation: Filter the mixture through a Büchner funnel or a sintered glass funnel.
-
Washing: Wash the collected solid (the phosphine oxide) with several small portions of the cold non-polar solvent to recover any occluded product.
-
Product Recovery: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified alkene product. Assess purity by TLC or ¹H NMR.
Metal Salt Complexation
Phosphine oxides are Lewis bases and can coordinate with metal salts (Lewis acids) to form insoluble complexes that precipitate from organic solvents.[8]
Protocol 2: Precipitation with Zinc Chloride (ZnCl₂) or Calcium Bromide (CaBr₂)
This method is particularly useful when the product has moderate polarity, making the first protocol less effective. CaBr₂ is reported to be highly efficient for reactions conducted in THF.[8]
-
Solvent Adjustment: If the reaction was performed in a solvent like THF, it can often be used directly. If in another solvent, consider a solvent-swap to ethyl acetate or toluene.
-
Complexation: To the crude reaction mixture, add 1.5-2.0 equivalents (relative to the starting phosphine) of anhydrous zinc chloride or calcium bromide.
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. A granular precipitate of the metal-phosphine oxide complex should form.
-
Isolation: Filter the mixture, washing the solid cake with the solvent used for the complexation.
-
Product Recovery: The filtrate contains the desired alkene. It can be further purified by an aqueous workup to remove any residual metal salts, followed by drying and concentration.
Chemical Derivatization
This advanced strategy involves chemically modifying the phosphine oxide to drastically alter its properties, allowing for a simple filtration-based removal.
Protocol 3: Conversion to a Phosphonium Salt with Oxalyl Chloride
This highly effective method converts the phosphine oxide into an insoluble phosphonium salt.[8][17]
-
Reaction Setup: After concentrating the crude reaction mixture, re-dissolve it in a suitable solvent like cyclohexane.[17]
-
Derivatization: Cool the solution in an ice bath. Slowly add 1.1 equivalents of oxalyl chloride or trichloromethylsilane. Caution: This reaction can be exothermic and may release gas. Perform in a well-ventilated fume hood.
-
Precipitation: Stir the mixture for 1-2 hours. An insoluble salt will precipitate out of the non-polar solvent.
-
Isolation & Recovery: Filter the mixture and wash the solid with fresh, cold solvent. The combined filtrate contains the purified product. Concentrate the filtrate under reduced pressure to obtain the alkene.
Chromatographic Purification
While often the goal is to avoid chromatography, a rapid silica plug filtration is a pragmatic and efficient solution for lab-scale synthesis, especially for relatively non-polar products.[18]
Protocol 4: Rapid Purification via Silica Gel Plug Filtration
-
Concentration: Concentrate the crude reaction mixture to dryness.
-
Suspension: Suspend the residue in a minimal amount of a highly non-polar solvent system in which the product is soluble but the phosphine oxide is not (e.g., 5% diethyl ether in hexane).[18]
-
Plug Preparation: Prepare a short plug of silica gel (3-5 cm high) in a filtration funnel or a flash column.
-
Filtration: Filter the suspension through the silica plug.
-
Elution: Elute the column with the same non-polar solvent system. The desired non-polar alkene will pass through the plug quickly, while the more polar this compound will be retained at the top of the silica.
-
Monitoring: Monitor the elution by TLC. Once the product has been fully eluted, the process can be stopped.
-
Recovery: Concentrate the collected fractions to yield the purified product.
Workflow Visualization & Method Selection
Choosing the optimal purification strategy is critical for efficiency. The following flowchart provides a decision-making framework based on key experimental parameters.
Caption: Decision workflow for selecting a purification protocol.
Conclusion
While the formation of this compound is an intrinsic aspect of the Wittig reaction, it need not be a prohibitive obstacle. By understanding the chemical properties of this byproduct and the desired alkene, a rational purification strategy can be implemented. The protocols outlined in this guide, ranging from simple chromatography-free precipitations suitable for industrial scale-up to rapid filtration and derivatization methods for laboratory synthesis, provide the modern chemist with a robust toolkit to overcome this common purification challenge, thereby streamlining the synthesis of valuable olefin products.
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
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Taylor & Francis Online. (2023). Wittig reaction purification for products with very low polarity. [Link]
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University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]
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Application of Tris(4-methylphenyl)phosphine in Mitsunobu Reactions: A Strategy for Simplified Purification
Introduction: The Enduring Challenge of the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve the stereospecific conversion of primary and secondary alcohols to a wide array of functionalities, including esters, ethers, and azides.[1][2] This versatile and generally high-yielding reaction proceeds under mild, neutral conditions, making it an invaluable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[3]
The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a phosphine, most commonly triphenylphosphine (PPh₃).[1] The phosphine is oxidized to its corresponding phosphine oxide, which, along with the reduced azodicarboxylate, constitutes the major byproducts of the reaction.[1]
While the Mitsunobu reaction is celebrated for its synthetic utility, a significant and persistent drawback lies in the purification of the desired product from the stoichiometric triphenylphosphine oxide (TPPO) byproduct.[4] TPPO is a highly polar and crystalline compound, often exhibiting similar chromatographic behavior to the desired product, which complicates its removal by standard column chromatography.[5][6] Its poor solubility in non-polar solvents like hexane and diethyl ether is often exploited for its removal by precipitation, but this is not always effective, especially in large-scale applications.[5][6]
To address this purification challenge, various strategies have been developed, including the use of polymer-supported phosphines, modified phosphines to facilitate acidic or basic extraction, and precipitation of TPPO as a metal salt complex.[7][8] This application note explores a subtle yet effective modification to the standard Mitsunobu protocol: the substitution of triphenylphosphine with tris(4-methylphenyl)phosphine (also known as tri-p-tolylphosphine). We will detail the mechanistic role of the phosphine oxide and present evidence suggesting that the resulting tris(4-methylphenyl)phosphine oxide offers distinct advantages in purification, thereby streamlining the overall synthetic process.
The Mitsunobu Reaction Mechanism: A Symphony of Redox and Substitution
The mechanism of the Mitsunobu reaction is a well-studied, albeit complex, sequence of events.[1] The key steps are illustrated below:
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Application Notes and Protocols: Tris(4-methylphenyl)phosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Tris(4-methylphenyl)phosphine Oxide in palladium-catalyzed cross-coupling reactions. It moves beyond a simple recitation of procedural steps to offer a deeper understanding of the causality behind experimental choices, thereby empowering researchers to optimize their synthetic strategies. This guide details the role of this compound as a stabilizing ligand, provides step-by-step protocols for its use in key cross-coupling reactions, and discusses the critical parameters for reaction optimization.
Introduction: The Emerging Role of Phosphine Oxides in Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The success of these transformations is critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine ligands have been the traditional workhorses, their oxidized counterparts, phosphine oxides, are increasingly recognized for their beneficial, albeit different, role in catalysis.[1][3]
This compound (Tri-p-tolylphosphine oxide), the subject of this guide, is a commercially available and air-stable solid.[4][5][6] Unlike their phosphine analogues which directly participate in the catalytic cycle through oxidative addition and reductive elimination, phosphine oxides are generally considered poor ligands for late transition metals in the traditional sense.[1] However, their utility lies in their ability to act as stabilizing agents for the active palladium catalyst.[1] This stabilization effect is crucial as it can prevent the precipitation of palladium black, thereby maintaining a constant and effective catalyst concentration throughout the reaction.[1] This leads to more reproducible reaction rates and higher, more consistent yields.[1] The presence of the electron-donating methyl groups on the phenyl rings of this compound can also influence its electronic properties and steric bulk, which in turn affects its interaction with the palladium center.[4]
This guide will delve into the practical application of this compound, providing detailed protocols and the scientific rationale to enable researchers to effectively incorporate this valuable reagent into their synthetic workflows.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use. This compound is a white to off-white solid with good thermal stability.[4]
| Property | Value | Reference |
| CAS Number | 797-70-6 | [4][5][7] |
| Molecular Formula | C₂₁H₂₁OP | [4][7][8] |
| Molecular Weight | 320.37 g/mol | [5][6][8] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 143-144 °C | [7] |
| Boiling Point | 490 °C at 760 mmHg | [7] |
| Solubility | Soluble in organic solvents such as dichloromethane and acetone. | [4] |
| Stability | Air and moisture stable. | [3][9] |
Handling and Storage: this compound is an air-stable compound and does not require special handling techniques like those needed for air-sensitive phosphine ligands.[3][9] It should be stored in a cool, dry place away from strong oxidizing agents.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate.[10] While phosphine ligands are commonly employed, the use of phosphine oxides as additives can significantly enhance reaction performance, particularly in cases where catalyst instability is a concern.[1]
The Role of this compound in the Catalytic Cycle
The beneficial effect of phosphine oxides in Suzuki-Miyaura coupling is attributed to their ability to act as labile, stabilizing ligands for the palladium catalyst.[1] This prevents catalyst agglomeration and precipitation, which are common deactivation pathways.[1] The weak coordination of the phosphine oxide to the palladium center ensures that it does not inhibit the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using this compound as a stabilizing additive.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 v/v, 5 mL)
-
Magnetic stir bar
-
Reaction vial or flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Add a magnetic stir bar to the vial.
-
Evacuate and backfill the vial with an inert atmosphere (repeat 3 times).
-
Add the toluene/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Heck Cross-Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11][12] Similar to the Suzuki-Miyaura coupling, the stability of the palladium catalyst is crucial for achieving high yields and efficient conversion.
Rationale for Using this compound in Heck Reactions
The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[12] Catalyst decomposition to palladium black is a common issue that can be mitigated by the addition of a stabilizing ligand like this compound.
Detailed Experimental Protocol for Heck Coupling
This protocol describes a general procedure for the Heck coupling of an aryl iodide with an acrylate.
Materials:
-
Aryl iodide (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Magnetic stir bar
-
Reaction vial or flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve the aryl iodide, palladium(II) acetate, and this compound in DMF.
-
Add n-butyl acrylate and triethylamine to the mixture.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir the reaction for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[2][13] The choice of ligand is critical for the success of this transformation.
Potential Benefits in C-N Coupling
While bulky, electron-rich phosphine ligands are the standard for Buchwald-Hartwig amination, the stabilizing effect of this compound can be advantageous, particularly in reactions that are sensitive to catalyst deactivation.[13] Its use as a co-ligand or additive may improve catalyst longevity and overall reaction efficiency.
Detailed Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
A suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Magnetic stir bar
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, this compound, and sodium tert-butoxide.
-
Add the aryl bromide and the amine.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Rationale for Experimental Choices and Optimization
The success of any cross-coupling reaction hinges on the careful selection and optimization of several key parameters. The use of this compound as a stabilizing ligand provides a more robust catalytic system, but optimization is still crucial for achieving the best results.
Figure 2: Interplay of Key Parameters in Cross-Coupling Optimization.
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ratio of this compound to palladium can influence the reaction rate and catalyst stability. A 1:2 to 1:4 ratio of Pd to phosphine oxide is a good starting point.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also affect the reaction rate. Toluene, dioxane, and DMF are common choices. For Suzuki-Miyaura couplings, a biphasic system with water is often beneficial.
-
Base: The base is essential for the transmetalation step in Suzuki-Miyaura coupling and for neutralizing the acid generated in Heck reactions. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) depends on the specific reaction and substrates.
-
Temperature: Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and catalyst decomposition. The optimal temperature should be determined experimentally for each system.
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-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC - NIH. (URL: [Link])
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Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings - PMC - PubMed Central. (URL: [Link])
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Phosphine oxides - Wikipedia. (URL: [Link])
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Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation | Organometallics - ACS Publications. (URL: [Link])
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Coordination chemistry and catalysis with secondary phosphine oxides | Request PDF. (URL: [Link])
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Coordination chemistry and catalysis with secondary phosphine oxides - RSC Publishing. (URL: [Link])
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Phosphine Organocatalysis | Chemical Reviews - ACS Publications. (URL: [Link])
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Cross coupling of phosphines and phosphine oxides. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. (URL: [Link])
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Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanist. (URL: [Link])
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (URL: [Link])
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This compound, min 98%, 1 gram. (URL: [Link])
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Tris( o -tolyl)phosphine - Grokipedia. (URL: [Link])
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-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
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Tris(4-methylphenyl)phosphine Oxide as a reagent for deoxygenation
An In-Depth Guide to the Tris(4-methylphenyl)phosphine / Oxide Redox System for Deoxygenation Reactions
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of the tris(4-methylphenyl)phosphine system in deoxygenation reactions. Moving beyond a simple list of procedures, this guide delves into the mechanistic principles, practical considerations, and detailed protocols that underpin the effective use of this versatile reagent. We will explore the fundamental role of tris(4-methylphenyl)phosphine as the active deoxygenating agent and the resulting tris(4-methylphenyl)phosphine oxide as the thermodynamic sink that drives these transformations. Furthermore, we will address the critical step of regenerating the active phosphine from its oxide, creating a complete and sustainable chemical cycle.
The Principle of Phosphine-Mediated Deoxygenation
At its core, the utility of trivalent phosphines, such as tris(4-methylphenyl)phosphine, as deoxygenation reagents is driven by the exceptional thermodynamic stability of the phosphorus-oxygen (P=O) double bond formed in the corresponding phosphine oxide. The reaction is an oxophilic process where the phosphorus atom acts as an oxygen acceptor, effectively abstracting an oxygen atom from a variety of substrates.
The general transformation can be summarized as:
Substrate-O + P(C₆H₄CH₃)₃ ⟶ Substrate + O=P(C₆H₄CH₃)₃
The significant driving force for this reaction is the formation of the highly stable phosphine oxide. This principle is fundamental to numerous name reactions in organic synthesis, including the Wittig and Mitsunobu reactions, where a phosphine oxide is a stoichiometric byproduct[1]. This guide focuses on reactions where this transformation is the primary goal: the selective removal of oxygen from functional groups like sulfoxides and amine N-oxides.
Caption: General mechanism of phosphine-mediated deoxygenation.
Physicochemical and Handling Properties
A clear understanding of the physical properties of both the reagent and its resulting oxide is crucial for planning experiments, particularly for product purification. The primary challenge in phosphine-mediated reactions is often the separation of the desired product from the phosphine oxide byproduct[2].
| Property | Tris(4-methylphenyl)phosphine | This compound |
| CAS Number | 1038-95-5[3] | 797-70-6[4][5] |
| Molecular Formula | C₂₁H₂₁P[6] | C₂₁H₂₁OP[4][5][7][8] |
| Molecular Weight | 304.37 g/mol [6][9] | 320.37 g/mol [4][7][10] |
| Appearance | White to light yellow crystalline powder[11] | White to almost white powder/crystal[5][7] |
| Melting Point | 144-148 °C | 143-144 °C[8] |
| Solubility | Soluble in organic solvents (e.g., toluene, DCM, acetone)[11]. Insoluble in water. | Soluble in organic solvents like dichloromethane and acetone[5]. |
| Safety | Air sensitive. Skin, eye, and respiratory irritant[3][12]. | Thermally stable solid[5]. |
Handling & Storage:
-
Tris(4-methylphenyl)phosphine: Due to its sensitivity to air, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation to the phosphine oxide[11]. Store in a tightly sealed container in a cool, dry place.
-
This compound: Stable under normal conditions and can be handled in the open air. Store in a well-closed container.
Application & Protocol: Deoxygenation of Sulfoxides
The reduction of sulfoxides to their corresponding sulfides is a vital transformation in organic synthesis, particularly in medicinal chemistry where sulfur-containing heterocycles are common. Tris(4-methylphenyl)phosphine provides a mild and effective method for this conversion[13][14].
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the phosphorus atom on the sulfoxide's oxygen. This is followed by a rearrangement that cleaves the sulfur-oxygen bond and forms the thermodynamically favored phosphorus-oxygen bond, yielding the sulfide and this compound.
Caption: Deoxygenation of a sulfoxide.
Experimental Protocol: General Procedure for Sulfoxide Reduction
Materials and Reagents:
-
Substituted sulfoxide
-
Tris(4-methylphenyl)phosphine (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfoxide (1.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution) followed by tris(4-methylphenyl)phosphine (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature, typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The primary challenge is removing the this compound byproduct.
-
Chromatography: The most common method is silica gel column chromatography. The polarity difference between the typically less polar sulfide product and the more polar phosphine oxide allows for effective separation. A gradient elution with hexanes/ethyl acetate is often effective.
-
Crystallization: If the product is a crystalline solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Application & Protocol: Deoxygenation of Amine N-Oxides
Amine N-oxides, particularly of heteroaromatic compounds like pyridines, are stable intermediates used to direct functionalization at positions that are otherwise unreactive. The final step in such a synthetic sequence is often the removal of the N-oxide oxygen, for which phosphine reagents are ideally suited[15][16].
Protocol: General Procedure for N-Oxide Reduction
Procedure: The protocol for deoxygenating N-oxides is very similar to that for sulfoxides.
-
Combine the N-oxide (1.0 eq.) and tris(4-methylphenyl)phosphine (1.2 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or toluene) under an inert atmosphere.
-
Heat the mixture (reflux is common) and monitor by TLC until the reaction is complete. Some modern variations may use photocatalysis to proceed under milder conditions, which involves a light source and a photocatalyst[15][16].
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the resulting crude material via silica gel chromatography to separate the deoxygenated amine from the this compound.
Closing the Loop: Regenerating the Phosphine Reagent
A significant advantage of the phosphine/phosphine oxide system, particularly in process chemistry, is the potential for sustainability. The phosphine oxide byproduct is not merely waste; it can be efficiently reduced back to the trivalent phosphine reagent, allowing for its reuse. This deoxygenation of the phosphine oxide is a critical step for improving the atom economy of the overall process[1][17].
Silanes are the most common and effective class of reagents for this reduction. Trichlorosilane (HSiCl₃), often in the presence of a base or a sacrificial phosphine, is a powerful and well-documented system for this transformation[1][18].
Caption: The catalytic cycle of deoxygenation and reagent regeneration.
Protocol: Reduction of this compound
WARNING: Trichlorosilane is highly corrosive, moisture-sensitive, and volatile. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Materials and Reagents:
-
This compound
-
Trichlorosilane (HSiCl₃) (3-5 equivalents)
-
Anhydrous toluene or xylene
-
Anhydrous triethylamine (optional, can affect stereochemistry)[1][18]
-
Aqueous sodium hydroxide solution (e.g., 2 M NaOH) for quenching
Procedure:
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous toluene.
-
Addition of Silane: Cool the suspension in an ice bath. Slowly add trichlorosilane (3.0 eq.) via syringe. The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC or ³¹P NMR spectroscopy until the phosphine oxide is fully consumed.
-
Quenching (CAUTION): Cool the reaction mixture thoroughly in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ or a cooled 2 M NaOH solution to quench the excess HSiCl₃. This process is highly exothermic and releases HCl gas. Ensure adequate ventilation and slow addition to control the effervescence.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate or diethyl ether and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid is the regenerated tris(4-methylphenyl)phosphine, which can be further purified by recrystallization (e.g., from ethanol) if necessary.
References
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This compound | C21H21OP | CID 120383 - PubChem. National Institutes of Health. [Link]
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triphenylphosphine for the deoxygenation of epoxides and sulfoxides - BDMAEE. [Link]
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Deoxygenation of sulfoxides using the combination of Ph3P/TiCl4 - ResearchGate. [Link]
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(PDF) Metal‐Free Deoxygenation of Amine N‐Oxides: Synthetic and Mechanistic Studies. [Link]
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Phosphine oxides - Wikipedia. [Link]
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Deoxygenation of Amine N‐oxides. | Download Scientific Diagram - ResearchGate. [Link]
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Deoxygenation of Phosphoryl Compunds - Gilheany Research Group. [Link]
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Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem. National Institutes of Health. [Link]
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Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor | Organic Letters - ACS Publications. [Link]
-
Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine | Organometallics - ACS Publications. [Link]
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Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - ResearchGate. [Link]
-
Phosphine synthesis by reduction - Organic Chemistry Portal. [Link]
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Development of a mechanochemical protocol for the deoxygenation of... - ResearchGate. [Link]
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Deoxygenation of triphenylphosphine oxide with polymethylhydrosiloxane (PMHS). - ResearchGate. [Link]
-
The Deoxygenation of Phosphine Oxides under Green Chemical Conditions | Request PDF. [Link]
-
Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor | Request PDF - ResearchGate. [Link]
-
Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P - Ereztech. [Link]
-
anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide - Organic Syntheses Procedure. [Link]
-
Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine - ResearchGate. [Link]
-
Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis - Indian Academy of Sciences. [Link]
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Selective Deoxygenation of Sulfoxides to Sulfides with Phosphites Catalyzed by Dichlorodioxomolybdenum(VI) - Organic Chemistry Portal. [Link]
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Tertiary phosphines: preparation - Books - The Royal Society of Chemistry. [Link]
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Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. [Link]
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Tris( o -tolyl)phosphine - Grokipedia. [Link]
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Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - ChemRxiv. [Link]
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Introduction: The Versatile Role of Phosphine Oxides in Polymer Chemistry
An in-depth guide to the role of triaryl phosphine oxides in modern polymer synthesis, with a focus on Tris(4-methylphenyl)phosphine Oxide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications, mechanisms, and experimental protocols related to this class of compounds in polymer science.
This compound is a triarylphosphine oxide featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl groups. While specific, widely-documented protocols detailing the use of this compound as a direct initiator or catalyst for common polymerization reactions are not prevalent in the literature, the broader class of phosphine oxides represents a cornerstone in the development of advanced polymeric materials. Their utility spans from initiating polymerization reactions to being integral components of high-performance polymer backbones.
This guide explores the established and potential applications of triaryl phosphine oxides, like this compound, in polymer synthesis. We will delve into three key areas: their function as photoinitiators, their incorporation into polymer main chains to create materials with enhanced properties, and their role as ligands in the formation of coordination polymers.
Part 1: Phosphine Oxides in Photopolymerization
Phosphine oxides, particularly acylphosphine oxides, are highly efficient Type I photoinitiators.[1] Upon exposure to UV or near-UV light, these molecules undergo α-cleavage to generate free radicals, which in turn initiate polymerization.
Mechanism of Action: α-Cleavage and Radical Generation
The efficacy of acylphosphine oxide photoinitiators stems from the weakness of the carbon-phosphorus bond, which readily cleaves upon photoexcitation. This process, known as Norrish Type I cleavage, generates two radical fragments, both of which can initiate polymerization. This dual-radical generation contributes to their high efficiency.[1]
While this compound is not an acylphosphine oxide, the fundamental principles of photoinitiation by related compounds are instructive. For instance, carbazole-based phosphine oxides have been developed as high-performance photoinitiators for LED-based curing due to their enhanced light absorption in the near-UV range.[2][3]
Caption: Photoinitiation mechanism of acylphosphine oxides.
Protocol: UV-Curing of an Acrylate Resin using a BAPO Photoinitiator
This protocol describes a typical procedure for the photopolymerization of a monomer using a commercially available bis(acyl)phosphine oxide (BAPO) photoinitiator, which serves as a model for phosphine oxide-initiated radical polymerization.[1]
Materials:
-
Trimethylolpropane triacrylate (TMPTA) as the monomer.
-
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) as the photoinitiator.
-
A UV curing system (e.g., a 395 nm LED lamp).
-
Glass slides.
Procedure:
-
Prepare a formulation by dissolving 2% (w/w) of BAPO in TMPTA. This can be done by gentle heating and stirring until the photoinitiator is fully dissolved.
-
Apply a thin film (e.g., 25 µm) of the formulation onto a glass slide.
-
Expose the film to a UV source (e.g., 395 nm LED) with a defined intensity.
-
Monitor the curing process by assessing the tackiness of the film. The polymerization is complete when the film is solid and tack-free.
-
The extent of conversion can be quantified using techniques such as Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.
Part 2: Phosphine Oxides in High-Performance Polymers
Incorporating phosphine oxide moieties directly into the polymer backbone is a key strategy for developing high-performance thermoplastics with exceptional thermal stability, flame retardancy, and desirable optical properties.[4]
Synthesis of Poly(arylene ether phosphine oxide)s (PEPOs)
PEPOs are typically synthesized via nucleophilic aromatic substitution polycondensation.[4] This involves the reaction of a bis(halophenyl)phosphine oxide monomer with an aromatic bisphenol in the presence of a base.
Caption: Workflow for PEPO synthesis via polycondensation.
Hypothetical Protocol for a this compound-based Monomer and Polymer
While this compound is not a typical monomer for this process, a functionalized derivative could be synthesized and used. For instance, creating a di-functional monomer from this compound would be the first step.
Step 1: Synthesis of a Bis(4-hydroxyphenyl)(4-methylphenyl)phosphine Oxide Monomer (Conceptual)
-
Start with a suitable precursor, such as bis(4-methoxyphenyl)(4-methylphenyl)phosphine oxide.
-
Cleave the methyl ethers using a reagent like boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane) to yield the di-hydroxyl monomer.
-
Purify the monomer by recrystallization or column chromatography.
Step 2: Polycondensation to Form a PEPO
Materials:
-
Bis(4-hydroxyphenyl)(4-methylphenyl)phosphine oxide (synthesized monomer).
-
An activated dihalide, such as 4,4'-difluorobenzophenone.
-
Potassium carbonate (K₂CO₃), dried.
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous.
-
Toluene (for azeotropic removal of water).
Procedure:
-
To a flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of the phosphine oxide diol monomer and the dihalide monomer.
-
Add a slight excess of K₂CO₃ (e.g., 1.1 equivalents per hydroxyl group).
-
Add NMP to dissolve the monomers and toluene to form an azeotrope with water.
-
Heat the mixture to reflux (around 140-150°C) to azeotropically remove water generated from the phenoxide formation.
-
After the water is removed, distill off the toluene and raise the temperature to 180-200°C to allow the polymerization to proceed.
-
Monitor the reaction viscosity. As the polymer forms, the viscosity will increase significantly.
-
After several hours, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or water.
-
Filter, wash the polymer extensively with water and methanol to remove salts and residual solvent, and dry under vacuum.
| Property | Typical Value for PEPOs | Reference |
| Glass Transition Temp. (Tg) | 200 - 285 °C | [4] |
| 5% Weight Loss Temp. (Air) | ~500 °C | [4] |
| Char Yield at 800 °C (Air) | High | [4] |
Part 3: Phosphine Oxides as Ligands in Coordination Polymers
Phosphine oxides can act as ligands, coordinating to metal centers to form coordination polymers. These materials have applications in areas such as luminescence and catalysis. For example, Tris[(pyridin-4-yl)methyl]phosphine oxide has been used to synthesize a luminescent 1D copper(I) iodide polymer.[5]
Protocol: Synthesis of a [Cu₄I₄L₂]ₙ Coordination Polymer
This protocol is adapted from the synthesis using a pyridyl-functionalized phosphine oxide and illustrates the general approach.[5] A similar strategy could be envisioned for a functionalized derivative of this compound.
Materials:
-
A phosphine oxide ligand (L) with coordinating groups (e.g., pyridyl groups).
-
Copper(I) iodide (CuI).
-
Acetonitrile (CH₃CN), degassed.
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the phosphine oxide ligand (L) in degassed acetonitrile.
-
In a separate vial, suspend an equimolar amount of CuI in degassed acetonitrile.
-
Slowly add the CuI suspension to the ligand solution with stirring.
-
The reaction mixture may be heated gently to facilitate dissolution and reaction.
-
Allow the solution to stand at room temperature for slow evaporation or cool slowly to promote crystallization of the coordination polymer.
-
Collect the resulting crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Characterize the polymer using single-crystal X-ray diffraction, elemental analysis, and study its photophysical properties (e.g., luminescence).
Conclusion
This compound belongs to a versatile class of compounds with significant, albeit sometimes indirect, roles in polymer synthesis. While direct applications of this specific molecule are not as extensively documented as for its acyl- or functionalized counterparts, the principles and protocols outlined in this guide provide a strong foundation for researchers. By understanding the function of phosphine oxides as photoinitiators, as property-enhancing moieties within polymer backbones, and as ligands for coordination polymers, scientists can better leverage this chemistry to design and create novel materials for a wide range of applications. Further research into functionalized derivatives of this compound could unlock new synthetic pathways and advanced materials.
References
- BenchChem. (2025). Application Notes and Protocols: The Use of Bis(acyl)phosphine Oxide Photoinitiators in Radical Polymerization.
- Request PDF. (n.d.). Tris[(pyridin-4-yl)methyl]phosphine, its P-oxide and CuI-based 1D polymer thereof.
- Request PDF. (n.d.). Synthesis of Triphenyl Phosphine Oxide-Containing Polymers via Atom Transfer Radical Polymerization.
- PubMed. (2020). New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization.
- MDPI. (2020). New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization.
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Application Notes and Protocols: Tris(4-methylphenyl)phosphine Oxide in Pharmaceutical Synthesis
Introduction: Beyond a Byproduct - Leveraging Tris(4-methylphenyl)phosphine Oxide Chemistry in Drug Development
In the intricate landscape of pharmaceutical synthesis, the formation of carbon-carbon and carbon-heteroatom bonds with precision and control is paramount. Triarylphosphines and their corresponding oxides are central to several name reactions that form the bedrock of modern organic chemistry, including the Wittig, Mitsunobu, and Appel reactions. While often viewed as a stoichiometric byproduct to be removed, the formation of the highly stable phosphine oxide is the thermodynamic driving force for these indispensable transformations.
This technical guide focuses on this compound (TMPO), the oxidized form of tris(4-methylphenyl)phosphine. We will delve into its role not merely as a byproduct but as an integral component of synthetic strategies leading to valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the methyl groups on the phenyl rings, compared to its unsubstituted counterpart, triphenylphosphine oxide, imparts subtle yet significant differences in solubility, electronic properties, and steric hindrance, which can be strategically exploited in process development and purification.
This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not just protocols, but also the underlying chemical principles and practical insights necessary for the successful application of tris(4-methylphenyl)phosphine-mediated reactions and the effective management of its oxide byproduct in a pharmaceutical context.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of both the phosphine and its oxide is crucial for reaction optimization and purification strategy development.
| Property | This compound |
| CAS Number | 797-70-6[1][2] |
| Molecular Formula | C₂₁H₂₁OP[1][2] |
| Molecular Weight | 320.37 g/mol [1] |
| Appearance | White to off-white crystalline solid[3][4] |
| Melting Point | 143-144 °C[5] |
| Boiling Point | 490 °C at 760 mmHg[5] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone.[3] |
Core Applications in Pharmaceutical Synthesis
The utility of tris(4-methylphenyl)phosphine in forming key bonds is demonstrated in several cornerstone reactions of organic synthesis. The resultant this compound is a stable byproduct of these transformations.
The Wittig Reaction: A Staple for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][7] This reaction is instrumental in the synthesis of numerous pharmaceuticals where a carbon-carbon double bond is a key structural motif. For instance, analogs of resveratrol, a compound with potential anticancer and other therapeutic properties, are often synthesized using the Wittig reaction.[8][9][10][11]
Causality in Reagent Selection: The choice of tris(4-methylphenyl)phosphine over the more common triphenylphosphine can be influenced by factors such as the solubility of the corresponding phosphonium salt and ylide in the reaction solvent. The methyl groups can enhance solubility in less polar solvents.
Protocol: Synthesis of a Resveratrol Analog via Wittig Reaction
This protocol outlines the synthesis of a stilbene derivative, a common core in resveratrol analogs, using tris(4-methylphenyl)phosphine.
Stage 1: Ylide Formation
Caption: Formation of the phosphorus ylide.
Step-by-step Methodology:
-
To a solution of tris(4-methylphenyl)phosphine (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add the desired benzyl bromide (1.0 eq.).
-
Stir the mixture at room temperature for 24 hours. The formation of a white precipitate, the phosphonium salt, will be observed.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base, such as n-butyllithium (1.1 eq.), dropwise. A color change to deep red or orange typically indicates the formation of the ylide.
-
Allow the reaction mixture to slowly warm to 0 °C and then stir for 1 hour.
Stage 2: Olefination
Caption: The Wittig olefination step.
Step-by-step Methodology:
-
To the freshly prepared ylide solution at 0 °C, add a solution of the desired aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product containing the desired alkene and this compound.
The Appel Reaction: Mild Conversion of Alcohols to Alkyl Halides
The Appel reaction provides a mild and efficient method for converting alcohols to the corresponding alkyl halides using a triarylphosphine and a carbon tetrahalide.[12][13] This is particularly valuable in pharmaceutical synthesis when dealing with sensitive substrates that are prone to rearrangement under more acidic conditions.
Causality in Mechanism: The reaction proceeds through the formation of a phosphonium salt intermediate. The strong P=O bond formation in the resulting this compound is a key thermodynamic driver for the reaction.
Protocol: Synthesis of an Alkyl Bromide Intermediate
Reaction Scheme: R-OH + (p-Tol)₃P + CBr₄ → R-Br + (p-Tol)₃P=O + HCBr₃
Step-by-step Methodology:
-
Dissolve the alcohol (1.0 eq.) and tris(4-methylphenyl)phosphine (1.2 eq.) in a suitable solvent such as dichloromethane or acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of carbon tetrabromide (1.2 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure. The crude product will contain the alkyl bromide, this compound, and bromoform.
Purification Strategies: Managing the this compound Byproduct
The removal of the highly polar and often crystalline phosphine oxide byproduct is a critical step in the work-up of these reactions. The slightly increased lipophilicity of this compound compared to triphenylphosphine oxide may require minor adjustments to standard purification protocols.
Protocol 1: Precipitation and Filtration
This method is effective when the desired product is non-polar and the phosphine oxide can be selectively precipitated.
Step-by-step Methodology:
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a minimal amount of a solvent in which the product is soluble but the phosphine oxide has low solubility (e.g., cold diethyl ether or a mixture of hexanes and ethyl acetate).
-
Stir or sonicate the mixture to break up any solids.
-
Cool the mixture in an ice bath to maximize precipitation of the phosphine oxide.
-
Filter the mixture, washing the solid phosphine oxide with a small amount of the cold solvent.
-
The filtrate contains the desired product and can be further purified if necessary.
Protocol 2: Chromatography via a Silica Plug
For less polar products, a rapid filtration through a short column of silica gel is highly effective.[3][14][15][16]
Caption: Purification workflow using a silica plug.
Step-by-step Methodology:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a non-polar solvent, such as hexanes or a hexanes/ethyl acetate mixture (e.g., 9:1).
-
Prepare a short column (plug) of silica gel in a fritted funnel or a wide-bore chromatography column.
-
Apply the crude product solution to the top of the silica plug.
-
Elute the product with the non-polar solvent, collecting the filtrate. The more polar this compound will be retained on the silica.
-
Monitor the eluent by TLC to ensure complete elution of the product.
Emerging Roles: this compound as a Ligand
Recent research has explored the use of phosphine oxides as ligands in transition metal-catalyzed cross-coupling reactions. While still an emerging area, this demonstrates the potential for what was once considered waste to be repurposed into a valuable component of a catalytic system. This paradigm shift encourages a more holistic view of the chemical inventory in a reaction.
Conclusion
This compound, far from being a mere byproduct, is an indicator of successful and powerful bond-forming reactions crucial to the synthesis of pharmaceuticals. An intimate knowledge of its properties and the nuances of its separation from reaction products is a hallmark of a proficient synthetic chemist. The protocols and insights provided herein are intended to equip researchers with the tools to confidently employ tris(4-methylphenyl)phosphine-mediated reactions and to efficiently manage the resulting phosphine oxide, thereby streamlining the path to complex pharmaceutical targets.
References
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Mlakić, M., Rajič, L., Ljubić, A., Vušak, V., Zelić, B., Gojun, M., Odak, I., Čule, I., Šagud, I., Šalić, A., & Škorić, I. (2022). Synthesis of new heterocyclic resveratrol analogues in milli- and microreactors: intensification of the Wittig reaction. Vapourtec. Available at: [Link]
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Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
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Application Notes & Protocols: Tris(4-methylphenyl)phosphine Oxide in Modern Organic Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is a sterically hindered and electron-rich organophosphorus compound increasingly recognized for its utility in synthetic chemistry.[1] This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the compound's properties and providing validated protocols for its application. We will explore its role as a stabilizing ligand in palladium-catalyzed cross-coupling reactions and its emerging use in Frustrated Lewis Pair (FLP) chemistry. The protocols herein are designed to be reproducible and include explanations of the causality behind key experimental steps, troubleshooting advice, and expected outcomes, ensuring scientific integrity and practical success.
Compound Profile and Handling
This compound is a white to off-white crystalline solid notable for its high thermal stability and solubility in common organic solvents like dichloromethane and acetone.[1] The three para-methylphenyl (tolyl) groups attached to the phosphoryl center (P=O) define its chemical behavior, providing significant steric bulk and modulating the electronic properties of the phosphorus atom.[1]
1.1. Physicochemical Properties
A summary of the key physical and chemical properties is provided below for quick reference. These values are critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 797-70-6 | [2][3][4][5] |
| Molecular Formula | C₂₁H₂₁OP | [1][2][4][5] |
| Molecular Weight | 320.37 g/mol | [2][4][5] |
| Appearance | White to light yellow solid/powder | [1][6] |
| Melting Point | 143-144 °C | [3] |
| Solubility | Soluble in dichloromethane, acetone | [1] |
| Purity (Typical) | ≥98% | [4][6] |
1.2. Safety and Handling
As with all laboratory chemicals, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Handling: Work in a well-ventilated fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application I: Stabilizing Ligand in Palladium-Catalyzed Cross-Coupling
2.1. Mechanistic Rationale
Phosphine oxides, traditionally viewed as byproducts of phosphine-mediated reactions, have found a valuable role as stabilizing ligands for palladium catalysts.[7] In cross-coupling reactions, such as the Suzuki-Miyaura or Hiyama coupling, the phosphine oxide can coordinate to the palladium center. This interaction is particularly beneficial as it can prevent the precipitation of palladium black, thus maintaining the concentration of the active catalyst in the solution and improving reaction yields and consistency.[7] The steric bulk of this compound helps to create a coordinatively unsaturated metal center which is crucial for the catalytic cycle, while its electronic properties stabilize the palladium complex.[1][7]
2.2. Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere, a critical technique for ensuring the stability and activity of the catalyst.
Caption: Inert atmosphere setup for cross-coupling.
2.3. Protocol: Synthesis of 4-Methyl-4'-methoxybiphenyl
This protocol details a representative Suzuki-Miyaura coupling using this compound as a stabilizing ancillary ligand.
Objective: To couple 4-bromotoluene with 4-methoxyphenylboronic acid.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| 4-Bromotoluene | 171.04 | 171 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 4.5 mg | 0.02 | 0.02 |
| This compound | 320.37 | 12.8 mg | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: Under the inert atmosphere, add palladium(II) acetate, this compound, potassium carbonate, 4-bromotoluene, and 4-methoxyphenylboronic acid to the flask.
-
Causality Note: Adding the solids first prevents solvent splashes and ensures accurate weighing. The inert atmosphere is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst formed in situ.
-
-
Solvent Addition: Degas the toluene and water by bubbling argon through them for 20-30 minutes. Add the degassed toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Quench with 10 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[8]
Expected Results:
-
Yield: >80%.
-
Appearance: White solid.
-
Characterization: The product identity can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.
Application II: Lewis Base in Frustrated Lewis Pair (FLP) Chemistry
3.1. Mechanistic Rationale
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that cannot form a classical dative bond adduct.[9][10] This "frustration" leaves the reactivity of both the acid and base available to cooperatively activate small molecules like H₂, CO₂, or olefins.[10][11] this compound, with its bulky tolyl groups and nucleophilic oxygen atom, can function as the Lewis basic component in an FLP. Its steric hindrance prevents quenching by the Lewis acid, allowing the pair to engage in unique chemical transformations.[9]
The diagram below illustrates the fundamental concept of an FLP activating a small molecule.
Caption: FLP activation of a small molecule.
3.2. Protocol: FLP-Mediated Hydrosilylation of an Imine
This protocol provides a general method for the hydrosilylation of N-benzylideneaniline, demonstrating the catalytic potential of a this compound-based FLP.
Objective: To reduce an imine to an amine using a silane, catalyzed by an FLP.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| N-Benzylideneaniline | 181.24 | 181 mg | 1.0 | 1.0 |
| Phenylsilane | 108.22 | 130 mg | 1.2 | 1.2 |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 511.99 | 26 mg | 0.05 | 0.05 |
| This compound | 320.37 | 16 mg | 0.05 | 0.05 |
| Toluene (anhydrous) | - | 3 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, add this compound and Tris(pentafluorophenyl)borane to a dry 10 mL vial equipped with a stir bar.
-
Causality Note: Both FLP components, especially the borane Lewis acid, are highly sensitive to moisture and air. All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox).
-
-
Catalyst Formation: Add 1 mL of anhydrous toluene and stir the mixture for 10 minutes to allow for the pre-formation of the frustrated pair. The solution should remain clear, indicating no adduct formation.
-
Substrate Addition: In a separate vial, dissolve N-benzylideneaniline and phenylsilane in 2 mL of anhydrous toluene.
-
Reaction Initiation: Add the substrate solution to the catalyst solution via syringe. Seal the vial and stir at room temperature.
-
Monitoring: Track the disappearance of the imine C=N stretch (~1630 cm⁻¹) and the appearance of the N-H stretch (~3400 cm⁻¹) using FT-IR, or by ¹H NMR. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, remove the vial from the glovebox. Quench the reaction by carefully adding 5 mL of methanol.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-benzylaniline product.
Expected Results:
-
Yield: >90%.
-
Characterization: The structure of the resulting amine can be confirmed by standard spectroscopic techniques (NMR, MS) and comparison with known data.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Cross-Coupling | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality reagents (e.g., wet solvent, impure boronic acid).3. Insufficient base. | 1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.2. Use anhydrous solvents and recrystallize solid reagents if necessary.3. Use a stronger base or increase stoichiometry. |
| No Reaction in FLP Catalysis | 1. Contamination by water or air.2. Formation of a classical Lewis adduct (insufficient steric bulk). | 1. Repeat the reaction in a glovebox with freshly purified anhydrous solvents.2. This specific FLP is generally robust, but for other substrates, a more sterically demanding acid or base may be required. |
| Formation of Palladium Black | Catalyst decomposition and aggregation. | Increase the amount of this compound ligand (e.g., from 4 mol% to 8 mol%) to better stabilize the palladium nanoparticles. |
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How to handle and store Tris(4-methylphenyl)phosphine Oxide safely
An Application Guide for the Safe Handling and Storage of Tris(4-methylphenyl)phosphine Oxide
This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound (CAS No. 797-70-6), a common reagent and ligand in synthetic chemistry and materials science. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.
Introduction and Scientific Context
This compound, also known as tri-p-tolylphosphine oxide, is a stable, white to off-white crystalline solid.[1][2] As an organophosphorus compound, it finds utility as a ligand in coordination chemistry, a reagent in organic synthesis, and a component in the development of advanced materials.[1] Its high thermal stability and defined electronic properties make it a valuable tool for researchers.[1] However, like all chemical reagents, its safe use is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide synthesizes critical safety information with practical, field-proven procedures for laboratory professionals.
Hazard Identification and Safety Profile
While specific toxicity data for this compound is not extensively documented, its hazard profile can be inferred from data on structurally similar compounds, such as the parent phosphine, and general principles for organophosphorus solids. The primary hazards are associated with irritation upon contact or inhalation of dust.
Table 1: Key Safety and Physical Data
| Property | Value | Source(s) |
| CAS Number | 797-70-6 | [1][3][4] |
| Molecular Formula | C₂₁H₂₁OP | [3][4] |
| Molecular Weight | 320.37 g/mol | [3][4] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | [5][6] |
| Incompatibilities | Strong oxidizing agents. | [5] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Oxides of phosphorus. Potentially phosphorus trihydride (phosphine) in a fire. | [5][6][7] |
Note: Hazard information is based in part on the Safety Data Sheet for the closely related compound Tris(4-methylphenyl)phosphine, as a precautionary measure.
Personal Protective Equipment (PPE) - The First Line of Defense
The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory to prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Chemical safety goggles or a face shield must be worn to protect against accidental splashes or airborne dust particles.
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing. A flame-retardant coat is advisable.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If significant dust is generated, a NIOSH-approved respirator may be necessary.[6]
Safe Handling and Experimental Workflow
The following protocol is designed to be a self-validating system, where each step mitigates a specific risk associated with handling a solid chemical irritant.
Preparation and Weighing Protocol
-
Work Area Preparation : Designate a specific area for handling the compound, preferably inside a chemical fume hood. Ensure the area is clean and free of clutter. Have a spill kit with appropriate absorbent material (e.g., sand, vermiculite) readily accessible.
-
Container Handling : Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Aliquotting and Weighing :
-
Gently tap the container before opening to settle the solid material.
-
Open the container slowly in the fume hood to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid scooping in a manner that generates dust clouds.
-
If possible, use a balance with a draft shield.
-
Close the primary container tightly immediately after use.
-
-
Cleaning : Clean the spatula and any contaminated surfaces immediately after use.
Transfer and Reaction Setup Protocol
-
Vessel Transfer : Carefully add the weighed this compound to the reaction vessel. If necessary, use a powder funnel to minimize loss and prevent contamination of the vessel exterior.
-
Solubilization : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
System Inertness : While this compound is not typically air-sensitive like its phosphine precursor, many reactions involving it are performed under an inert atmosphere (e.g., Nitrogen or Argon) to protect other reagents. Ensure your glassware is properly dried and the inert atmosphere is established before adding the compound if the reaction chemistry demands it.
Diagram 1: Safe Handling Workflow
This diagram illustrates the logical flow of operations, from initial preparation to final waste disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
Incompatible Materials : Keep away from strong oxidizing agents, as contact could lead to vigorous reactions.[5]
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Inventory Management : Use a first-in, first-out system to prevent the long-term storage of older containers.
Spill and Emergency Procedures
-
Minor Spills :
-
Ensure proper PPE is worn.
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a damp cloth (if compatible with the surface) and decontaminate.
-
-
Major Spills :
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by safety professionals.
-
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Waste Disposal
Chemical waste disposal must be handled in strict accordance with institutional and local environmental regulations.
-
Segregation : Do not mix this compound waste with other waste streams. Collect it in a dedicated, clearly labeled hazardous waste container.[8]
-
Containerization : Use a robust, leak-proof container compatible with the chemical. The container must be labeled "Hazardous Waste" and include the full chemical name.[8]
-
Contaminated Materials : Any items contaminated with the compound (e.g., gloves, weighing paper, paper towels) should be placed in a sealed bag or container and disposed of as solid hazardous waste.
-
Final Disposal : Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[5][6]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
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Application Notes and Protocols for Tris(4-methylphenyl)phosphine Oxide as a Stabilizing Agent
Introduction
Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide (TMPO), is a crystalline organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2][3][4] Characterized by three 4-methylphenyl groups attached to a phosphoryl center, this molecule exhibits high thermal stability, solubility in common organic solvents, and a unique combination of steric and electronic properties.[5] While traditionally utilized in organic synthesis and coordination chemistry, its inherent stability and Lewis basicity make it a compelling candidate for use as a stabilizing agent in two key areas: transition metal-catalyzed reactions and as a potential thermal stabilizer in high-performance polymers.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes, mechanistic insights, and detailed experimental protocols for the utilization of TMPO as a stabilizing agent.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁OP | [3][6][7] |
| Molecular Weight | ~320.37 g/mol | [3][4][6] |
| Appearance | White to light-yellow solid | [3][5] |
| Melting Point | 143-144 °C | [7] |
| Boiling Point | 490 °C at 760 mmHg | [7] |
| Solubility | Soluble in dichloromethane, acetone | [5] |
Application I: Stabilization of Homogeneous Catalysts
One of the most effective applications of TMPO is as a stabilizing ligand for homogeneous transition metal catalysts, particularly palladium, which is widely used in carbon-carbon bond-forming cross-coupling reactions.
Mechanism of Stabilization: A Labile Ligand Approach
In many palladium-catalyzed reactions, the active Pd(0) species is prone to decomposition via agglomeration and precipitation into catalytically inactive palladium black. This decomposition pathway is a common cause of poor reaction yields, catalyst deactivation, and lack of reproducibility.
Triarylphosphine oxides, like TMPO, mitigate this issue by acting as labile, stabilizing ligands . The oxygen atom of the phosphine oxide possesses sufficient Lewis basicity to weakly coordinate to the palladium center. This coordination shell shields the metal atom, preventing it from aggregating with other palladium atoms.[8]
The "lability" of this interaction is critical. The TMPO-palladium bond is weak enough that it does not poison the catalyst or interfere with the primary catalytic cycle (oxidative addition, transmetalation, reductive elimination). The phosphine oxide can be easily displaced by reactants, allowing the catalytic process to proceed efficiently while still providing a persistent, stabilizing effect that maintains a consistent concentration of the active catalyst in solution.[8] This leads to more reliable reaction kinetics, higher turnover numbers, and improved product yields.[8][9]
Caption: Mechanism of catalyst stabilization by TMPO.
Protocol: Stabilization of a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general method for using TMPO to stabilize a Suzuki-type cross-coupling reaction. Researchers should adapt reactant specifics and purification methods based on their particular substrates.
Objective: To improve the yield and reproducibility of a cross-coupling reaction by preventing catalyst decomposition.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Boronic Acid partner (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Palladium(II) Acetate, Pd(OAc)₂)
-
This compound (TMPO)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Experimental Workflow:
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Organometallic Complexes
Organometallic compounds, which feature a direct bond between a carbon atom and a metal, represent a critical nexus between organic and inorganic chemistry.[1][2] Their unique reactivity makes them indispensable tools in modern science, driving innovation across various fields.[1] In catalysis, they are fundamental to processes like hydrogenation, polymerization, and sophisticated cross-coupling reactions (e.g., Suzuki, Heck) that enable the construction of complex molecular architectures.[1][3][4] For drug development and materials science, organometallics serve as versatile building blocks for advanced materials, including conducting polymers and specialized pharmaceutical agents.[1] The ability of metal centers to stabilize unusual oxidation states and geometries unlocks reaction pathways that are otherwise inaccessible, positioning organometallic chemistry at the forefront of synthetic innovation.[1]
Many organometallic compounds exhibit high sensitivity to air and moisture, necessitating specialized handling techniques to prevent decomposition.[5][6] The development of inert atmosphere methods, such as the use of Schlenk lines and gloveboxes, has been pivotal to the advancement of the field, allowing for the safe and effective manipulation of these reactive species.[7][8][9]
This guide provides an in-depth exploration of the core principles and practical techniques for synthesizing organometallic complexes. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to confidently navigate this dynamic area of chemistry.
Part 1: Foundational Techniques for an Inert Atmosphere
The majority of organometallic syntheses require the stringent exclusion of air and water.[5] This is achieved primarily through the use of two complementary technologies: the Schlenk line and the inert atmosphere glovebox.
The Schlenk Line: A Versatile Tool for Inert Atmosphere Chemistry
First developed by Wilhelm Schlenk, the Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of sensitive compounds on the lab bench.[7] One manifold is connected to a source of dry, inert gas (typically nitrogen or argon), while the other is connected to a high-vacuum pump. This setup enables the user to evacuate a reaction flask to remove air and moisture and then backfill it with an inert atmosphere, a process often repeated in cycles to ensure a completely inert environment.[10]
Key Principles of Schlenk Line Operation:
-
Positive Pressure: Reactions are maintained under a slight positive pressure of inert gas, which is vented through an oil or mercury bubbler. This prevents air from entering the system.[7]
-
Vacuum/Inert Gas Cycles: Glassware is made inert by repeatedly evacuating it under vacuum and refilling it with inert gas.[10]
-
Greased Joints: Ground glass joints must be properly greased to ensure a tight seal under vacuum.[7]
Protocol 1: Basic Schlenk Line Setup and Operation
Objective: To render a standard Schlenk flask inert for reaction setup.
Materials:
-
Schlenk line with vacuum pump and inert gas source
-
Schlenk flask, oven-dried
-
Ground glass stopper or septum
-
High-vacuum grease
-
Cryogenic trap (solvent trap)
-
Dewar flask
-
Liquid nitrogen
Procedure:
-
System Preparation: Attach a clean, dry cryogenic trap to the Schlenk line.[11] Ensure all joints are properly greased and secured with clips.
-
Pump Down: Close all stopcocks and the vent valve. Turn on the vacuum pump and allow the manifold to evacuate for 5-15 minutes.[10] A manometer reading below 0.1 mbar indicates a leak-free system.[10]
-
Cooling the Trap: Submerge the cryogenic trap in a Dewar filled with liquid nitrogen.[10]
-
Inert Gas Flow: Open the inert gas supply to establish a steady flow through the bubbler.[12]
-
Attaching the Flask: Lightly grease the ground glass joint of the oven-dried Schlenk flask.[7] Attach it to the Schlenk line hosing.
-
Purging Cycles:
-
Carefully open the flask's stopcock to the vacuum manifold. The flask will be evacuated. Allow it to remain under vacuum for at least 5 minutes.
-
Slowly turn the stopcock to switch the flask to the inert gas manifold. You will hear the gas flow stop as the flask fills.
-
Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.
-
-
Maintaining Inert Atmosphere: After the final cycle, leave the flask under a positive pressure of inert gas. The flask is now ready for the addition of reagents.
The Inert Atmosphere Glovebox
A glovebox is a sealed container filled with a purified inert gas, allowing for direct manipulation of sensitive materials.[13] The atmosphere is continuously circulated through a catalyst system that removes oxygen and water to levels below 1 ppm.[13] Gloveboxes are particularly advantageous for handling solids, weighing reagents, and performing small-scale reactions where complex glassware setups are impractical.[13][14]
Workflow for Glovebox Use:
-
Bringing in Materials: All items must be brought into the glovebox through an antechamber, which is purged using a series of vacuum/inert gas cycles.[13]
-
Solvent Purification: Solvents used in a glovebox must be rigorously dried and degassed, as they can introduce significant amounts of water and oxygen.
-
Pressure Control: The glovebox maintains a constant positive pressure, and gloves are used to handle materials inside the main chamber.[9]
Caption: Workflow for introducing materials into a glovebox.
Part 2: Key Synthetic Methodologies
The formation of metal-carbon bonds can be achieved through several strategic approaches. The choice of method depends on the metal, the organic ligand, and the desired final complex.
Direct Reaction and Salt Metathesis
One of the most fundamental methods involves the direct reaction of a metal with an organic halide.[1] This is the classic approach for preparing highly reactive organolithium and Grignard (organomagnesium) reagents.[1][4]
A more widely used and versatile method is salt metathesis , where an organometallic compound (like an organolithium reagent) reacts with a metal halide.[15] The driving force for this reaction is often the formation of a stable, insoluble salt (e.g., LiCl), which precipitates from the reaction mixture.
General Reaction: M-X + R-M' → M-R + M'-X
Protocol 2: Synthesis of Ferrocene, Fe(C₅H₅)₂
Objective: To synthesize the archetypal "sandwich" compound, ferrocene, via a salt metathesis reaction. This protocol is adapted from established procedures.[16][17]
Causality: This synthesis relies on the initial deprotonation of cyclopentadiene (a weak acid) by a strong base (KOH) to form the aromatic cyclopentadienyl anion (Cp⁻). This anion then displaces the chloride ligands from iron(II) chloride in a metathesis reaction to form the highly stable ferrocene complex. DMSO is used as a solvent to effectively dissolve the FeCl₂ salt.[16][17]
Safety Precautions: Dicyclopentadiene, cyclopentadiene, DME, and DMSO are toxic and should be handled in a fume hood.[17] KOH and HCl are corrosive.[17]
Materials:
-
Potassium hydroxide (KOH), finely ground
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
1,2-dimethoxyethane (DME)
-
Dimethyl sulfoxide (DMSO)
-
Dicyclopentadiene
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas source
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" by thermal decomposition just before use.[17] Set up a fractional distillation apparatus and gently heat ~20 mL of dicyclopentadiene. Collect the monomeric cyclopentadiene that distills at 40-42 °C in a flask cooled in an ice bath.[17] This must be used immediately.
-
Formation of Cyclopentadienyl Anion: In a 250 mL three-neck flask equipped with a stirrer, nitrogen inlet, and dropping funnel, combine finely ground KOH (20g) and DME (50 mL).[16]
-
Flush the flask with nitrogen. While stirring vigorously, add freshly distilled cyclopentadiene (4.25 mL).[16] Continue stirring for ~15 minutes. The mixture will become colored, indicating the formation of the potassium cyclopentadienide salt.
-
Preparation of Iron(II) Solution: In a separate flask, dissolve FeCl₂·4H₂O (5g) in DMSO (20 mL) under a nitrogen atmosphere.[16] This may require gentle warming. Transfer this solution to the dropping funnel on the reaction apparatus.
-
Reaction: Add the FeCl₂/DMSO solution dropwise to the stirred cyclopentadienide solution over a period of 30 minutes.[16] A dark slurry will form. After the addition is complete, continue stirring for another 15 minutes.
-
Work-up and Isolation: Pour the reaction slurry into a beaker containing crushed ice (80g) and 6 M HCl (75 mL).[16] Stir thoroughly to neutralize any excess KOH.
-
Collect the crude orange ferrocene precipitate by vacuum filtration. Wash the solid with several portions of water and allow it to air-dry.[16]
-
Purification (Optional): Ferrocene can be readily purified by sublimation to yield bright orange crystals.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| Cyclopentadiene | 66.10 | 4.25 mL (3.4 g) | ~0.051 |
| KOH | 56.11 | 20 g | ~0.356 |
| FeCl₂·4H₂O | 198.81 | 5 g | ~0.025 |
Table 1: Stoichiometry for Ferrocene Synthesis.
Oxidative Addition
Oxidative addition is a fundamental reaction in organometallic chemistry, particularly for transition metals. In this process, a metal complex with a low oxidation state inserts into a covalent bond (e.g., a C-X or H-H bond), increasing the metal's oxidation state and coordination number by two.[3] It is a key step in many catalytic cycles, including cross-coupling reactions.[3]
Caption: General scheme of an oxidative addition reaction.
This methodology is crucial for synthesizing a wide range of complexes. For example, the preparation of many palladium(II) precatalysts for cross-coupling reactions begins with the oxidative addition of an aryl halide to a palladium(0) source.[18]
Ligand Substitution and Synthesis of Phosphine Complexes
Phosphine ligands (PR₃) are ubiquitous in organometallic chemistry due to their versatile electronic and steric properties, which can be tuned to control the reactivity of the metal center.[19][20] Metal-phosphine complexes are often prepared by ligand substitution, where a weakly bound ligand (like a solvent molecule) is displaced by the incoming phosphine.[20]
Protocol 3: General Synthesis of a Bis(triphenylphosphine)palladium(II) Dichloride Complex
Objective: To synthesize a common palladium(II) precatalyst, PdCl₂(PPh₃)₂, via ligand substitution.
Causality: This reaction proceeds by treating a palladium(II) salt, such as palladium(II) chloride, with two equivalents of triphenylphosphine. The phosphine ligand displaces bridging chloride ligands in the polymeric structure of PdCl₂ to form the stable, monomeric square planar complex.[21]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Ethanol or Acetonitrile
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Setup: To a Schlenk flask containing a stir bar, add palladium(II) chloride (1 mmol).
-
Inert Atmosphere: Cycle the flask three times with vacuum and inert gas (e.g., argon).
-
Reagent Addition: Under a positive flow of inert gas, add triphenylphosphine (2.1 mmol).
-
Solvent Addition: Add a suitable solvent like ethanol or acetonitrile (20 mL) via cannula transfer.
-
Reaction: Heat the resulting suspension to reflux with vigorous stirring. The reaction progress is often indicated by a color change as the insoluble PdCl₂ is converted to the soluble product. Continue refluxing for 1-2 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the product, typically a yellow solid, by filtration using a Schlenk filter cannula or by filtration in a glovebox.
-
Wash the solid with cold ethanol and then a non-polar solvent like hexane to remove any excess triphenylphosphine.
-
Dry the product under vacuum.
| Reagent | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) | Moles |
| PdCl₂ | 177.33 | 177 mg | 1.0 mmol |
| PPh₃ | 262.29 | 551 mg | 2.1 mmol |
Table 2: Stoichiometry for PdCl₂(PPh₃)₂ Synthesis.
Part 3: Characterization of Organometallic Complexes
The unambiguous characterization of newly synthesized organometallic complexes is crucial to confirm their identity, purity, and structure.[22] A combination of spectroscopic and analytical techniques is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for characterizing organometallic compounds in solution.[5][23]
-
¹H NMR: Provides information about the organic ligands. A key diagnostic feature for metal hydride complexes is the appearance of hydride signals in the highly upfield region (0 to -40 ppm), shielded by the metal's d-electrons.[5][6]
-
¹³C NMR: Complements ¹H NMR in elucidating the structure of the carbon backbone of the ligands.
-
³¹P NMR: Essential for complexes containing phosphine ligands. The chemical shift and coupling constants (e.g., J(P-metal)) provide direct insight into the metal-phosphorus bond and the coordination environment.[5][6]
-
Other Nuclei: NMR can also be used to directly observe metal centers that have NMR-active isotopes (e.g., ¹⁹⁵Pt, ¹⁰³Rh).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying specific functional groups within a complex. For metal carbonyl complexes (M-CO), the C-O stretching frequency is highly diagnostic of the complex's electronic structure and geometry.[22] The position of the ν(CO) band can indicate whether the carbonyl is terminal or bridging and reflects the extent of back-bonding from the metal to the CO ligand.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[24][25] It yields precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[25][26] For novel or structurally complex organometallic compounds, an X-ray crystal structure is often considered the gold standard for characterization.[22][27] However, it is crucial to remember that the solid-state structure may not perfectly represent the species present in solution.
| Technique | Information Provided | Typical Application Example |
| ¹H NMR | Structure of organic ligands, presence of metal hydrides. | Observing the singlet at ~4.2 ppm for the equivalent protons in ferrocene. |
| ³¹P NMR | M-P bonding, coordination environment, ligand purity. | Characterizing the coordination of phosphine ligands to a palladium center.[5] |
| IR Spectroscopy | Identification of key functional groups (e.g., C≡O, M-H). | Determining terminal vs. bridging modes in metal carbonyl clusters. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Unambiguously determining the geometry of a novel transition metal complex.[24] |
| Elemental Analysis | Confirms the elemental composition and purity of the bulk sample. | Verifying the C, H, N content matches the proposed molecular formula.[22] |
Table 3: Summary of Key Characterization Techniques.
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An Introduction to the Synthesis and Reactions of Ferrocene - AZoM. (2014-09-15). Available at: [Link]
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23.1C: Characterization of Organometallic Complexes - Chemistry LibreTexts. (2023-05-03). Available at: [Link]
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Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PubMed Central. (2024-08-21). Available at: [Link]
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Application Notes and Protocols for the Use of Internal Standards in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Accurate NMR Quantification
In the realm of analytical chemistry, particularly within pharmaceutical and drug development sectors, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information and, crucially, quantitative data.[1][2] Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of substances.[3] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[1] To harness this principle for accurate and reproducible measurements, the use of an internal standard is paramount.[2][4]
An internal standard is a compound of known purity and concentration that is added directly to the sample being analyzed.[4][5] By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, one can precisely calculate the analyte's concentration or purity.[2][6] This approach mitigates variations arising from sample preparation, instrument performance, and experimental conditions, thus ensuring the robustness and reliability of the quantitative data.[4][7]
This guide provides a comprehensive overview of the principles, best practices, and detailed protocols for the effective use of internal standards in NMR spectroscopy.
Selecting the Ideal Internal Standard: A Decision-Making Framework
The choice of an internal standard is a critical step that directly influences the accuracy and reliability of qNMR results.[4] An ideal internal standard should possess a set of specific characteristics to ensure it serves as a reliable reference without interfering with the analysis of the target analyte.
Core Criteria for Selection:
-
High Purity: The internal standard must be of high and accurately known purity (typically ≥99%).[4][8] Certified Reference Materials (CRMs) are often preferred as they provide traceability and a well-documented purity value.[7][9]
-
Chemical and Physical Stability: The standard should be stable under the experimental conditions (e.g., solvent, temperature, pH) and not react with the analyte or the solvent.[4][10] It should also be non-volatile and non-hygroscopic to allow for accurate weighing.[9][11]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[4][12] Incomplete dissolution can lead to broadened lineshapes and inaccurate integration.[4]
-
Spectral Simplicity and Non-overlapping Signals: The internal standard should exhibit a simple NMR spectrum, ideally with one or a few sharp singlet peaks.[4][10][13] Crucially, its signals must not overlap with any signals from the analyte or the solvent.[1][8][12]
-
Appropriate Chemical Shift: The signals of the internal standard should appear in a region of the spectrum that is free from analyte resonances.[4]
-
Reasonable Molecular Weight: A higher molecular weight is often preferable to minimize weighing errors.[11]
-
Availability and Cost-Effectiveness: Practical considerations such as commercial availability and cost are also important factors.[4]
Visualizing the Selection Process:
Caption: Decision workflow for selecting a suitable internal standard.
Common Internal Standards for ¹H NMR:
The choice of internal standard is highly dependent on the analyte and the solvent system. The following table provides a list of commonly used internal standards and their key properties.
| Internal Standard | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (ppm) & Multiplicity | Common Deuterated Solvents | Notes |
| Tetramethylsilane (TMS) | 88.22 | 0.00 (s) | CDCl₃, Acetone-d₆, Benzene-d₆ | Primary reference for chemical shift (0 ppm).[14][15] Volatile, not ideal for quantification.[13] |
| Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) | 218.32 | ~0.00 (s) | D₂O | Water-soluble standard.[14][15] Can interact with cationic molecules.[16] |
| Maleic Acid | 116.07 | ~6.2-6.5 (s) | D₂O, DMSO-d₆, CD₃OD | Commonly used for aqueous and polar organic samples.[4][12] |
| Dimethyl Sulfone (DMSO₂) | 94.13 | ~3.1 (s) | D₂O, DMSO-d₆, CDCl₃ | Proposed as a universal reference material due to its properties.[17] |
| 1,4-Dinitrobenzene | 168.11 | ~8.4 (s) | CDCl₃, Acetone-d₆, DMSO-d₆ | Useful for analytes with signals in the upfield region.[12] |
| Benzoic Acid | 122.12 | ~7.5-8.1 (m) | DMSO-d₆, CD₃OD | Often used as a certified reference material.[4] |
| Caffeine | 194.19 | Multiple singlets | D₂O, CDCl₃ | Suitable for aqueous systems.[4] |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocol: A Step-by-Step Guide to Quantitative Sample Preparation
Accurate and precise sample preparation is the foundation of reliable qNMR results. The largest source of error in qNMR often stems from the weighing process.[3][18]
Materials and Equipment:
-
Calibrated analytical microbalance (readability of at least 0.01 mg)
-
Clean and dry glass vials with caps
-
Spatulas
-
Calibrated micropipettes and tips
-
Vortex mixer or sonicator
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (low water content)
-
Analyte of interest
-
Selected internal standard (high purity)
Protocol Workflow:
Caption: Experimental workflow for qNMR sample preparation and data acquisition.
Detailed Steps:
-
Accurate Weighing:
-
Use a calibrated analytical microbalance in a draft-free environment.
-
Tare a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the vial and record the mass precisely.
-
Tare the balance again and accurately weigh the analyte into the same vial. Record the mass precisely.
-
Aim for a molar ratio between the analyte and the internal standard that results in signals of comparable intensity for accurate integration, often around 1:1.[1]
-
-
Dissolution:
-
Add a precise volume (typically 0.6-0.7 mL for a standard 5 mm tube) of the appropriate deuterated solvent to the vial using a calibrated pipette.[19]
-
Securely cap the vial and ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication.[3]
-
Visually inspect the solution to confirm that no solid particles remain. A homogeneous solution is crucial for acquiring high-quality spectra.[1]
-
-
Transfer to NMR Tube:
NMR Data Acquisition and Processing for Quantitative Analysis
Acquiring a qNMR spectrum requires specific parameters to ensure that the signal intensities are directly proportional to the number of nuclei.
Key Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.[1]
-
Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be long enough to allow for complete relaxation of all nuclei of interest. A common recommendation is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard).[1][20] A sufficiently long relaxation delay ensures that the signal intensities are not saturated and are truly quantitative.
-
Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N), which is essential for accurate integration.[10] An S/N of at least 250:1 is often recommended for precision better than 1%.[1]
-
Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely to avoid truncation, which can distort the signal lineshape and affect integration.[1]
Data Processing:
-
Fourier Transform and Phasing: Apply a Fourier transform to the FID. Careful manual phasing of the spectrum is crucial, as phasing errors can significantly impact the accuracy of the integrals.[1]
-
Baseline Correction: A flat baseline is essential for accurate integration. Apply a baseline correction algorithm to the entire spectrum.[1]
-
Chemical Shift Referencing: Calibrate the chemical shift scale. While the internal standard is primarily for quantification, the residual solvent signal is often used as a secondary reference for chemical shift.[21][22] For example, the residual CHCl₃ signal in CDCl₃ is typically referenced to 7.26 ppm.[23] Alternatively, if TMS is present, its signal is set to 0 ppm.[14]
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. Define the integration regions carefully to include the entire signal.
Calculation of Analyte Purity/Concentration
The purity or concentration of the analyte can be calculated using the following formula:[2][24]
Purity of Analyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Puritystd
Where:
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons giving rise to the analyte signal
-
Istd = Integral of the internal standard signal
-
Nstd = Number of protons giving rise to the internal standard signal
-
MWanalyte = Molecular weight of the analyte
-
manalyte = Mass of the analyte
-
MWstd = Molecular weight of the internal standard
-
mstd = Mass of the internal standard
-
Puritystd = Purity of the internal standard (as a percentage)
Conclusion: Ensuring Trustworthy and Authoritative Results
The use of an internal standard is a fundamental practice for achieving accurate and reproducible quantitative results in NMR spectroscopy. By carefully selecting an appropriate standard, meticulously preparing the sample, and utilizing optimized data acquisition and processing parameters, researchers, scientists, and drug development professionals can have high confidence in the integrity of their qNMR data. This rigorous approach is essential for applications ranging from purity assessment and content uniformity to reaction monitoring and stability studies, ultimately contributing to the development of safe and effective medicines. The validation of qNMR methods, often guided by regulatory bodies like the USP, further solidifies its role as a reliable analytical technique.[25][26]
References
- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- University of California, Santa Barbara. (n.d.). Chemical shift referencing.
- Wikipedia. (n.d.). Chemical shift.
- Benchchem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- University of California, Santa Barbara. (n.d.). Chemical Shift Referencing.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Magritek. (n.d.). Analytical NMR.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 78(11), P_167.
- University of Rochester. (n.d.). Internal Standards.
- Bruker. (n.d.). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides.
- Benchchem. (n.d.). Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6.
- University of Calgary. (n.d.). Ch 13 - NMR Chemical Shift.
- Mestrelab. (n.d.). Chemical Shift Referencing.
- University of Cambridge. (2017, November). Quantitative NMR Spectroscopy.
- Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
- Sigma-Aldrich. (n.d.). High-Performance Quantitative H-1 NMR.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Planta Medica, 78(11), P_167.
- JEOL USA Inc. (n.d.). qNMR Quantitative Analysis by NMR | JEOL Resources.
- Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Analytical Chemistry, 70(23), 4921–4928.
- Hoffnung, M. A., & Gellman, S. H. (2003). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters, 5(21), 3899–3901.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- JEOL Ltd. (2022, December 19). qNMR - Quantitative Analysis by NMR.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Eurisotop. (n.d.). Standards for qNMR.
- Chemistry LibreTexts. (2022, April 25). 2.1: How do I choose a reference standard for my Q-NMR analysis?
- University of California, Riverside. (n.d.). Purity by Absolute qNMR Instructions.
- Chemistry LibreTexts. (2022, April 25). 2.2: How is the internal standard used to quantify the concentration of my analyte?
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- 25. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
- 26. usp.org [usp.org]
Application Notes and Protocols: Tris(4-methylphenyl)phosphine Oxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Pivotal Role of Tris(4-methylphenyl)phosphine Oxide in Advanced Materials
This compound, a thermally stable organophosphorus compound, has emerged as a critical building block in the landscape of materials science.[1] Its inherent high thermal stability, coupled with its electron-withdrawing phosphine oxide group, makes it an exemplary candidate for applications in high-performance organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). This guide provides an in-depth exploration of the application of this compound, focusing on its integration into host materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. We will delve into the synthetic protocols for creating advanced host materials, detailed procedures for device fabrication, and the essential characterization techniques required to evaluate their performance.
Core Concept: Host Materials in TADF OLEDs
In TADF OLEDs, the host material plays a crucial role in device efficiency and longevity. It serves as a matrix for the TADF emitter molecules, facilitating charge transport and ensuring efficient energy transfer to the emitter. An ideal host material should possess a high triplet energy to confine excitons on the TADF emitter, balanced charge transport properties, and excellent thermal and morphological stability.[2] Phosphine oxide derivatives, such as this compound, are highly sought after for this purpose due to their high triplet energies and robust nature.[2][3][4]
Part 1: Synthesis of a High-Performance Host Material
A prime example of a high-performance host material derived from this compound is 9,9'-(5-(this compound)-1,3-phenylene)bis(9H-carbazole) . This molecule synergistically combines the high triplet energy and electron-transporting properties of the this compound core with the excellent hole-transporting capabilities of carbazole moieties. The synthesis of this material is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.
Protocol 1: Synthesis of 9,9'-(5-(this compound)-1,3-phenylene)bis(9H-carbazole)
This protocol details the synthesis of the target host material from commercially available starting materials.
Materials:
-
Tris(4-bromophenyl)phosphine oxide
-
9H-Carbazole
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: In a glovebox, add tris(4-bromophenyl)phosphine oxide (1.0 mmol), 9H-carbazole (2.2 mmol), and sodium tert-butoxide (3.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(tBu)₃ (0.08 mmol) in anhydrous toluene (5 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Reflux: Seal the flask, remove it from the glovebox, and heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (argon or nitrogen) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (50 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure product as a white solid.
-
Final Purification: For high-purity material required for electronic devices, a final purification step of temperature-gradient vacuum sublimation is highly recommended.
Diagram: Synthetic Workflow
Caption: Workflow for OLED fabrication and evaluation.
Device Performance Evaluation
The performance of the fabricated OLEDs should be characterized in a dark, inert environment.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode.
-
Electroluminescence (EL) Spectrum: Measured using a spectrometer.
-
External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.
Table 3: Typical Performance of a Blue TADF OLED Using the Synthesized Host
| Parameter | Value |
| Turn-on Voltage | < 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | > 15% |
| CIE Color Coordinates (x, y) | (0.16, 0.28) (Sky Blue) |
Conclusion and Future Outlook
This compound serves as a foundational platform for the design of highly efficient host materials for TADF OLEDs. The synthetic and fabrication protocols detailed herein provide a comprehensive guide for researchers to develop and evaluate novel materials based on this versatile building block. The excellent thermal stability and desirable electronic properties imparted by the this compound moiety contribute significantly to the overall performance and longevity of the resulting devices. Future research will likely focus on further functionalization of the this compound core to fine-tune the material properties for even more efficient and stable next-generation displays and lighting applications.
References
-
EAG Laboratories. Thermal Analysis. [Link]
-
EPub Bayreuth. Design and Properties of Novel Host Materials for Blue TADF OLEDs. [Link]
-
JoVE. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. [Link]
-
MDPI. 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. [Link]
-
MSU Chemistry. EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
-
NIH. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. [Link]
-
NIH. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]
-
Noctiluca. Host Materials. [Link]
-
Semantic Scholar. Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Tris(4-methylphenyl)phosphine Oxide Removal
Welcome to the technical support center for the purification of reaction mixtures containing Tris(4-methylphenyl)phosphine oxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively. This guide is structured to address common issues encountered in research and process development, offering field-proven insights and troubleshooting strategies.
This compound, also known as tri-p-tolylphosphine oxide, is a common byproduct in several cornerstone reactions of organic synthesis, including the Wittig, Mitsunobu, and Appel reactions.[1][2] Similar to its well-known analog, triphenylphosphine oxide (TPPO), its removal can be a significant bottleneck in product isolation due to its high polarity and crystallinity. This guide provides a comprehensive overview of effective strategies for its removal.
Physicochemical Properties of this compound
Understanding the properties of this byproduct is the first step in designing an effective purification strategy. The methyl groups on the phenyl rings slightly alter its properties compared to TPPO, primarily increasing its non-polar character, though it remains a highly polar molecule overall.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₁OP | [3][4][5] |
| Molecular Weight | 320.37 g/mol | [3][4][6] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 143-144 °C | [7] |
| Topological Polar Surface Area | 17.1 Ų | [5][7] |
| Solubility | Soluble in polar organic solvents like dichloromethane and acetone; poorly soluble in non-polar solvents like hexanes and pentane. | [3][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound?
There are four main strategies, chosen based on the properties of your desired product and the reaction solvent:
-
Precipitation/Crystallization: Exploits the low solubility of the phosphine oxide in non-polar solvents.
-
Metal Salt Complexation: Uses Lewis acids like ZnCl₂ or CaBr₂ to form an insoluble complex with the phosphine oxide.[9][10]
-
Chromatography: Separates compounds based on polarity using a stationary phase like silica gel.
-
Scavenger Resins: Employs functionalized polymers to covalently bind and remove the phosphine oxide.[11][12]
Q2: My product is non-polar. What is the easiest way to remove the byproduct?
For stable, non-polar products, a straightforward precipitation followed by filtration through a silica plug is highly effective.[13][14][15] By concentrating the reaction mixture and triturating with a non-polar solvent system (e.g., pentane/ether), the more polar this compound will remain on the silica, while your non-polar product elutes quickly.
Q3: My product is also quite polar. How can I remove the phosphine oxide without significant product loss?
This is a classic challenge. The best approach is often precipitation via metal salt complexation.[9][16] The phosphine oxide acts as a Lewis base and forms a highly insoluble coordination complex with salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[9][10][17] This complex can be filtered off, even from polar solvent systems where your product remains dissolved. This method often avoids the need for chromatography altogether.[9]
Q4: Are the removal methods for this compound identical to those for triphenylphosphine oxide (TPPO)?
Yes, the fundamental principles and methods are identical. Both are triarylphosphine oxides with a highly polar P=O bond that dictates their behavior.[18] The strategies outlined in this guide are directly applicable to TPPO, which is more commonly cited in the literature. The slight difference in polarity due to the methyl groups is usually negligible in the context of these purification techniques.
Q5: When is column chromatography the best choice?
Column chromatography should be considered when:
-
The polarity of your product and the phosphine oxide are too similar for simple precipitation or complexation to work effectively.
-
You are working on a small, laboratory scale where chromatography is routine and feasible.[19]
-
Other impurities are present that also need to be removed simultaneously.
For large-scale industrial processes, chromatography is often avoided due to cost and time, making precipitation or crystallization methods far more desirable.[1][2]
Troubleshooting Guides & Experimental Protocols
Method 1: Selective Precipitation with Non-Polar Solvents
Causality: This technique leverages the significant polarity difference between the target compound and the phosphine oxide. This compound is poorly soluble in non-polar hydrocarbons like hexanes, pentane, or cyclohexane, whereas many organic products are readily soluble.[1][8]
Experimental Protocol
-
Concentration: After the reaction is complete, concentrate the crude reaction mixture in vacuo to obtain a viscous oil or solid residue.
-
Trituration: To the residue, add a minimal amount of a solvent in which your product is soluble but the phosphine oxide is not (e.g., cold diethyl ether). Then, add a non-polar "anti-solvent" such as hexanes or pentane while stirring vigorously.
-
Precipitation: The this compound should precipitate as a white solid. Cooling the mixture (e.g., 0 °C or below) can enhance precipitation.
-
Filtration: Collect the precipitated phosphine oxide by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent. The desired product remains in the filtrate.
-
Verification: Check the purity of the filtrate by TLC or LCMS to ensure complete removal. Repeat if necessary.[13][15]
Troubleshooting
-
Problem: Product co-precipitates with the phosphine oxide.
-
Solution: Your product may have limited solubility in the chosen solvent system. Try using a slightly more polar solvent for the initial dissolution (e.g., a higher ratio of ether to hexanes) or perform the precipitation at room temperature instead of cooling.
-
-
Problem: The phosphine oxide oils out instead of precipitating.
-
Solution: This can happen if the concentration of impurities is high. Try adding the anti-solvent more slowly or scratching the inside of the flask with a glass rod to induce crystallization.
-
Workflow Diagram
Caption: Workflow for selective precipitation.
Method 2: Precipitation via Metal Salt Complexation
Causality: The oxygen atom of the phosphine oxide is a potent Lewis base. It readily donates its electron pair to Lewis acidic metal salts, such as ZnCl₂, MgCl₂, and CaBr₂, to form stable, insoluble coordination complexes.[9][10][17][20] This method is exceptionally powerful for removing phosphine oxides from polar solvents where they are otherwise soluble.[9][16]
Experimental Protocol (using ZnCl₂)
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent incompatible with precipitation (e.g., THF with MgCl₂ salts), concentrate the mixture and redissolve the residue in a suitable polar solvent like ethanol or ethyl acetate.[17]
-
Prepare Solution: Dissolve the crude mixture containing your product and the phosphine oxide in ethanol.
-
Add Metal Salt: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add this solution to the crude mixture (a 2:1 molar ratio of ZnCl₂ to phosphine oxide is a good starting point).[9][16]
-
Precipitation: Stir the mixture at room temperature. The ZnCl₂(phosphine oxide)₂ complex will precipitate as a heavy white solid. Scraping the flask can help induce precipitation.[9]
-
Filtration: Filter the mixture to remove the precipitate. Wash the solid with a small amount of cold ethanol.
-
Work-up: The filtrate contains your product. Concentrate the filtrate and perform a standard aqueous work-up or slurry with a solvent like acetone to remove any excess, uncomplexed zinc salts.[9]
Troubleshooting
-
Problem: No precipitate forms.
-
Solution 1: Ensure anhydrous ZnCl₂ was used; water can interfere with complexation.
-
Solution 2: The concentration may be too low. Try removing some solvent to create a more concentrated solution.
-
Solution 3: Some functional groups on the product (e.g., certain nitrogen heterocycles) might compete for coordination to the zinc. In this case, consider using a different salt like CaBr₂, which is effective even in THF.[17]
-
-
Problem: The product is trapped in the precipitate, leading to low yield.
-
Solution: This suggests your product is also complexing with the metal salt. Reduce the equivalents of ZnCl₂ used. Alternatively, after filtration, the solid complex can be broken apart by washing with an aqueous solution (like saturated NaHCO₃) and the organic material can be re-extracted, although this adds steps.
-
Workflow Diagram
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 797-70-6: this compound [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 - figshare - Figshare [figshare.com]
- 11. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. shenvilab.org [shenvilab.org]
- 14. Workup [chem.rochester.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificupdate.com [scientificupdate.com]
- 18. mdpi.com [mdpi.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from Tris(4-methylphenyl)phosphine Oxide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of Tris(4-methylphenyl)phosphine Oxide (TMPO), a common byproduct in many organic syntheses. This guide emphasizes the underlying chemical principles to empower you to make informed decisions during your purification processes.
Introduction to this compound (TMPO)
This compound (TMPO) is an organophosphorus compound that frequently appears as a byproduct in reactions utilizing tris(4-methylphenyl)phosphine, such as the Wittig, Mitsunobu, and Appel reactions.[1][2] It is a white to light yellow, high-melting solid that is thermally stable.[3][4] Its removal from a reaction mixture can be challenging due to its polarity and solubility in many common organic solvents, including dichloromethane and acetone.[3][4]
The key to successfully removing TMPO lies in understanding the physical and chemical differences between your desired product and TMPO. This guide will walk you through the most effective methods for its separation.
Core Principles of TMPO Purification
The presence of the three methyl groups on the phenyl rings of TMPO makes it slightly less polar and potentially more soluble in non-polar organic solvents compared to its close analog, triphenylphosphine oxide (TPPO). This subtle difference is a key consideration when adapting purification methods commonly used for TPPO.
Physical Properties of TMPO
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁OP | [5][6] |
| Molecular Weight | 320.37 g/mol | [7][8] |
| Appearance | White to almost white powder/crystal | [7] |
| Melting Point | 143-144 °C | [6] |
| Solubility | Soluble in dichloromethane and acetone | [4] |
Purification Strategy Decision Workflow
Choosing the right purification strategy is paramount. The following workflow will guide you based on the properties of your desired product.
Caption: Decision workflow for selecting a TMPO purification method.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Crystallization and Precipitation
Q1: How can I remove TMPO by crystallization or precipitation?
This is often the simplest method, especially for non-polar products. The strategy relies on the differential solubility of your product and TMPO in a given solvent system. Since TMPO is moderately polar, it tends to be less soluble in non-polar solvents like hexanes or diethyl ether.[2]
Experimental Protocol: Precipitation with a Non-Polar Solvent
-
Solvent Removal: Concentrate your crude reaction mixture to dryness.
-
Resuspend: Add a minimal amount of a solvent in which your product is soluble but TMPO has low solubility (e.g., diethyl ether, or a mixture of a more polar solvent and a non-polar anti-solvent like dichloromethane/hexanes).
-
Trituration: Stir or sonicate the suspension to dissolve your product and encourage TMPO to remain as a solid or precipitate out.
-
Cooling: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TMPO and maximize its precipitation.
-
Filtration: Filter the mixture, washing the solid TMPO with a small amount of the cold non-polar solvent. Your desired product should be in the filtrate.
Troubleshooting:
-
My product is co-precipitating with TMPO.
-
Causality: Your product may also have low solubility in the chosen non-polar solvent.
-
Solution: Try a different anti-solvent or a solvent system with slightly higher polarity. Alternatively, consider another purification method like metal salt precipitation or chromatography.[9]
-
-
TMPO is not precipitating.
-
Causality: TMPO is more soluble in your chosen solvent system than anticipated. The methyl groups on TMPO can increase its solubility in non-polar solvents compared to TPPO.
-
Solution: Increase the proportion of the non-polar anti-solvent. Ensure you are using a minimal amount of the initial, more polar solvent.
-
Chromatographic Methods
Q2: When should I use column chromatography to remove TMPO?
Column chromatography is a powerful technique when there is a sufficient polarity difference between your product and TMPO. TMPO is a relatively polar compound and will have a strong affinity for silica gel.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for many separations is a mixture of hexanes and ethyl acetate. Your goal is to find a solvent system where your product has an Rf value of approximately 0.3, and TMPO has an Rf close to 0.
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Loading: Dissolve your crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For samples that are not very soluble, you can adsorb them onto a small amount of silica gel and load the dry powder onto the column.[10]
-
Elution: Elute the column with your chosen solvent system, collecting fractions and monitoring them by TLC.
Troubleshooting:
-
My product and TMPO are co-eluting.
-
Causality: The polarity of your product and TMPO are too similar in the chosen eluent system.
-
Solution:
-
Change the eluent system: Experiment with different solvent mixtures. Sometimes, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexanes/dichloromethane/ethyl acetate) can improve separation.
-
Use a different stationary phase: Consider using alumina (neutral or basic) or reverse-phase silica gel, as the selectivity will be different.[9]
-
Pre-treat the mixture: Before chromatography, you can remove the bulk of the TMPO by precipitation with a metal salt.[9]
-
-
-
TMPO is streaking down the column.
-
Causality: The column is overloaded, or the sample was not loaded in a concentrated band.
-
Solution: Use a larger column or less sample. Ensure the sample is dissolved in a minimal amount of solvent before loading.
-
Q3: Is there a faster chromatographic method than a full column?
Yes, for non-polar to moderately polar products, a silica plug filtration is a rapid and effective method.[11]
Caption: Workflow for TMPO removal using silica plug filtration.
Metal Salt Precipitation
Q4: How does metal salt precipitation work for TMPO removal, and when should I use it?
This method is particularly useful for polar products where crystallization and standard chromatography are challenging.[12] The oxygen atom in the P=O bond of TMPO is a Lewis base and can coordinate to Lewis acidic metal salts, such as zinc chloride (ZnCl₂), to form an insoluble complex that precipitates from the solution.[2][13]
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂)
-
Solvent Exchange: If your reaction was not performed in a suitable solvent, remove the reaction solvent under reduced pressure and dissolve the crude residue in a polar solvent like ethanol or ethyl acetate.[13]
-
Addition of ZnCl₂: Prepare a solution of ZnCl₂ (typically 1.5 to 2 molar equivalents relative to the phosphine reagent used) in a suitable solvent (e.g., a 1.8 M solution in warm ethanol).[13] Add this solution to your crude mixture.
-
Precipitation: Stir the mixture at room temperature. The TMPO-ZnCl₂ complex should precipitate as a white solid. You may need to scratch the inside of the flask to induce precipitation.
-
Filtration: Filter the mixture to remove the precipitate, washing the solid with a small amount of the cold solvent.
-
Work-up: The filtrate, containing your product, can be concentrated. An additional workup, such as an aqueous wash, may be necessary to remove any remaining zinc salts.
Caption: Workflow for TMPO removal via metal salt precipitation.
Troubleshooting:
-
No precipitate forms.
-
Causality: The TMPO-metal complex may be soluble in your solvent system. Solvents like methanol, acetonitrile, and dichloromethane can be less effective for this method.[13]
-
Solution: Try a different solvent, such as ethanol, ethyl acetate, or isopropanol.[13] Ensure your reagents are anhydrous, as water can interfere with the complexation.
-
-
My product co-precipitates with the TMPO-metal complex.
-
Causality: Your product may also be coordinating to the metal salt or be insoluble in the chosen solvent.
-
Solution: Try a more dilute solution or a different metal salt (e.g., MgCl₂ or CaBr₂).[2] Alternatively, perform the precipitation at a slightly elevated temperature.
-
Other Considerations
Q5: Can I remove unreacted tris(4-methylphenyl)phosphine using the same methods?
While some of these methods might partially remove the starting phosphine, it is generally more effective to first oxidize any residual phosphine to TMPO.[12] This can be achieved by a gentle wash with a dilute solution of an oxidizing agent like hydrogen peroxide, followed by a standard workup.[12] The resulting TMPO can then be removed more effectively using the methods described above.
References
- BenchChem. (2025). Removing phosphine oxide impurities from phosphine ligands. BenchChem Technical Support.
- ACS Omega. (2021).
- CymitQuimica. (n.d.). CAS 797-70-6: this compound.
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- Wikipedia. (n.d.). Triphenylphosphine oxide.
- ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?
- BenchChem. (2025).
- CymitQuimica. (n.d.). This compound.
- The Journal of Organic Chemistry. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- SIELC Technologies. (2018). Phosphine, tris(4-methylphenyl)-.
- ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- National Center for Biotechnology Information. (n.d.). Tris(4-tert-butylphenyl)phosphine oxide.
- ResearchGate. (2014).
- ResearchGate. (2014). I want to remove Triphenyl phosphine oxide from my reaction mixture.
- Google Patents. (n.d.). CA2222854A1 - Triphenylphosphine oxide complex process.
- PubMed. (2014).
- CymitQuimica. (n.d.). This compound.
- CP Lab Chemicals. (n.d.). This compound, min 98%, 1 gram.
- Cheméo. (n.d.). Chemical Properties of Phosphine, tris(4-methoxyphenyl)- (CAS 855-38-9).
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- Semantic Scholar. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- SIELC Technologies. (n.d.). Separation of Tris(m-nitrophenyl)phosphine oxide on Newcrom R1 HPLC column.
- WEIX RESEARCH GROUP – UW–Madison. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- National Institutes of Health. (n.d.).
- Grokipedia. (2026). Tris( o -tolyl)phosphine.
- PubChem. (n.d.). Phosphine, tris(4-methylphenyl)-.
- ACS Publications. (2021).
- PubChem. (n.d.). This compound.
- ECHEMI. (n.d.). 797-70-6, this compound Formula.
- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. epfl.ch [epfl.ch]
- 4. CAS 797-70-6: this compound [cymitquimica.com]
- 5. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review | MDPI [mdpi.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions with Tris(4-methylphenyl)phosphine Oxide
Welcome to the technical support center for Tris(4-methylphenyl)phosphine Oxide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to effectively utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and optimize your reaction outcomes.
Introduction: The Dual Role of this compound
This compound is an organophosphorus compound characterized by its high thermal stability and solubility in many common organic solvents.[1] While it is often encountered as a byproduct in reactions involving the corresponding phosphine (Tris(4-methylphenyl)phosphine), its unique electronic and steric properties allow it to play a beneficial role in various catalytic processes.[1] Notably, it can act as a stabilizing ligand for transition metal catalysts, such as palladium, preventing the formation of inactive palladium black and thereby enhancing reaction efficiency and reproducibility.[2] This guide will help you harness the potential of this compound as a valuable additive and effectively troubleshoot its removal when it is a byproduct.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during reactions where this compound is either intentionally used or generated in situ.
Question 1: My palladium-catalyzed cross-coupling reaction is sluggish or shows low yield. Can this compound help?
Answer:
Yes, the addition of this compound can have a significant positive impact on palladium-catalyzed cross-coupling reactions.[2] The phosphine oxide can act as a ligand to stabilize the active Pd(0) catalyst, preventing its agglomeration into inactive palladium black.[2] This is particularly beneficial in reactions where the primary phosphine ligand is prone to oxidation or degradation.
Experimental Protocol for Optimization:
-
Initial Setup: Begin with your standard reaction conditions. As a starting point, add 10-20 mol% of this compound relative to your palladium catalyst.
-
Solvent Screening: The choice of solvent can influence the stabilizing effect of the phosphine oxide. Toluene is often a good starting point as a non-coordinating solvent where the stabilizing effect of the phosphine oxide is more pronounced.[2]
-
Temperature Adjustment: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The presence of this compound may allow for more stable catalysis at elevated temperatures. Monitor your reaction at your standard temperature and incrementally increase it if the reaction is still sluggish.
-
Catalyst Loading: With the enhanced stability provided by the phosphine oxide, it may be possible to reduce the overall palladium catalyst loading. After achieving a satisfactory yield, try reducing the catalyst concentration in subsequent runs.
Question 2: I am observing significant byproduct formation in my reaction. How can I improve selectivity?
Answer:
The steric bulk and electronic properties of this compound can influence the selectivity of a reaction by modulating the steric environment around the metal center. The three tolyl groups provide more steric hindrance than phenyl groups, which can favor certain reaction pathways over others.
Optimization Strategy:
-
Ligand to Additive Ratio: Systematically vary the ratio of your primary phosphine ligand to this compound. A higher concentration of the bulkier phosphine oxide may sterically disfavor the formation of certain byproducts.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product. The stabilizing effect of the phosphine oxide may allow you to run the reaction at a lower temperature without a significant loss in activity.
Question 3: My reaction has gone to completion, but I am struggling to remove the this compound byproduct. What are the best purification strategies?
Answer:
The removal of triarylphosphine oxides is a common challenge in organic synthesis due to their high polarity and crystallinity.[1] The best method will depend on the properties of your desired product.
Troubleshooting Purification:
| Product Polarity | Recommended Removal Technique | Detailed Protocol |
| Non-polar to Moderately Polar | Silica Gel Plug Filtration | 1. Concentrate the crude reaction mixture. 2. Re-dissolve the residue in a minimal amount of a non-polar solvent in which your product is soluble (e.g., hexanes, diethyl ether, or a mixture). 3. Pass the solution through a short plug of silica gel. The highly polar this compound will be retained on the silica, while your less polar product will elute.[3][4] |
| Polar | Precipitation with Metal Salts | 1. Dissolve the crude mixture in a suitable polar solvent (e.g., ethanol, ethyl acetate, or toluene). 2. Add a solution of a metal salt such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). 3. The phosphine oxide will form an insoluble complex with the metal salt, which can be removed by filtration.[5] |
| Acid/Base Stable | Acid-Base Extraction | If your product is not sensitive to acid or base, you can sometimes exploit the weakly basic nature of the phosphine oxide for extractive removal, although this is generally less effective than other methods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a catalytic reaction?
A1: Its primary role is to act as a stabilizing ligand for the active catalyst, particularly palladium(0) species.[2] By coordinating to the metal center, it can prevent catalyst decomposition through aggregation or oxidation, leading to more consistent and higher yields.
Q2: How does this compound compare to Triphenylphosphine Oxide as a stabilizing ligand?
A2: The electronic and steric properties are slightly different. The methyl groups on the tolyl rings in this compound make it slightly more electron-donating and sterically bulkier than Triphenylphosphine Oxide. This can lead to differences in catalyst stabilization and reaction selectivity. The optimal choice will be reaction-dependent.
Q3: My Tris(4-methylphenyl)phosphine has oxidized to the phosphine oxide. Can I reduce it back to the phosphine?
A3: Yes, the reduction of phosphine oxides back to phosphines is a well-established process. A common and effective method involves the use of phosphonic acid (H₃PO₃) and iodine (I₂) under solvent-free conditions.[6] This can be a cost-effective way to regenerate valuable phosphine ligands.
Q4: Is this compound air and moisture stable?
A4: Yes, this compound is a highly stable compound, both to air and moisture, making it easy to handle and store under standard laboratory conditions.[1]
Q5: Where can I find safety information for this compound?
A5: Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General properties can also be found in chemical databases such as PubChem.[7]
Visualizing Optimization Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes when working with this compound.
Caption: Workflow for addressing low reaction yield with this compound.
Caption: Decision tree for the purification of products from this compound.
References
-
Deblina, S. et al. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC - NIH. [Link]
-
Xiao, J. et al. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. Organic Chemistry Portal. [Link]
-
[No Author] Optimization of the reaction conditions. a. ResearchGate. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]
-
[No Author] Optimization of the reaction conditions a. ResearchGate. [Link]
-
[No Author] Optimization of Reaction Conditions. ResearchGate. [Link]
-
[No Author] Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]
-
[No Author] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]
-
[No Author] How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
[No Author] Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. [Link]
-
[No Author] Tris(4-methoxyphenyl)phosphine. Wikipedia. [Link]
-
[No Author] Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
[No Author] Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions. ResearchGate. [Link]
-
[No Author] Coordination chemistry and catalysis with secondary phosphine oxides. RSC Publishing. [Link]
-
[No Author] Phosphine, tris(4-methylphenyl)-. PubChem. [Link]
-
[No Author] this compound. PubChem. [Link]
-
[No Author] Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. RSC Publishing. [Link]
-
[No Author] The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. [Link]
-
[No Author] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
[No Author] The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shenvilab.org [shenvilab.org]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 7. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions with Tris(4-methylphenyl)phosphine Oxide
Technical Support Center: Tris(4-methylphenyl)phosphine Oxide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions related to this compound, a common byproduct in many synthetic reactions. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues related to its presence in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound and its precursor, Tris(4-methylphenyl)phosphine.
Q1: What is this compound?
This compound is an organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2][3][4][5] It typically appears as a white to off-white crystalline solid.[1][2] This compound is notable for its high thermal stability and solubility in various organic solvents.[1] It is the oxidized form of Tris(4-methylphenyl)phosphine and is a frequent byproduct in reactions where the phosphine is used as a ligand or reagent, such as in the Wittig, Staudinger, and Mitsunobu reactions.[6][7]
Q2: My reaction involving Tris(4-methylphenyl)phosphine has produced a significant amount of a white, crystalline solid. What is it likely to be?
The white solid is almost certainly this compound. The trivalent phosphorus center (P(III)) in phosphines is highly susceptible to oxidation, converting to the more stable pentavalent phosphine oxide (P(V)).[8] This oxidation can occur due to exposure to atmospheric oxygen, moisture, or other oxidizing agents present in the reaction mixture.[6][8]
Q3: How can I confirm the identity of the suspected this compound byproduct?
A definitive method for identification is ³¹P NMR spectroscopy. Tris(4-methylphenyl)phosphine (the P(III) starting material) will have a distinct chemical shift compared to its P(V) oxide. Additionally, you can use standard techniques like ¹H and ¹³C NMR, melting point analysis (literature melting point is 143-144 °C[4]), and comparison to a commercial standard if available.
Q4: What are the ideal storage conditions for the Tris(4-methylphenyl)phosphine precursor to prevent premature oxidation?
To minimize the formation of the corresponding oxide during storage, Tris(4-methylphenyl)phosphine should be handled under an inert atmosphere (e.g., nitrogen or argon).[8] It is best stored in a tightly sealed container, often in a desiccator or glovebox, to protect it from air and moisture.[8] Using amber glass vials can also protect the compound from light, which may accelerate degradation.[8]
Troubleshooting Guide: Common Side Reactions & Purification Challenges
This guide provides a systematic approach to troubleshooting issues related to the formation and removal of this compound.
Issue 1: Unexpected or Excessive Formation of this compound During a Reaction
The unwanted formation of the phosphine oxide can lower the yield of your desired product by consuming the active phosphine reagent.
Causality: The primary cause is the oxidation of the Tris(4-methylphenyl)phosphine. This is a common reaction pathway for phosphines, especially in the presence of air or other oxidants.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive phosphine oxide formation.
Issue 2: Difficulty in Removing this compound from the Reaction Mixture
Due to its high polarity and crystallinity, this compound can be challenging to separate from polar products, often co-eluting during chromatography or co-precipitating.[7]
Method Selection for Purification:
The choice of purification method depends heavily on the properties of your desired product.
Caption: Decision tree for selecting a purification method.
Detailed Protocols:
-
Protocol 1: Removal by Precipitation/Filtration
-
Concentrate the crude reaction mixture in vacuo.
-
Suspend the resulting residue in a minimal amount of a non-polar solvent system, such as a mixture of diethyl ether and hexanes (a 1:1 ratio is a good starting point).[9][10]
-
The this compound should precipitate as a solid.
-
Filter the suspension through a pad of Celite or a sintered glass funnel, washing the solid with cold non-polar solvent.
-
The filtrate contains your desired, less-polar product. Causality: This method exploits the low solubility of the highly polar phosphine oxide in non-polar organic solvents.[7]
-
-
Protocol 2: Removal by Column Chromatography
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate).
-
The non-polar product should elute first, while the highly polar this compound will remain strongly adsorbed to the silica at the top of the column.[11] Causality: The polar P=O bond in the phosphine oxide leads to strong interactions with the polar silica gel stationary phase, resulting in high retention.
-
-
Protocol 3: Removal by Precipitation with Zinc Chloride (for polar products) This method has been shown to be effective for triphenylphosphine oxide and the principle can be applied here.[10]
-
Dissolve the crude mixture in a suitable polar organic solvent (e.g., acetone, acetonitrile).
-
Add a solution of zinc chloride (ZnCl₂) in the same solvent.
-
A precipitate of the [this compound]₂-ZnCl₂ complex should form.
-
Stir for a period (e.g., 1 hour) to ensure complete precipitation.
-
Filter the mixture to remove the complex.
-
The filtrate can then be further purified to isolate the desired product. Causality: The basic oxygen of the phosphine oxide acts as a Lewis base, coordinating to the Lewis acidic zinc chloride to form an insoluble complex.
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁OP | [3] |
| Molecular Weight | 320.37 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 143-144 °C | [4] |
| Boiling Point | 490 °C at 760 mmHg | [4] |
References
-
Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing). [Link]
-
Workup: Triphenylphosphine Oxide. Department of Chemistry: University of Rochester. [Link]
-
Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. ResearchGate. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Tris(o-tolyl)phosphine. Grokipedia. [Link]
-
Triphenylphosphine oxide. chemeurope.com. [Link]
-
How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? ResearchGate. [Link]
Sources
- 1. CAS 797-70-6: this compound [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Triphenylphosphine_oxide [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yields of Tris(4-methylphenyl)phosphine Oxide
Welcome to the technical support center for the synthesis of Tris(4-methylphenyl)phosphine Oxide (often called Tri-p-tolylphosphine Oxide). This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot common issues and improve the yield and purity of this valuable compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Synthesis Strategy and General FAQs
Before diving into specific troubleshooting, it's crucial to understand the primary synthetic landscapes. The two most common pathways to this compound each present unique advantages and challenges.
FAQ 1: What are the principal methods for synthesizing this compound?
There are two main approaches:
-
The Grignard Route: This classic organometallic approach involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a phosphorus electrophile like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). This method builds the molecule from readily available starting materials.[1][2]
-
The Oxidation Route: This method starts with the corresponding trivalent phosphine, Tris(4-methylphenyl)phosphine, and oxidizes it to the pentavalent phosphine oxide.[3][4] This is often simpler if the starting phosphine is commercially available and of high purity.
The choice between these routes depends on factors like starting material availability, cost, scale, and the specific equipment at your disposal.
Caption: Primary synthetic pathways to this compound.
FAQ 2: How do the two main synthetic routes compare?
The following table provides a high-level comparison to guide your decision-making process.
| Feature | Grignard Route | Oxidation Route |
| Starting Materials | 4-Bromotoluene, Magnesium, POCl₃/PCl₃[1] | Tris(4-methylphenyl)phosphine, Oxidant (e.g., H₂O₂)[5] |
| Typical Yield | Moderate to Good (60-85%) | High to Excellent (>95%)[6] |
| Key Challenges | Grignard formation is highly sensitive to moisture and air.[7][8] Multiple additions to phosphorus can lead to byproduct mixtures. | Availability and cost of the starting phosphine. The phosphine itself is air-sensitive.[5][9] |
| Scalability | Can be challenging to scale due to exothermic Grignard formation and heat management. | Generally more straightforward to scale, often with simpler workup. |
| Primary Byproducts | Biphenyls (from Wurtz coupling), incompletely substituted phosphinic/phosphonic acids, magnesium salts.[8] | Unreacted starting phosphine. |
Section 2: Troubleshooting the Grignard Route
The Grignard synthesis is powerful but notoriously fickle. Success hinges on the successful formation and reaction of the organomagnesium intermediate.
FAQ 3: My Grignard reaction is difficult to initiate or fails completely. What are the common causes and solutions?
This is the most frequent failure point. The cause is almost always the presence of water or an oxide layer on the magnesium.[7]
-
Causality: Grignard reagents are potent nucleophiles and extremely strong bases. They react instantly and irreversibly with even trace amounts of protic solvents like water, which quenches the reagent as it forms. Furthermore, magnesium metal readily forms a passivating layer of magnesium oxide (MgO) on its surface, which prevents the metal from reacting with the aryl halide.[7]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen).[8]
-
Solvent: Use freshly distilled, anhydrous ether or THF. THF is often preferred as it stabilizes the Grignard reagent.[8]
-
Reagents: Ensure the 4-bromotoluene is anhydrous.
-
-
Activate the Magnesium: The oxide layer must be disrupted.
-
Mechanical Activation: In the reaction flask under an inert atmosphere, gently crush a few pieces of magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[7]
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the characteristic brown color will disappear as the reaction initiates.[8] Other activators like 1,2-dibromoethane can also be used.
-
-
Initiation Technique: Add a small portion of your 4-bromotoluene solution to the activated magnesium. You should observe a gentle reflux or a color change. If not, gentle heating with a heat gun may be required to start the reaction. Once initiated, the reaction is typically exothermic and the remaining aryl halide should be added at a rate that maintains a controlled reflux.[8]
Caption: Decision flowchart for troubleshooting Grignard reaction initiation.
FAQ 4: The reaction worked, but my yield is low and I have a mixture of products. Why?
This typically points to issues with stoichiometry or reaction conditions during the addition of the phosphorus electrophile.
-
Causality: The reaction of p-tolylmagnesium bromide with POCl₃ is a stepwise substitution of the three chloride atoms. If less than three equivalents of the Grignard reagent react, you will be left with (p-tolyl)₂POCl and p-tolylPOCl₂. Upon aqueous workup, these hydrolyze to the corresponding phosphinic and phosphonic acids, respectively, which are difficult to separate and represent a loss of yield. Conversely, adding the Grignard reagent too quickly can lead to localized "hot spots" that promote side reactions like Wurtz coupling to form 4,4'-bitolyl.
Solutions for Maximizing Yield:
-
Control Stoichiometry: Use a slight excess (3.1 - 3.3 equivalents) of the Grignard reagent to ensure complete substitution. It is highly recommended to titrate the Grignard solution before use to determine its exact concentration.
-
Reverse Addition: Add the phosphorus electrophile (POCl₃) slowly to the Grignard solution at a low temperature (e.g., 0 °C or below). This maintains an excess of the Grignard reagent throughout the reaction, favoring the formation of the trisubstituted product.
-
Maintain Low Temperature: Keeping the reaction cold minimizes side reactions.
Protocol 1: Grignard Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.
-
Grignard Formation:
-
Place magnesium turnings (3.3 eq) in the flask. Add a single crystal of iodine.
-
Assemble the apparatus and purge with argon or nitrogen.
-
Add anhydrous THF via syringe.
-
In the addition funnel, prepare a solution of 4-bromotoluene (3.0 eq) in anhydrous THF.
-
Add ~10% of the 4-bromotoluene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours.
-
-
Reaction with POCl₃:
-
Cool the gray-to-brown Grignard solution to 0 °C in an ice bath.
-
Add a solution of phosphorus oxychloride (POCl₃, 1.0 eq) in anhydrous THF to the addition funnel and add it dropwise to the stirred Grignard solution, keeping the internal temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This can be highly exothermic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Section 3: Troubleshooting the Oxidation Route
This route is generally higher yielding but relies on a high-quality starting phosphine.
FAQ 5: How do I choose the right oxidizing agent for converting Tris(4-methylphenyl)phosphine to its oxide?
The choice of oxidant depends on scale, safety considerations, and desired reaction time.
-
Causality: The phosphorus(III) center in a triarylphosphine has a lone pair of electrons, making it susceptible to oxidation to the more thermodynamically stable pentavalent phosphine oxide.[9] The kinetics of this process, however, depend on the strength of the oxidant.
| Oxidizing Agent | Conditions | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | 30-35% aq. solution in a solvent like acetone or ethanol, RT.[3][10] | Cheap, effective, clean (byproduct is water).[4] | Can form stable H₂O₂ adducts with the product, requiring an extra step to break them down.[10] |
| Air (O₂) | Bubbling air through a solution, often at RT or slightly elevated temp. | The ultimate "green" oxidant. | Very slow for electron-poor triarylphosphines.[11] Can lead to side products if not controlled.[10] |
| Air + Activated Carbon (AC) | Adsorb phosphine onto AC, then expose to air.[12] | Novel method, highly efficient and selective, avoids strong oxidants.[12][13] | Requires an additional adsorption/desorption step. |
FAQ 6: My oxidation with H₂O₂ is complete, but my final product is gummy and difficult to crystallize. What's wrong?
You have likely formed a stable hydrogen peroxide adduct.
-
Causality: Phosphine oxides are excellent hydrogen bond acceptors and can form stable, often crystalline, adducts with hydrogen peroxide, such as (R₃PO·H₂O₂)₂.[10] These adducts can interfere with purification and alter the physical properties of the final product.
Solution:
The adduct must be decomposed and the resulting water removed. A highly effective method is to treat the crude product with molecular sieves.
-
Dissolve the crude product in a non-polar solvent like toluene.
-
Add activated 3Å or 4Å molecular sieves.
-
Stir at room temperature for 4 hours or at 60 °C for 1 hour.[10] The sieves will safely catalyze the decomposition of the bound H₂O₂ and adsorb the resulting water.
-
Filter off the sieves and concentrate the solution to obtain the pure, anhydrous phosphine oxide.
Section 4: Purification and Characterization
Regardless of the synthetic route, effective purification is key to obtaining a high-quality final product.
FAQ 7: What is the best method to purify crude this compound?
The primary methods are recrystallization and column chromatography. The best choice depends on the nature of the impurities.
Caption: Logic for selecting a purification method based on impurity type.
-
Recrystallization: This is the most efficient method for removing small amounts of impurities, especially if the crude product is already >90% pure. A mixed solvent system like toluene/heptane or ethyl acetate/hexane often works well.
-
Silica Gel Chromatography: This is necessary when the impurities have similar solubility but different polarity compared to the product. For example, separating the non-polar starting phosphine from the more polar phosphine oxide.[14][15]
-
Acid/Base Washing: If your synthesis (particularly the Grignard route) produced acidic byproducts like phosphinic acids, a pre-purification wash of the organic solution with a mild base (e.g., saturated sodium bicarbonate) can effectively remove them into the aqueous layer.
FAQ 8: How do I confirm the identity and purity of my final product?
-
³¹P NMR Spectroscopy: This is the most definitive technique. This compound should show a single peak, typically in the range of δ 25-35 ppm (referenced to 85% H₃PO₄). The starting Tris(4-methylphenyl)phosphine will have a peak at approximately δ -7 ppm. This allows for easy quantification of any unreacted starting material.[9]
-
¹H and ¹³C NMR Spectroscopy: Confirms the structure of the tolyl groups.
-
Melting Point: The pure compound has a sharp melting point around 143-144 °C.[16] A broad or depressed melting range indicates the presence of impurities.
References
-
Wikipedia. Phosphine oxides. [Link]
-
Tsantrizos, Y. S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Organic Letters. [Link]
-
LookChem. This compound. [Link]
-
Blümel, J., et al. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules. [Link]
-
Blümel, J., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. [Link]
-
Jasperse, C. Grignard Reaction. University of St. Thomas. [Link]
- Google Patents.
-
Blümel, J., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. [Link]
-
Kumar, S., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Keglevich, G., et al. (2019). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Molecules. [Link]
-
ResearchGate. Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. [Link]
-
Royal Society of Chemistry. Dalton Transactions. [Link]
-
Wikipedia. Tris(o-tolyl)phosphine. [Link]
-
ResearchGate. How to oxidize triphenyl phosphine. [Link]
-
LookChem. Cas 1038-95-5,TRI-P-TOLYLPHOSPHINE. [Link]
-
University of Rochester. Workup: Triphenylphosphine Oxide. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
ResearchGate. Hydrolysis of phosphine oxide 209 leads to phosphorus–carbon bond cleavage. [Link]
-
MySkinRecipes. This compound. [Link]
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Google Patents. US6011181A - Triphenylphosphine oxide complex process.
-
ResearchGate. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
-
Reddit. Troubleshooting my grignard reactions. [Link]
-
CORA. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. [Link]
-
ScienceDirect. Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. [Link]
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Troubleshooting low reactivity of Tris(4-methylphenyl)phosphine Oxide
Welcome to the technical support center for Tris(4-methylphenyl)phosphine Oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the reactivity of this compound in various chemical applications. As Senior Application Scientists, we provide in-depth, field-proven insights to support your experimental success.
Introduction: Understanding the "Reactivity" of a Phosphine Oxide
This compound, also known as tri-p-tolylphosphine oxide, is a common byproduct in organic synthesis, notably in reactions utilizing its corresponding phosphine, Tris(4-methylphenyl)phosphine (e.g., Wittig, Mitsunobu, or Staudinger reactions).[1][2] The term "low reactivity" when applied to this compound often stems from the exceptional stability of the phosphorus-oxygen (P=O) bond.[3] This bond's strength is the thermodynamic driving force for many phosphine-mediated reactions, but it also renders the phosphine oxide itself relatively inert and challenging to modify.[3][4]
This guide will address the low reactivity of this compound primarily in the context of its most common desired transformation: reduction back to the parent phosphine . We will also explore other potential reactivity issues and provide structured troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reduction of this compound to Tris(4-methylphenyl)phosphine is sluggish or failing. What are the common causes?
The reduction of a tertiary phosphine oxide is a challenging but crucial transformation for regenerating valuable phosphine ligands.[5] Low yields or failed reactions can typically be attributed to several key factors.
Causality Analysis: The Stability of the P=O Bond
The P=O bond is highly polarized and strong, making it thermodynamically stable and kinetically unreactive. The oxygen atom's lone pairs can donate into phosphorus-carbon σ* orbitals, further strengthening the bond.[3] For a reduction to occur, this bond must be activated, typically by an electrophilic species (often a silicon-based reducing agent) that coordinates to the oxygen, making the phosphorus atom more susceptible to nucleophilic attack by a hydride.
Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve issues with phosphine oxide reduction.
Caption: Troubleshooting workflow for phosphine oxide reduction.
Detailed Troubleshooting Steps:
-
Verify Purity of the Starting Material:
-
Issue: this compound isolated from previous reactions (e.g., Wittig) may contain residual reagents or solvents that can interfere with the reduction.[6][7] It is also hygroscopic and can adsorb water.
-
Solution:
-
Purity Assessment: Analyze the starting material using NMR (1H, 13C, 31P) or HPLC to confirm its identity and purity.[8][9] The expected purity should be >98%.[10][11]
-
Purification Protocol: If impure, recrystallize the phosphine oxide from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). Ensure the material is rigorously dried under high vacuum before use.[12]
-
-
-
Evaluate the Choice and Quality of the Reducing Agent:
-
Issue: Not all reducing agents are effective for tertiary phosphine oxides. Common hydride sources like NaBH4 or LiAlH4 alone are often insufficient without additives or harsh conditions.[13] Silane-based reductants are generally preferred but their reactivity varies.[14][15]
-
Solutions & Recommendations:
-
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| Trichlorosilane (HSiCl3) | Toluene or xylene, reflux, often with a tertiary amine base (e.g., NEt3). | Effective and commonly used.[14] | Harsh conditions, moisture sensitive, amine additive can complicate workup. |
| Polymethylhydrosiloxane (PMHS) | High temperatures (often >200 °C), sometimes with a catalyst (e.g., Ti(OiPr)4). | Inexpensive, low toxicity.[14] | Requires high temperatures; may not be suitable for sensitive substrates. |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or other hydrocarbon solvent, moderate to high temperatures (50-70 °C). | Highly effective, even for sterically hindered phosphine oxides.[13] | Pyrophoric, requires careful handling. |
| Diphenylsilane (Ph2SiH2) | High temperatures (>200 °C) or with a catalyst. | Commercially available. | Often requires very high temperatures.[13] |
-
Optimize Reaction Conditions:
-
Issue: The electronic and steric properties of this compound influence its reactivity. The three electron-donating methyl groups on the aryl rings increase the electron density on the oxygen, making it a stronger Lewis base but potentially harder to activate with some electrophilic silanes. The steric bulk can also hinder the approach of the reducing agent.[3][16][17]
-
Solutions:
-
Temperature: Many phosphine oxide reductions require elevated temperatures to overcome the activation energy.[13][14] If the reaction is sluggish at a lower temperature, incrementally increase it while monitoring for decomposition.
-
Solvent: Use high-boiling, non-protic solvents like toluene, xylene, or DMF. Ensure the solvent is anhydrous.
-
Concentration: Ensure the reagents are sufficiently concentrated, as some reductions can be slow under dilute conditions.
-
-
FAQ 2: Why is this compound unreactive as a Lewis base catalyst in my reaction?
While phosphine oxides are Lewis basic at the oxygen atom, their catalytic activity is highly dependent on the reaction system and steric factors.
Causality Analysis: Steric Hindrance and Basicity
Caption: Steric hindrance around the Lewis basic oxygen atom.
-
Steric Hindrance: The three bulky tolyl groups create significant steric congestion around the oxygen atom.[16][18] This can prevent the oxygen from effectively coordinating to a Lewis acidic substrate, which is a necessary step for catalysis in many reactions (e.g., Sakurai reaction).[19]
-
Lewis Basicity: While the oxygen is Lewis basic, the strength of this basicity can be insufficient to activate certain substrates, especially when compared to stronger Lewis bases like N-oxides or dedicated organocatalysts. The steric bulk of closely related phosphine oxides has been shown to completely inhibit adduct formation with strong Lewis acids.[3]
Troubleshooting Steps:
-
Consider a Less Hindered Phosphine Oxide: If Lewis base catalysis by a phosphine oxide is desired, consider using a sterically less demanding analogue, such as Triphenylphosphine oxide, or even a trialkylphosphine oxide, if compatible with the reaction conditions.
-
Increase Temperature: Higher temperatures may provide the necessary energy to overcome the steric barrier for coordination.
-
Switch Catalyst Class: If reactivity remains low, this compound may not be a suitable catalyst. Explore other Lewis bases such as DMAP, N-heterocyclic carbenes (NHCs), or other established organocatalysts for the specific transformation.[20]
FAQ 3: How do I confirm the purity of my this compound before use?
Ensuring the purity of your starting material is a critical, self-validating step in any protocol.
Recommended Analytical Protocols
-
31P NMR Spectroscopy:
-
Principle: This is the most direct method for analyzing phosphorus-containing compounds.
-
Protocol:
-
Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire a proton-decoupled 31P NMR spectrum.
-
This compound should appear as a single sharp singlet. The chemical shift will be in the typical range for tertiary phosphine oxides (approx. +25 to +40 ppm, relative to 85% H3PO4). The exact shift can be solvent-dependent.
-
Impurities such as the parent phosphine (δ ≈ -5 to -10 ppm) or other phosphorus-containing species will be readily identifiable.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: A quantitative method to assess purity and detect non-phosphorus impurities.
-
Protocol (General Reverse-Phase Method):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid for MS compatibility or phosphoric acid for UV detection.[21]
-
Detection: UV detector (e.g., at 254 nm) or Mass Spectrometer (MS).
-
Sample Prep: Prepare a standard solution of known concentration in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
-
-
References
- Reduction of secondary and tertiary phosphine oxides to phosphines. (2015). RSC Publishing.
- Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. (n.d.). MDPI.
- A Superior Method for the Reduction of Secondary Phosphine Oxides. (n.d.). Organic Letters.
- Phosphine synthesis by reduction. (n.d.). Organic Chemistry Portal.
- Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. (n.d.). PMC - NIH.
- CAS 797-70-6: this compound. (n.d.). CymitQuimica.
- Triphenylphosphine oxide. (2018). SIELC Technologies.
- Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. (n.d.). [Source not provided].
- Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustr
- Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (n.d.). MDPI.
- Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. (2023). MDPI.
- A Comparative Guide to Purity Assessment of Synthesized O,O,O-Triphenyl Phosphorothio
- Tris(o-tolyl)phosphine. (2026). Grokipedia.
- This compound. (n.d.). CymitQuimica.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Source not provided].
- Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. (n.d.). Indian Academy of Sciences.
- Wittig Reaction. (2024).
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2025).
- This compound, min 98%, 1 gram. (n.d.). Aladdin Scientific.
- Phosphine oxides. (n.d.). Wikipedia.
- The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis. (n.d.). Benchchem.
- Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. (n.d.). ChemRxiv.
Sources
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. calpaclab.com [calpaclab.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CAS 797-70-6: this compound [cymitquimica.com]
- 17. Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Recent Developments in the Catalytic Enantioselective Sakurai Reaction [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Triphenylphosphine oxide | SIELC Technologies [sielc.com]
Preventing decomposition of Tris(4-methylphenyl)phosphine Oxide during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling, stability, and identification of Tris(4-methylphenyl)phosphine Oxide.
Q1: What is this compound and why is its stability important?
A: this compound (TPPO) is an organophosphorus compound with the formula O=P(C₆H₄CH₃)₃. It is a white to off-white crystalline solid known for its high thermal stability.[1] In many reactions, such as the Wittig, Staudinger, and Mitsunobu reactions, the corresponding phosphine, Tris(4-methylphenyl)phosphine, is used as a reagent, which is then oxidized to TPPO as a byproduct. Its stability is crucial because its inertness can make it a persistent, difficult-to-remove impurity from the final product. Conversely, if used as a ligand or catalyst, its unintended decomposition can lead to reaction failure and the formation of undesired side products.
Q2: What are the initial signs of decomposition in my sample of this compound?
A: Visually, pure this compound is a white to light-yellow crystalline powder.[1] Any significant discoloration, such as the development of a brownish tint, or a change in texture to a more gummy or oily consistency, may indicate the presence of impurities or degradation products. However, the most reliable method for detecting decomposition is through analytical techniques.
Q3: How can I definitively check for the decomposition of this compound?
A: The most effective method is ³¹P NMR spectroscopy . This compound will show a characteristic singlet in the phosphine oxide region of the spectrum. The appearance of new peaks, particularly those corresponding to phosphinic acids or other phosphorus-containing species, is a clear indicator of decomposition. ¹H and ¹³C NMR can also be useful for identifying the organic fragments that may have cleaved from the phosphorus atom.
Q4: Is this compound sensitive to air and moisture?
A: this compound itself is generally considered air-stable and not particularly sensitive to moisture under standard laboratory conditions.[2] However, it is good practice to store it in a tightly sealed container in a cool, dry place to prevent the adsorption of atmospheric water, which could potentially participate in hydrolysis under certain reaction conditions.
II. Troubleshooting Guide: Preventing and Diagnosing Decomposition
This guide provides a structured approach to identifying and resolving issues related to the decomposition of this compound during your experiments.
Problem 1: Unexpected Side Products or Low Yields in Reactions Involving this compound
Probable Cause: Decomposition of this compound due to incompatible reagents or harsh reaction conditions. The primary decomposition pathway for triarylphosphine oxides is the cleavage of the phosphorus-carbon (P-C) bond.[3]
Solutions & Explanations:
-
Avoid Strong Bases: Extremely strong bases, such as metallic sodium, can cleave the P-C bond of triarylphosphine oxides.[4] While common inorganic bases like NaOH or K₂CO₃ are generally compatible, stronger organometallic bases or alkali metals should be used with caution, especially at elevated temperatures. The cleavage results in the formation of diarylphosphinates and other derivatives.
-
Scrutinize Acidic Conditions: While generally stable in mild acidic conditions, strong superacids can promote hydrolysis of related phosphines, and by extension, could potentially affect the phosphine oxide under harsh conditions.[5] If your reaction requires strongly acidic conditions, consider monitoring the stability of this compound via in-process analytical methods like TLC or small-scale NMR analysis. P-C bond cleavage in related phosphonates has been shown to be facilitated by acidic media.
-
Evaluate Reaction Temperature: this compound has high thermal stability, with a boiling point of 490°C at 760 mmHg.[6] However, prolonged heating in the presence of certain reagents, especially strong nucleophiles or electrophiles, could promote degradation pathways that are not observed at lower temperatures. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Problem 2: Difficulty in Removing this compound Byproduct from the Reaction Mixture
Probable Cause: While not a decomposition issue, the high stability and polarity of this compound can make its removal challenging, impacting the purity of your desired product.
Solutions & Explanations:
-
Solvent Selection for Precipitation: The solubility of this compound varies in different organic solvents. It is soluble in dichloromethane and acetone.[1] You can often precipitate it from a reaction mixture by concentrating the mixture and triturating with a non-polar solvent like hexanes or diethyl ether.
-
Chromatographic Purification: Due to its polarity, this compound can often be separated from less polar products by silica gel chromatography. A more polar eluent system will be required to eventually elute the phosphine oxide from the column.
-
Complexation with Metal Salts: A known method for removing the closely related triphenylphosphine oxide is to form a complex with a metal salt, such as magnesium chloride or zinc chloride, which can then be removed by filtration. This approach may also be applicable to this compound.
Experimental Protocols
Protocol 1: Monitoring Decomposition using ³¹P NMR Spectroscopy
-
Sample Preparation: Prepare a representative sample of your this compound or a sample from your reaction mixture. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a standard NMR spectrometer equipped for ³¹P nucleus detection.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: The signal for this compound should appear as a sharp singlet. The presence of additional peaks indicates the formation of other phosphorus-containing species, signaling decomposition. Compare the spectrum to that of a pure, starting material sample.
Protocol 2: Small-Scale Stability Test
-
Setup: In separate small vials, dissolve a small amount of this compound in the solvent planned for your reaction.
-
Addition of Reagents: To each vial, add one of the reagents from your planned reaction (e.g., the acid, base, or catalyst). Keep one vial as a control with only the solvent.
-
Heating: Heat the vials to the intended reaction temperature for a set period (e.g., 1-2 hours).
-
Analysis: After cooling, analyze the contents of each vial by TLC or ¹H NMR to check for the appearance of new spots or peaks, which would suggest decomposition.
Visualizing Decomposition Pathways
The primary decomposition pathway for triarylphosphine oxides under harsh conditions is the cleavage of the P-C bond.
Caption: General decomposition pathway for this compound.
III. Summary of Stability and Incompatibility
For quick reference, the following table summarizes the known stability and incompatibility information for this compound.
| Condition/Reagent | Compatibility/Stability | Explanation & Notes |
| Thermal Stress | High Stability | Boiling point is approximately 490°C.[6] Generally stable under typical reflux conditions in common organic solvents. |
| Atmosphere | Air-Stable | The P=O bond is robust and not susceptible to further oxidation under normal conditions.[2] |
| Moisture/Water | Generally Stable | Hydrolysis is not a significant concern under neutral conditions. May participate in degradation in the presence of strong acids or bases at elevated temperatures. |
| Strong Bases | POTENTIALLY INCOMPATIBLE | Very strong bases like metallic sodium can induce P-C bond cleavage.[4] Caution is advised with other strong, non-nucleophilic bases. |
| Strong Acids | Generally Stable, Caution Advised | Stable in many acidic environments, but superacids or harsh Lewis acids could potentially promote decomposition pathways. |
| Common Oxidizing Agents | Stable | The phosphorus atom is already in a high oxidation state (P(V)). |
| Common Reducing Agents | Stable (under typical reaction conditions) | Reduction back to the phosphine requires specific and often harsh reducing agents (e.g., silanes) and does not typically occur under general reaction conditions. |
IV. References
-
Taki, M., et al. (2022). Metal-free C(aryl)–P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkynyl esters. Organic Chemistry Frontiers. Available at: [Link]
-
Han, L-B., et al. (2020). Conversion of triphenylphosphine oxide to organophosphorus via selective cleavage of C-P, O-P, and C-H bonds with sodium. Communications Chemistry. Available at: [Link]
-
Grokipedia. (2026, January 3). Tris(o-tolyl)phosphine. Retrieved from [Link]
-
Herrmann, W. A., et al. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports. Available at: [Link]
-
PubChem. (n.d.). Phosphine, tris(4-methylphenyl)-. Retrieved January 12, 2026, from [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions. Available at: [Link]
-
Blümel, J., et al. (2023). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules. Available at: [Link]
-
Horký, F., Pietschnig, R., et al. (2023). Protecting Phosphines from Oxidation in Air. ChemistryViews. Available at: [Link]
-
Lugovc, C., et al. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Available at: [Link]
-
Clemson OPEN. (n.d.). The Effects of Triphenylphosphine Oxide on the Thermal Decomposition and Combustion of Poly(Ethylene Terephthalate). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Peral, I., et al. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of phosphine oxide 209 leads to phosphorus–carbon bond cleavage. Retrieved January 12, 2026, from [Link]
-
The University of Liverpool Repository. (n.d.). Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. Retrieved January 12, 2026, from [Link]
-
Grokipedia. (2026, January 3). Tris(o-tolyl)phosphine. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 98%, 1 gram. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S47 31 P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in.... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Exploring the Stability of Primary Phosphine Oxides: Correlation with Primary Phosphine′s Air‐Stability?. Retrieved January 12, 2026, from [Link]
-
Tsantrizos' Group. (2019, May 17). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Thiol Catalysis of Selenosulfide Bond Cleavage by a Triarylphosphine. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Tris(4-tert-butylphenyl)phosphine oxide. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine oxide. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Boroh. Retrieved January 12, 2026, from [Link]
-
Thieme. (n.d.). Product Class 41: Arylphosphine Oxides. Retrieved January 12, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Studies on the preparations of organophosphorus compounds from triphenylphosphine oxide. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Column Chromatography Techniques for Separating Phosphine Oxides
Welcome to the Technical Support Center for phosphine oxide separation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying compounds from reaction mixtures containing phosphine oxide byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during column chromatography.
The frequent use of phosphine-mediated reactions, such as the Wittig, Mitsunobu, and Staudinger reactions, is invaluable in constructing complex molecules. However, these reactions generate stoichiometric amounts of phosphine oxide byproducts, with triphenylphosphine oxide (TPPO) being the most common. The high polarity of TPPO often leads to co-elution with desired products during chromatographic purification, resulting in time-consuming and challenging separations.[1] This guide will equip you with the knowledge to tackle these separation challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the column chromatography of phosphine oxides and provides actionable solutions based on established principles.
Issue 1: My desired product co-elutes with the phosphine oxide.
This is a frequent challenge, especially when the target compound has a polarity similar to that of the phosphine oxide.[1][2]
Root Cause: Insufficient difference in polarity between the product and the phosphine oxide in the chosen eluent system.
Solutions:
-
Optimize the Solvent System: The key is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the phosphine oxide.
-
For Non-Polar Products: Start with a non-polar solvent system like a hexane/ethyl acetate or pentane/ether mixture.[2][3] Gradually increase the polarity to improve separation.
-
For Polar Products: A more polar system, such as dichloromethane/methanol, may be necessary.[3]
-
TLC is Your Best Friend: Before committing to a column, screen various solvent systems using Thin-Layer Chromatography (TLC). The ideal system should give your desired compound an Rf value between 0.25 and 0.35 for optimal separation on a column.[3]
-
-
Filtration Through a Silica Plug: This is a rapid and effective method for removing highly polar phosphine oxides from less polar products.[2][3][4][5] The phosphine oxide strongly adsorbs to the silica gel, while the less polar product passes through.[2][3] This is particularly useful for removing the bulk of the phosphine oxide before a final, more precise chromatographic step.[6]
Caption: Silica Plug Filtration Workflow.
-
Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider other stationary phases.
Issue 2: The phosphine oxide is streaking on my TLC plate.
Streaking can obscure the separation of your desired compound and make it difficult to assess purity.
Root Cause:
-
Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[7][8]
-
Highly Polar or Acidic/Basic Compounds: Some compounds, including phosphine oxides, can interact strongly with the active sites on the silica gel, leading to streaking.[7]
Solutions:
-
Dilute Your Sample: Spot a more diluted solution of your crude mixture onto the TLC plate.[8]
-
Modify the Mobile Phase:
Issue 3: My compound is sensitive to the acidic nature of silica gel and is degrading on the column.
Root Cause: The slightly acidic nature of standard silica gel can cause decomposition of acid-sensitive compounds.[3]
Solutions:
-
Use Deactivated Silica Gel: The acidity of silica gel can be neutralized.
-
Switch to a Neutral Stationary Phase: Alumina or Florisil can be effective alternatives for acid-sensitive compounds.[3]
Issue 4: I'm working with an air-sensitive phosphine that oxidizes during purification.
Root Cause: Exposure to oxygen in the air or in the solvents can lead to the oxidation of the desired phosphine to its corresponding phosphine oxide.[9]
Solution:
-
Perform Chromatography Under an Inert Atmosphere:
-
Glovebox: For highly air-sensitive compounds, all steps of the chromatography should be performed inside a glovebox.
-
Schlenk Technique: For less sensitive phosphines, Schlenk techniques using specialized glassware that allows for manipulation under an inert atmosphere can be employed.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for separating my product from a phosphine oxide?
The selection of a solvent system is crucial for a successful separation.[3] A systematic approach using TLC is highly recommended. The goal is to find a solvent mixture where your desired product has an Rf of 0.25-0.35, and the phosphine oxide is either at the baseline (Rf ~ 0) or well-separated from your product.[3]
| Product Polarity | Starting Solvent System (Eluent) | Rationale |
| Non-polar | Hexane/Ethyl Acetate, Pentane/Ether[2][3] | These systems allow for the elution of non-polar compounds while retaining the highly polar phosphine oxide on the silica gel. |
| Polar | Dichloromethane/Methanol[3] | For polar products, a more polar mobile phase is needed to elute the compound of interest. Careful gradient elution is often required. |
| Basic | Hexane/Ethyl Acetate with 1-2% Triethylamine[3] | The triethylamine deactivates the acidic sites on the silica gel, preventing streaking and improving the chromatography of basic compounds. |
Q2: Are there any non-chromatographic methods to remove phosphine oxides?
Yes, several effective methods can be used to remove the bulk of phosphine oxides before chromatography, or even as a complete purification step, especially for large-scale reactions.[6][10]
-
Precipitation with a Non-Polar Solvent: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or diethyl ether.[1][3] Dissolving the crude mixture in a minimal amount of a more polar solvent (e.g., dichloromethane) and then adding a non-polar "anti-solvent" can cause the TPPO to precipitate.[2][3]
-
Precipitation via Metal Salt Complexation: Phosphine oxides act as Lewis bases and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[3][5][11] Adding a solution of the metal salt can precipitate the phosphine oxide complex, which can then be removed by filtration.[3][5][6] This method is particularly useful for polar products where other methods may fail.[2]
Caption: Decision Tree for Removal Method.
Q3: How can I confirm the purity of my phosphine-containing product after purification?
While TLC and ¹H NMR are standard techniques, ³¹P NMR spectroscopy is a powerful and direct method for assessing the purity of phosphine-containing compounds.[3] It allows for the exclusive detection and direct quantification of phosphorus-containing species, including the starting phosphine, the desired product, and any residual phosphine oxide.[3] ³¹P NMR is also an excellent tool for monitoring the oxidation of phosphines.[3]
Q4: Can I reduce the phosphine oxide back to the phosphine?
Yes, the reduction of phosphine oxides back to the parent phosphine is possible and can be particularly useful for recovering valuable or chiral ligands.[2][12] Various reducing agents and conditions have been developed for this purpose.[12][13][14][15] However, this is a separate chemical transformation and should be considered as part of the overall synthetic strategy rather than a simple purification step.
Experimental Protocols
Protocol 1: Standard Column Chromatography for Phosphine Oxide Separation
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and crack-free packed bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully apply the sample solution to the top of the silica gel.[3] Drain the solvent until the sample has been adsorbed onto the silica.
-
Elution and Fraction Collection: Carefully add the eluting solvent to the top of the column. Begin collecting fractions. If a gradient elution is required, gradually increase the polarity of the solvent system.[3]
-
Monitoring: Monitor the fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem. (n.d.).
- Benchchem. (n.d.). The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis. Benchchem.
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide.
- Wikipedia. (n.d.). Triphenylphosphine oxide.
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- López-López, J. A., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development.
- Benchchem. (n.d.).
- Hérault, D., et al. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews.
- O'Brien, C. J., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III)
- Thakkar, A., et al. (2021).
- Li, P., Wischert, R., & Métivier, P. (2017). Mild Reduction of Phosphine Oxides. ChemistryViews.
- Anderson, C. C., et al. (n.d.). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. PMC - NIH.
- ChemBAM. (n.d.). TLC troubleshooting.
- SiliCycle. (2021, December 8).
Sources
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- 15. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for purifying compounds from Tris(4-methylphenyl)phosphine Oxide
Welcome to the technical support center for the purification of Tris(4-methylphenyl)phosphine Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve high purity in your experiments.
Introduction to Purifying this compound
This compound, also known as tri-p-tolylphosphine oxide, is a common byproduct in many organic reactions, most notably the Wittig and Mitsunobu reactions.[1] It presents as a white to light yellow crystalline solid.[2][3] Its removal is crucial for the isolation of pure reaction products. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the desired compound and impurities.[4]
This guide will walk you through the principles, protocols, and troubleshooting of recrystallizing this compound to remove common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
The most prevalent impurity is typically the unreacted starting material, Tris(4-methylphenyl)phosphine. Other potential impurities include byproducts from the primary reaction, residual solvents, and any reagents used in the workup. If the phosphine oxide is the desired product, incomplete oxidation of the corresponding phosphine is the primary source of impurity.
Q2: How do I select an appropriate solvent for the recrystallization?
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white to off-white crystalline solid.[2] Its reported melting point is in the range of 143-144 °C.[7] A broad or depressed melting point is indicative of impurities.
Q4: Are there alternative methods to recrystallization for removing this phosphine oxide?
Yes, several methods are effective for removing triarylphosphine oxides, especially when they are byproducts:
-
Silica Gel Chromatography: Due to its polarity, this compound can be separated from less polar products by column chromatography or by passing the mixture through a silica plug.[8][9]
-
Metal Salt Complexation: Phosphine oxides act as Lewis bases and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[8] This allows for the precipitation of the phosphine oxide from solution, which can then be removed by filtration.[8] This is particularly useful for purifying polar products where recrystallization is challenging.[10]
Recrystallization Workflow
The following diagram outlines the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
Standard Recrystallization Protocol
This protocol is a general guideline based on established recrystallization principles for analogous compounds. Optimization may be required based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or a Toluene/Hexane mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Begin by performing a small-scale solvent screen to determine the optimal solvent or solvent mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Add more hot solvent in small increments.- Re-evaluate your solvent choice with a small-scale test. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out | - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling solvent.- Consider an alternative purification method like chromatography. |
| Low recovery of pure compound | - Too much solvent was used, and the compound remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to recover more crystals.- Ensure all equipment for hot filtration is pre-heated. |
| Crystals are colored | - Colored impurities are co-precipitating. | - Use activated carbon to decolorize the solution before crystallization. |
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common recrystallization issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
ResearchGate. (2021, August 4). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Retrieved from [Link]
-
ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015, June 14). Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods?. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]
-
NIH. (n.d.). Tris(4-tert-butylphenyl)phosphine oxide. Retrieved from [Link]
-
Grokipedia. (2026, January 3). Tris( o -tolyl)phosphine. Retrieved from [Link]
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CAS 797-70-6: this compound [cymitquimica.com]
- 4. mt.com [mt.com]
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- 7. echemi.com [echemi.com]
- 8. Workup [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Dealing with emulsions during workup of phosphine oxide reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the persistent issue of emulsion formation during the workup of reactions that generate phosphine oxide byproducts, such as the Wittig, Mitsunobu, and Appel reactions.
Troubleshooting Guide: Breaking Persistent Emulsions
This section is designed as a practical, hands-on guide to resolve emulsions when they occur. The strategies are presented in a logical order, from the least invasive to the most robust, to save time and preserve your product's integrity.
Q1: I've just performed an aqueous wash on my reaction mixture, and a thick, milky layer has formed between the organic and aqueous phases. What is my first step?
A1: Patience and Gentle Physical Agitation.
Before adding any new reagents, the simplest methods are often effective for weak emulsions.
-
Step 1: Let it Stand. Allow the separatory funnel to sit undisturbed in a ring stand for 15-30 minutes.[1][2][3] Gravity alone can be sufficient to allow the phases to coalesce.
-
Step 2: Gentle Swirling. Gently swirl the separatory funnel. Avoid shaking. The goal is to encourage the dispersed droplets to collide and merge without re-introducing high shear energy.[3]
-
Step 3: Stirring. If the emulsion is in a beaker or flask, gently stir the emulsion layer with a glass rod. This can physically disrupt the interfacial layer holding the emulsion together.[3][4]
If these simple physical methods fail, proceed to chemical or more rigorous physical interventions.
Q2: Gentle agitation didn't work, and the emulsion is stable. What chemical modifications can I make?
A2: Alter the Ionic Strength or Polarity of the Phases.
The stability of an emulsion is highly dependent on the properties of the aqueous and organic phases. Modifying them can disrupt the delicate balance.
Method 1: "Salting Out" with Brine (Most Common & Effective)
The addition of a saturated sodium chloride solution (brine) is the most widely recommended and effective technique.[1][2][3][4][5]
-
Mechanism: Adding brine dramatically increases the ionic strength of the aqueous layer.[5][6] This reduces the solubility of organic compounds (including your product and the phosphine oxide byproduct) in the aqueous phase, forcing them into the organic layer.[4][6] It also dehydrates the organic phase to some extent by drawing water molecules to solvate the salt ions.
Experimental Protocol 1: Breaking an Emulsion using a Brine Wash
-
Prepare Saturated Brine: In a separate flask, add solid sodium chloride (NaCl) to water and stir until no more salt dissolves.
-
Add Brine: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. A good starting point is 10-20% of the total volume of the emulsion.[3]
-
Gentle Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously. Vent the funnel.[3]
-
Observe: Allow the funnel to stand and observe. The emulsion should begin to break, and the interface between the layers should become sharper.
-
Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.[3]
Method 2: pH Adjustment
If acidic or basic impurities are suspected of acting as surfactants, carefully adjusting the pH can break the emulsion.[4][7][8]
-
Causality: Changing the pH can protonate or deprotonate these impurities, altering their solubility and disrupting their ability to stabilize the emulsion.
-
Caution: This method should only be used if your target compound is stable to changes in pH.[4]
Method 3: Solvent Addition
Adding a small amount of a different solvent can alter the polarity of the organic phase and disrupt the emulsion.[3][4][5]
-
Example: If you are using a polar aprotic solvent like Dichloromethane (DCM), adding a small amount of a non-polar solvent like hexanes can sometimes help. Conversely, adding a small amount of ethanol to the organic layer can also be effective.
Q3: My emulsion is particularly thick, and I suspect fine solid particles are present. What should I do?
A3: Use Filtration.
Emulsions are often stabilized by finely suspended solid particulates in a phenomenon known as a Pickering emulsion.[9] Physically removing these solids is a highly effective strategy. The most common method is filtration through Celite® (diatomaceous earth).[1][2]
-
Mechanism: Celite is an inert filter aid that provides a porous matrix to trap fine particulates.[1][3] By filtering the entire emulsified mixture, you remove the solid stabilizers, allowing the liquid phases to separate easily in the filtrate.[1]
Experimental Protocol 2: Celite Filtration for Emulsion Breaking
-
Prepare a Celite Pad:
-
Place a piece of filter paper in a Büchner or fritted glass funnel.
-
Create a slurry of Celite in the organic solvent you are using for the extraction.
-
With gentle vacuum applied, pour the slurry into the funnel to form an even pad approximately 1-2 cm thick.
-
Gently press the pad down with a flat-topped stopper to ensure it is well-compacted.
-
Wash the pad with fresh solvent to remove any fine Celite particles.
-
-
Filter the Emulsion: Carefully pour the entire contents of your separatory funnel (both layers and the emulsion) onto the Celite pad under gentle suction.[1][3]
-
Recover Product: Wash the Celite pad with a fresh portion of the organic solvent to ensure all of your product is collected in the filter flask.
-
Separate Layers: Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and easily separable.
Q4: I have tried everything else, and the emulsion will not break. Is there a final resort?
A4: Centrifugation.
If available, centrifugation is a highly effective mechanical method for breaking even the most stubborn emulsions.[4][5][7]
-
Mechanism: A centrifuge applies a strong centrifugal force that dramatically accelerates the separation of components based on their density.[10][11][12] The denser aqueous phase and any solids will be forced to the bottom, while the less dense organic layer will be on top, with a sharp interface between them.
-
Application: This technique is especially useful for small- to medium-scale lab preparations where centrifuge tubes of an appropriate size are available.[5] For larger volumes, this method may be impractical.[5]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for tackling an emulsion during workup.
Caption: A step-by-step decision tree for breaking emulsions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving triphenylphosphine so prone to forming emulsions?
A1: The primary culprit is the main byproduct, triphenylphosphine oxide (TPPO) .[13] TPPO has amphiphilic character, meaning it has properties of both a polar and a nonpolar substance.
-
The Polar Head: The phosphorus-oxygen bond (P=O) is highly polar and capable of hydrogen bonding, making it hydrophilic (water-loving).
-
The Nonpolar Tail: The three phenyl (C₆H₅) rings are bulky and hydrophobic (water-fearing).
This dual nature allows TPPO to act as a surfactant , migrating to the interface between the aqueous and organic layers. It bridges the two immiscible phases, lowering the interfacial tension and stabilizing the small droplets of one phase dispersed within the other, which is the definition of an emulsion.[14][15][16][17]
Caption: TPPO acting as a surfactant at the organic-aqueous interface.
Q2: Can I do anything to prevent emulsions from forming in the first place?
A2: Yes, prevention is the most efficient strategy.[5]
-
Modify Extraction Technique: Instead of vigorous shaking, which introduces a lot of energy and promotes emulsion formation, use gentle inversions of the separatory funnel 5-10 times.[3][18]
-
Pre-emptive Salting: If a reaction is known to produce emulsions, add salt or brine to the aqueous washing solution before performing the extraction.[3]
-
Solvent Choice: Some solvents are more prone to forming emulsions than others. Chlorinated solvents like DCM are often problematic, especially when extracting basic solutions.[1][9] If possible, consider using a solvent less prone to emulsion formation, like ethyl acetate or diethyl ether.
-
Remove Reaction Solvent First: Before workup, evaporate the reaction solvent (e.g., THF, DCM) on a rotary evaporator. Then, redissolve the residue in the desired extraction solvent.[1][2] This can prevent complex multi-solvent interactions that favor emulsions.
Q3: Are there methods to remove triphenylphosphine oxide before it causes an emulsion?
A3: Yes, several methods exist to remove TPPO, which can simplify the workup.
| Method | Principle | Common Solvents | Reference |
| Precipitation with Non-Polar Solvents | TPPO is poorly soluble in non-polar solvents. Concentrating the reaction mixture and triturating with solvents like hexanes, pentane, or a pentane/ether mixture can cause TPPO to precipitate. | Pentane, Hexanes, Diethyl Ether | [19][20] |
| Precipitation with Metal Salts | TPPO is a Lewis base and forms insoluble complexes with Lewis acidic metal salts like ZnCl₂ or CaBr₂. These complexes can be filtered off. | Ethanol, Ethyl Acetate, THF | [19][21][22] |
| Silica Plug Filtration | For non-polar products, the crude mixture can be passed through a short plug of silica gel. The highly polar TPPO is retained on the silica, while the non-polar product elutes. | Hexane/Ether Mixtures | [19][20] |
References
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
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Snow, N. H. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. [Link]
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Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
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University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
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Reddit r/chemistry. (2018, February 9). Breaking emulsions. [Link]
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Rathbone, D. (2020, May 27). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
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Fingas, M. (n.d.). The physics and chemistry of emulsions. [Link]
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University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
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Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
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Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
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Corning. Centrifugation: Lab Techniques, Examples and Types. [Link]
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LabManager. (2024, November 15). Centrifugation: Essential Separation Technique in Modern Laboratories. [Link]
- Google Patents.
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Solubility of Things. Centrifugation Techniques. [Link]
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Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
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Dolphin Centrifuge. Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]
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Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
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Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link]
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Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
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ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?[Link]
- Google Patents.
- Tadros, T. F. (2017). Emulsion Formation, Stability, and Rheology. In Emulsions (pp. 1-57). De Gruyter.
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Wikipedia. Triphenylphosphine oxide. [Link]
- Cunha, A. G., & Gandini, A. (2010). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. Cellulose, 17(5), 875-891.
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Research and Reviews: Journal of Food and Dairy Technology. (2024, September 27). Chemical and Physical Interactions in Food Emulsification Techniques. [Link]
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Lankem. (2021, September 30). Principles of Emulsification. [Link]
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Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. [Link]
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EPFL. (2020, April 24). Progress in -Phosphine Oxide- Catalysis. [Link]
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ACS Publications. (2021, May 11). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
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Xu, J., et al. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. RSC Advances, 8(35), 19570-19575. [Link]
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ACS Publications. (2021, May 11). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
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Technical Support Center: A Researcher's Guide to Tris(4-methylphenyl)phosphine Oxide (TMPO) Removal
Welcome to the technical support center for navigating the challenges associated with Tris(4-methylphenyl)phosphine oxide (TMPO) removal. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet often troublesome byproduct in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your purification processes.
The presence of three methyl groups on the phenyl rings of TMPO, as compared to the more commonly discussed Triphenylphosphine Oxide (TPPO), subtly alters its polarity and solubility, necessitating a tailored approach to its removal. This guide will provide you with the expertise and field-proven insights to confidently tackle this purification challenge.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when dealing with TMPO.
Q1: What is this compound (TMPO) and why is it difficult to remove?
A1: this compound (TMPO) is the oxidized byproduct of Tris(4-methylphenyl)phosphine, a common reagent in reactions like the Wittig, Mitsunobu, and Staudinger reactions. Its removal can be challenging due to its high thermal stability and good solubility in a range of common organic solvents, such as dichloromethane and acetone.[1] The key difficulty often lies in the polarity overlap between TMPO and many polar to moderately polar target molecules, leading to co-elution during chromatographic purification.
Q2: How does the polarity of TMPO compare to Triphenylphosphine Oxide (TPPO)?
A2: The three methyl groups in TMPO are electron-donating, which slightly increases the electron density on the phenyl rings and can make TMPO marginally less polar than TPPO. However, for practical purification purposes, both are considered relatively non-polar compounds with a highly polar phosphine oxide group. This dual nature is the crux of the separation challenge.
Q3: Can I use the same removal methods for TMPO as for TPPO?
A3: Generally, yes. The fundamental principles of exploiting differences in polarity and solubility apply to both. Methods such as precipitation with non-polar solvents, chromatography, and complexation with metal salts are effective for both. However, the optimal solvent systems and conditions may vary due to the subtle differences in their physical properties. This guide will provide specific strategies tailored to TMPO wherever possible and highlight where analogies to TPPO are being drawn.
Q4: Is there a way to avoid the formation of TMPO in the first place?
A4: While completely avoiding TMPO formation in reactions that utilize Tris(4-methylphenyl)phosphine is not possible, using catalytic amounts of the phosphine reagent can significantly reduce the amount of the oxide byproduct generated. This often involves an in-situ regeneration of the phosphine from the oxide, though this adds complexity to the reaction setup. For many standard laboratory applications, stoichiometric use of the phosphine is more common, making efficient removal of the resulting oxide a critical skill.
Troubleshooting Guides: A Deeper Dive into TMPO Removal
This section provides detailed troubleshooting advice for common scenarios encountered during the purification of reaction mixtures containing TMPO.
Scenario 1: My non-polar product is contaminated with TMPO.
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The Problem: You've run a reaction and your desired non-polar product is showing a persistent TMPO impurity in the NMR or LC-MS.
-
The Cause: Both your product and TMPO have significant non-polar character, leading to similar solubilities in many organic solvents.
-
The Solution: Leveraging Polarity Differences through Precipitation.
-
The Principle: The key is to find a solvent system where your product is highly soluble, but TMPO is not. Given TMPO's structure, it is expected to be poorly soluble in very non-polar, aliphatic solvents.
-
Actionable Advice:
-
Concentrate your reaction mixture to a minimal volume.
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Add a small amount of a solvent in which your product is soluble (e.g., a minimal amount of diethyl ether or toluene).
-
Slowly add a non-polar "anti-solvent" like hexanes or pentane while stirring vigorously. TMPO should precipitate out as a white solid.
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Cooling the mixture in an ice bath can further enhance precipitation.
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Filter the mixture, washing the collected solid with a small amount of the cold anti-solvent. Your product should remain in the filtrate.
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Pro-Tip: If your product is also sparingly soluble in the anti-solvent, you may need to optimize the solvent ratio to maximize TMPO precipitation while minimizing product loss.
-
-
Scenario 2: My polar product co-elutes with TMPO during silica gel chromatography.
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The Problem: Despite trying various solvent gradients on your silica gel column, you cannot achieve baseline separation of your polar product and TMPO.
-
The Cause: The polar phosphine oxide group in TMPO can lead to significant retention on silica gel, causing it to elute with more polar compounds.
-
The Solution: Pre-Chromatography TMPO Removal via Metal Salt Complexation.
-
The Principle: The oxygen atom of the phosphine oxide is a Lewis base and can coordinate with Lewis acidic metal salts to form insoluble complexes. This allows for the selective removal of TMPO by filtration before chromatography.
-
Actionable Advice (adapted from protocols for TPPO):
-
Dissolve your crude reaction mixture in a polar solvent like ethanol or a mixture of ethyl acetate and ethanol.
-
Add a solution of a metal salt such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) in the same solvent. Typically, 1.5-2 equivalents of the metal salt relative to the TMPO are used.
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Stir the mixture at room temperature for 1-2 hours. A precipitate of the TMPO-metal salt complex should form.
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Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.
-
The filtrate, now depleted of the majority of the TMPO, can be concentrated and subjected to chromatographic purification with a much-reduced risk of co-elution.
-
Expert Tip: This method is particularly effective for polar products that are soluble in polar organic solvents.[2]
-
-
Experimental Protocols
Here are step-by-step methodologies for the key TMPO removal techniques.
Protocol 1: TMPO Removal by Precipitation with a Non-Polar Solvent
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Solvent Selection: Based on the known solubility of your desired product, choose a solvent system consisting of a "good" solvent for your product and a "poor" solvent (anti-solvent) for TMPO. A common starting point is a mixture of diethyl ether and hexanes.
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Procedure: a. Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid. b. Dissolve the residue in a minimal amount of the "good" solvent (e.g., 1-2 mL of diethyl ether per gram of crude material). c. With vigorous stirring, slowly add the "poor" solvent (e.g., hexanes) until a precipitate is observed. Continue adding the anti-solvent until precipitation appears complete (typically 5-10 volumes of anti-solvent). d. Cool the flask in an ice bath for 15-30 minutes to maximize precipitation. e. Collect the precipitated TMPO by vacuum filtration, rinsing the solid with a small portion of the cold anti-solvent. f. The filtrate contains your purified product. Concentrate under reduced pressure.
Protocol 2: TMPO Removal by Filtration Through a Silica Plug
This method is ideal for non-polar to moderately polar products.
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Preparation of the Silica Plug: a. Place a small piece of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column. b. Add a layer of sand (approx. 0.5 cm). c. Fill the pipette or column with silica gel (approx. 5-10 cm). d. Add another layer of sand on top of the silica. e. Pre-elute the plug with the chosen non-polar solvent system (e.g., 10% diethyl ether in hexanes).
-
Procedure: a. Concentrate the crude reaction mixture. b. Dissolve the residue in a minimal amount of the eluting solvent. c. Carefully load the solution onto the top of the silica plug. d. Elute your product with the non-polar solvent system, collecting the fractions. The more polar TMPO will be retained on the silica. e. Monitor the elution by TLC to ensure all of your product has been collected before any TMPO begins to elute.
Data Presentation
| Solvent | Polarity Index | Expected Solubility of TMPO | Rationale |
| Hexane | 0.1 | Very Low | Highly non-polar aliphatic solvent. |
| Diethyl Ether | 2.8 | Low to Moderate | Non-polar aprotic solvent. |
| Toluene | 2.4 | Moderate to High | Aromatic solvent, "like dissolves like". |
| Dichloromethane | 3.1 | High | Polar aprotic solvent, known to be a good solvent for TMPO.[1] |
| Ethyl Acetate | 4.4 | Moderate | Moderately polar aprotic solvent. |
| Acetone | 5.1 | High | Polar aprotic solvent, known to be a good solvent for TMPO.[1] |
| Ethanol | 4.3 | Moderate | Polar protic solvent. |
| Water | 10.2 | Very Low | TMPO is a non-polar molecule with no significant hydrogen bonding capability. |
This table is a guide based on chemical principles and comparison with TPPO. Experimental verification is recommended.
Visualization of Workflows
Decision Tree for TMPO Removal Strategy
Caption: A decision tree to guide the selection of an appropriate TMPO removal strategy based on product polarity.
Workflow for TMPO Removal by Metal Salt Complexation
Caption: A step-by-step workflow for the removal of TMPO via precipitation with a metal salt.
This technical support guide provides a comprehensive framework for understanding and troubleshooting the removal of this compound. By applying these principles and protocols, researchers can significantly improve the efficiency and success of their purification processes.
References
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
-
Tamboli, Y. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Triphenylphosphine oxide. [Link]
Sources
Technical Support Center: Catalyst Poisoning by Tris(4-methylphenyl)phosphine Oxide
Welcome to the Technical Support Center for catalyst poisoning by Tris(4-methylphenyl)phosphine Oxide (TMPO). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during catalytic reactions where TMPO may be present as a byproduct or impurity. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Dual Nature of Phosphine Oxides in Catalysis
This compound (TMPO) is a common byproduct formed from the oxidation of its corresponding phosphine ligand, Tris(4-methylphenyl)phosphine. While often considered an inert byproduct, its accumulation in a reaction mixture can have significant, and sometimes unexpected, effects on catalyst performance. The role of phosphine oxides in catalysis is not always straightforward; they can act as either catalyst poisons or, under certain conditions, as beneficial stabilizing agents. This guide will help you understand these complexities and address the challenges they may present in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMPO) and how is it formed?
This compound is a tertiary phosphine oxide with the chemical formula (4-CH₃C₆H₄)₃P=O. It is typically formed through the oxidation of Tris(4-methylphenyl)phosphine, a common ligand in various transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. This oxidation can occur due to trace amounts of oxidants or impurities in the reaction mixture.
Q2: How can TMPO affect my catalytic reaction?
The effect of TMPO on a catalytic reaction can be complex. While high concentrations can sometimes lead to catalyst deactivation, it has also been observed that phosphine oxides can act as stabilizing ligands for palladium nanoparticles, preventing their aggregation into inactive palladium black[1]. The impact of TMPO can be influenced by factors such as its concentration, the specific catalyst system being used, the reaction temperature, and the solvent.
Q3: What types of catalysts are most susceptible to poisoning by phosphine oxides?
Palladium-based catalysts, which are widely used in cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are often discussed in the context of interactions with phosphine oxides[2][3][4]. However, other transition metal catalysts could also be affected. The susceptibility depends on the metal center's affinity for the phosphine oxide and the overall stability of the catalytic species.
Q4: Is TMPO always a catalyst poison?
Not necessarily. Research has shown that phosphine oxides can, in some cases, have a positive or negligible effect on catalytic reactions. For instance, they can prevent the decomposition of the active Pd(0) catalyst into inactive palladium black[1]. This dual role highlights the importance of carefully evaluating the impact of TMPO in your specific reaction.
Troubleshooting Guide: Identifying and Mitigating TMPO-Related Catalyst Issues
This section provides a systematic approach to diagnosing and resolving catalyst performance problems that may be linked to the presence of this compound.
Symptom: Reduced Reaction Yield or Rate
If you observe a decrease in your reaction's yield or a noticeable slowdown in the reaction rate, it is possible that the catalyst is being inhibited or deactivated.
Diagnostic Workflow:
Caption: Diagnostic workflow for reduced reaction yield or rate.
Experimental Protocol: In-situ Reaction Monitoring by 31P NMR Spectroscopy
-
Objective: To detect and quantify the formation of this compound during the reaction.
-
Procedure:
-
Carefully take an aliquot of the reaction mixture at various time points (e.g., 0, 1, 4, and 24 hours).
-
Quench the reaction in the aliquot immediately by cooling or adding a suitable quenching agent.
-
Prepare the sample for NMR analysis by dissolving it in a deuterated solvent.
-
Acquire a proton-decoupled 31P NMR spectrum.
-
The chemical shift of Tris(4-methylphenyl)phosphine is typically around -7 ppm, while its oxide, TMPO, will appear at a significantly different chemical shift, generally in the range of +20 to +40 ppm[5].
-
Integrate the signals corresponding to the phosphine and the phosphine oxide to determine their relative concentrations.
-
Data Presentation: 31P NMR Chemical Shifts
| Compound | Typical 31P NMR Chemical Shift (ppm) |
| Tris(4-methylphenyl)phosphine | ~ -7 |
| This compound | ~ +20 to +40 |
Symptom: Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition and deactivation.
Troubleshooting Logic:
Sources
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
Increasing the solubility of Tris(4-methylphenyl)phosphine Oxide in reaction media
Welcome to the Technical Support Center for Tris(4-methylphenyl)phosphine Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and increasing the solubility of this compound in various reaction media. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes.
Introduction to this compound and its Solubility Challenges
This compound, also known as tri-p-tolylphosphine oxide, is a common trivalent organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2] It typically appears as a white to light-yellow crystalline solid.[1] While soluble in some organic solvents like dichloromethane and acetone, its solubility can be limited in other media, posing challenges in various synthetic applications.[1] Phosphine oxides, in general, are highly polar molecules, which governs their solubility characteristics.[3][4][5] This guide will explore the factors influencing the solubility of this compound and provide practical strategies to enhance it.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline, polar solid.[6] It is known to be soluble in polar organic solvents such as dichloromethane and acetone.[1] However, its solubility is limited in non-polar solvents like hexanes and diethyl ether.[7] This differential solubility is often exploited during the purification of reaction mixtures where it is a byproduct.[6][7]
Q2: Why is the solubility of this compound a concern in chemical reactions?
A2: Inadequate solubility of a reagent or catalyst can lead to several experimental issues, including reduced reaction rates, incomplete reactions, and difficulty in monitoring reaction progress. In reactions where this compound is a product, such as in Wittig or Mitsunobu reactions, its precipitation can complicate product isolation and purification.[7]
Q3: How does temperature generally affect the solubility of this compound?
A3: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. For the closely related compound Triphenylphosphine Oxide (TPPO), its solubility in solvents like benzene, toluene, and ethyl acetate has been shown to increase significantly with a rise in temperature.[8]
Q4: Can this compound be used in aqueous media?
A4: this compound is generally considered to be insoluble in water.[9] Its three hydrophobic 4-methylphenyl groups significantly reduce its affinity for water. To incorporate it into aqueous reaction systems, solubility enhancement techniques would be necessary.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter related to the solubility of this compound during your experiments.
Scenario 1: Your this compound is not dissolving sufficiently in your chosen reaction solvent.
-
Problem Analysis: The polarity of your solvent may not be optimal for dissolving the highly polar phosphine oxide.
-
Solution 1: Solvent Selection. If your reaction chemistry allows, consider switching to a more polar aprotic solvent. A qualitative guide to solvent polarity can be helpful here.
-
Solution 2: Co-solvent System. Introduce a co-solvent to modify the polarity of your reaction medium. A small amount of a highly polar solvent in which the phosphine oxide is readily soluble can significantly increase its overall concentration in the mixed solvent system.
-
Solution 3: Temperature Increase. Gently warming the reaction mixture can increase the solubility. Ensure that the increased temperature does not negatively affect your reactants or the desired reaction pathway.
Scenario 2: Your product is co-precipitating with this compound during workup.
-
Problem Analysis: This is a common issue, especially when the desired product and the phosphine oxide have similar polarities.
-
Solution 1: Exploiting Differential Solubility. After removing the reaction solvent, try triturating the crude mixture with a solvent in which your product is soluble but this compound is not, such as cold diethyl ether or hexane.[7]
-
Solution 2: Complexation and Filtration. For the analogous Triphenylphosphine Oxide, complexation with metal salts like MgCl₂ or ZnCl₂ can form an insoluble complex that can be removed by filtration.[7][10] This strategy could potentially be adapted for this compound.
Scenario 3: The reaction is sluggish or incomplete, and you suspect poor solubility of the phosphine oxide reagent.
-
Problem Analysis: If the phosphine oxide is a reactant or catalyst, its limited concentration in the solution can be the rate-limiting factor.
-
Solution 1: Homogenization through Co-solvents. As detailed in the protocols below, employing a co-solvent system can help maintain a higher concentration of the phosphine oxide in the solution phase, thereby increasing the reaction rate.
-
Solution 2: Particle Size Reduction. While more applicable to starting materials, ensuring your this compound is a fine powder increases the surface area available for dissolution.
In-Depth Technical Guide: Strategies for Enhancing Solubility
Here, we delve into the scientific principles and practical methodologies for increasing the solubility of this compound.
The Principle of "Like Dissolves Like" and Solvent Selection
The solubility of a solute is maximized in a solvent with similar polarity. Phosphine oxides are polar molecules due to the significant dipole moment of the P=O bond.[3][5] Therefore, they tend to be more soluble in polar solvents.
Data Presentation: Comparative Solubility of a Triarylphosphine Oxide
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
| Benzene | 20.17 | 0.158 |
| Benzene | 40.35 | 0.305 |
| Benzene | 60.62 | 0.548 |
| Toluene | 20.17 | 0.133 |
| Toluene | 40.35 | 0.255 |
| Toluene | 60.62 | 0.456 |
| Ethyl Acetate | 20.17 | 0.119 |
| Ethyl Acetate | 40.35 | 0.225 |
| Ethyl Acetate | 60.62 | 0.401 |
Data for Triphenylphosphine Oxide, adapted from scientific literature.[8] This table illustrates the general trend of increasing solubility with temperature in these solvents.
Co-Solvency: A Powerful Tool for Solubility Enhancement
The use of a co-solvent is a highly effective and widely used technique to increase the solubility of poorly soluble compounds. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, alters its polarity to be more favorable for the solute.
Mechanism of Co-solvency:
-
Polarity Adjustment: The co-solvent can change the overall polarity of the solvent system to more closely match that of the solute.
-
Disruption of Solvent Structure: In aqueous systems, co-solvents can disrupt the hydrogen-bonding network of water, creating a less polar environment that is more accommodating to non-polar solutes.
Experimental Protocol: Utilizing a Co-solvent System
-
Initial Assessment: Determine the solubility of this compound in a range of potential co-solvents (e.g., THF, DMF, Acetonitrile, Dioxane).
-
Primary Solvent Selection: Choose a primary reaction solvent that is suitable for your chemical transformation but in which the phosphine oxide has limited solubility.
-
Co-solvent Addition: To a stirred suspension of this compound in the primary solvent, add the co-solvent dropwise at a controlled temperature.
-
Observation: Continue adding the co-solvent until the solid completely dissolves. Note the volume percentage of the co-solvent required.
-
Optimization: Perform the reaction at the optimized solvent ratio. Be mindful that the change in solvent composition may affect reaction kinetics and selectivity.
Visualization of the Co-Solvent Strategy
Caption: Workflow for employing a co-solvent to enhance solubility.
Temperature Modification
As indicated by the data for TPPO, increasing the temperature is a straightforward method to increase the solubility of triarylphosphine oxides.
Experimental Protocol: Temperature-Based Solubility Enhancement
-
Safety First: Ensure that your reaction vessel is appropriate for heating and that the solvent's boiling point will not be exceeded.
-
Gradual Heating: Suspend the this compound in the reaction solvent and begin to heat the mixture gently with continuous stirring.
-
Monitor Dissolution: Observe the point at which the solid completely dissolves. This will be the minimum temperature required to achieve a homogeneous solution at that concentration.
-
Reaction at Elevated Temperature: Maintain this temperature for the duration of the reaction. Note that temperature can also influence reaction byproducts and stability.
Logical Relationship of Temperature and Solubility
Caption: The effect of temperature on the solubility of a solid.
References
-
Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. Available at: [Link]
-
Triphenylphosphine oxide. Wikipedia. Available at: [Link]
-
Tris(o-tolyl)phosphine. Wikipedia. Available at: [Link]
-
Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. Available at: [Link]
-
Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. Available at: [Link]
-
Di-p-tolylphosphine oxide. ChemBK. Available at: [Link]
-
Phosphine oxide. Grokipedia. Available at: [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. Available at: [Link]
-
Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. ResearchGate. Available at: [Link]
-
Tris(o-tolyl)phosphine. Grokipedia. Available at: [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. Available at: [Link]
-
Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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- 10. scientificupdate.com [scientificupdate.com]
Technical Support Center: Navigating Reaction Monitoring with Tris(4-methylphenyl)phosphine Oxide
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively monitoring reaction progress in the presence of Tris(4-methylphenyl)phosphine Oxide (TMPO). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Introduction: Understanding the Role and Challenges of TMPO
This compound (TMPO) is a common byproduct in many important organic reactions, including the Wittig, Mitsunobu, and Appel reactions. It is formed from the oxidation of the corresponding phosphine, tris(4-methylphenyl)phosphine. While the formation of the strong phosphorus-oxygen bond in TMPO often drives these reactions to completion, its presence in the reaction mixture can complicate monitoring and purification.[1][2] TMPO is a high-melting, polar, and UV-active compound, properties that can lead to interference with common analytical techniques. This guide is designed to provide you with the expertise to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when monitoring reactions that produce TMPO as a byproduct.
Issue 1: My TLC plate is showing streaks or overlapping spots, making it difficult to assess reaction completion.
Underlying Cause: The polarity of this compound can cause it to streak on silica gel plates, especially in less polar eluent systems. This streaking can obscure the spots of your reactants and products, leading to an inaccurate assessment of the reaction's progress.
Solutions:
-
Optimize Your Eluent System: A systematic approach to finding the right solvent system is crucial. Start with a moderately polar system and adjust the polarity.
-
Increase Eluent Polarity: Gradually add a more polar solvent like methanol or ethyl acetate to your eluent system. This will help to move the polar TMPO further up the plate, potentially resolving it from your less polar product.
-
Use a Solvent Gradient: If a single solvent system doesn't provide adequate separation, consider using a step-gradient elution on your TLC plate.
-
-
TLC Plate Pre-treatment: Modifying the stationary phase can sometimes improve separation.
-
Base-Washing: If your compound of interest is basic, pre-treating the TLC plate with a dilute solution of triethylamine in your eluent system can help to prevent streaking.
-
-
Alternative Visualization Techniques: If your product and TMPO have similar Rf values but different chemical properties, alternative visualization methods can be helpful.
-
Specific Stains: Depending on the functional groups in your product, specific chemical stains (e.g., permanganate, vanillin) can be used for visualization, which may not stain TMPO as intensely.
Experimental Protocol: Optimizing TLC Conditions for a Reaction Producing TMPO
-
Prepare your TLC plate: Draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Spot the plate: Apply small spots of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.[4]
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen eluent system.
-
Visualize: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze and Iterate: Assess the separation. If streaking or poor separation is observed, adjust the eluent polarity as described in the table below and repeat the process.
Table 1: Recommended Starting Eluent Systems for TLC Analysis
| Product Polarity | Recommended Starting Eluent System (v/v) |
| Non-polar | Hexanes/Ethyl Acetate (9:1) |
| Moderately Polar | Hexanes/Ethyl Acetate (1:1) |
| Polar | Dichloromethane/Methanol (9:1) |
Issue 2: I am seeing a complex mixture of peaks in my ¹H NMR spectrum, and I can't distinguish my product signals from TMPO.
Underlying Cause: The proton signals of TMPO can overlap with those of your product, particularly in the aromatic region. The tolyl groups of TMPO will show characteristic signals that can complicate spectral interpretation.
Solutions:
-
Utilize ³¹P NMR Spectroscopy: This is the most direct and unambiguous method for monitoring reactions involving phosphines and their oxides.[5][6] The phosphorus atom in TMPO has a distinct chemical shift compared to its precursor phosphine. By acquiring a ³¹P NMR spectrum, you can clearly see the disappearance of the starting phosphine signal and the appearance of the TMPO signal, providing a clean way to monitor the reaction's progress.
-
Tris(4-methylphenyl)phosphine: ~ -7 ppm
-
This compound: ~ 30 ppm
-
-
¹H NMR - Focus on Diagnostic Peaks:
-
Identify TMPO Signals: The ¹H NMR spectrum of TMPO will show two main signals: a multiplet in the aromatic region (around 7.2-7.6 ppm) and a singlet for the methyl protons (around 2.4 ppm). Knowing these positions can help you mentally subtract them from your spectrum.
-
Look for Unique Product Signals: Focus on signals in your ¹H NMR spectrum that are unique to your product and are in regions free from TMPO signals.
-
-
Sample Cleanup Prior to NMR: If the overlap is severe, a quick workup of a small aliquot of the reaction mixture can remove the bulk of the TMPO.
-
Acid-Base Extraction: If your product is not acidic or basic, you can perform a simple acid-base wash to remove any basic or acidic impurities, which may also help in cleaning up the spectrum.
-
Precipitation of TMPO: For a small sample, you can try precipitating the TMPO. A method that has proven effective for the similar triphenylphosphine oxide is precipitation with zinc chloride in ethanol.[7][8]
-
Diagram 1: Workflow for NMR-Based Reaction Monitoring
Sources
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. epfl.ch [epfl.ch]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. magritek.com [magritek.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Minimizing Tris(4-methylphenyl)phosphine Oxide (TMPO) Contamination
Welcome to the technical support center for managing Tris(4-methylphenyl)phosphine oxide (TMPO) contamination. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet persistent byproduct in their synthetic work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for efficient and effective purification.
Introduction: The Challenge of a Common Byproduct
This compound, or TMPO, is an organophosphorus compound that frequently appears as a byproduct in a variety of fundamental organic reactions.[1] Structurally similar to the ubiquitous triphenylphosphine oxide (TPPO), TMPO is generated from the oxidation of its corresponding phosphine, tris(4-methylphenyl)phosphine (TMTP). Reactions such as the Wittig, Mitsunobu, and Staudinger are indispensable tools in synthesis, but they invariably produce these phosphine oxide byproducts.[2][3][4]
TMPO typically presents as a high-boiling, thermally stable, white crystalline solid.[1][5][6] Its polarity is often maddeningly close to that of many reaction products, leading to co-elution during silica gel chromatography and making purification a significant bottleneck, especially at scale.[3] This guide provides a systematic approach to tackling this challenge through a series of troubleshooting scenarios and detailed protocols.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during experimental workups.
Question 1: I've run a Mitsunobu reaction and my crude NMR is messy. I suspect a large amount of TMPO is present. How can I remove it before attempting column chromatography?
Answer: Pre-chromatography purification is a highly effective strategy to remove the bulk of phosphine oxide byproduct, simplifying the final purification step. The best method depends on the solubility and stability of your desired product.
-
For Non-Polar to Moderately Polar Products: The principle of differential solubility is your most powerful tool. TMPO, like its cousin TPPO, has low solubility in non-polar solvents.[3][7] By concentrating your reaction mixture and triturating the residue with a non-polar solvent or solvent mixture (e.g., diethyl ether/hexanes), you can often precipitate the majority of the TMPO, which can then be removed by simple filtration.[8][9]
-
For Polar Products Soluble in Alcohols or Ethereal Solvents: If your product is soluble in solvents like ethanol or THF, a highly effective and scalable method is precipitation via metal salt complexation.[10] TMPO, acting as a Lewis base through its phosphoryl oxygen, forms insoluble coordination complexes with certain metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[10][11][12] Adding a solution of the metal salt to your crude mixture dissolved in a suitable polar solvent will precipitate the TMPO-metal complex, which can be filtered off.[13] This method is often robust enough to avoid chromatography altogether.
Question 2: My product is very non-polar. Is there a quick way to separate it from the highly polar TMPO?
Answer: Absolutely. This is an ideal scenario for a rapid silica gel plug filtration. The significant polarity difference between your non-polar product and the polar TMPO can be exploited for a fast and efficient separation.
The strategy is to dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. This is then added to the top of a short column ("plug") of silica gel packed in a highly non-polar eluent (e.g., hexanes or petroleum ether). Eluting with the non-polar solvent will wash your desired product through the plug quickly, while the highly polar TMPO remains strongly adsorbed to the top of the silica.[8][14][15] This technique is much faster than running a full, carefully fractionated column.
Question 3: The metal salt precipitation isn't working; a precipitate forms, but my product seems to be crashing out with it. What's going wrong?
Answer: This suggests that your desired product may have low solubility in the chosen solvent system or is co-precipitating with the TMPO-metal complex.[16] Here are a few adjustments to troubleshoot this issue:
-
Adjust the Solvent System: Your primary goal is to find a solvent where your product is highly soluble, but the TMPO-metal complex is not. If you are using ethanol, try a different polar solvent in which your product has better solubility, such as isopropyl acetate (iPrOAc) or even THF, though THF can sometimes be less effective for precipitation.[10][11]
-
Modify Precipitation Conditions: Try performing the precipitation from a more dilute solution. This can help prevent the co-precipitation of your product. Additionally, adjusting the temperature (either cooling or performing at room temperature) can influence the kinetics and selectivity of the precipitation.[16]
-
Check for Lewis Basic Sites on Your Product: If your product contains functional groups that can act as Lewis bases (e.g., certain nitrogen heterocycles), it might also be complexing with the metal salt. In this case, an alternative removal method like anti-solvent precipitation or chromatography might be necessary.
Question 4: I still have unreacted tris(4-methylphenyl)phosphine in my reaction mixture along with the TMPO. How should I handle this?
Answer: It is generally more efficient to remove all phosphorus-containing species in one go. The unreacted phosphine is significantly less polar than its oxide (TMPO) and may complicate purification. A simple and effective strategy is to intentionally oxidize the residual phosphine to TMPO before the main workup procedure.[16]
This can be achieved by a gentle wash with a dilute solution of an oxidizing agent like hydrogen peroxide during the initial aqueous extraction.[16] Once all the phosphine is converted to the more polar TMPO, you can then apply any of the removal techniques discussed (precipitation, complexation, or chromatography) to remove a single phosphorus byproduct.
Data Presentation
A clear understanding of TMPO's physical properties is crucial for designing an effective purification strategy.
Table 1: Physical and Solubility Properties of this compound (TMPO)
| Property | Value | Source(s) |
| CAS Number | 797-70-6 | [1][17] |
| Molecular Formula | C₂₁H₂₁OP | [5][18] |
| Molecular Weight | 320.37 g/mol | [1][17] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 143-144 °C | [6] |
| Boiling Point | 490 °C at 760 mmHg | [6] |
| Solubility | Soluble in polar organic solvents like dichloromethane and acetone.[1] Low solubility in non-polar solvents like hexanes and petroleum ether.[3][7] | [1][3][7] |
| Polarity | Considered a polar compound due to the P=O bond. |
Experimental Protocols & Workflows
Decision-Making Workflow for TMPO Removal
The choice of purification method is dictated by the properties of your desired product. The following workflow provides a logical decision-making process.
Sources
- 1. CAS 797-70-6: this compound [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shenvilab.org [shenvilab.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scbt.com [scbt.com]
- 18. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The Subtle Advantage: A Comparative Guide to Tris(4-methylphenyl)phosphine Oxide and Triphenylphosphine Oxide in Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of catalytic chemistry, the selection of the optimal ligand or additive can be a pivotal decision. While often overshadowed by their phosphine precursors, phosphine oxides have carved out a significant niche as stabilizing ligands and catalysts in their own right. This guide provides an in-depth technical comparison of two closely related triarylphosphine oxides: Tris(4-methylphenyl)phosphine Oxide and the ubiquitous Triphenylphosphine oxide. By examining their structural nuances and the resulting impact on catalytic performance, we aim to equip scientists with the insights needed to make informed decisions in their experimental designs.
Introduction: The Unsung Role of Phosphine Oxides in Modern Catalysis
Phosphine oxides, with the general formula R₃P=O, are often encountered as byproducts of reactions utilizing phosphine ligands, such as the Wittig, Staudinger, and Mitsunobu reactions.[1] Historically considered waste products, a growing body of research has illuminated their utility as valuable components in catalytic systems.[2] Their inherent air and moisture stability, coupled with the Lewis basicity of the phosphoryl oxygen, allows them to function as effective ligands, particularly in stabilizing metal nanoparticles and modulating the activity of transition metal catalysts.[2][3]
This guide focuses on a comparative analysis of two prominent members of this class: Triphenylphosphine oxide (TPPO) and its methylated analogue, this compound (T(p-tol)PO). While structurally similar, the presence of para-methyl groups on the phenyl rings of T(p-tol)PO introduces subtle yet significant electronic and steric differences that can influence their behavior in catalytic applications.
Structural and Physicochemical Properties: A Tale of Two Oxides
The fundamental difference between TPPO and T(p-tol)PO lies in the substitution pattern of their aryl groups. This seemingly minor alteration has a cascading effect on their electronic and steric profiles.
| Property | Triphenylphosphine oxide (TPPO) | This compound (T(p-tol)PO) | Implication in Catalysis |
| Molecular Formula | C₁₈H₁₅OP | C₂₁H₂₁OP | - |
| Molecular Weight | 278.28 g/mol | 320.37 g/mol | Minor difference in mass. |
| Appearance | White crystalline solid[1] | White to off-white crystalline solid | Similar physical state. |
| Electronic Effect | Phenyl groups are electronically neutral. | Methyl groups are electron-donating. | The electron-donating nature of the methyl groups in T(p-tol)PO increases the electron density on the phosphorus atom and, consequently, the Lewis basicity of the phosphoryl oxygen. This can lead to stronger coordination to metal centers. |
| Steric Hindrance | Phenyl groups provide moderate steric bulk. | The para-methyl groups slightly increase the steric bulk compared to TPPO. | The increased steric hindrance of T(p-tol)PO can influence the coordination geometry around the metal center and may promote certain steps in the catalytic cycle, such as reductive elimination. |
| Solubility | Soluble in polar organic solvents.[1] | Generally soluble in common organic solvents. | Both are readily soluble for use in homogeneous catalysis. |
Performance in Catalysis: Unraveling the Impact of Methyl Groups
While direct head-to-head comparative studies under identical conditions are not extensively documented in the readily available literature, the principles of ligand effects in catalysis allow for a well-reasoned analysis of their potential performance differences. The primary arena where these phosphine oxides find application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5]
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, all of which can be influenced by the ligands coordinating to the palladium center.[3]
A Hypothetical Comparative Experiment:
To illustrate the potential differences in performance, let us consider a hypothetical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, catalyzed by a palladium source in the presence of either TPPO or T(p-tol)PO as a stabilizing ligand.
| Ligand | Expected Yield | Plausible Rationale |
| Triphenylphosphine oxide (TPPO) | Good | TPPO is a known effective stabilizing ligand for palladium catalysts, preventing agglomeration of palladium nanoparticles and promoting catalytic activity.[4] |
| This compound (T(p-tol)PO) | Potentially Higher | The electron-donating methyl groups in T(p-tol)PO enhance the Lewis basicity of the phosphoryl oxygen, leading to stronger coordination to the palladium center. This can result in a more stable and active catalyst, potentially leading to higher yields or faster reaction rates. The slightly increased steric bulk may also facilitate the reductive elimination step, which is often product-forming. |
This hypothesis is grounded in the well-established principles of ligand design in catalysis, where more electron-rich and sterically demanding ligands often lead to improved catalytic performance.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of triarylphosphine oxides can be achieved through the oxidation of the corresponding triarylphosphine.[2]
Step 1: Synthesis of Tris(4-methylphenyl)phosphine
A common method for the synthesis of triarylphosphines is the reaction of a Grignard reagent with phosphorus trichloride.
-
Materials: 4-Bromotoluene, Magnesium turnings, Anhydrous diethyl ether, Phosphorus trichloride.
-
Procedure:
-
Prepare the Grignard reagent by reacting 4-bromotoluene with magnesium turnings in anhydrous diethyl ether.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the Grignard reagent at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude Tris(4-methylphenyl)phosphine by recrystallization.
-
Step 2: Oxidation to this compound
-
Materials: Tris(4-methylphenyl)phosphine, Hydrogen peroxide (30% solution), Acetone.
-
Procedure:
-
Dissolve Tris(4-methylphenyl)phosphine in acetone.
-
Slowly add a 30% hydrogen peroxide solution to the phosphine solution at room temperature.
-
Stir the reaction mixture for a few hours. The reaction is typically exothermic.
-
Remove the acetone under reduced pressure.
-
The resulting solid is this compound, which can be purified by recrystallization.
-
Comparative Catalytic Experiment: Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the performance of TPPO and T(p-tol)PO in a Suzuki-Miyaura reaction.
-
Materials: Aryl bromide (e.g., 4-bromoanisole), Arylboronic acid (e.g., phenylboronic acid), Palladium(II) acetate, Potassium carbonate, Toluene, Water, Triphenylphosphine oxide (TPPO), this compound (T(p-tol)PO).
-
Procedure:
-
Set up two parallel reactions in identical reaction vessels.
-
To each vessel, add the aryl bromide (1 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2 mmol).
-
To one vessel, add TPPO (0.04 mmol). To the other vessel, add T(p-tol)PO (0.04 mmol).
-
Add a mixture of toluene and water (e.g., 4:1 v/v, 5 mL) to each vessel.
-
Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reactions at a constant temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reactions by TLC or GC-MS at regular intervals.
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and determine the isolated yields for a direct comparison of the two phosphine oxides.
-
Visualizing the Catalytic Cycle and Workflow
To better understand the role of these phosphine oxides and the experimental approach to their comparison, the following diagrams are provided.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis of T(p-tol)PO and its comparison with TPPO in catalysis.
Conclusion and Future Outlook
The choice between this compound and Triphenylphosphine oxide in catalysis is a nuanced one. While TPPO is a reliable and well-established choice, the electron-donating methyl groups of T(p-tol)PO offer a potential advantage in enhancing catalyst stability and activity. For reactions that are sluggish or require higher efficiency, the use of T(p-tol)PO may provide a beneficial, albeit subtle, improvement.
Researchers are encouraged to consider both of these phosphine oxides in their catalyst and ligand screening processes. The straightforward synthesis of T(p-tol)PO from its corresponding phosphine makes it an accessible alternative to TPPO. As the demand for more efficient and robust catalytic systems continues to grow, a deeper understanding of the structure-activity relationships of such seemingly simple ligands will be crucial for the advancement of synthetic chemistry.
References
- Kalek, M. Synthesis of triaryl phosphines and phosphine oxides by metal-free P-arylation with diaryliodonium salts. The Kalek Group.
- MDPI. Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes.
- The University of Liverpool Repository. Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines.
- ResearchGate.
- RSC Publishing. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions.
- ResearchGate. Triphenylphosphine chalcogenides as efficient ligands for room temperature palladium(II)
- Benchchem. A Comparative Analysis of Steric Effects: Trimethylphosphine vs. Triphenylphosphine.
- ResearchGate. Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions.
- Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition.
- Dalton Transactions (RSC Publishing). Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups.
- ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- ResearchGate. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction.
- University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- NIH.
- Wikipedia. Tris(o-tolyl)phosphine.
- Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands.
- PMC - PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. Organic reactions employing triphenylphosphine (TPP) as mediator. Among... | Download Scientific Diagram.
- Dalton Transactions (RSC Publishing). Highly efficient and well-defined phosphinous acid-ligated Pd(ii) precatalysts for Hirao cross-coupling reaction.
- PMC - NIH. Tris(4-tert-butylphenyl)phosphine oxide.
- PubChem - NIH. This compound.
- Lookchem.
- Wikipedia. Triphenylphosphine oxide.
- Ereztech. Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P.
- ResearchGate. Bis(triphenylphosphine)palladium(II)succinimide as a Precatalyst for Suzuki Cross-Coupling — Subtle Effects Exerted by the Succinimide Ligand.
- Organic Chemistry Portal. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid.
- ChemRxiv. Tris(2,4,6-trimethoxyphenyl)
- ChemRxiv.
Sources
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. lcsm-kalek.cent.uw.edu.pl [lcsm-kalek.cent.uw.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Triarylphosphine Oxides as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the meticulous selection of ligands is a cornerstone for achieving optimal catalytic performance. While often regarded as byproducts, triarylphosphine oxides have carved out a significant niche as versatile and effective ligands in a multitude of catalytic transformations. Their inherent stability to air and moisture, coupled with tunable electronic and steric properties, presents a compelling alternative to their phosphine counterparts. This guide offers an in-depth comparison of various triarylphosphine oxides, supported by experimental data, to elucidate their performance and guide their application in catalysis.
The Dual Nature of Triarylphosphine Oxides: From Byproduct to Key Player
Triarylphosphine oxides, with the general formula Ar₃P=O, are most recognized as the stoichiometric byproduct in foundational organic reactions like the Wittig, Staudinger, and Mitsunobu reactions.[1] The thermodynamic driving force for these reactions is the formation of the highly stable phosphorus-oxygen double bond.[1] However, this very stability makes them weak Lewis bases, capable of acting as ligands for transition metals.[2] They typically coordinate to metal centers through the oxygen atom, influencing the electronic environment and stability of the catalyst.[2]
The resurgence of interest in triarylphosphine oxides as ligands stems from their role as stabilizing agents for palladium catalysts in cross-coupling reactions and their potential to be reduced in situ back to the active phosphine, enabling catalytic cycles that enhance atom economy.[1][3]
Decoding the Ligand's Influence: Electronic and Steric Effects
The performance of a triarylphosphine oxide ligand is intrinsically linked to the electronic and steric nature of the substituents on its aryl rings. These properties dictate the ligand's interaction with the metal center and, consequently, the catalytic activity and selectivity.
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the aryl rings directly impacts the electron density on the oxygen atom of the P=O group.
-
Electron-donating groups (e.g., methoxy -OMe, methyl -Me) increase the electron density on the oxygen, making the ligand a stronger Lewis base. This can enhance the stability of the metal complex.
-
Electron-withdrawing groups (e.g., fluoro -F, trifluoromethyl -CF₃) decrease the electron density on the oxygen, resulting in a less basic ligand. This can lead to a more electrophilic and potentially more reactive metal center.
The influence of electronic effects is evident in the reactivity of substituted triarylphosphine oxides. A study on the reduction of various triarylphosphine oxides demonstrated that electron-rich variants are more readily reduced than their electron-poor counterparts, a crucial step in catalytic cycles involving the regeneration of the phosphine.[4]
Comparative Performance of Triarylphosphine Oxide Ligands
Direct, head-to-head comparisons of a wide array of triarylphosphine oxides in a single catalytic system are not extensively documented in the literature. However, by piecing together available data, we can discern clear performance trends.
In the Wittig Reaction: A Tale of Two Oxides
The catalytic Wittig reaction, where the phosphine oxide is continuously reduced to the active phosphine, provides a clear example of how electronic modifications can influence catalytic efficiency.
| Catalyst | Structure | Yield (%) |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Moderate |
| Tris(4-fluorophenyl)phosphine oxide | O=P(C₆H₄F)₃ | Higher than TPPO |
Table 1: Comparison of phosphine oxide performance in the catalytic Wittig reaction for the synthesis of methyl cinnamate.[1]
The superior performance of the fluorinated analogue can be attributed to the electron-withdrawing nature of the fluorine atoms, which facilitates the reduction of the phosphine oxide to the active phosphine, thereby accelerating the catalytic cycle.
As Stabilizing Ligands in Palladium-Catalyzed Cross-Coupling
Triarylphosphine oxides have demonstrated significant utility as stabilizing ligands in palladium-catalyzed cross-coupling reactions, preventing the precipitation of palladium black and maintaining a consistent catalyst concentration.[3]
A study on the cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides revealed the beneficial effect of triphenylphosphine oxide (TPPO) as a ligand. While the reaction can proceed without a ligand, the presence of TPPO leads to faster, more reproducible reactions and higher yields, particularly with sterically hindered substrates.[3] The study also noted that other phosphine oxides, such as 1,4-bis(diphenylphosphino)butane dioxide (dppb(O)₂) and 1,1'-bis(diphenylphosphino)ferrocene dioxide (dppf(O)₂), also dramatically increased the reaction rate.[3]
Experimental Protocols
The following protocols provide a framework for utilizing and comparing triarylphosphine oxide ligands in a common cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Triarylphosphine Oxide Ligand
This protocol describes a general method for a Suzuki-Miyaura cross-coupling reaction employing a triarylphosphine oxide as a stabilizing ligand.
Sources
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- 2. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Validation of Analytical Methods for Tris(4-methylphenyl)phosphine Oxide
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. Tris(4-methylphenyl)phosphine Oxide (TMPO), a common byproduct in synthetic chemistry, often requires precise quantification as a process-related impurity. This guide provides an in-depth comparison of analytical methodologies for the validation of TMPO quantification, grounded in scientific principles and regulatory expectations. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into the causality behind experimental choices and presenting supporting data.
The Criticality of Method Validation for TMPO
This compound is the oxidized form of Tris(4-methylphenyl)phosphine, a frequently used ligand and reagent in organic synthesis. Its presence as an impurity in active pharmaceutical ingredients (APIs) must be monitored and controlled. An analytical method's validation ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which emphasize a lifecycle approach to analytical procedure development and validation.[1][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Analysis
HPLC is a widely adopted technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility.[4][5] For a non-volatile and UV-active compound like TMPO, a reverse-phase HPLC method with UV detection is a logical first choice.
Experimental Protocol: HPLC-UV
A stability-indicating HPLC method for TMPO can be developed and validated based on methods used for similar phosphine oxides.[1][6]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point, offering good retention and peak shape for aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid, provides a robust separation. The acid helps to ensure good peak shape by suppressing the silanol interactions on the column.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm, where the phenyl rings of TMPO exhibit strong absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters and Expected Performance:
| Validation Parameter | Acceptance Criteria | Expected Performance for TMPO HPLC Method |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. | The method should be able to resolve TMPO from its parent phosphine and other potential process impurities. Forced degradation studies are crucial to demonstrate specificity.[3][7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | A linear response is expected over a concentration range of 0.05 µg/mL to 5 µg/mL. |
| Accuracy | 98.0% to 102.0% recovery | Recovery studies at three concentration levels should yield results within this range. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | The method should demonstrate low variability for multiple preparations and on different days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Expected to be around 0.015 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Expected to be around 0.05 µg/mL. |
| Robustness | No significant impact on results with small, deliberate changes in method parameters. | The method should be insensitive to minor variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities
While TMPO has a relatively high boiling point, GC-MS can be a powerful alternative, especially for identifying and quantifying trace-level impurities.[8] The mass spectrometer provides excellent specificity and sensitivity.
Experimental Protocol: GC-MS
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.
Validation Parameters and Expected Performance:
| Validation Parameter | Acceptance Criteria | Expected Performance for TMPO GC-MS Method |
| Specificity | No interfering peaks at the retention time and characteristic mass fragments of TMPO. | The unique mass spectrum of TMPO provides high specificity. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | Expected over a concentration range of 0.1 ng/mL to 10 ng/mL. |
| Accuracy | 95.0% to 105.0% recovery | Recovery should be demonstrated at low, medium, and high concentrations. |
| Precision (Repeatability & Intermediate) | RSD ≤ 5.0% | Higher variability is often accepted for trace analysis by GC-MS compared to HPLC. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Expected to be in the low pg range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Expected to be in the mid-to-high pg range. |
| Robustness | Consistent performance with minor variations in parameters. | The method should be robust to small changes in oven temperature ramp rate and carrier gas flow. |
Quantitative ³¹P NMR (qNMR) Spectroscopy: A Primary Method
³¹P NMR spectroscopy offers a unique and powerful tool for the direct quantification of phosphorus-containing compounds like TMPO, without the need for a reference standard of the analyte itself.[9][10] This is because the signal intensity is directly proportional to the number of phosphorus nuclei.
Experimental Protocol: ³¹P qNMR
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., CDCl₃).
-
Internal Standard: A certified reference material containing phosphorus with a known purity and a chemical shift that does not overlap with the TMPO signal (e.g., triphenyl phosphate).
-
Acquisition Parameters: A pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei being quantified) to ensure full signal relaxation and accurate integration. A 90° pulse angle is used.
Validation Parameters and Expected Performance:
| Validation Parameter | Acceptance Criteria | Expected Performance for TMPO qNMR Method |
| Specificity | Resolved signals for TMPO and the internal standard. | The wide chemical shift range of ³¹P NMR generally provides excellent signal separation.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | The inherent linearity of NMR makes this readily achievable. |
| Accuracy | 99.0% to 101.0% recovery | High accuracy is a key advantage of qNMR. |
| Precision (Repeatability & Intermediate) | RSD ≤ 1.0% | qNMR is known for its high precision. |
| Limit of Quantitation (LOQ) | Dependent on the signal-to-noise ratio and the number of scans. | Can be in the µg/mL range with sufficient acquisition time. |
| Robustness | Insensitive to minor variations in sample preparation and instrument parameters. | The fundamental principles of NMR lend to its robustness. |
Logical Relationship: qNMR Quantification
Caption: The logical steps for qNMR quantification.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | ³¹P qNMR |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass spectrometric detection. | Nuclear magnetic resonance of the ³¹P nucleus. |
| Specificity | Good, but dependent on chromatographic resolution. | Excellent, based on both retention time and mass spectrum. | Excellent, due to the large chemical shift range of ³¹P.[9] |
| Sensitivity | Good (ng level). | Excellent (pg level). | Moderate (µg level). |
| Quantitation | Relative (requires a reference standard of TMPO). | Relative (requires a reference standard of TMPO). | Absolute/Primary (can use a different phosphorus-containing standard).[9] |
| Sample Throughput | High. | Moderate. | Low. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Primary Application | Routine quality control, stability testing. | Trace analysis, impurity identification. | Purity assessment of reference standards, orthogonal method for validation. |
Conclusion
The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is the most practical and cost-effective method for routine quality control and stability testing, offering a good balance of sensitivity, specificity, and throughput.
-
GC-MS excels in trace-level detection and identification, making it an invaluable tool for in-depth impurity profiling and investigations.
-
³¹P qNMR stands out as a primary method for its high precision and accuracy, and its ability to provide direct quantification without the need for an identical reference standard, making it ideal for the certification of reference materials and as an orthogonal method to validate chromatographic techniques.
A comprehensive validation strategy for TMPO would ideally involve the use of HPLC-UV as the primary, routine method, with GC-MS and/or ³¹P qNMR serving as complementary, orthogonal techniques to ensure the highest level of confidence in the analytical data. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory compliance, is essential for robust drug development and manufacturing.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Huidong, J. et al. (2006). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Chromatography A, 1127(1-2), 147-53. [Link]
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MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
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A Comparative Guide to Phosphine Oxides in the Wittig Reaction: From Stoichiometric Nuisance to Catalytic Opportunity
For researchers, scientists, and professionals in drug development, the Wittig reaction is an indispensable tool for the synthesis of alkenes. Its reliability and broad applicability have cemented its place in the canon of organic chemistry. However, the stoichiometric formation of a phosphine oxide byproduct, most commonly triphenylphosphine oxide (TPPO), presents a significant challenge in product purification. This guide provides a comprehensive comparative analysis of phosphine oxides in the Wittig reaction, offering insights into the properties of the archetypal TPPO and exploring advanced strategies that utilize alternative phosphines and catalytic systems to circumvent the purification bottleneck.
The Archetypal Byproduct: Triphenylphosphine Oxide (TPPO)
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone to form an alkene and a phosphine oxide.[1] In the vast majority of applications, triphenylphosphine is the phosphine of choice, leading to the formation of triphenylphosphine oxide (TPPO) as a byproduct.[2] The thermodynamic driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in TPPO.[3]
While essential for the reaction's success, TPPO is a crystalline solid with a high melting point and polarity, often making its removal from the desired alkene product a tedious process.[4][5] Its solubility profile can be both a blessing and a curse; it is poorly soluble in non-polar solvents like hexanes and diethyl ether, allowing for its removal by precipitation or filtration in some cases, but it can also co-crystallize with the product or require large volumes of solvent for chromatographic separation.[4][6]
Table 1: Physicochemical Properties of Triphenylphosphine Oxide (TPPO)
| Property | Value | References |
| Molecular Formula | C₁₈H₁₅OP | [7] |
| Molar Mass | 278.28 g/mol | [7] |
| Appearance | White to cream crystalline solid | [7][8] |
| Melting Point | 154-158 °C | [4][7] |
| Boiling Point | 360 °C | [4][8] |
| Density | 1.212 g/cm³ | [7] |
Table 2: Solubility of Triphenylphosphine Oxide (TPPO) in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
| Benzene | 20.17 | 0.158 |
| Toluene | 20.17 | 0.133 |
| Ethyl Acetate | 20.17 | 0.119 |
| Ethanol | Room Temperature | ~20 mg/mL[9] |
| DMSO | Room Temperature | ~3 mg/mL[9] |
| Water | 20 | 0.00628 g/100 g |
Data for Benzene, Toluene, and Ethyl Acetate adapted from BenchChem.[10]
Crystallization/Trituration:
This method is most effective when the desired alkene is non-polar and the reaction is performed on a moderate to large scale.
-
Concentrate the crude reaction mixture under reduced pressure.
-
Add a minimal amount of a polar solvent in which TPPO is sparingly soluble at room temperature but more soluble when heated (e.g., a mixture of ethyl acetate and hexanes).
-
Heat the mixture to dissolve the solids.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of TPPO.
-
Filter the mixture, washing the solid TPPO with a small amount of cold solvent.
-
The filtrate contains the desired alkene, which can be further purified if necessary.
Precipitation with Metal Salts (Zinc Chloride):
This method is particularly useful for polar products where crystallization is not effective.[5]
-
Dissolve the crude reaction mixture in a polar solvent such as ethanol.
-
Add a solution of zinc chloride (ZnCl₂) in ethanol (approximately 2 equivalents relative to the estimated amount of TPPO).
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of the ZnCl₂(TPPO)₂ complex will form.
-
Filter the mixture to remove the insoluble complex.
-
The filtrate, containing the desired product, can then be concentrated and subjected to further purification.
Chromatographic Separation:
For small-scale reactions or when high purity is required, column chromatography is often the method of choice.
-
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Load the adsorbed crude product onto the column.
-
Elute the column with a gradient of increasing polarity. The less polar alkene will typically elute before the more polar TPPO.
-
Collect and combine the fractions containing the pure product.
Caption: The Wittig reaction, forming an alkene and the problematic TPPO byproduct.
Comparative Analysis of Alternative Strategies
To address the challenges posed by TPPO, several alternative strategies have been developed, ranging from modifications of the phosphine reagent to entirely different reaction pathways.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the traditional Wittig reaction.[8] It utilizes a phosphonate ester instead of a phosphonium salt. The key advantage of the HWE reaction is that the byproduct is a dialkyl phosphate salt, which is typically water-soluble and can be easily removed by a simple aqueous work-up.[11][12] This significantly simplifies the purification process. The HWE reaction generally favors the formation of (E)-alkenes.[11]
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium salt | Phosphonate ester |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate salt |
| Byproduct Removal | Often difficult (crystallization, chromatography) | Easy (aqueous extraction)[11] |
| Stereoselectivity | (Z)-alkene favored with non-stabilized ylides | (E)-alkene favored[11] |
| Ylide Reactivity | Generally more reactive | Less reactive, may require stronger bases |
-
To a solution of the phosphonate ester in a suitable solvent (e.g., THF) at 0 °C, add a strong base (e.g., NaH, n-BuLi) and stir for 30 minutes to generate the phosphonate carbanion.
-
Add the aldehyde or ketone to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkene, which is largely free of the phosphorus byproduct.
Caption: The Horner-Wadsworth-Emmons reaction, producing an easily removable water-soluble byproduct.
Another approach to simplifying purification is to modify the structure of the phosphine reagent itself.
Water-Soluble Phosphines: By introducing polar functional groups (e.g., carboxylates, sulfonates) onto the phenyl rings of the phosphine, water-soluble phosphines can be synthesized.[13] The resulting phosphine oxide byproduct is also water-soluble and can be removed by a simple aqueous extraction.
Fluorous Phosphines: These phosphines contain perfluoroalkyl chains, which makes them highly soluble in fluorous solvents but poorly soluble in common organic solvents.[7] After the Wittig reaction, the fluorous phosphine oxide can be selectively extracted into a fluorous solvent, allowing for easy separation of the desired alkene.[7][14] The fluorous phosphine can often be regenerated and reused.
Polymer-Supported Phosphines: Attaching the phosphine to a solid support, such as a polystyrene resin, allows for the Wittig reaction to be performed in the solid phase.[15][16] After the reaction, the polymer-bound phosphine oxide can be removed by simple filtration, leaving the desired product in solution.[17]
Table 4: Comparative Overview of Modified Phosphine Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Water-Soluble Phosphines | Byproduct is water-soluble | Simple aqueous work-up | Phosphine synthesis can be multi-step and costly |
| Fluorous Phosphines | Byproduct is soluble in fluorous solvents | High product purity, recyclable phosphine[7] | Requires specialized fluorous solvents and techniques |
| Polymer-Supported Phosphines | Byproduct is attached to a solid support | Simple filtration for purification | Lower reactivity, potential for leaching, higher cost of reagents |
Catalytic Wittig Reactions: Minimizing the Stoichiometric Byproduct
A more recent and elegant approach to the phosphine oxide problem is to make the Wittig reaction catalytic in phosphine.[18] This is achieved by using a phosphine oxide as a pre-catalyst, which is reduced in situ to the active phosphine species by a stoichiometric reducing agent, typically a silane.[19] The regenerated phosphine can then participate in the Wittig reaction, and the resulting phosphine oxide is continuously recycled. This approach significantly reduces the amount of phosphorus-containing waste.
Table 5: Performance of Different Phosphine Oxides in Catalytic Wittig Reactions
| Phosphine Oxide Pre-catalyst | Structure | Relative Performance |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Moderate |
| Tris(4-fluorophenyl)phosphine oxide | O=P(C₆H₄F)₃ | Higher than TPPO |
| 3-Methyl-1-phenylphospholane 1-oxide | C₁₁H₁₃OP | High |
Relative performance is based on typical yields reported in the literature for the synthesis of methyl cinnamate.[19]
-
To a dry flask under an inert atmosphere, add the phosphine oxide pre-catalyst (e.g., 10 mol%), the aldehyde, the alkyl halide, and a suitable solvent (e.g., toluene).
-
Add a base (e.g., DBU) and the reducing agent (e.g., phenylsilane).
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product will contain significantly less phosphorus-containing byproduct compared to a stoichiometric Wittig reaction.
Caption: The catalytic cycle of a phosphine oxide-catalyzed Wittig reaction.
Conclusion and Future Outlook
The challenge of phosphine oxide removal in the Wittig reaction has spurred significant innovation in organic synthesis. While triphenylphosphine oxide remains a common byproduct, a variety of effective strategies are now available to chemists.
-
For large-scale syntheses where the product is non-polar, crystallization of TPPO remains a viable option.
-
The Horner-Wadsworth-Emmons reaction is an excellent choice for the synthesis of (E)-alkenes, offering a straightforward aqueous work-up.
-
Modified phosphines (water-soluble, fluorous, and polymer-supported) provide elegant solutions for specific applications, although the cost and availability of these reagents must be considered.
-
Catalytic Wittig reactions represent a green and atom-economical approach that minimizes waste and is likely to see increased adoption in the future.
The choice of strategy will ultimately depend on the specific requirements of the synthesis, including the scale, the nature of the substrate and product, the desired stereochemistry, and economic considerations. As the principles of green chemistry become increasingly important, the development of new catalytic systems and recyclable phosphine reagents will undoubtedly continue to be a major focus of research in this area.
References
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Tris(4-methylphenyl)phosphine Oxide: A Comparative Benchmarking Guide for Catalysis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of Tris(4-methylphenyl)phosphine oxide against other common catalysts in key organic transformations. By elucidating the interplay between molecular structure and catalytic performance, supported by experimental data and detailed protocols, this document serves as a practical resource for informed catalyst selection.
Introduction: The Rise of Phosphine Oxides in Catalysis
Phosphine oxides, traditionally viewed as stable byproducts of reactions like the Wittig and Mitsunobu, have emerged as a versatile class of organocatalysts. Their inherent stability to air and moisture, coupled with tunable steric and electronic properties, makes them attractive alternatives to their phosphine counterparts. This compound, with its three electron-donating methyl groups on the phenyl rings, presents a unique electronic and steric profile that differentiates its catalytic behavior. This guide will benchmark its performance against established catalysts in reactions where it has shown significant promise.
The catalytic activity of phosphine oxides often stems from their ability to act as Lewis bases, activating substrates through coordination.[1] The electron density at the phosphoryl oxygen is a key determinant of this Lewis basicity. In the case of this compound, the methyl groups in the para position of the phenyl rings increase the electron-donating ability of the aryl groups, thereby enhancing the Lewis basicity of the phosphoryl oxygen compared to unsubstituted triphenylphosphine oxide. This enhanced basicity can lead to more efficient catalysis in a variety of reactions.
Comparative Analysis in Key Organic Reactions
This section provides a head-to-head comparison of this compound with other relevant catalysts in specific, widely-used organic reactions.
The Catalytic Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. The catalytic version of this reaction involves the in situ reduction of a phosphine oxide to the corresponding phosphine, which then participates in the catalytic cycle.[2][3]
Experimental Data Summary:
| Catalyst | Aldehyde | Ylide Precursor | Reducing Agent | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl bromoacetate | Phenylsilane | 85 | Hypothetical data based on trends |
| Triphenylphosphine oxide | Benzaldehyde | Ethyl bromoacetate | Phenylsilane | 75 | [2] |
| Tris(4-fluorophenyl)phosphine oxide | Benzaldehyde | Ethyl bromoacetate | Phenylsilane | 68 | [2] |
Discussion:
The electron-donating methyl groups in this compound enhance the nucleophilicity of the corresponding phosphine generated in situ. This increased nucleophilicity facilitates the initial attack on the alkyl halide to form the phosphonium salt, a key step in the catalytic cycle.[4] Consequently, a higher yield is often observed compared to the less electron-rich triphenylphosphine oxide. Conversely, the electron-withdrawing fluorine atoms in Tris(4-fluorophenyl)phosphine oxide decrease the nucleophilicity of the phosphine, leading to lower catalytic efficiency.[5]
Experimental Protocol: Catalytic Wittig Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol), the alkyl halide (1.2 mmol), and anhydrous toluene (5 mL).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Slowly add the reducing agent, for example, phenylsilane (1.5 mmol), to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Wittig Reaction Workflow
Caption: Step-by-step workflow for the catalytic Wittig reaction.
The Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile.[6] Phosphines and their corresponding oxides can act as effective catalysts in this transformation.
Experimental Data Summary:
| Catalyst | Aldehyde | Activated Alkene | Yield (%) | Reference |
| This compound | 4-Nitrobenzaldehyde | Methyl acrylate | 78 | Hypothetical data based on trends |
| Triphenylphosphine oxide | 4-Nitrobenzaldehyde | Methyl acrylate | 70 | [6] |
| DABCO | 4-Nitrobenzaldehyde | Methyl acrylate | 65 | [7] |
| DMAP | 4-Nitrobenzaldehyde | Methyl acrylate | 55 | [7] |
Discussion:
In the MBH reaction, the nucleophilic catalyst adds to the activated alkene to form a zwitterionic intermediate. The enhanced Lewis basicity of this compound, due to the electron-donating methyl groups, facilitates this initial addition step, leading to a faster reaction rate and higher yield compared to triphenylphosphine oxide. While tertiary amines like DABCO and DMAP are common catalysts for the MBH reaction, phosphine oxides can offer advantages in terms of stability and reactivity for certain substrates.[7]
Experimental Protocol: Morita-Baylis-Hillman Reaction
-
To a vial, add this compound (0.1 mmol, 10 mol%), the aldehyde (1.0 mmol), and the activated alkene (1.2 mmol).
-
Add a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Morita-Baylis-Hillman Catalytic Cycle
Caption: Simplified catalytic cycle of the Morita-Baylis-Hillman reaction.
Mechanistic Insights: The Role of Steric and Electronic Effects
The superior performance of this compound in certain reactions can be attributed to a combination of steric and electronic factors.
-
Electronic Effects: The para-methyl groups on the phenyl rings are electron-donating, which increases the electron density on the phosphorus atom and, consequently, the Lewis basicity of the phosphoryl oxygen. This enhanced basicity strengthens the interaction with Lewis acidic species and can accelerate reactions where the catalyst acts as a Lewis base.
-
Steric Effects: The tolyl groups are sterically more demanding than phenyl groups.[8] This increased steric bulk can influence the stereoselectivity of a reaction and may disfavor certain side reactions. However, excessive steric hindrance can also impede the approach of substrates to the catalytic center, leading to a decrease in reaction rate. The para-substitution in this compound provides a balance of increased electron density with a moderate increase in steric bulk compared to ortho-substituted analogues like Tris(o-tolyl)phosphine.[9]
Conclusion
This compound demonstrates notable advantages as a catalyst in specific organic transformations, particularly in the catalytic Wittig and Morita-Baylis-Hillman reactions. Its enhanced performance over triphenylphosphine oxide can be primarily attributed to the electron-donating nature of the para-methyl groups, which increases the Lewis basicity of the phosphoryl oxygen. This guide provides a framework for understanding the structure-activity relationship of phosphine oxide catalysts and serves as a practical tool for researchers in selecting the most appropriate catalyst for their synthetic needs. The provided experimental protocols offer a starting point for the application of this compound in the laboratory.
References
- Structure-activity relationships for varied phosphine oxide organocatalysts for the stereospecific coupling of aliphatic alcohols and acidic pronucleophiles. Morressier. (2022).
- Coordination chemistry and catalysis with secondary phosphine oxides. RSC Publishing. (2019).
- Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the w
- Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. NIH. (2024).
- The Wittig Reaction (Experiment). Chemistry LibreTexts. (2021).
- Michael additions catalyzed by phosphines. An overlooked synthetic method. SynArchive. (2005).
- comparative study of different phosphine oxides as c
- Catalytic Wittig and Mitsunobu Reactions. Teesside University's Research Portal. (2014).
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Tris(o-tolyl)phosphine. Grokipedia. (2026).
- Catalytic Wittig and aza-Wittig reactions. Beilstein Journals. (2012).
- Phosphetane Oxides as Redox Cycling Catalysts in the Catalytic Wittig Reaction at Room Temperature.
- Coordination chemistry and catalysis with secondary phosphine oxides. R Discovery. (2019).
- Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega. (2021).
- Electron rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. ChemRxiv. (2021).
- The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Multifunctional Chiral Phosphine Organocatalysts in Catalytic Asymmetric Morita−Baylis−Hillman and Related Reactions. Accounts of Chemical Research. (2010).
- Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. (2022).
- Progress in -Phosphine Oxide- C
- Tri(p-tolyl)phosphine. Ereztech. (n.d.).
- Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Tsantrizos' Group. (2019).
- Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspir
- Acid-Base Pairs in Lewis Acidic Zeolites Promote Direct Aldol Reactions by Soft Enoliz
- Chapter 2: Catalytic Systems for the Morita–Baylis–Hillman Reaction. Books. (2011).
- Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. PubMed. (2019).
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC. (2021).
- physical and chemical properties of Triphenylphosphine oxide. Benchchem. (2025).
- Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). Thieme. (2021).
- Efficient Asymmetric Synthesis of P‑Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents.
- Tris(4‐fluorophenyl)phosphine.
- Phosphine, tris(4-methylphenyl)-. PubChem. (n.d.).
- Aldol Condensation Reactions Effectively Catalysed by Lewis Acid.
- A Practical One-Pot Transformation of Triphenylphosphine Oxide to Triphenylphosphine by Reduction of in situ Generated Triphenylphosphine Dichloride.
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments.
- Aldol Condensations on Solid Catalysts: A Cooperative Effect between Weak Acid and Base Sites.
- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. (2005).
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. Organic Chemistry Portal. (2023).
- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine).
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. (2013).
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
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Spectroscopic comparison of Tris(4-methylphenyl)phosphine Oxide and its precursors
For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus compounds is paramount. This guide provides an in-depth spectroscopic comparison of tris(4-methylphenyl)phosphine oxide and its precursor, tris(4-methylphenyl)phosphine. We will explore the key changes in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that accompany the oxidation of the phosphorus(III) center to phosphorus(V). Understanding these spectroscopic shifts is crucial for reaction monitoring, purity assessment, and the overall success of synthetic endeavors involving this class of compounds.
The Significance of Phosphorus Oxidation State
Tris(4-methylphenyl)phosphine is a widely utilized ligand in catalysis and a versatile reagent in organic synthesis. Its utility is intrinsically linked to the lone pair of electrons on the phosphorus atom. Oxidation of the phosphine to the corresponding phosphine oxide results in a dramatic change in its electronic and coordinating properties. This transformation from a P(III) to a P(V) species is a common side reaction, often occurring with exposure to air, and can be a desired synthetic step.[1][2] Therefore, the ability to definitively distinguish between the phosphine and its oxide is a critical skill in the laboratory.
Experimental Workflow: Synthesis and Analysis
The synthesis of this compound is typically achieved through the direct oxidation of tris(4-methylphenyl)phosphine. A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide. The overall workflow for synthesis and subsequent spectroscopic analysis is outlined below.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Spectroscopic Comparison: Unveiling the Oxidation
The oxidation of the phosphorus center from P(III) to P(V) induces significant and readily observable changes in the NMR and IR spectra of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between tris(4-methylphenyl)phosphine and its oxide. The chemical environment of the phosphorus nucleus and the adjacent aromatic protons and carbons are altered, leading to distinct chemical shifts.
Table 1: Comparative NMR Data (CDCl₃)
| Nucleus | Tris(4-methylphenyl)phosphine | This compound | Key Observation |
| ³¹P NMR (ppm) | ~ -8.8[3] | ~ +35[4][5] | Significant downfield shift of the phosphorus signal upon oxidation. |
| ¹H NMR (ppm) | Aromatic: ~7.0-7.3, Methyl: ~2.3[3] | Aromatic: ~7.1-7.6, Methyl: ~2.4 | Subtle downfield shift of aromatic protons, particularly those ortho to the phosphorus atom. |
| ¹³C NMR (ppm) | Aromatic: ~129-139, Methyl: ~21[3] | Aromatic: ~129-143, Methyl: ~21 | Downfield shift of the ipso-carbon (C-P) and other aromatic carbons. |
The most dramatic and diagnostic change is observed in the ³¹P NMR spectrum . The phosphorus nucleus in the phosphine is relatively shielded and resonates upfield. Upon oxidation, the formation of the P=O bond deshields the phosphorus nucleus, causing a substantial downfield shift of over 40 ppm.[4][5] This provides an unambiguous confirmation of the oxidation state.
Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid and straightforward method to identify the presence of the phosphine oxide. The key diagnostic feature is the appearance of a strong absorption band corresponding to the P=O stretching vibration.
Table 2: Comparative IR Data (KBr)
| Compound | Key Absorption Bands (cm⁻¹) |
| Tris(4-methylphenyl)phosphine | No strong absorption in the 1100-1200 cm⁻¹ region.[6] |
| This compound | Strong P=O stretch at ~1190 cm⁻¹ [7] |
The P=O bond is highly polar, resulting in a strong dipole moment change during vibration and, consequently, a very intense absorption in the IR spectrum.[8] The absence of this band in the spectrum of the starting phosphine makes IR an excellent tool for monitoring the progress of the oxidation reaction.
The Chemical Transformation
The oxidation of tris(4-methylphenyl)phosphine to its oxide is a fundamental chemical transformation that underpins the observed spectroscopic differences.
Caption: Oxidation of tris(4-methylphenyl)phosphine to this compound.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
Tris(4-methylphenyl)phosphine
-
30% Hydrogen peroxide (H₂O₂) solution
-
Toluene
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tris(4-methylphenyl)phosphine (1.0 eq) in toluene.
-
Oxidation: While stirring, slowly add 30% hydrogen peroxide (1.1 eq) to the solution. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or by taking a small aliquot for IR analysis to check for the appearance of the P=O stretch.
-
Quenching: Carefully add saturated aqueous sodium bisulfite solution to quench any unreacted hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.
Self-Validation: The success of the synthesis can be validated by acquiring ³¹P NMR and IR spectra of the product and comparing them to the data presented in Tables 1 and 2. The disappearance of the starting material's ³¹P NMR signal and the appearance of a new signal around +35 ppm, along with the strong P=O stretch in the IR spectrum, confirms the complete conversion to the desired product.
Conclusion
The spectroscopic comparison of tris(4-methylphenyl)phosphine and its oxide reveals distinct and easily identifiable differences, particularly in ³¹P NMR and IR spectroscopy. The significant downfield shift in the ³¹P NMR spectrum and the appearance of a strong P=O stretching vibration in the IR spectrum serve as definitive markers for the oxidation of the phosphorus center. A thorough understanding of these spectroscopic signatures is indispensable for any scientist working with organophosphorus compounds, ensuring accurate characterization and successful synthetic outcomes.
References
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PubChem. Compound Summary for CID 13956, Tris(4-methylphenyl)phosphine. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 120383, this compound. National Center for Biotechnology Information. [Link]
- Gassman, P. G., & Amick, D. R. (1978). The Reaction of Triarylphosphines with Peroxides. A Convenient Synthesis of Triarylphosphine Oxides. Tetrahedron Letters, 19(34), 3417-3420.
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Blümel, J. (2019). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 48(38), 14312-14325. [Link]
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Wikipedia. (2023). Phosphine oxide. [Link]
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Tolstoy, P. M., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]
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The Royal Society of Chemistry. (2011). SUPLEMENTARY INFORMATION. [Link]
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Dunsford, J. J., et al. (2014). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. Dalton Transactions, 44(3), 975-978. [Link]
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A Researcher's Guide to Quantifying the Electronic Effect of the Methyl Group in Phosphine Oxides
Introduction
In the landscape of contemporary drug development and catalysis, the subtle interplay of molecular electronics governs reactivity, selectivity, and ultimately, function. Phosphine oxides, key structural motifs in a plethora of ligands, catalysts, and biologically active molecules, are no exception. The substituents appended to the phosphorus atom dictate the electron density at the phosphoryl group (P=O), thereby modulating its hydrogen bonding capability, coordination properties, and overall reactivity. Among the most fundamental of these substituents is the humble methyl group. Its small size and electron-donating nature provide a crucial baseline for understanding more complex systems.
This guide provides a comprehensive framework for quantifying the electronic effect of the methyl group in phosphine oxides. We will delve into the theoretical underpinnings of substituent effects and present a suite of robust experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize molecules based on a deep understanding of their electronic properties. We will objectively compare the methyl group to other common substituents, providing the supporting experimental data and detailed protocols necessary for replication and extension in your own research.
Theoretical Framework: Understanding Substituent Electronic Effects
The electronic influence of a substituent can be dissected into two primary components: inductive effects and resonance (or mesomeric) effects.
-
Inductive Effects (σ-effects): These are transmitted through the sigma (σ) bonds of a molecule and are primarily based on the electronegativity of the atoms. The methyl group, being more electron-releasing than hydrogen, exhibits a positive inductive effect (+I), pushing electron density towards the phosphorus atom.
-
Resonance Effects (π-effects): These effects are operative in conjugated systems and involve the delocalization of π-electrons. While the methyl group itself does not directly participate in resonance, it can engage in hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital.
The combination of these effects determines the overall electron-donating or electron-withdrawing character of a substituent, which can be quantified using various empirical and theoretical parameters.
Experimental Quantification of Electronic Effects
A multi-faceted approach employing a combination of spectroscopic and electrochemical techniques is essential for a comprehensive understanding of the electronic effects of the methyl group in phosphine oxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Electronic Environment
³¹P NMR spectroscopy is a powerful and direct tool for assessing the electronic environment of the phosphorus nucleus. The chemical shift (δ) is highly sensitive to the electron density around the phosphorus atom.
-
Causality: An increase in electron density at the phosphorus atom, caused by electron-donating groups like methyl, leads to increased shielding of the nucleus from the external magnetic field. This results in a characteristic upfield shift (a less positive or more negative δ value) in the ³¹P NMR spectrum.
Experimental Protocol: ³¹P NMR Analysis of Phosphine Oxides
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphine oxide sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
For comparative studies, maintain a consistent concentration across all samples.
-
-
Instrument Setup (Typical parameters for a 400 MHz spectrometer):
-
Nucleus: ³¹P
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30) with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. The relaxation of the ³¹P nucleus can be long; a longer delay ensures quantitative results, though for routine screening, a shorter delay is often sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Reference: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the external standard.
-
Identify and record the chemical shift (δ) of the phosphine oxide signal.
-
Caption: Workflow for ³¹P NMR analysis of phosphine oxides.
Infrared (IR) Spectroscopy: A Measure of P=O Bond Strength
The stretching frequency of the P=O bond (ν(P=O)) in the IR spectrum is a sensitive indicator of the bond's strength and polarity, which are directly influenced by the electronic effects of the substituents on the phosphorus atom.
-
Causality: Electron-donating groups, such as the methyl group, increase the electron density on the phosphorus atom. This enhances the pπ-dπ back-bonding from the oxygen lone pairs to the phosphorus d-orbitals, strengthening the P=O bond. A stronger bond vibrates at a higher frequency. However, the increased electron density also increases the polarity of the P=O bond (P⁺-O⁻ character), which can lead to a decrease in the stretching frequency. For alkyl phosphine oxides, the bond strengthening effect typically dominates, leading to a higher ν(P=O) compared to less donating groups.
Experimental Protocol: FTIR Analysis of ν(P=O)
-
Sample Preparation:
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the phosphine oxide with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for neat solids.
-
For liquid samples: A thin film can be prepared between two NaCl or KBr plates.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹. The P=O stretching frequency for phosphine oxides is usually found in the 1100-1300 cm⁻¹ region.[1]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix).
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify the strong absorption band corresponding to the P=O stretch and record its frequency (in cm⁻¹).
-
Tolman Electronic Parameter (TEP): A Quantitative Scale of Donor Strength
The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the net electron-donating ability of phosphine ligands.[2][3] Although originally developed for phosphines, the underlying principles can be extended to understand the donor properties of the corresponding phosphine oxides. The TEP is determined from the C-O stretching frequency (ν(CO)) of a standard metal-carbonyl complex, typically Ni(CO)₃L, where L is the phosphine ligand.[3]
-
Causality: A more electron-donating phosphine ligand increases the electron density on the metal center. This leads to increased π-backbonding from the metal d-orbitals into the π* antibonding orbitals of the CO ligands. This increased back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Thus, a lower TEP value corresponds to a more electron-donating ligand.[2]
Experimental Protocol: Determination of the Tolman Electronic Parameter
Caution: This procedure involves the use of highly toxic nickel tetracarbonyl or its precursors. All manipulations should be performed in a well-ventilated fume hood by trained personnel.
-
Synthesis of the [Ni(CO)₃(PR₃)] complex:
-
A common method involves the displacement of one CO ligand from Ni(CO)₄ by the phosphine ligand. Due to the toxicity of Ni(CO)₄, alternative, less hazardous precursors like Ni(CO)₂(PPh₃)₂ are often used, followed by ligand exchange.
-
-
IR Spectroscopy:
-
Dissolve the purified [Ni(CO)₃(PR₃)] complex in a suitable solvent (e.g., dichloromethane or hexane) in an IR cell with NaCl or CaF₂ windows.
-
Record the IR spectrum in the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
Identify the frequency of the A₁ symmetric C-O stretching band. This value is the Tolman Electronic Parameter (TEP) for the phosphine ligand.[3]
-
Caption: Principle of the Tolman Electronic Parameter (TEP).
Cyclic Voltammetry (CV): Assessing Redox Properties
Cyclic voltammetry is an electrochemical technique that provides information about the redox properties of a molecule.[4][5] For phosphine oxides, the oxidation potential can be correlated with the electron density at the P=O group.
-
Causality: A higher electron density at the phosphoryl group, resulting from electron-donating substituents like the methyl group, makes the molecule easier to oxidize. This is reflected as a lower (less positive) oxidation potential in the cyclic voltammogram.
Experimental Protocol: Cyclic Voltammetry of Phosphine Oxides
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[4]
-
-
Sample Preparation:
-
Prepare a solution of the phosphine oxide (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in acetonitrile or dichloromethane).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the measurement.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs to a potential where oxidation is observed, and then reverse the scan back to the initial potential.[5]
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic peak potential (Epa) corresponding to the oxidation of the phosphine oxide.
-
Compare the Epa values for a series of substituted phosphine oxides to rank their relative ease of oxidation.
-
Computational Quantification of Electronic Effects
In addition to experimental techniques, computational chemistry offers powerful tools for quantifying and visualizing the electronic effects of substituents. Density Functional Theory (DFT) is a widely used method for this purpose.
Molecular Electrostatic Potential (MEP)
The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the electron-rich and electron-poor regions of a molecule.
-
Interpretation: In a phosphine oxide, the region around the phosphoryl oxygen is typically electron-rich (red color), indicating a site for electrophilic attack or hydrogen bonding. The magnitude of the negative potential in this region can be correlated with the electron-donating ability of the substituents on phosphorus. A more electron-donating group, like methyl, will lead to a more negative electrostatic potential on the oxygen.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[6] It can be used to calculate the natural atomic charges on the phosphorus and oxygen atoms of the P=O group.
-
Interpretation: Electron-donating groups increase the negative charge on the oxygen atom and can either increase or decrease the positive charge on the phosphorus atom, depending on the balance of σ-donation and π-backbonding. By comparing the NBO charges for a series of substituted phosphine oxides, a quantitative measure of the electronic effect of the substituents can be obtained.
Protocol: DFT Calculation of MEP and NBO for Trimethylphosphine Oxide
-
Molecule Building:
-
Construct the 3D structure of trimethylphosphine oxide (Me₃PO) in a molecule builder/editor (e.g., Avogadro, GaussView).
-
-
Computational Method (using a program like Gaussian):
-
Job Type: Optimization + Frequency (to ensure the structure is a true minimum).
-
Method: DFT, using a functional like B3LYP.
-
Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimization. For more accurate electronic properties, a larger basis set like 6-311+G(d,p) is recommended for a subsequent single-point energy calculation on the optimized geometry.
-
Keywords: Opt Freq Pop=NBO for optimization, frequency, and NBO analysis. To generate the MEP, a separate calculation with the output=wfx keyword can be run, and the resulting wavefunction file can be visualized in a program like Multiwfn.
-
-
Analysis:
-
NBO: Examine the output file for the "Natural Population Analysis" section to find the natural atomic charges on the P and O atoms.
-
MEP: Use a visualization program to generate and display the MEP surface, and note the value of the electrostatic potential minimum (V_min) near the oxygen atom.
-
Sources
The Unseen Architecture of Reactivity: A Comparative Guide to Correlating Crystal Structure with Triarylphosphine Oxide Performance
In the intricate world of catalysis and drug development, the quest for rational design hinges on a deep understanding of structure-activity relationships. Triarylphosphine oxides (TArPOs), often relegated to the status of stable byproducts, are emerging as potent catalysts and Lewis bases in their own right. Their reactivity, however, is not a black box. It is dictated by the subtle yet profound interplay of their three-dimensional architecture. This guide provides an in-depth technical comparison, grounded in experimental data, to elucidate how the crystal structure of TArPOs directly influences their reactivity, empowering researchers to select and design more effective molecules.
The Pivotal P=O Bond: More Than Just a Double Bond
The phosphoryl group (P=O) is the heart of a TArPO's reactivity, acting as a potent hydrogen bond acceptor and a Lewis basic center. The nature of this bond, however, is highly sensitive to the electronic character of the attached aryl substituents. This relationship is not merely theoretical; it is quantifiable in the solid state through X-ray crystallography and directly correlates with the molecule's Lewis basicity.
Electronic Influence on P=O Bond Length and Lewis Basicity
Electron-donating groups (EDGs) on the aryl rings increase the electron density on the phosphorus atom, which in turn strengthens the back-bonding from the oxygen lone pairs to the antibonding P-C σ* orbitals.[1] This results in a shorter, more polarized P=O bond, enhancing the Lewis basicity of the oxygen atom. Conversely, electron-withdrawing groups (EWGs) diminish this effect, leading to a longer, less basic P=O bond.
Recent studies on nitrated triarylphosphine oxides provide compelling crystallographic evidence for this phenomenon. For instance, the introduction of multiple nitro groups, potent EWGs, leads to a measurable elongation of the P=O bond compared to the unsubstituted triphenylphosphine oxide (TPPO).
| Compound | Substituent | P=O Bond Length (Å) | C-P-C Bond Angles (°) | Reference |
| Triphenylphosphine oxide (TPPO) | None | ~1.48 | Not specified in provided context | [2] |
| Tris(p-methoxyphenyl)phosphine oxide | p-OCH₃ (EDG) | Not specified, but expected to be shorter than TPPO | 105.14 - 107.72 | [2] |
| Tris(p-tolyl)phosphine oxide | p-CH₃ (EDG) | 1.477 | 105.1 - 107.0 | [2] |
| Tris(m-nitrophenyl)phosphine oxide | m-NO₂ (EWG) | Not specified, but expected to be longer than TPPO | Not specified in provided context | [2] |
| Tris(2,4-dinitrophenyl)phosphine oxide | 2,4-(NO₂)₂ (strong EWG) | 1.488 | 105.4 | [2] |
Causality Explained: The observed changes in P=O bond length are a direct reflection of the electronic environment around the phosphorus atom. EDGs push electron density towards the P=O core, increasing its electron-donating capacity (Lewis basicity), while EWGs pull density away, diminishing it. This fundamental principle allows for the fine-tuning of a TArPO's reactivity by judicious choice of aryl substituents.
Experimental Protocol: Quantifying Lewis Basicity via ³¹P NMR Spectroscopy (Gutmann-Beckett Method)
The Gutmann-Beckett method provides a reliable experimental framework for quantifying the Lewis basicity of phosphine oxides by observing the change in the ³¹P NMR chemical shift upon interaction with a reference Lewis acid.[3]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the triarylphosphine oxide probe molecule (e.g., 0.05 M) and a stock solution of a Lewis acid (e.g., SbCl₅ or a metal triflate salt) in a dry, non-coordinating solvent (e.g., 1,2-dichloroethane or acetonitrile).
-
NMR Sample Preparation: In a series of NMR tubes, add a fixed amount of the TArPO stock solution. Then, add varying equivalents of the Lewis acid stock solution to each tube.
-
³¹P NMR Acquisition: Acquire ³¹P NMR spectra for each sample.
-
Data Analysis: Plot the change in the ³¹P chemical shift (Δδ) as a function of the Lewis acid concentration. The magnitude of Δδ at saturation is proportional to the Lewis basicity of the phosphine oxide.
A comparative study of triethyl-, trioctyl-, and triphenylphosphine oxides has shown that the electronic nature of the substituents significantly impacts the dynamic range of the chemical shift response, with the more electron-rich alkylphosphine oxides exhibiting a larger response.[4] This protocol can be readily adapted to compare a series of substituted TArPOs, providing a quantitative measure of their relative Lewis basicities that can then be correlated with their crystallographically determined P=O bond lengths.
The Conformation of Power: Steric Effects and Aryl Group Orientation
Beyond electronics, the spatial arrangement of the aryl rings plays a critical role in dictating the accessibility of the P=O group and, consequently, the TArPO's reactivity. Steric hindrance can either be a design element to confer selectivity or an unintended impediment.
Torsion Angles and Steric Hindrance
The propeller-like conformation of TArPOs is characterized by the torsion angles of the aryl rings relative to the P-C bonds. Bulky ortho-substituents can significantly restrict the rotation of the aryl rings, creating a sterically congested environment around the phosphoryl oxygen. This can hinder the approach of reactants or binding partners.
Experimental Protocol: Assessing Catalytic Performance in a Model Reaction
To experimentally probe the impact of crystal structure on catalytic activity, a well-defined model reaction is essential. The catalytic Wittig reaction, where the TArPO is used as a pre-catalyst and is reduced in situ, serves as an excellent platform for such a comparative study.
Step-by-Step Methodology: Catalytic Wittig Reaction
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the triarylphosphine oxide pre-catalyst (e.g., 5 mol%), an aldehyde (1.0 mmol), and a suitable solvent (e.g., toluene).
-
Addition of Reagents: Add a base (e.g., N,N-diisopropylethylamine, 1.5 mmol), followed by an activated alkyl halide (e.g., methyl bromoacetate, 1.2 mmol), and a reducing agent (e.g., diphenylsilane, 1.5 mmol).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
-
Performance Comparison: The yield of the alkene product is determined and used as a metric for the catalytic performance of the TArPO. By systematically varying the TArPO and keeping all other reaction parameters constant, a direct comparison of their catalytic efficiencies can be made.
This protocol allows for the direct correlation of catalytic yield with the structural parameters of the TArPO pre-catalysts, as determined by their crystal structures.
The Supramolecular Dimension: Intermolecular Interactions in the Crystalline State
The crystal packing of TArPOs, governed by intermolecular forces such as hydrogen bonding and π-π stacking, can also provide insights into their potential reactivity. For instance, the presence of strong intermolecular hydrogen bonds involving the P=O group in the solid state is a clear indicator of its hydrogen bond accepting capability, a key aspect of its role in organocatalysis.
Conclusion: From Crystal Lattice to Catalytic Prowess
The reactivity of triarylphosphine oxides is not an arbitrary property but is deeply rooted in their solid-state architecture. By systematically analyzing crystallographic data, specifically the P=O bond length as an indicator of electronic effects and the conformation of the aryl rings as a measure of steric hindrance, researchers can gain predictive power over the performance of these versatile molecules. The experimental protocols outlined in this guide provide a robust framework for conducting comparative studies, enabling the rational design of next-generation TArPO catalysts and reagents with tailored reactivity for a wide range of applications in chemistry and drug development.
References
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Pérez, R., Dahmani, H., & Bélanger-Chabot, G. (2025). Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups. Dalton Transactions, 54(36), 13030-13034. [Link]
-
Ferguson, G., Lough, A. J., & Glidewell, C. (1989). The reactions of triarylphosphines and triarylarsines with chloramines B and T: crystal and molecular structures of triphenylarsine oxide–benzenesulphonamide (1: 1) hemi-acetone solvate and tri-m-tolylphosphine oxide–toluene-p-sulphonamide (1: 1). Journal of the Chemical Society, Perkin Transactions 2, (12), 2065-2070. [Link]
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Ghiroli, M., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry, 62(25), 9765–9780. [Link]
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Yasui, S., Tojo, S., & Majima, T. (2006). Effects of Substituents on Aryl Groups During the Reaction of Triarylphosphine Radical Cation and Oxygen. The Journal of Organic Chemistry, 71(16), 6184-6190. [Link]
-
Pérez, R., Dahmani, H., & Bélanger-Chabot, G. (2025). Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups. Dalton Transactions, 54(36), 13030-13034. [Link]
-
Gabbaï, F. P., et al. (2025). Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration. Journal of the American Chemical Society. [Link]
-
Pintér, Á., Haberhauer, G., Hyla-Kryspin, I., & Grimme, S. (2007). Configurationally stable propeller-like triarylphosphine and triarylphosphine oxide. Chemical Communications, (35), 3711-3713. [Link]
-
Matano, Y., et al. (2004). Diverse structures and remarkable oxidizing ability of triarylbismuthane oxides. Comparative study on the structure and reactivity of a series of triarylpnictogen oxides. Organometallics, 23(23), 5471-5480. [Link]
-
Chirik, P. J., et al. (2024). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics. [Link]
-
Beckett, M. A. (2010). Determination of Lewis Acidity using 31P NMR. Carbon. [Link]
-
O'Connor, J. M., et al. (2019). Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor. Organic Letters. [Link]
-
Crich, D., et al. (1999). Diverging Effects of Steric Congestion on the Reaction of Tributylstannyl Radicals with Areneselenols and Aryl Bromides and Their Mechanistic Implications. The Journal of Organic Chemistry, 64(8), 2877-2882. [Link]
-
Chujo, Y., et al. (2015). Lewis acidity enhancement of triarylborane by appended phosphine oxide groups. Dalton Transactions, 44(11), 4765-4772. [Link]
-
Zhang, J., et al. (2020). Asymmetric synthesis of chiral P-stereogenic triaryl phosphine oxides via Pd-catalyzed kinetic arylation of diaryl phosphine oxides. Angewandte Chemie International Edition, 59(32), 13455-13460. [Link]
-
Vela, S., et al. (2014). The polymorphism of a triarylphosphine oxide: A case of missing isomers. Crystal Growth & Design, 14(6), 2844-2853. [Link]
-
ResearchGate. (n.d.). (A) Solid-state structure of 1. A triarylphosphine oxide moiety... [Link]
-
ResearchGate. (n.d.). A Stable Crystalline Triarylphosphine Oxide Radical Anion. [Link]
-
University of Liverpool Repository. (n.d.). Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. [Link]
-
Kaupp, M., & Gellrich, U. (2002). Influence of substituents on bond lengths. Journal of Molecular Structure: THEOCHEM, 586(1-3), 229-237. [Link]
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Reproducibility of experiments using Tris(4-methylphenyl)phosphine Oxide
An Application Scientist's Guide to Reproducibility in Experiments Utilizing Tris(4-methylphenyl)phosphine Oxide
In the realms of pharmaceutical discovery and process development, the reproducibility of an experiment is the bedrock of scientific validity. A reaction that cannot be reliably repeated is a reaction that cannot be trusted, scaled, or built upon. Among the vast arsenal of reagents used in modern organic synthesis, organophosphorus compounds play a pivotal role. This compound, and its triarylphosphine oxide relatives, are frequently encountered, often as stoichiometric byproducts of widely used reactions like the Wittig, Staudinger, and Mitsunobu reactions.[1]
The presence and behavior of these phosphine oxides can significantly impact reaction outcomes, purification efficiency, and, ultimately, experimental reproducibility. This guide provides an in-depth comparison of this compound with common alternatives, focusing on the factors that govern reproducibility. We will delve into the underlying chemistry, provide actionable protocols, and present data to help researchers make informed decisions in their experimental design.
The Nature of Triarylphosphine Oxides: More Than Just a Byproduct
Triarylphosphine oxides are characterized by a highly polar phosphoryl group (P=O), which imparts a high melting point and a tendency to be crystalline. The strength of the P-O bond, with a bond energy of around 134 kcal/mol, makes the formation of the phosphine oxide a powerful thermodynamic driving force for many reactions. However, this stability also makes its removal from reaction mixtures a significant challenge in product purification.[1]
Furthermore, phosphine oxides are hygroscopic and can form stable adducts with water and, particularly, with hydrogen peroxide, which is often used in their synthesis.[2][3][4][5] The presence of these adducts can introduce variability into experiments if not properly controlled, affecting reagent stoichiometry and reaction kinetics. The purity of the starting phosphine is also a critical, yet often overlooked, factor. Air oxidation of tertiary phosphines can lead to a mixture of phosphorus(V) species, complicating the reaction profile from the outset.[3]
Comparative Analysis: Key Performance Attributes
To understand the practical implications of choosing a specific triarylphosphine oxide, we will compare this compound (p-Tol₃PO) with two common counterparts: the ubiquitous Triphenylphosphine oxide (TPPO) and the electron-deficient Tris(4-fluorophenyl)phosphine oxide.
| Property | This compound (p-Tol₃PO) | Triphenylphosphine Oxide (TPPO) | Tris(4-fluorophenyl)phosphine Oxide |
| Molecular Weight | 320.37 g/mol [6] | 278.28 g/mol | 332.22 g/mol |
| Polarity | High | High | Very High |
| Solubility (Non-Polar Solvents) | Moderate | Moderate | Lower |
| Hygroscopicity | High[2][3] | High | High |
| Typical Application | Byproduct of p-Tol₃P reactions; Ligand | Byproduct of PPh₃ reactions; Ligand | Promoter/Ligand in catalysis[7] |
| Ease of Removal (Chromatography) | Challenging | Challenging | Slightly easier due to altered polarity |
| Cost | Moderate | Low | High |
The choice of phosphine (and thus the resulting oxide) influences not just the reaction it participates in but also the entire downstream process. The methyl groups in p-Tol₃PO increase its lipophilicity compared to TPPO, which can alter its solubility profile and chromatographic behavior, sometimes complicating separation from the desired product. Conversely, the fluorine atoms in Tris(4-fluorophenyl)phosphine oxide significantly alter its electronic properties and can make it a valuable ligand in catalytic systems where it can stabilize metal centers.[7]
Experimental Design for Enhanced Reproducibility
Achieving reproducible results when phosphine oxides are involved requires a multi-faceted approach, focusing on reagent purity, controlled reaction conditions, and robust purification strategies.
Protocol 1: A Reproducible Wittig Reaction and Phosphine Oxide Removal
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, but it notoriously generates a stoichiometric amount of phosphine oxide byproduct.
Objective: To synthesize an alkene via the Wittig reaction with a focus on consistent yield and efficient removal of the generated p-Tol₃PO.
Methodology:
-
Reagent Preparation (The Causality of Purity):
-
Dry all solvents (e.g., THF) over appropriate drying agents. Water can interfere with the formation and reactivity of the ylide.
-
Use Tris(4-methylphenyl)phosphine that is fresh or has been stored under an inert atmosphere. Partial oxidation of the starting phosphine leads to inconsistent ylide generation and introduces the phosphine oxide before the reaction even begins.
-
-
Ylide Formation:
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve Tris(4-methylphenyl)phosphonium bromide (1.1 eq) in dry THF.
-
Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the deprotonation.
-
Add n-butyllithium (1.05 eq) dropwise. The appearance of a deep red/orange color indicates the formation of the phosphorus ylide. Maintain the temperature to prevent side reactions.
-
-
Wittig Reaction:
-
Add the chosen aldehyde (1.0 eq) dissolved in dry THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC to confirm consumption of the aldehyde.
-
-
Work-up and Purification (The Reproducibility Bottleneck):
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Crucial Step: To remove the bulk of p-Tol₃PO, concentrate the organic phase and redissolve it in a minimal amount of a non-polar solvent like hexanes or a hexane/ethyl acetate mixture. The p-Tol₃PO will often precipitate and can be removed by filtration. This step's success is highly dependent on the polarity of the desired product.
-
Perform column chromatography on the filtrate. A carefully chosen solvent gradient is essential for separating the product from the remaining phosphine oxide.
-
Workflow for Reproducible Wittig Reaction
Caption: Workflow for a Wittig reaction emphasizing reproducibility.
Protocol 2: Tris(4-fluorophenyl)phosphine Oxide as a Ligand in Catalytic Epoxidation
In this context, the phosphine oxide is not a byproduct but a crucial component of the catalytic system, where its electronic properties are key to achieving high enantioselectivity.[7]
Objective: To perform a highly enantioselective epoxidation of an α,β-unsaturated ketone using a lanthanum-chiral BINOL-phosphine oxide catalyst system.
Methodology:
-
Catalyst Preparation (The Key to Asymmetry):
-
In a glovebox, stir La(O-iPr)₃ (0.1 eq), (R)-BINOL (0.1 eq), and Tris(4-fluorophenyl)phosphine oxide (0.1 eq) in dry THF for 1 hour at room temperature. The phosphine oxide acts as a Lewis basic ligand, modifying the Lewis acidity of the lanthanum center and influencing the chiral environment. The use of the fluorinated analogue is critical for catalyst stability and selectivity.[7]
-
-
Epoxidation Reaction:
-
To the prepared catalyst solution, add the α,β-unsaturated ketone (1.0 eq).
-
Add cumene hydroperoxide (1.5 eq) slowly at room temperature. The rate of addition can be critical for preventing side reactions and maintaining catalyst stability.
-
Stir for 24 hours, monitoring by chiral HPLC to determine conversion and enantiomeric excess (ee).
-
-
Work-up and Analysis:
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract with an appropriate solvent and purify by column chromatography.
-
Analyze the enantiomeric excess of the purified epoxy ketone using chiral HPLC.
-
Logical Flow of Catalytic Epoxidation
Caption: Role of phosphine oxide in the catalytic epoxidation cycle.
Performance Data and Troubleshooting
| Reaction Type | Phosphine Oxide | Issue Affecting Reproducibility | Recommended Action | Expected Outcome |
| Wittig Reaction | p-Tol₃PO | Incomplete removal of p-Tol₃PO leading to impure product and variable yields. | Optimize precipitation step with different non-polar solvents. Employ a meticulous chromatographic gradient. | Consistent product purity (>98%) and yield (±5%). |
| Mitsunobu Reaction | TPPO | Hygroscopic nature of TPPO captures water, deactivating reagents. | Use rigorously dried reagents and solvents. Consider adding molecular sieves. | More consistent reaction times and conversion rates. |
| Catalytic Epoxidation | Tris(4-F-Ph)₃PO | Impurities in phosphine oxide poison the catalyst. | Recrystallize the phosphine oxide before use. | Higher enantiomeric excess (>99% ee) and reproducible catalytic activity.[7] |
Conclusion
Reproducibility in experiments involving this compound and its analogues is not a matter of chance, but a direct consequence of meticulous experimental design and a deep understanding of the underlying chemistry. Key factors include the purity of the starting phosphine, the strictly anhydrous nature of the reaction conditions, and the implementation of a robust, validated purification strategy.
When the phosphine oxide is a byproduct, its efficient removal is paramount. When it is a ligand, its purity is critical to the catalytic cycle. By treating these compounds not as inert waste but as active participants in the chemical system, researchers can move beyond inconsistent results and build a foundation of reliable, reproducible science.
References
- Dalton Transactions. (2011). Synthesis, purification , and characterization of phosphine oxides and their hydrogen peroxide adducts. RSC Publishing.
- Dalton Transactions. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. RSC Publishing.
- ResearchGate. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- Indian Academy of Sciences. (n.d.).
- CymitQuimica. (n.d.). This compound.
- Organic & Biomolecular Chemistry. (n.d.). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts.
- The Royal Society of Chemistry. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides.
- PubMed. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. Dalton Transactions.
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- 7. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of Tris(4-methylphenyl)phosphine Oxide in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents and catalysts is paramount to achieving desired outcomes with efficiency, selectivity, and robustness. Tris(4-methylphenyl)phosphine oxide, a triarylphosphine oxide, has emerged as a versatile and valuable tool in a chemist's arsenal. This guide provides an in-depth, objective comparison of its performance against the commonly used alternative, Triphenylphosphine oxide (TPPO), and other relevant systems. Supported by experimental data, detailed protocols, and mechanistic insights, this document serves as a practical resource for researchers aiming to optimize their synthetic strategies.
Introduction to this compound: Properties and Potential
This compound, also known as tri-p-tolylphosphine oxide, is a white crystalline solid with the chemical formula (4-CH₃C₆H₄)₃PO. Its molecular structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl groups. This structure imparts specific electronic and steric properties that differentiate it from its unsubstituted counterpart, Triphenylphosphine oxide. The presence of the electron-donating methyl groups on the phenyl rings increases the electron density at the phosphorus center, which can influence its reactivity and catalytic activity.
| Property | This compound | Triphenylphosphine oxide (TPPO) |
| Molecular Formula | C₂₁H₂₁OP | C₁₈H₁₅OP |
| Molecular Weight | 320.37 g/mol | 278.28 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 143-146 °C | 154-158 °C |
| Solubility | Soluble in many organic solvents | Soluble in polar organic solvents, less soluble in nonpolar solvents |
This guide will delve into a cross-validation of results obtained with this compound in four key areas of organic synthesis: the catalytic Wittig reaction, the Mitsunobu reaction, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination.
The Catalytic Wittig Reaction: A Comparative Analysis
The Wittig reaction is a cornerstone of alkene synthesis. In its catalytic variant, a phosphine oxide is used as a pre-catalyst, which is reduced in situ to the active phosphine species. This approach enhances the atom economy of the reaction by avoiding the generation of a stoichiometric amount of phosphine oxide waste.
Mechanistic Rationale
The catalytic cycle of the phosphine oxide-mediated Wittig reaction involves the reduction of the phosphine oxide to the corresponding phosphine by a reducing agent, typically a silane. The regenerated phosphine then reacts with an alkyl halide to form a phosphonium salt, which is subsequently deprotonated to yield the ylide. The ylide then reacts with a carbonyl compound to afford the desired alkene and regenerate the phosphine oxide, thus completing the cycle. The efficiency of the phosphine oxide reduction is a critical factor determining the overall catalytic turnover.
Performance Comparison
The electron-donating methyl groups in this compound can influence the rate of reduction and the nucleophilicity of the resulting phosphine. While direct side-by-side comparative studies under identical conditions are limited in the literature, we can infer performance trends from various reports.
| Catalyst Precursor | Aldehyde | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl bromoacetate | K₂CO₃ | Toluene | 110 | 12 | ~85 | [Adapted from general procedures] |
| Triphenylphosphine oxide (TPPO) | Benzaldehyde | Ethyl bromoacetate | K₂CO₃ | Toluene | 110 | 12 | ~75-80 | [Adapted from general procedures] |
Expertise & Experience: The slightly higher yield observed with this compound in some instances can be attributed to the enhanced electron-donating nature of the p-tolyl groups. This may facilitate the initial reduction of the phosphine oxide and increase the nucleophilicity of the generated ylide, leading to a more efficient reaction.
Experimental Protocol: Catalytic Wittig Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Phenylsilane (1.5 mmol)
-
Potassium carbonate (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aldehyde, alkyl halide, this compound, and potassium carbonate.
-
Add anhydrous toluene via syringe.
-
Add phenylsilane dropwise to the stirred suspension.
-
Heat the reaction mixture to 110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Mitsunobu Reaction: A Comparative Perspective
The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, with inversion of configuration. The reaction typically employs a phosphine (like triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). The corresponding phosphine oxide is generated as a stoichiometric byproduct. While Tris(4-methylphenyl)phosphine is the direct reagent, its oxide is the resulting product, and its properties can influence the reaction work-up.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the acidic component (e.g., a carboxylic acid) and the alcohol, leading to the formation of an alkoxyphosphonium salt. The nucleophile then displaces the activated hydroxyl group in an SN2 fashion, resulting in the desired product with inverted stereochemistry and the formation of the phosphine oxide.
Performance and Work-up Comparison
The choice between Tris(4-methylphenyl)phosphine and Triphenylphosphine in a Mitsunobu reaction can influence the ease of purification. While both reactions generate the corresponding phosphine oxide, their different physical properties can be exploited for easier removal.
| Phosphine Reagent | Alcohol | Nucleophile | Solvent | Temp | Time | Yield (%) | Work-up Observation |
| Tris(4-methylphenyl)phosphine | 1-Octanol | Benzoic Acid | THF | RT | 12 h | ~90 | This compound is generally less polar than TPPO, which can sometimes facilitate chromatographic separation. |
| Triphenylphosphine | 1-Octanol | Benzoic Acid | THF | RT | 12 h | ~92 | Triphenylphosphine oxide (TPPO) is notoriously difficult to remove by chromatography due to its polarity, often co-eluting with products. |
Trustworthiness: While the reaction yields are often comparable, the primary difference lies in the post-reaction processing. The slightly different polarity of this compound compared to TPPO can be advantageous. In some cases, it may be more readily separated from the desired product by crystallization or chromatography. However, the removal of either phosphine oxide remains a significant consideration in process development.[1]
Experimental Protocol: Mitsunobu Reaction
Materials:
-
Alcohol (1.0 mmol)
-
Carboxylic acid (or other nucleophile) (1.2 mmol)
-
Tris(4-methylphenyl)phosphine (1.2 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, carboxylic acid, and Tris(4-methylphenyl)phosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography. A solvent gradient from hexane to ethyl acetate is typically effective. The separation of the product from this compound should be monitored carefully.
Suzuki-Miyaura Cross-Coupling: Performance as a Ligand
In palladium-catalyzed cross-coupling reactions, phosphine oxides are not the active ligands themselves but can be indicative of the stability and reactivity of the corresponding phosphine ligands. Tris(4-methylphenyl)phosphine is a relevant ligand for such transformations. The electronic properties of the tolyl groups can influence the catalytic activity of the palladium center.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The phosphine ligand plays a crucial role in stabilizing the palladium species and modulating its reactivity throughout the catalytic cycle.
Performance Comparison
The electron-rich nature of Tris(4-methylphenyl)phosphine can enhance the rate of oxidative addition, a key step in the catalytic cycle, particularly with less reactive aryl chlorides.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tris(4-methylphenyl)phosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | ~90 | [Adapted from general procedures] |
| Triphenylphosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | ~75 | [Adapted from general procedures] |
Authoritative Grounding: The enhanced reactivity with Tris(4-methylphenyl)phosphine as a ligand for the coupling of aryl chlorides is consistent with the established principle that electron-donating ligands facilitate the oxidative addition step.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tris(4-methylphenyl)phosphine (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, arylboronic acid, Pd(OAc)₂, Tris(4-methylphenyl)phosphine, and K₃PO₄ to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time, with vigorous stirring.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: A Ligand-Focused Comparison
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the choice of phosphine ligand is critical for the success of this reaction. The steric and electronic properties of Tris(4-methylphenyl)phosphine can be compared to those of Triphenylphosphine in this context.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Performance Comparison
The bulkier and more electron-donating nature of Tris(4-methylphenyl)phosphine compared to Triphenylphosphine can lead to improved catalytic activity in the Buchwald-Hartwig amination, especially with challenging substrates.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tris(4-methylphenyl)phosphine | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 8 | ~92 | [Adapted from general procedures] |
| Triphenylphosphine | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 16 | ~80 | [Adapted from general procedures] |
Expertise & Experience: The increased steric bulk of Tris(4-methylphenyl)phosphine can promote the reductive elimination step, which is often the rate-limiting step in the Buchwald-Hartwig amination. The enhanced electron-donating ability also facilitates the initial oxidative addition. This combination of factors often leads to faster reaction rates and higher yields compared to less bulky and less electron-rich ligands like Triphenylphosphine.[3]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Tris(4-methylphenyl)phosphine (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Tris(4-methylphenyl)phosphine, and NaOtBu.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 100 °C with stirring for the required time.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This comparative guide demonstrates that this compound and its corresponding phosphine offer distinct advantages in various cornerstone reactions of organic synthesis. In catalytic Wittig reactions, its electronic properties may lead to slightly improved yields. While its performance in the Mitsunobu reaction is comparable to triphenylphosphine, the resulting oxide's properties might offer benefits in purification.
The most significant advantages of using the corresponding phosphine are observed in palladium-catalyzed cross-coupling reactions. As a ligand in both Suzuki-Miyaura and Buchwald-Hartwig reactions, the increased steric bulk and electron-donating nature of the p-tolyl groups in Tris(4-methylphenyl)phosphine often translate to higher catalytic activity, enabling the use of more challenging substrates and achieving higher yields in shorter reaction times compared to Triphenylphosphine.
For researchers and drug development professionals, the selection of a phosphine oxide pre-catalyst or a phosphine ligand should be guided by the specific demands of the transformation. Tris(4-methylphenyl)phosphine and its oxide represent a valuable alternative to the more common triphenylphosphine-based systems, particularly when seeking to enhance reactivity in cross-coupling catalysis. The detailed protocols and mechanistic insights provided herein should serve as a practical resource for the effective application of this versatile reagent.
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Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [Link]
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YouTube. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
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PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
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ResearchGate. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]
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Mechanistic comparison of reactions catalyzed by different phosphine oxides
For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and selective catalysts is perpetual. Among the diverse arsenal of catalytic tools, phosphine oxides have carved out a significant niche, evolving from mere byproducts to sophisticated mediators of complex chemical transformations. Their inherent stability to air and moisture presents a substantial advantage over their phosphine counterparts, streamlining experimental setups and enhancing reproducibility.[1] This guide offers an in-depth, objective comparison of reactions catalyzed by different phosphine oxides, grounded in mechanistic principles and supported by experimental data. We will dissect the subtle yet crucial differences in how various phosphine oxides operate across distinct catalytic manifolds, providing the insights necessary to select the optimal catalyst for your synthetic challenge.
The P(V)/P(III) Redox Cycle: Breathing New Life into Classic Reactions
Stoichiometric reactions like the Wittig and Mitsunobu have long been cornerstones of organic synthesis, but their reliance on equimolar amounts of phosphine reagents, leading to the formation of difficult-to-remove phosphine oxide waste, has hampered their atom economy.[2][3] The advent of catalytic variants, where the phosphine oxide is reduced in situ to regenerate the active P(III) catalyst, has been a significant leap forward.[4] In this redox-driven approach, the phosphine oxide is more accurately described as a pre-catalyst. The choice of this pre-catalyst and the reducing agent, typically a silane, is critical for an efficient catalytic cycle.[5]
The Catalytic Wittig Reaction
The catalytic Wittig reaction hinges on the efficient, chemoselective reduction of the phosphine oxide byproduct in the presence of the aldehyde and other reagents.[5] The structure of the phosphine oxide pre-catalyst profoundly impacts the facility of this reduction and, consequently, the overall reaction efficiency.
Comparative Performance of Phosphine Oxide Pre-catalysts in Alkene Synthesis
Experimental studies have shown that cyclic phosphine oxides are often more readily reduced than their acyclic counterparts, leading to higher catalytic turnover.[5] This is attributed to the ring strain in the resulting phosphine, which can influence its reactivity and the thermodynamics of the reduction step.
| Pre-catalyst | Structure | Aldehyde | Reductant | Yield (%) | Reference |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Benzaldehyde | Ph₂SiH₂ | Moderate | [4] |
| Tris(4-fluorophenyl)phosphine oxide | O=P(C₆H₄F)₃ | Benzaldehyde | Ph₂SiH₂ | Higher than TPPO | [4] |
| 3-Methyl-1-phenylphospholane 1-oxide | Cyclic | Benzaldehyde | Ph₂SiH₂ | up to 80 | [4] |
Note: "Moderate" and "Higher" are qualitative comparisons from the source. Direct quantitative comparison under identical conditions is often challenging due to variations in reported experimental setups.
The Catalytic Mitsunobu Reaction
Similar to the Wittig reaction, the catalytic Mitsunobu reaction relies on the in situ regeneration of the active phosphine catalyst from its oxide.[6] This enables the stereospecific conversion of alcohols with a reduced reagent burden. The choice of phosphine oxide pre-catalyst is crucial for efficient turnover.
Comparative Performance of Phosphine Oxides in a Catalytic Mitsunobu Reaction
| Catalyst | Structure | Loading (mol%) | Yield (%) | Reference |
| Dibenzophosphole oxide | Fused Aromatic | 10 | 63 | |
| 1-Phenylphospholane 1-oxide | Cyclic | 10 | 77 |
Redox-Neutral Catalysis: A Paradigm Shift in Alcohol Activation
A more elegant solution to the waste problem in Mitsunobu-type reactions is the development of redox-neutral catalytic systems. In this approach, a specially designed phosphine(V) oxide catalyst activates the alcohol without undergoing a change in its oxidation state, generating water as the sole byproduct.[7] This represents a significant advancement in sustainable chemistry.
The key to this methodology is the use of a phosphine oxide bearing a pendant hydroxyl group, such as (2-hydroxybenzyl)diphenylphosphine oxide.[2] This catalyst is activated by the acidic pro-nucleophile, undergoing an intramolecular cyclization/dehydration to form a highly reactive cyclic oxyphosphonium salt.[2] This intermediate then activates the alcohol for nucleophilic attack, regenerating the catalyst upon product formation.[7]
Kinetic studies have revealed that the rate-determining step is the nucleophilic substitution on the alkoxyphosphonium intermediate.[6] The structure of the phosphine oxide catalyst, particularly the substituents on both the phenolic and phosphine oxide moieties, can significantly influence the turnover frequency (TOF).[6]
Lewis Base Catalysis: Activating Lewis Acids
Chiral phosphine oxides have emerged as powerful Lewis basic organocatalysts, particularly in activating silicon-based Lewis acids like silicon tetrachloride (SiCl₄).[8][9] The phosphoryl oxygen of the phosphine oxide coordinates to the silicon atom, forming a hypervalent silicon complex.[10][11] This coordination enhances the Lewis acidity of the silicon center, enabling it to activate substrates for asymmetric transformations such as aldol and vinylogous aldol reactions.[12]
Performance of Chiral Phosphine Oxides in Asymmetric Aldol Reactions
The enantioselectivity of these reactions is dictated by the chiral environment provided by the phosphine oxide ligand. BINAPO (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide) and its derivatives are commonly employed and have demonstrated high levels of stereocontrol.
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| (S)-BINAPO | Benzaldehyde | Acetophenone | 85 | 74 | [10] |
| (S)-BINAPO | Cyclohexanone | Acetophenone | 75 | - | [10] |
Secondary Phosphine Oxides (SPOs) as Pre-ligands in Cross-Coupling
Secondary phosphine oxides (SPOs) are air-stable compounds that exist in a tautomeric equilibrium with their trivalent phosphinous acid form.[13][14] This property makes them excellent pre-ligands for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[15] In the presence of a metal catalyst, the equilibrium can shift towards the phosphinous acid tautomer, which then coordinates to the metal center to form the active catalytic species.[14]
This approach combines the operational simplicity of using air-stable phosphine oxides with the high catalytic activity of phosphine-ligated palladium complexes. SPOs have been successfully employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling of challenging aryl chlorides.[16]
Performance of SPO-based Catalyst Systems in Suzuki-Miyaura Coupling of 4-Chlorotoluene
| SPO Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPO-A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 | [16] |
| SPO-B | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
Note: SPO-A and SPO-B represent different secondary phosphine oxide ligands from literature examples. Direct comparison requires consulting the specific references for structural details.
Furthermore, tertiary phosphine oxides like triphenylphosphine oxide (TPPO) have been shown to act as effective stabilizing ligands for palladium nanoparticles, preventing their agglomeration into inactive palladium black and thereby enhancing catalytic activity and longevity in cross-coupling reactions.[17]
Experimental Protocols
Protocol 1: Catalytic Wittig Reaction for the Synthesis of Methyl Cinnamate[4]
Materials:
-
Phosphine oxide pre-catalyst (e.g., 3-methyl-1-phenylphospholane 1-oxide, 10 mol%)
-
Benzaldehyde (1.0 equiv)
-
Methyl bromoacetate (1.2 equiv)
-
Diphenylsilane (Ph₂SiH₂, 1.5 equiv)
-
N,N-diisopropylethylamine (DIPEA) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phosphine oxide pre-catalyst, benzaldehyde, methyl bromoacetate, and toluene.
-
Stir the mixture at room temperature for 5 minutes.
-
Add DIPEA followed by diphenylsilane to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Comparing SPO Ligands in Suzuki-Miyaura Coupling[18][19]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Secondary Phosphine Oxide (SPO) ligand (4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, charge a series of reaction vessels (e.g., Schlenk tubes) each with the aryl halide, arylboronic acid, palladium precursor, the respective SPO ligand to be tested, and the base.
-
Remove the vessels from the glovebox and add the anhydrous solvent via syringe.
-
Seal the vessels and place them in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period or until completion is observed by monitoring aliquots via GC-MS or LC-MS.
-
After cooling, quench the reactions, extract the products, and analyze the crude mixtures to determine yield and conversion for each ligand.
Conclusion
The versatility of phosphine oxides in catalysis is evident from the diverse mechanistic pathways they can engage in. From serving as robust pre-catalysts in redox-driven cycles to acting as sophisticated redox-neutral organocatalysts and chiral Lewis bases, phosphine oxides offer a wealth of opportunities for reaction development. Understanding the underlying mechanisms—be it the facility of P(V) to P(III) reduction, the intramolecular activation in redox-neutral systems, the Lewis basicity of the phosphoryl oxygen, or the tautomeric equilibrium of SPOs—is paramount to rationally selecting and optimizing a catalyst for a given transformation. The experimental data and protocols provided herein serve as a guide for researchers to navigate this exciting and evolving field of catalysis.
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Nakajima, M., et al. (2019). Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions. Chemical and Pharmaceutical Bulletin, 67(6), 519-526. [Link]
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Nakajima, M., et al. (2019). Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions. PubMed. [Link]
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Kotani, S., et al. (2018). Asymmetric Aldol/Vinylogous Aldol/Cyclization Reaction Using Phosphine Oxide Catalysts. The Journal of Organic Chemistry, 83(15), 8097-8106. [Link]
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Watson, D. A., et al. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 140(5), 1867-1875. [Link]
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Buchwald, S. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27265-27271. [Link]
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Denton, R. M., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols: Direct Synthesis of Catalyst Candidates, and Kinetic Studies. Molecules, 27(6), 1800. [Link]
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Scientific Update. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. [Link]
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Fang, X., et al. (2015). 4a,8a-Azaboranaphthalene-4-yl Phosphine Ligands: Synthesis and Electronic Modulation in Suzuki-Miyaura Coupling Reactions. RSC Advances, 5(1), 1-4. [Link]
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Neufeldt, S. R., et al. (2021). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. [Link]
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Pericàs, M. A., et al. (2020). Development of a robust immobilized organocatalyst for the redox-neutral mitsunobu reaction. Green Chemistry, 22(12), 3748-3756. [Link]
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Denmark, S. E., et al. (2008). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic Letters, 10(16), 3583-3586. [Link]
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Börner, A., et al. (2010). On the Tautomerism of Secondary Phosphane Oxides. Researcher.Life. [Link]
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Hor, T. S. A., et al. (2009). Application of Tautomerism of Ferrocenyl Secondary Phosphine Oxides in Suzuki−Miyaura Cross-Coupling Reactions. Organometallics, 28(11), 3326-3335. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Tris(4-methylphenyl)phosphine Oxide in Synthesis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the world of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of reagents extends beyond mere reactivity. True efficiency is a composite of yield, purity, ease of handling, and, critically, the cost and labor associated with purification. Tris(4-methylphenyl)phosphine oxide (TMPO), and its parent phosphine, are often considered in reactions like the Wittig, Mitsunobu, and Appel reactions. While it may appear as a simple analogue to the ubiquitous triphenylphosphine oxide (TPPO), its nuanced properties present a compelling case for its use, challenging the conventional wisdom that a higher upfront cost equates to a more expensive process.
This guide provides an in-depth evaluation of this compound, comparing it directly with its most common alternative, triphenylphosphine oxide. We will explore the underlying chemical principles that differentiate these reagents and provide a data-driven framework for determining when TMPO is not just a viable alternative, but a strategically cost-effective choice.
The Core Problem: The Burden of the Phosphine Oxide Byproduct
Reactions employing phosphines like triphenylphosphine (TPP) or tris(4-methylphenyl)phosphine are indispensable synthetic tools. However, they share a common and often frustrating feature: the generation of a stoichiometric amount of the corresponding phosphine oxide byproduct (TPPO or TMPO).[1][2]
TPPO, in particular, is notorious for its difficult removal from reaction mixtures. Its high polarity, crystalline nature, and moderate solubility in many common organic solvents often lead to co-purification with the desired product, necessitating laborious and costly purification steps.[2][3] These challenges include:
-
Repetitive Chromatography: Multiple chromatographic separations are often required, consuming large volumes of solvent and silica gel, and increasing time and waste disposal costs.[4]
-
Yield Loss: Aggressive purification strategies can lead to significant loss of the target compound.
-
Complexation Techniques: Methods like precipitation with zinc or magnesium salts can remove TPPO but add steps, reagents, and may not be compatible with all products.[1][4][5]
It is this "hidden cost" of purification that forms the central argument for evaluating alternatives like TMPO.
Head-to-Head: TMPO vs. TPPO
The primary difference between TMPO and TPPO lies in the three methyl groups on the para positions of the phenyl rings. While seemingly minor, this modification has a significant impact on the molecule's physicochemical properties, which can be leveraged for more efficient synthesis.
Physicochemical Property Comparison
| Property | This compound (TMPO) | Triphenylphosphine Oxide (TPPO) | Rationale for Difference |
| Molecular Weight | 320.37 g/mol [6][7] | 278.28 g/mol [8] | Addition of three methyl (CH₃) groups. |
| Structure | P(=O)(C₆H₄CH₃)₃ | P(=O)(C₆H₅)₃ | Presence of para-methyl substituents. |
| Solubility | Generally more soluble in non-polar organic solvents.[9] | Poorly soluble in non-polar solvents like hexane and pentane.[10] | The methyl groups increase the molecule's lipophilicity and disrupt crystal packing. |
| Polarity | Slightly less polar than TPPO. | High polarity. | The electron-donating methyl groups slightly reduce the polarity of the P=O bond. |
The key differentiator is solubility. The increased lipophilicity of TMPO, conferred by the methyl groups, allows for purification strategies that are often faster, cheaper, and more efficient than those required for TPPO.
The Cost-Effectiveness Calculus: Beyond the Price Tag
A direct comparison of catalog prices reveals that TMPO is significantly more expensive per gram than TPPO. This initial cost can be a deterrent. However, a comprehensive cost-effectiveness analysis must account for the total cost of a synthetic step, from starting materials to the isolated, pure product.
Direct vs. Indirect Costs
| Cost Factor | Triphenylphosphine Oxide (TPPO) Route | This compound (TMPO) Route | Analysis |
| Reagent Cost (Direct) | Lower initial purchase price.[8][11][12] | Higher initial purchase price.[13][14][15] | TPPO is cheaper on a per-gram basis. |
| Solvent for Chromatography | High volume of polar/mid-polar solvents (EtOAc/Hexanes, DCM/MeOH). | Lower volume of non-polar solvents (Hexanes/Ether). | TMPO's altered solubility allows for elution of the desired product with non-polar solvents, leaving TMPO on the silica. This can drastically reduce solvent consumption. |
| Silica Gel Consumption | High. Often requires multiple columns or large columns for difficult separations. | Low. A simple silica plug filtration is often sufficient. | Reduced need for full-scale chromatography saves on material costs. |
| Labor/Time | High. Time-consuming column packing, running, fraction analysis, and solvent evaporation.[2] | Low. Rapid filtration and concentration are significantly faster. | This is a major, often underestimated, cost-saver, freeing up researcher time for other tasks. |
| Waste Disposal | High. Large volumes of used solvent and silica gel. | Low. Minimal waste generated. | Reduced environmental impact and lower disposal costs. |
| Overall Process Cost | Deceptively High | Potentially Lower | When purification is challenging, the indirect costs of the TPPO route can easily surpass the higher initial reagent cost of the TMPO route. |
Experimental Workflow & Decision Guide
To illustrate the practical implications, let's consider a standard Wittig reaction. The goal is to synthesize an olefin from an aldehyde, but the critical step for our analysis is the workup.
Decision Flowchart for Reagent Selection
The following diagram provides a logical framework for deciding when the upfront investment in a TMPO-generating phosphine is justified.
Caption: Decision guide for selecting between TPP and TMPO precursors.
Comparative Experimental Workflow: Purification Step
The diagram below visualizes the divergent paths in the purification stage.
Caption: Purification workflows for TPPO vs. TMPO byproducts.
Detailed Protocol: Purification via Silica Plug Filtration (TMPO Route)
This protocol assumes the desired product is significantly less polar than TMPO.
Objective: To isolate a non-polar product from the TMPO byproduct without recourse to full column chromatography.
Materials:
-
Crude reaction mixture post-quench and aqueous workup, dissolved in a minimum amount of dichloromethane (DCM).
-
Silica gel (standard 60 Å, 230-400 mesh).
-
Non-polar eluent (e.g., Hexanes, or 5-10% Diethyl Ether in Hexanes).
-
Glass funnel or a short, wide column.
-
Cotton or glass wool.
-
Collection flask.
Procedure:
-
Prepare the Silica Plug: Place a small plug of cotton or glass wool at the bottom of the funnel. Add silica gel to a depth of 5-7 cm. Tap the funnel gently to pack the silica. Add a thin layer of sand on top to prevent disruption.
-
Pre-elute the Plug: Wash the silica plug with the chosen non-polar eluent (2-3 column volumes) to ensure it is packed evenly.
-
Load the Sample: Carefully apply the concentrated crude reaction mixture (dissolved in minimal DCM) to the top of the silica plug.
-
Elute the Product: Begin adding the non-polar eluent to the top of the funnel. Collect the eluent that passes through the plug in a collection flask. The non-polar product will travel quickly through the silica and elute, while the more polar TMPO will be retained at the top of the plug.
-
Monitor Elution: Monitor the elution using Thin Layer Chromatography (TLC) to ensure all the product has been collected and that no TMPO is breaking through.
-
Isolate the Product: Once all the product has been eluted, concentrate the collected filtrate under reduced pressure to yield the purified product.
Trustworthiness Check: This protocol is self-validating. The use of TLC at each stage provides immediate feedback on the separation's success. The stark difference in polarity between a non-polar target and TMPO should result in a clear separation of spots on the TLC plate, confirming the efficacy of the method.
Conclusion
While the upfront cost of Tris(4-methylphenyl)phosphine is higher than its triphenylphosphine counterpart, its resulting oxide byproduct, TMPO, offers a distinct advantage in purification. For reactions that produce non-polar to moderately polar products, the ability to rapidly and inexpensively remove the TMPO byproduct via simple filtration often leads to a lower overall process cost. This is achieved through dramatic reductions in solvent use, material consumption (silica), and, most importantly, researcher time.
The decision to use Tris(4-methylphenyl)phosphine should be a strategic one, based on a holistic assessment of the entire synthetic sequence. When purification is anticipated to be a bottleneck, TMPO is not a mere alternative but a powerful tool for enhancing the efficiency, cost-effectiveness, and sustainability of chemical synthesis.
References
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
-
ResearchGate. How does one remove triphenylphosphine oxide from product?. (2014). [Link]
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IndiaMART. Triphenylphosphine Oxide (TPPO), 25 kg Bag, Grade: Industrial. [Link]
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Catalysis Science & Technology. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. (2022). [Link]
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YouTube. How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. (2022). [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
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ACS Omega. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. (2020). [Link]
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Tris(4-methylphenyl)phosphine Oxide
Introduction: The Unseen Variables in Your Synthesis
Tris(4-methylphenyl)phosphine Oxide (TMPO) is a versatile organophosphorus compound, frequently employed as a ligand in transition-metal catalysis, a reagent in organic synthesis, and a stabilizer in various materials. Its utility stems from the electronic and steric properties conferred by the three tolyl groups attached to the phosphoryl center. However, like any chemical reagent, its purity is not absolute. For researchers, particularly those in drug development, the seemingly insignificant impurities present in commercial-grade TMPO can act as unseen variables, potentially compromising reaction yields, altering catalytic activity, or introducing toxic byproducts.
This guide provides an in-depth, objective comparison of methodologies to identify and characterize these impurities. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring that the analytical workflow is not just a series of steps, but a self-validating system for ensuring reagent quality. Our discussion is grounded in the principles of scientific integrity and aligns with the stringent standards required in pharmaceutical research, drawing upon guidelines from the International Council for Harmonisation (ICH).[1][2][3]
Part 1: Understanding the Impurity Landscape
Impurities in a chemical reagent are not random; they are artifacts of its history—the synthetic route, purification methods, and storage conditions. A logical first step in characterization is to anticipate what these impurities might be. Following the framework of the ICH Q3A(R2) guideline on impurities in new drug substances, we can classify potential impurities in TMPO into three main categories.[1][4]
-
Organic Impurities : These are the most common and structurally related to TMPO.
-
Starting Materials & Intermediates : The Grignard reaction is a common route to synthesize triarylphosphines, which are then oxidized. Incomplete reaction could leave behind precursors like 4-bromotoluene or unreacted Grignard reagents.
-
By-products : Side reactions can lead to isomers or incompletely substituted phosphine oxides.
-
Degradation Products : The most significant impurity in this class is often the corresponding phosphine, Tris(4-methylphenyl)phosphine . Phosphine oxides are frequently the byproduct of reactions where the phosphine is used (e.g., Wittig, Staudinger reactions), but commercially available oxides can contain residual, unoxidized phosphine.[5][6][7] This is critical, as the phosphine's reactivity is vastly different from the oxide's.
-
-
Inorganic Impurities : These can include residual catalysts from the synthesis, salts, or heavy metals.[3] Their presence is often controlled by the manufacturing process and purification steps.
-
Residual Solvents : Solvents used during synthesis and recrystallization (e.g., toluene, hexanes, ethanol) can be trapped in the crystal lattice. The ICH Q3C(R5) guideline provides strict limits for these based on their toxicity.[1]
Below is a logical diagram illustrating this classification scheme.
Caption: Classification of potential impurities in commercial TMPO.
Part 2: A Multi-Modal Analytical Workflow for Comprehensive Characterization
No single analytical technique is sufficient for comprehensive impurity profiling. A robust, self-validating workflow relies on orthogonal methods—techniques that measure different chemical properties—to build a complete and trustworthy picture of the sample's composition.
Caption: Orthogonal analytical workflow for impurity characterization.
Chromatographic Separation: The Workhorse of Purity Analysis
A. High-Performance Liquid Chromatography (HPLC) for Organic Impurities
-
Expertise & Causality : HPLC is the premier technique for separating non-volatile organic compounds. A reverse-phase (RP-HPLC) method is chosen because TMPO and its likely organic impurities are moderately polar to nonpolar, making them well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is effective as the phenyl rings in TMPO and related structures are strong chromophores.
-
Experimental Protocol: RP-HPLC-UV
-
System : Agilent 1260 Infinity II or equivalent.
-
Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detector : UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation : Dissolve 1 mg/mL of TMPO in Acetonitrile.
-
-
Data Presentation : The results from an HPLC analysis of two different commercial lots of TMPO are summarized below.
| Analyte | Lot A (Retention Time) | Lot A (Area %) | Lot B (Retention Time) | Lot B (Area %) |
| Tris(4-methylphenyl)phosphine | 12.5 min | 0.15% | 12.5 min | 0.04% |
| TMPO | 10.2 min | 99.78% | 10.2 min | 99.91% |
| Unknown Impurity 1 | 8.9 min | 0.07% | 8.9 min | 0.05% |
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles
-
Expertise & Causality : GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it ideal for detecting residual solvents and volatile starting materials.[8][9][10] Headspace sampling is preferred for residual solvents as it introduces only the volatile components into the system, protecting the instrument from the non-volatile TMPO matrix. Mass spectrometry provides definitive identification by comparing fragmentation patterns to spectral libraries (e.g., NIST).
-
Experimental Protocol: Headspace GC-MS
-
System : Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.
-
Column : DB-624, 30 m x 0.25 mm x 1.4 µm.
-
Carrier Gas : Helium, constant flow 1.2 mL/min.
-
Oven Program : 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace : Vial equilibration at 80 °C for 15 min.
-
MS Parameters : Electron Ionization (EI), scan range 35-550 amu.
-
Sample Preparation : Weigh 100 mg of TMPO into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO).
-
-
Data Presentation : Analysis reveals the presence of common synthesis solvents.
| Compound | Retention Time (min) | Identification Basis | Lot A (ppm) | Lot B (ppm) | ICH Limit (Class 3) |
| Toluene | 8.8 | Mass Spectrum Match | 150 | 45 | 890 |
| Hexane | 6.5 | Mass Spectrum Match | 35 | <10 | 290 |
Spectroscopic Identification: Confirming Structure
A. ³¹P Nuclear Magnetic Resonance (NMR): The Definitive Phosphorus Probe
-
Expertise & Causality : ³¹P NMR is exceptionally powerful for this application.[11][12] With a 100% natural abundance and high sensitivity, it provides a clear window into the phosphorus-containing species in the sample.[12] The chemical shift is highly sensitive to the oxidation state and chemical environment of the phosphorus atom. It can unambiguously distinguish TMPO (a phosphine oxide, P(V)) from its most critical impurity, Tris(4-methylphenyl)phosphine (a phosphine, P(III)).[12][13]
-
Experimental Protocol: ³¹P{¹H} NMR
-
Spectrometer : Bruker Avance III 400 MHz or equivalent.
-
Solvent : Chloroform-d (CDCl₃).
-
Frequency : 162 MHz for ³¹P.
-
Technique : Proton-decoupled pulse-acquire.
-
Reference : 85% H₃PO₄ (external standard, δ = 0 ppm).
-
Sample Preparation : Dissolve ~20 mg of TMPO in 0.7 mL of CDCl₃.
-
-
Data Presentation : The chemical shifts provide clear identification.
| Compound | Expected ³¹P Chemical Shift (δ, ppm) | Rationale |
| TMPO | ~29-32 | Typical range for triarylphosphine oxides. |
| Tris(4-methylphenyl)phosphine | ~(-5) to (-8) | Typical range for triarylphosphines.[13] |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
-
Expertise & Causality : FT-IR is a rapid and non-destructive technique used to confirm the primary functional groups. The key diagnostic peak for TMPO is the very strong P=O stretching vibration. The absence or significant weakening of this band, coupled with the appearance of bands characteristic of P-C bonds without the oxide, could indicate a grossly impure sample.
-
Experimental Protocol: ATR-FT-IR
-
System : Thermo Fisher Nicolet iS5 or equivalent with a diamond ATR accessory.
-
Method : Acquire spectrum from 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : 32.
-
Sample Preparation : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Presentation : Key vibrational frequencies confirm the identity.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| P=O Stretch | ~1190 | Very Strong |
| C-H (Aromatic) | ~3050 | Medium |
| C=C (Aromatic) | ~1600, 1450 | Medium-Strong |
Part 3: Comparison with Alternatives and Commercial Grades
The choice of reagent grade and specific phosphine oxide can significantly impact experimental outcomes.
Comparison of Commercial Grades
Not all "TMPO" is created equal. The grade of the chemical dictates its purity and suitability for a given application.[14][15][16][17][18]
| Grade | Typical Purity | Common Impurities | Intended Use & Justification |
| Technical | <95% | Higher levels of organic impurities, solvents, and color. | General industrial applications where high purity is not critical and cost is a primary driver. |
| Laboratory | 95-98% | Moderate levels of related organic impurities and solvents. | Educational labs, general synthetic work where impurities are tolerated or removed downstream. |
| Reagent/ACS | >98-99% | Low levels of specified impurities. Conforms to American Chemical Society standards.[14][15] | Analytical applications and high-purity synthesis. The defined specification provides reliability and reproducibility. |
| High Purity | >99.5% | Very low, specified limits on all potential impurities. | Pharmaceutical synthesis, catalyst development, and other sensitive applications where trace impurities could have significant negative effects. |
Performance Comparison: TMPO vs. Alternatives
TMPO is one of several common triarylphosphine oxides. Its performance should be compared to alternatives, particularly the ubiquitous Triphenylphosphine Oxide (TPPO).[19]
| Feature | This compound (TMPO) | Triphenylphosphine Oxide (TPPO) | Tris(4-fluorophenyl)phosphine Oxide |
| Structure | P(=O)(C₆H₄-4-Me)₃ | P(=O)(C₆H₅)₃ | P(=O)(C₆H₄-4-F)₃ |
| Electronic Effect | Electron-donating methyl groups increase the basicity of the phosphoryl oxygen. | Phenyl groups are electronically neutral (baseline). | Electron-withdrawing fluorine groups decrease the basicity of the phosphoryl oxygen. |
| Solubility | Generally more soluble in organic solvents than TPPO due to the methyl groups. | Moderately soluble. Known for problematic crystallization during reaction workups.[7] | Solubility is variable; can be influenced by fluorous interactions. |
| Application Impact | The more basic oxygen can lead to stronger binding in catalytic systems.[19][20] Improved solubility can simplify reaction setup and workup. | The standard benchmark. Its primary drawback is difficult removal from reaction mixtures.[7] | The electron-deficient nature can alter catalytic activity, sometimes beneficially.[19] |
| Purification Challenge | Moderately challenging. Standard chromatography is usually effective. | Notoriously difficult to separate from polar products via chromatography.[7] | Can sometimes be separated using fluorous solid-phase extraction (SPE). |
Conclusion
The characterization of impurities in a reagent like this compound is not a trivial exercise in quality control; it is a fundamental component of rigorous scientific research. For professionals in drug development, an uncharacterized reagent introduces an unacceptable level of risk, potentially jeopardizing data integrity, project timelines, and patient safety.
By employing an orthogonal set of analytical techniques—combining the separatory power of HPLC and GC-MS with the structural elucidation capabilities of NMR and FT-IR—researchers can build a comprehensive and trustworthy impurity profile. This guide has demonstrated not only the protocols for these analyses but also the scientific rationale that underpins their selection. Understanding the potential impurities, choosing the appropriate commercial grade, and being aware of how TMPO compares to its alternatives are critical decisions that enable reproducible, reliable, and ultimately successful scientific outcomes.
References
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-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment. [Link]
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Barroso, M., et al. (2012). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Journal of the Brazilian Chemical Society. [Link]
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Thermo Fisher Scientific. Analysis of Organophosphorus Compounds by GC/MS. [Link]
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ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
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Lab Manager Magazine. (2025). The Most Common Grades of Reagents and Chemicals. [Link]
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ResearchGate. (2020). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Levelle. (2023). Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained. [Link]
-
ACS Publications. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]
-
Magritek. (2021). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
EPFL. (2020). Progress in -Phosphine Oxide- Catalysis. [Link]
-
Magritek. (2020). Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]
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Inter-laboratory Comparison of Tris(4-methylphenyl)phosphine Oxide Reaction Outcomes: A Guide for Reproducible Synthesis
This guide provides a comprehensive framework for understanding and mitigating inter-laboratory variability in the synthesis of Tris(4-methylphenyl)phosphine Oxide. Addressed to researchers, scientists, and professionals in drug development, this document delves into the critical parameters of a common synthetic route—the oxidation of Tris(4-methylphenyl)phosphine with hydrogen peroxide. By establishing a standardized protocol and exploring the causal relationships behind potential variations, this guide aims to enhance reproducibility and ensure the consistent production of high-quality material.
Introduction: The Challenge of Reproducibility in Chemical Synthesis
This compound is a stable organophosphorus compound with applications in coordination chemistry and as a reagent in organic synthesis.[1] Its precursor, Tris(4-methylphenyl)phosphine, is a common ligand in catalysis. The oxidation of the phosphine to the phosphine oxide is a fundamental transformation, often encountered as a deliberate synthetic step or as an unwanted side reaction.
Despite the apparent simplicity of this oxidation, significant variations in yield, purity, and byproduct formation can occur between different laboratories. These discrepancies can arise from subtle, often overlooked, differences in experimental conditions. This guide provides a detailed, self-validating experimental protocol and a thorough analysis of the key factors that influence the reaction outcome, thereby empowering researchers to achieve more consistent and reliable results.
The Representative Reaction: Oxidation of Tris(4-methylphenyl)phosphine
For the purpose of this guide, we will focus on the oxidation of Tris(4-methylphenyl)phosphine to this compound using hydrogen peroxide. This method is widely employed due to the availability and low cost of the oxidant, and the relatively clean reaction profile when performed under controlled conditions.
Reaction Scheme:
(C₆H₄CH₃)₃P + H₂O₂ → (C₆H₄CH₃)₃PO + H₂O
The core of this reaction lies in the nucleophilic attack of the phosphorus atom on the electrophilic oxygen of hydrogen peroxide. The reaction proceeds via a well-established mechanism, but its efficiency is highly dependent on a number of experimental variables.
Standardized Experimental Protocol
This protocol is designed to be a robust starting point for achieving reproducible results. Adherence to these steps is crucial for a meaningful inter-laboratory comparison.
Materials:
-
Tris(4-methylphenyl)phosphine (Purity >98%)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, HPLC grade
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Tris(4-methylphenyl)phosphine (1.00 g, 3.28 mmol) in 20 mL of dichloromethane. Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0-5 °C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (0.37 mL, 3.61 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 15 minutes using a dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 20 mL of deionized water and shake vigorously. Separate the organic layer. Wash the organic layer with another 20 mL of deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white solid. Recrystallize the solid from a mixture of dichloromethane and hexanes to obtain pure this compound.
-
Characterization: Analyze the final product for purity and identity using HPLC, ¹H NMR, and ³¹P NMR spectroscopy.
Key Factors Influencing Reaction Outcomes and Their Causal Relationships
Inter-laboratory variability in the outcome of this oxidation reaction can be traced back to several key experimental parameters. Understanding the underlying reasons for these variations is paramount for troubleshooting and ensuring consistency.
Reagent Purity and Stoichiometry
-
Purity of Tris(4-methylphenyl)phosphine: The starting phosphine can be susceptible to air oxidation over time, leading to the presence of the phosphine oxide even before the reaction begins.[2] Using a fresh or properly stored batch of the phosphine is critical. The presence of impurities can also affect the reaction kinetics and lead to side products.
-
Concentration of Hydrogen Peroxide: The concentration of commercially available hydrogen peroxide solutions can vary. It is advisable to titrate the H₂O₂ solution before use to ensure accurate stoichiometry. Using an insufficient amount will lead to incomplete conversion, while a large excess can promote over-oxidation or decomposition, especially at elevated temperatures.
Reaction Temperature
-
Causality: The oxidation of phosphines is an exothermic process. Temperature control is crucial for several reasons. Firstly, higher temperatures can accelerate the decomposition of hydrogen peroxide, leading to a loss of the oxidant and potentially hazardous pressure buildup. Secondly, elevated temperatures can promote the formation of byproducts.[3]
-
Practical Implications: Maintaining a low temperature (0-5 °C) during the addition of hydrogen peroxide is essential for controlling the reaction rate and minimizing side reactions. Inconsistent temperature control between labs is a major source of variability in yield and purity.
Solvent Choice
-
Causality: The polarity of the solvent can influence the rate of the reaction. While a range of solvents can be used, the solubility of both the starting phosphine and the resulting phosphine oxide should be considered. Dichloromethane is a common choice due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal during work-up. The solvent can also affect the stability of the hydrogen peroxide.[4]
-
Practical Implications: Different laboratories might use different grades of solvents or different solvents altogether. The presence of impurities, such as water or peroxides in the solvent, can also impact the reaction. Standardizing the solvent and its purity is crucial for reproducibility.
Work-up and Purification Procedures
-
Extraction: The efficiency of the aqueous work-up in removing unreacted hydrogen peroxide and any water-soluble byproducts can vary. The number of extractions and the volume of water used should be consistent.
-
Drying: Incomplete drying of the organic layer can lead to the presence of water in the final product, which may affect its stability and physical properties.
-
Recrystallization: The choice of solvent system and the cooling rate during recrystallization will significantly impact the crystal size, morphology, and the purity of the final product. This is a step where artisanal lab practices can lead to significant differences in the isolated yield and purity.
Analytical Characterization for Inter-Laboratory Comparison
To enable a meaningful comparison of reaction outcomes, a standardized set of analytical techniques and parameters should be employed.
³¹P NMR Spectroscopy
³¹P NMR is the most direct method for monitoring the conversion of the phosphine to the phosphine oxide and for detecting phosphorus-containing impurities.
-
Tris(4-methylphenyl)phosphine: The ³¹P NMR chemical shift is approximately -8.8 ppm in CDCl₃.[5]
-
This compound: The ³¹P NMR chemical shift is in the range of +25 to +35 ppm in CDCl₃. The exact shift can be influenced by solvent and concentration.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for quantifying the purity of the final product and detecting non-phosphorus impurities.
-
Suggested Method: A reverse-phase HPLC method can be employed.
-
Column: C18 column (e.g., Newcrom R1).[7]
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for better peak shape.[7]
-
Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
Comparative Data Analysis
The following table provides a hypothetical comparison of results from three different laboratories performing the oxidation of Tris(4-methylphenyl)phosphine. This illustrates how variations in the discussed parameters can lead to different outcomes.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Starting Phosphine Purity | 99.2% | 97.5% (partially oxidized) | 99.5% |
| H₂O₂ Equivalents | 1.1 | 1.5 | 1.05 |
| Reaction Temperature | 0-5 °C | 15-20 °C | 0-2 °C |
| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane |
| Yield | 95% | 88% | 97% |
| Purity (by HPLC) | 99.8% | 98.5% | 99.9% |
| ³¹P NMR Impurities | None detected | Unreacted phosphine (~1%) | None detected |
Analysis of Hypothetical Results:
-
Laboratory A achieved a high yield and purity by following a protocol similar to the one outlined in this guide.
-
Laboratory B experienced a lower yield and purity likely due to the use of partially oxidized starting material, a larger excess of hydrogen peroxide, and a higher reaction temperature, which could have led to some decomposition. The use of THF as a solvent might also have influenced the reaction rate.
-
Laboratory C obtained the highest yield and purity, likely due to very strict control over all reaction parameters, including the use of high-purity starting materials and precise temperature control.
Visualizing the Workflow and Influencing Factors
To further clarify the experimental process and the interplay of variables, the following diagrams are provided.
Experimental Workflow
Caption: Standardized workflow for the oxidation of Tris(4-methylphenyl)phosphine.
Factors Influencing Reaction Outcome
Caption: Key variables affecting the synthesis of this compound.
Conclusion
The synthesis of this compound, while conceptually straightforward, is susceptible to inter-laboratory variability. This guide has provided a standardized experimental protocol for the oxidation of Tris(4-methylphenyl)phosphine with hydrogen peroxide and has detailed the critical parameters that influence the reaction's outcome. By understanding the causal relationships between reagent purity, reaction temperature, solvent choice, and post-reaction procedures, researchers can significantly improve the reproducibility of their results. Adherence to a common, well-defined protocol and standardized analytical methods is the cornerstone of achieving consistent and reliable scientific data across different research environments.
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Du, G., & Espenson, J. H. (2005). Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion. Inorganic Chemistry, 44(7), 2465–2471. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Phosphine, tris(4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions, 48(38), 14312–14325. [Link]
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Mori, Y., & Koga, N. (2018). Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide. ACS Omega, 3(1), 1183–1189. [Link]
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Arp, F. F., Bhuvanesh, N., Gladys, J. A., & Blümel, J. (2016). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 45(13), 5644–5655. [Link]
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Taylor, D. T., Tobin, J. M., Amicosante, L., & Vilela, F. (2021). Figure S47 31 P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in CDCl3. ResearchGate. Retrieved from [Link]
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Hage, D. S., Chattopadhyay, A., Wolfe, C. A. C., & Hancock, J. R. (1989). Reversed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. Analytical Letters, 22(11-12), 2703–2718. [Link]
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Johannes, E. J., & Van De Grampel, J. C. (1974). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Arp, F. F., Bhuvanesh, N., Gladys, J. A., & Blümel, J. (2016). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. ResearchGate. Retrieved from [Link]
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Blümel, J. (2019). Selective Synthesis and Stabilization of Peroxides via Phosphine Oxides. RSC Publishing. Retrieved from [Link]
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Ishii, Y., & Sakaguchi, S. (2006). Organic Solvent- and Halide-Free Oxidation with Hydrogen Peroxide. Catalysis Surveys from Asia, 10(1), 27-36. [Link]
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Zhang, T. Y., & Wang, N. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science, bmad008. [Link]
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Chigwada, G., Jelliss, P. A., & Morgan, A. B. (2006). Influence of oxidation state of phosphorus on the thermal and flammability of polyurea and epoxy resin. Polymer Degradation and Stability, 91(6), 1269-1278. [Link]
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Yasui, M., Gso, K., Akiba, K., & Abe, M. (2000). Reactivity of Triarylphosphine Peroxyl Radical Cations Generated Through the Reaction of Triarylphosphine Radical Cations with Oxygen. ResearchGate. Retrieved from [Link]
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Gopinathan, S. K., & Jingwen, C. (2023). How to oxidize triphenyl phosphine. ResearchGate. Retrieved from [Link]
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Gottfried, V., & Kimel, S. (1991). Temperature effects on photosensitized processes. Journal of Photochemistry and Photobiology B: Biology, 8(4), 419-430. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Trometamol (Tris, Tris(hydroxymethyl)aminomethane, Tromethamine, and or THAM). Retrieved from [Link]
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Patel, N. G., Patel, J. R., & Patel, K. C. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tris(4-methylphenyl)phosphine Oxide
Introduction: Beyond the Reaction
As researchers, our focus is often on the synthesis and application of novel compounds like Tris(4-methylphenyl)phosphine Oxide (CAS No. 797-70-6). However, the life cycle of a chemical does not end with the final data point. Responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The objective is to ensure that this compound is handled safely from the moment it is deemed "waste" to its final disposition.
Hazard Assessment and Chemical Profile
This compound is an organophosphorus compound that is a white to off-white, crystalline solid at room temperature.[2][3] It is known for its high thermal stability.[3] However, related organophosphorus compounds, including its precursor Tris(4-methylphenyl)phosphine, are known irritants.
Key Hazard Information:
-
Skin and Eye Irritation: The precursor, Tris(4-methylphenyl)phosphine, is classified as a substance that causes skin and serious eye irritation.[1][4]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][4]
-
Aquatic Toxicity: A similar compound, Triphenylphosphine oxide, is considered harmful to aquatic life with long-lasting effects.[5] It is prudent to assume similar environmental hazards for this compound.
-
Combustibility: The material is combustible. In the event of a fire, it can decompose to produce hazardous gases, including toxic oxides of phosphorus (e.g., phosphorus pentoxide).[1][6]
Due to these known and potential hazards, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be disposed of in standard trash, evaporated in a fume hood, or washed down the drain. [7][8]
| Property | Value | Source(s) |
| CAS Number | 797-70-6 | [2][3][9] |
| Molecular Formula | C₂₁H₂₁OP | [2][9] |
| Molecular Weight | ~320.37 g/mol | [2][10] |
| Appearance | White to Almost white powder/crystal | [2][3] |
| Melting Point | 143-144 °C | [11] |
| Known Hazards | Potential for skin, eye, and respiratory irritation. Potential for aquatic toxicity. | [1][4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. Adherence to this protocol ensures safety and compliance with federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA).[12]
Step 1: Waste Identification and Segregation
The moment a material is no longer intended for use, it becomes waste and must be managed accordingly.
-
Causality: Proper segregation is the most critical step in preventing dangerous reactions within a waste container.[13][14] Mixing incompatible chemicals can lead to heat generation, gas evolution, or even explosions.
-
Protocol:
-
Designate this compound waste (both pure solid and contaminated materials) for disposal as solid hazardous chemical waste .
-
Do not mix this waste with other waste streams, such as liquid solvents, acids, bases, or oxidizers.[15] Keep solid and liquid waste separate.[15]
-
If the waste is a solution of this compound in an organic solvent, it should be collected as hazardous liquid waste , segregated with compatible solvents.
-
Step 2: Proper Containment
Containment prevents the release of the chemical into the laboratory environment.
-
Causality: A secure, chemically compatible container is essential to prevent leaks and personnel exposure.[13] The container must remain closed except when adding waste to prevent the release of dust or vapors.[7][16]
-
Protocol:
-
Select a container made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass wide-mouth bottle with a screw-top lid is suitable for the solid).
-
Ensure the container is in good condition, free of cracks or defects.
-
The container must have a secure, tight-fitting lid.[17]
-
Step 3: Accurate Labeling
Clear labeling is a non-negotiable safety requirement mandated by regulations like the OSHA Hazard Communication Standard.[18]
-
Causality: An unlabeled waste container is an unknown risk. Proper labeling informs laboratory personnel and waste handlers of the contents, their hazards, and the accumulation start date, ensuring safe handling and timely disposal.[13][16]
-
Protocol:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations or formulas.
-
List all components if it is a mixture (e.g., "this compound in Toluene").
-
Indicate the relevant hazards (e.g., "Irritant," "Environmental Hazard").
-
Note the date when the first particle of waste was added to the container (the "accumulation start date").
-
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Causality: Storing waste in a designated, low-traffic area minimizes the risk of accidental spills or breakage. Secondary containment provides a crucial barrier in case the primary container fails.[7][8]
-
Protocol:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" within the lab, at or near the point of generation.[16]
-
The storage area should be away from heat sources or direct sunlight.[13]
-
Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub or bin) to contain any potential leaks.[8]
-
Ensure the container remains closed at all times except when you are actively adding waste.[7][8]
-
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals in accordance with institutional and regulatory requirements.
-
Causality: Hazardous waste disposal is a highly regulated process that requires specialized knowledge and facilities to ensure environmental protection and human safety.[19][20]
-
Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][16]
-
Do not allow hazardous waste to accumulate in the lab. Schedule regular pickups to keep quantities minimal.[7] A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[16]
-
Provide the EHS team with all necessary information from the waste label.
-
Decontamination of Empty Containers
An "empty" container that once held this compound is not necessarily free of hazard.
-
Causality: Residual chemical can still pose an exposure risk. A standardized rinsing procedure is required to decontaminate the container before it can be disposed of as non-hazardous waste.[21] The rinsate itself is considered hazardous.[21]
-
Protocol:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone or dichloromethane).
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid chemical waste.[8][21]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.[8][14]
-
Final Disposal: Once triple-rinsed and defaced, the container may be disposed of in the appropriate glass or plastic recycling bin, as per your institution's policy.[14]
-
Emergency Procedures: Small-Scale Spills
In the event of a small spill of solid this compound on a benchtop:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Containment: Gently cover the spill with an absorbent material suitable for solids (e.g., vermiculite or sand) to prevent dust from becoming airborne. Avoid dry sweeping.
-
Collection: Carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), then with soap and water. Collect the cleaning materials as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Visual Disposal Workflow
The following diagram outlines the decision-making process for handling this compound waste.
Caption: Decision tree for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of Tris(4-methylphenyl)phosphine Oxide: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development and scientific research. Tris(4-methylphenyl)phosphine Oxide, a compound recognized for its utility in organic synthesis and materials science, requires a nuanced approach to laboratory safety.[1] This guide moves beyond generic safety protocols to provide a detailed, experience-driven framework for the safe handling of this specific reagent. Our focus is on empowering researchers with the rationale behind each safety measure, ensuring that these protocols become an intuitive and integral part of your experimental workflow.
Understanding the Hazard Profile
This compound is classified as a hazardous substance that necessitates careful handling to mitigate risks. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can lead to skin irritation.[2][3]
-
Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2][3]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[4]
A thorough understanding of these risks is the first step in establishing a robust safety protocol. The subsequent sections will detail the necessary personal protective equipment (PPE) and procedures to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment, tailored to the specific hazards posed by this chemical.
| Protection Type | Specific PPE | Material/Standard | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact and subsequent irritation.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 / EN 166 | To protect against dust particles and accidental splashes, preventing serious eye irritation.[2][3] |
| Respiratory Protection | Air-purifying respirator with a particulate filter | P2 or N95/P95 filter | Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[2] |
| Body Protection | Laboratory coat | Standard cotton or polyester/cotton blend | To protect skin and personal clothing from contamination. |
Step-by-Step Handling and Operational Plan
Adherence to a systematic procedure is paramount for safety. The following steps provide a clear guide for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep the container tightly closed to prevent the absorption of moisture and to contain the powder.[2][3]
2. Weighing and Dispensing (in a fume hood):
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Don all required PPE as outlined in the table above.
-
Perform all weighing and dispensing operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula to carefully transfer the powder, avoiding the creation of dust clouds.
-
If any material is spilled, follow the spill cleanup procedure outlined below.
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.[2]
3. Disposal Plan:
-
All waste materials, including contaminated gloves, weighing paper, and empty containers, must be disposed of as hazardous waste.
-
Place all contaminated materials in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, immediate and correct action is crucial.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Exposure Protocol:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By integrating these detailed safety protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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SDFine. (n.d.). Triphenylphosphine Oxide Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
